molecular formula C6H14Br2N2 B1167395 invasin CAS No. 114073-91-5

invasin

Katalognummer: B1167395
CAS-Nummer: 114073-91-5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Invasin, also known as this compound, is a useful research compound. Its molecular formula is C6H14Br2N2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

114073-91-5

Molekularformel

C6H14Br2N2

Synonyme

invasin

Herkunft des Produkts

United States

Foundational & Exploratory

The Function of the Invasin Protein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Invasin, a key virulence factor expressed on the outer membrane of pathogenic Yersinia species, such as Yersinia enterocolitica and Yersinia pseudotuberculosis, plays a pivotal role in the initial stages of infection. This technical guide provides an in-depth analysis of the function of the this compound protein, intended for researchers, scientists, and drug development professionals. We will explore its molecular mechanisms, the host-pathogen interactions it mediates, and the downstream signaling cascades it initiates. This document includes a compilation of quantitative data, detailed experimental protocols for studying this compound function, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Bacterial invasion of host tissues is a critical step in the pathogenesis of many infectious diseases. Enteropathogenic Yersinia species are facultative intracellular pathogens that can cross the intestinal barrier, leading to diseases ranging from gastroenteritis to more severe systemic infections[1][2]. The ability of these bacteria to invade non-phagocytic host cells is largely attributed to the this compound protein[1][2]. This compound is a potent adhesin that facilitates the uptake of bacteria into host cells by engaging with host cell surface receptors, thereby initiating a cascade of events that leads to bacterial internalization[3][4]. Understanding the multifaceted functions of this compound is crucial for the development of novel therapeutic strategies against Yersinia infections and for harnessing its properties for biotechnological applications, such as targeted drug delivery.

Molecular Architecture and Receptor Interaction

This compound is an outer membrane protein with a multi-domain structure. The C-terminal 192 amino acids of this compound are essential for its primary function: high-affinity binding to a subset of β1 integrins on the surface of host cells[5]. This interaction is remarkably specific and exhibits a significantly higher affinity than the binding of natural ligands, such as fibronectin, to the same receptors[3][6].

Quantitative Analysis of this compound-Integrin Binding

The high affinity of this compound for β1 integrins is a key determinant of its ability to mediate bacterial entry. The following table summarizes the binding affinities of Yersinia this compound and its natural host counterpart, fibronectin, for the α5β1 integrin.

LigandReceptorDissociation Constant (Kd)Reference
Yersinia pseudotuberculosis this compoundα5β1 Integrin5.0 x 10⁻⁹ M[6]
Human Fibronectinα5β1 Integrin8.0 x 10⁻⁷ M[3]

Table 1: Comparative binding affinities of this compound and Fibronectin for α5β1 Integrin.

This compound-Mediated Cellular Invasion

The binding of this compound to β1 integrins on the host cell surface is the initial trigger for a "zipper-like" mechanism of bacterial internalization. This process involves the clustering of integrin receptors and the subsequent recruitment of cytoskeletal components to the site of bacterial attachment, leading to the engulfment of the bacterium in a membrane-bound vacuole[3].

Quantitative Assessment of Invasion Efficiency

The critical role of this compound in mediating bacterial entry into host cells has been quantified by comparing the invasiveness of wild-type Yersinia strains with that of isogenic mutants lacking a functional this compound gene (inv).

Bacterial StrainHost Cell TypeRelative Invasion EfficiencyReference
Yersinia enterocolitica (Wild-Type)Cultured Epithelial Cells100%[1]
Yersinia enterocolitica (inv mutant)Cultured Epithelial Cells~1.25% (80-fold decrease)[1]

Table 2: Impact of this compound on the Efficiency of Yersinia enterocolitica Invasion into Cultured Epithelial Cells.

This compound-Induced Host Cell Signaling

Beyond its role in mediating bacterial uptake, the interaction of this compound with host cells triggers a complex signaling cascade that leads to the production of pro-inflammatory cytokines. This host response is a double-edged sword; while it serves to alert the immune system to the presence of an infection, it can also contribute to the pathology of the disease.

The this compound-Induced Signaling Pathway

The binding of this compound to β1 integrins initiates a signaling cascade that involves the activation of the small GTPase Rac1, which in turn activates downstream Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK)[7]. This signaling cascade ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines[7][8].

Invasin_Signaling_Pathway This compound Yersinia this compound Integrin β1 Integrin This compound->Integrin Binding Rac1_GDP Rac1-GDP (inactive) Integrin->Rac1_GDP Activation Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP MAPK_cascade MAP Kinase Cascade (p38, JNK) Rac1_GTP->MAPK_cascade Activation IkappaB IκB MAPK_cascade->IkappaB Phosphorylation & Degradation NFkappaB_cytoplasm NF-κB (cytoplasm) IkappaB->NFkappaB_cytoplasm Inhibition NFkappaB_nucleus NF-κB (nucleus) NFkappaB_cytoplasm->NFkappaB_nucleus Translocation Cytokine_genes Pro-inflammatory Cytokine Genes NFkappaB_nucleus->Cytokine_genes Transcriptional Activation Cytokines Cytokine Secretion (IL-8, TNF-α, etc.) Cytokine_genes->Cytokines

This compound-induced pro-inflammatory signaling pathway.
Quantitative Analysis of Cytokine Production

The activation of the this compound-induced signaling pathway results in the increased expression and secretion of several pro-inflammatory cytokines. The table below provides a qualitative summary of the cytokines induced by Yersinia enterocolitica this compound in HeLa cells. While precise fold-change values for protein secretion are not consistently reported across studies, both this compound and another Yersinia adhesin, YadA, have been shown to trigger comparable levels of IL-8 production[9].

CytokineInduction by this compoundReference
Interleukin-8 (IL-8)Yes[9][10]
Tumor Necrosis Factor alpha (TNF-α)mRNA induced[10]
Interleukin-1α (IL-1α)mRNA induced[10]
Interleukin-1β (IL-1β)mRNA induced[10]
Monocyte Chemoattractant Protein-1 (MCP-1)Yes[10]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Yes[10]

Table 3: Pro-inflammatory cytokines induced by Yersinia enterocolitica this compound in epithelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the this compound protein.

Gentamicin Protection Assay for Bacterial Invasion

This assay is used to quantify the number of bacteria that have successfully invaded host cells.

Gentamicin_Protection_Assay Start Seed host cells in multi-well plates Infect Infect host cells with Yersinia (MOI=10-100) Start->Infect Incubate_infect Incubate to allow bacterial invasion Infect->Incubate_infect Wash1 Wash to remove non-adherent bacteria Incubate_infect->Wash1 Gentamicin Add gentamicin-containing medium Wash1->Gentamicin Incubate_genta Incubate to kill extracellular bacteria Gentamicin->Incubate_genta Wash2 Wash to remove dead bacteria Incubate_genta->Wash2 Lyse Lyse host cells with detergent (e.g., Triton X-100) Wash2->Lyse Plate Plate serial dilutions of lysate on agar Lyse->Plate Count Incubate plates and count colony-forming units (CFU) Plate->Count

References

The Architecture and Function of Invasin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 20, 2025

Abstract

This technical guide provides a comprehensive overview of the structure and function of the invasin protein from Yersinia species, with a primary focus on the well-characterized this compound from Yersinia pseudotuberculosis. This compound is a critical virulence factor that facilitates the entry of these pathogenic bacteria into host cells by binding to β1 integrin receptors. This document details the modular domain architecture of this compound, presents quantitative data on its binding affinity, outlines the signaling cascade it initiates, and provides detailed protocols for key experimental methodologies used in its study. This guide is intended for researchers, scientists, and drug development professionals working in the fields of bacteriology, cell biology, and infectious diseases.

Introduction

Yersinia pseudotuberculosis and Yersinia enterocolitica are enteric pathogens that can cause a range of gastrointestinal illnesses. A key step in their pathogenesis is the translocation across the intestinal epithelium, a process mediated by the outer membrane protein, this compound.[1] this compound facilitates the uptake of bacteria into normally non-phagocytic cells, such as M cells of the Peyer's patches, by engaging host cell surface receptors.[2] The primary receptors for this compound are members of the β1 integrin family.[3] The interaction between this compound and β1 integrins is characterized by a remarkably high affinity, approximately 100 times greater than that of the natural integrin ligand, fibronectin.[4] This high-affinity binding is a key determinant of the efficiency of bacterial internalization. This guide will delve into the molecular details of this compound's structure, its domains, and the cellular events that follow its engagement with host cells.

This compound Protein Structure and Domains

The this compound protein of Yersinia pseudotuberculosis is a 986-amino acid protein with a modular architecture.[5] It consists of an N-terminal domain responsible for its localization and anchoring in the bacterial outer membrane, and a C-terminal extracellular region that is responsible for host cell interaction.[6] The extracellular portion of this compound forms a rod-like structure, approximately 180 Å in length, and is composed of five distinct domains, designated D1 through D5.[5]

Domain Architecture

The extracellular region of this compound is comprised of five domains. The first four domains, D1-D4, adopt an immunoglobulin (Ig)-like fold.[5] The C-terminal domain, D5, has a C-type lectin-like fold.[7] The table below summarizes the approximate amino acid boundaries of these domains based on the crystal structure of the Y. pseudotuberculosis this compound extracellular region (PDB: 1CWV).

DomainApproximate Amino Acid ResiduesFold TypeKey Functions
D1 ~498 - 595Immunoglobulin-likeStructural, contributes to the rod-like shape
D2 ~596 - 694Immunoglobulin-likePromotes this compound-invasin self-association, enhancing uptake efficiency[6]
D3 ~695 - 794Immunoglobulin-likeStructural, spacer domain
D4 ~795 - 895Immunoglobulin-likeForms a superdomain with D5 for integrin binding[6]
D5 ~896 - 986C-type lectin-likeContains critical residues for high-affinity integrin binding
Functional Domains

The C-terminal 192 amino acids of this compound, encompassing the D4 and D5 domains, are necessary and sufficient for binding to β1 integrins.[6] These two domains form a "superdomain" that presents a composite binding surface to the integrin receptor.[6] Site-directed mutagenesis studies have identified critical residues for this interaction within the D5 domain, notably an aspartate residue at position 911 (D911), which is crucial for high-affinity binding.[8]

The D2 domain of Y. pseudotuberculosis this compound has been shown to mediate homotypic interactions, leading to the multimerization of this compound on the bacterial surface.[6] This clustering of this compound enhances the avidity of the bacteria-host cell interaction and significantly increases the efficiency of bacterial uptake.[6]

Quantitative Data

The interaction between this compound and its integrin receptors has been quantified, highlighting the high-affinity nature of this binding.

ParameterValueMethodReference
Dissociation Constant (Kd) for α5β1 integrin 5.0 x 10-9 MRadioligand Assay[1]
Inhibition Constant (Ki) of fibronectin fragment 7.5 x 10-7 MCompetitive Binding Assay[1]
Relative Binding Affinity vs. Fibronectin ~100-fold higherComparative Binding Studies[4]
IC50 Increase for D911 Mutant ≥ 10-foldIntegrin Binding Inhibition Assay[8]

This compound-Mediated Signaling Pathway

The binding of this compound to β1 integrins on the host cell surface initiates a "zipper" mechanism of phagocytosis, which involves the recruitment of various signaling molecules and rearrangement of the actin cytoskeleton.[9]

Signaling Cascade

The engagement of β1 integrins by clustered this compound molecules leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases at the site of bacterial attachment. This initiates a downstream signaling cascade that involves the phosphorylation of several adaptor proteins. The small Rho GTPases, Cdc42 and Rac, are subsequently activated, leading to the recruitment and activation of the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex.[4] The Arp2/3 complex then nucleates actin polymerization, driving the extension of the host cell membrane around the bacterium and leading to its internalization.

Invasin_Signaling_Pathway This compound Yersinia this compound Integrin β1 Integrin This compound->Integrin Binding FAK_Src FAK / Src Kinases Integrin->FAK_Src Clustering & Activation Adaptors Adaptor Proteins (e.g., p130Cas, Paxillin) FAK_Src->Adaptors Phosphorylation Cdc42_Rac Cdc42 / Rac Adaptors->Cdc42_Rac Activation WASp WASp Cdc42_Rac->WASp Arp2_3 Arp2/3 Complex WASp->Arp2_3 Actin Actin Polymerization Arp2_3->Actin Internalization Bacterial Internalization Actin->Internalization

This compound-induced signaling pathway for bacterial uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and function of the this compound protein.

Construction and Purification of MBP-Invasin Fusion Proteins

This protocol describes the creation of a fusion protein between Maltose-Binding Protein (MBP) and a fragment of this compound, which facilitates purification.

MBP_Fusion_Workflow Cloning 1. Clone this compound fragment into pMAL vector Transformation 2. Transform E. coli (e.g., BL21) Cloning->Transformation Expression 3. Induce protein expression with IPTG Transformation->Expression Lysis 4. Cell Lysis (Sonication) Expression->Lysis Purification 5. Affinity Chromatography (Amylose Resin) Lysis->Purification Elution 6. Elute with Maltose Purification->Elution Analysis 7. Analyze by SDS-PAGE Elution->Analysis

Workflow for MBP-Invasin fusion protein production.

Materials:

  • pMAL vector (e.g., pMAL-c6T)

  • E. coli expression strain (e.g., BL21(DE3))

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA)

  • Amylose (B160209) resin

  • Column buffer (same as lysis buffer)

  • Elution buffer (column buffer with 10 mM maltose)

  • SDS-PAGE reagents

Protocol:

  • Cloning: Subclone the desired this compound gene fragment into the multiple cloning site of the pMAL vector in-frame with the malE gene.

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain.

  • Expression: Grow a culture of the transformed E. coli to mid-log phase (OD600 ≈ 0.5) and induce protein expression by adding IPTG to a final concentration of 0.3 mM. Incubate for several hours at an appropriate temperature (e.g., 30°C for 2-4 hours or overnight at 16°C).

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet cell debris.

  • Affinity Purification: Load the clarified supernatant onto an amylose resin column pre-equilibrated with column buffer.

  • Washing: Wash the column extensively with column buffer to remove unbound proteins.

  • Elution: Elute the MBP-invasin fusion protein from the column using elution buffer containing maltose.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Site-Directed Mutagenesis of this compound

This protocol outlines a general procedure for introducing specific point mutations into the this compound gene to study the function of individual amino acid residues.

Materials:

  • Plasmid DNA containing the this compound gene

  • Complementary oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli for transformation

Protocol:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental, methylated template DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.

  • Selection and Sequencing: Select for transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

Bacterial Invasion Assay

This protocol describes a method to quantify the ability of Yersinia expressing wild-type or mutant this compound to invade cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HEp-2, Caco-2)

  • 24-well tissue culture plates

  • Yersinia strains (wild-type and mutants)

  • Bacterial culture medium (e.g., LB broth)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gentamicin (B1671437)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Agar plates for bacterial enumeration

Protocol:

  • Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent monolayer.

  • Bacterial Preparation: Grow overnight cultures of the Yersinia strains to be tested.

  • Infection: Wash the cell monolayers with PBS and replace the medium with fresh cell culture medium without antibiotics. Add the bacterial cultures to the wells at a specific multiplicity of infection (MOI), typically between 10 and 100.

  • Incubation: Incubate the infected cells for a defined period (e.g., 90 minutes) at 37°C in a 5% CO2 atmosphere to allow for bacterial invasion.

  • Extracellular Bacteria Killing: Wash the wells with PBS to remove non-adherent bacteria. Add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for an additional 60-90 minutes. Gentamicin is membrane-impermeable and will kill extracellular bacteria but not intracellular bacteria.

  • Cell Lysis: Wash the wells again with PBS to remove the gentamicin. Lyse the mammalian cells by adding a solution of Triton X-100 (e.g., 1% in PBS) to release the intracellular bacteria.

  • Enumeration: Serially dilute the cell lysates and plate the dilutions onto agar plates. Incubate the plates overnight and count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Conclusion

The this compound protein of Yersinia is a paradigm for bacterial-host cell interactions. Its modular structure, high-affinity binding to integrins, and the well-defined signaling pathway it triggers make it an excellent model system for studying bacterial pathogenesis and host cell biology. The experimental protocols detailed in this guide provide a foundation for further investigation into the intricate mechanisms of this compound function. A thorough understanding of the molecular details of this compound-mediated internalization is crucial for the development of novel therapeutic strategies to combat Yersinia infections and may also inform the design of targeted drug delivery systems that leverage the protein's efficient cell entry mechanism.

References

Yersinia Invasin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying Yersinia invasin-mediated host cell entry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of infectious diseases, cell biology, and pharmacology. This guide details the key molecular interactions, signaling cascades, and cellular responses triggered by this critical virulence factor.

Executive Summary

Yersinia enterocolitica and Yersinia pseudotuberculosis, the causative agents of yersiniosis, employ a sophisticated molecular machinery to invade the host's intestinal epithelium. A key player in this process is the outer membrane protein, this compound. This guide elucidates the mechanism by which this compound orchestrates bacterial entry into host cells, a process initiated by its high-affinity binding to β1 integrins on the cell surface. This interaction triggers a cascade of intracellular signals, leading to cytoskeletal rearrangements and the subsequent engulfment of the bacterium. Understanding this intricate process is paramount for the development of novel therapeutic strategies to combat Yersinia infections.

The "Zipper" Mechanism of Invasion

This compound-mediated internalization occurs via a "zipper" mechanism, where the bacterium is progressively engulfed by the host cell membrane. This process is initiated by the binding of this compound to host cell β1 integrins, primarily at the surface of Microfold (M) cells in the Peyer's patches of the intestine. The C-terminal 192 amino acid domain of this compound is crucial for this high-affinity interaction. This binding leads to the clustering of integrins, which serves as a nucleation point for the recruitment of signaling molecules and the initiation of downstream events.

Quantitative Analysis of this compound-Integrin Interaction

The high-affinity interaction between Yersinia this compound and host cell integrins is a critical determinant of efficient bacterial invasion. The binding affinity of this compound for α5β1 integrin has been quantified, as detailed in the table below.

LigandReceptorDissociation Constant (Kd)Method
Yersinia pseudotuberculosis this compoundα5β1 Integrin5.0 x 10-9 MRadioligand Assay[1]

The this compound-Triggered Signaling Cascade

The binding of this compound to β1 integrins initiates a complex intracellular signaling cascade that culminates in actin cytoskeleton reorganization and bacterial uptake.

Focal Adhesion Kinase (FAK) and Src Kinase Activation

Upon integrin clustering by this compound, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the site of bacterial attachment. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a docking site for the SH2 domain of Src family kinases, which in turn phosphorylate other residues on FAK, leading to its full activation.

Rac1 and Cdc42 GTPase Activation

Activated FAK and Src play a crucial role in the activation of small Rho GTPases, particularly Rac1 and Cdc42. These molecules act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This compound-mediated signaling promotes the exchange of GDP for GTP on Rac1 and Cdc42, leading to their activation. Activated Rac1 and Cdc42 are essential for orchestrating the actin polymerization required for the formation of the phagocytic cup that engulfs the bacterium.

MAP Kinase and NF-κB Pathway Activation

Beyond cytoskeletal rearrangements, this compound-integrin interaction also triggers pro-inflammatory signaling pathways. This involves the activation of Mitogen-Activated Protein (MAP) kinases, specifically p38 and c-Jun N-terminal kinase (JNK). These kinases, in turn, contribute to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is mediated by the IκB kinase (IKK) complex and results in the transcription of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), contributing to the host's inflammatory response to the infection.[2]

Visualizing the Signaling Pathway

The following diagram illustrates the key signaling events initiated by Yersinia this compound.

Invasin_Signaling cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds FAK FAK Integrin->FAK recruits & activates MAPK p38/JNK MAP Kinases Integrin->MAPK activates Src Src FAK->Src recruits & activates Rac1_GDP Rac1-GDP (inactive) FAK->Rac1_GDP activates Cdc42_GDP Cdc42-GDP (inactive) FAK->Cdc42_GDP activates Src->FAK phosphorylates Src->Rac1_GDP activates Src->Cdc42_GDP activates Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GEF WASP WASP Rac1_GTP->WASP activates Cdc42_GTP Cdc42-GTP (active) Cdc42_GDP->Cdc42_GTP GEF Cdc42_GTP->WASP activates Arp23 Arp2/3 Complex WASP->Arp23 activates Actin Actin Polymerization Arp23->Actin promotes Actin->Yersinia engulfment IKK IKK Complex MAPK->IKK activates NFkB_IkappaB NF-κB-IκB IKK->NFkB_IkappaB phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB releases Gene Pro-inflammatory Gene Transcription (e.g., IL-8) NFkB->Gene translocates & activates Gentamicin_Protection_Assay start Start seed_cells Seed host cells in 24-well plate start->seed_cells grow_bacteria Grow Yersinia overnight start->grow_bacteria infect_cells Infect host cells with Yersinia (MOI 10) seed_cells->infect_cells grow_bacteria->infect_cells centrifuge Centrifuge to synchronize infection infect_cells->centrifuge incubate_invasion Incubate for 25 min for invasion centrifuge->incubate_invasion wash1 Wash to remove non-adherent bacteria incubate_invasion->wash1 add_gentamicin Add gentamicin (B1671437) (100 µg/mL) for 1h wash1->add_gentamicin incubate_kill Incubate to kill extracellular bacteria add_gentamicin->incubate_kill wash2 Wash to remove dead bacteria incubate_kill->wash2 lyse_cells Lyse host cells wash2->lyse_cells plate_lysate Plate serial dilutions of lysate lyse_cells->plate_lysate count_cfu Incubate plates and count CFU plate_lysate->count_cfu end End count_cfu->end

References

The Role of Invasin in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invasin, a key virulence factor expressed by pathogenic Yersinia species, plays a pivotal role in the initial stages of infection by mediating bacterial adhesion to and invasion of host cells. This outer membrane protein facilitates the crossing of the intestinal epithelial barrier, a critical step in establishing systemic infection. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's function, the signaling cascades it triggers, and the experimental methodologies used to study these processes. Quantitative data on this compound-mediated cellular entry and receptor binding are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of this compound's role in bacterial pathogenesis.

Introduction

Bacterial invasion of host tissues is a crucial step in the pathogenesis of many infectious diseases. Enteropathogenic bacteria, such as Yersinia enterocolitica and Yersinia pseudotuberculosis, have evolved sophisticated mechanisms to breach the host's epithelial barriers. A primary mediator of this process is the outer membrane protein, this compound.[1][2] this compound is a 986-amino-acid protein that facilitates the entry of bacteria into host cells, particularly M cells of the Peyer's patches in the intestine.[3][4] This process allows the bacteria to circumvent the mucosal barrier and disseminate to deeper tissues.[5][6] Understanding the intricate molecular interactions and signaling events orchestrated by this compound is paramount for the development of novel therapeutic strategies against Yersinia infections and potentially other invasive pathogens.

Molecular Mechanism of this compound-Mediated Invasion

The pathogenic action of this compound is initiated by its high-affinity binding to a subset of β1 integrins on the surface of host cells.[7][8][9][10][11] This interaction is significantly stronger than the binding of the natural ligands for these integrins, such as fibronectin, giving the bacterium a competitive advantage for cellular attachment.[12]

The "Zipper" Mechanism

This compound-mediated internalization occurs via a "zipper" or phagocytic-like mechanism.[5] This process involves the sequential and circumferential binding of this compound molecules on the bacterial surface to integrin receptors on the host cell membrane. This tight interaction triggers a cascade of intracellular signals that lead to the reorganization of the host cell's actin cytoskeleton.[13] The cytoskeleton rearrangement drives the extension of the host cell membrane to engulf the bacterium, ultimately leading to its internalization within a membrane-bound vacuole.

Structural Basis of this compound-Integrin Interaction

The C-terminal 192 amino acids of this compound are sufficient to mediate both binding to β1 integrins and the subsequent internalization of the bacterium.[14][15][16] This region of this compound folds into a series of immunoglobulin-like domains that present a binding surface for the integrin receptor.[17] Notably, unlike many other integrin-binding proteins, the integrin-binding domain of this compound does not contain the canonical Arg-Gly-Asp (RGD) motif.[14][15]

Quantitative Analysis of this compound Function

The efficiency of this compound-mediated bacterial entry is influenced by several factors, including the expression level of this compound on the bacterial surface and the density of β1 integrin receptors on the host cell.

ParameterOrganism/Cell LineMethodKey FindingReference
Bacterial Internalization Yersinia pseudotuberculosis in HEp-2 cellsGentamicin (B1671437) Protection AssayA strong positive correlation exists between the level of this compound expression and the efficiency of bacterial entry into host cells.[4]
Receptor Binding Affinity Yersinia pseudotuberculosis this compound and α5β1 integrinIn vitro binding assaysThis compound binds to α5β1 integrin with an affinity approximately 100-fold higher than that of fibronectin, the natural ligand.[12]
Effect of Receptor Density Staphylococcus aureus coated with integrin ligandsCell Adhesion/Internalization AssayOverexpression of α5β1 integrin on the host cell surface leads to a significant increase in the internalization of ligand-coated bacteria.
M-cell Targeting Yersinia pseudotuberculosis in murine Peyer's patchesQuantitative analysis of bacterial associationWild-type Yersinia associate with and invade M cells at a significantly higher rate than this compound-deficient mutants.[3][18]

This compound-Triggered Signaling Pathways

The binding of this compound to β1 integrins initiates a complex intracellular signaling cascade that orchestrates the cytoskeletal rearrangements necessary for bacterial uptake. This signaling network involves the activation of several key protein kinases.

Focal Adhesion Kinase (FAK) and Src Family Kinases

Upon integrin clustering by this compound, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the sites of bacterial attachment and becomes autophosphorylated on Tyrosine 397 (Y397).[6][19] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[6] The recruitment of Src leads to its activation and subsequent phosphorylation of FAK at other tyrosine residues, including Y576 and Y577, which fully activates FAK's catalytic activity.[6][19]

FAK_Src_Activation This compound This compound Integrin β1 Integrin This compound->Integrin Binding & Clustering FAK_inactive FAK (inactive) Integrin->FAK_inactive Recruitment FAK_pY397 FAK-pY397 FAK_inactive->FAK_pY397 Autophosphorylation Src_inactive Src (inactive) FAK_pY397->Src_inactive Recruitment FAK_active FAK (active) (pY576/577) Src_active Src (active) Src_inactive->Src_active Activation Src_active->FAK_pY397 Phosphorylation Downstream Downstream Signaling FAK_active->Downstream

FAK and Src Kinase Activation Pathway
Downstream Signaling Cascades

Activated FAK and Src, in turn, trigger downstream signaling pathways that converge on the regulation of the actin cytoskeleton. While the precise details are still under investigation, these pathways are known to involve small GTPases of the Rho family (e.g., Rac1 and Cdc42) and their effectors, which are master regulators of actin polymerization and cytoskeletal dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in bacterial pathogenesis.

Bacterial Adhesion and Invasion Assay (Gentamicin Protection Assay)

This assay is a standard method to quantify the number of bacteria that have successfully invaded host cells.

Materials:

  • Bacterial culture (Yersinia strain of interest)

  • Mammalian cell line (e.g., HeLa, HEp-2)

  • Cell culture medium (e.g., DMEM) with and without serum and antibiotics

  • Gentamicin solution (100 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% in PBS)

  • Agar (B569324) plates (e.g., LB agar)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Bacterial Preparation: Grow an overnight culture of the Yersinia strain. On the day of the experiment, dilute the culture in fresh medium and grow to the mid-logarithmic phase.

  • Infection: Wash the cell monolayers twice with sterile PBS. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell. Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Gentamicin Treatment: After the incubation period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria. Add fresh medium containing 100 µg/mL gentamicin to each well and incubate for 1 hour at 37°C. This will kill any remaining extracellular bacteria.[20][21]

  • Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with PBS. Lyse the cells by adding 1% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.

  • Quantification: Serially dilute the cell lysates in PBS and plate the dilutions onto agar plates. Incubate the plates overnight at the appropriate temperature for the bacterial strain. Count the resulting colonies (colony-forming units, CFUs) to determine the number of viable intracellular bacteria.

Gentamicin_Protection_Assay Start Start Seed_Cells Seed Host Cells in 24-well plate Start->Seed_Cells Grow_Bacteria Grow Bacteria to Log Phase Start->Grow_Bacteria Infect_Cells Infect Host Cells with Bacteria (MOI 10-100) Seed_Cells->Infect_Cells Grow_Bacteria->Infect_Cells Wash1 Wash to Remove Non-adherent Bacteria Infect_Cells->Wash1 Add_Gentamicin Add Gentamicin (100 µg/mL) Wash1->Add_Gentamicin Incubate_Gentamicin Incubate for 1 hour Add_Gentamicin->Incubate_Gentamicin Wash2 Wash to Remove Dead Bacteria Incubate_Gentamicin->Wash2 Lyse_Cells Lyse Host Cells (1% Triton X-100) Wash2->Lyse_Cells Plate_Lysate Plate Serial Dilutions of Lysate Lyse_Cells->Plate_Lysate Count_CFU Incubate and Count CFU Plate_Lysate->Count_CFU End End Count_CFU->End

Gentamicin Protection Assay Workflow
Co-Immunoprecipitation of this compound and Integrin

This technique is used to demonstrate the physical interaction between this compound and its integrin receptor.

Materials:

  • Infected or transfected mammalian cells

  • Co-immunoprecipitation (Co-IP) lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for either this compound or the β1 integrin subunit

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., Co-IP lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the infected or transfected cells with ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.[22]

  • Immunoprecipitation: Add the primary antibody (anti-invasin or anti-β1 integrin) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the immunoprecipitated proteins.

  • Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both this compound and the β1 integrin subunit to confirm their co-precipitation.

Western Blotting for FAK and Src Phosphorylation

This method is used to detect the activation of FAK and Src kinases upon this compound-mediated cell stimulation.

Materials:

  • Cell lysates from infected and uninfected cells

  • SDS-PAGE and Western blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-total Src

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][19][23]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total FAK).

Conclusion and Future Directions

This compound is a well-characterized and potent virulence factor that exemplifies the intricate strategies employed by bacterial pathogens to manipulate host cell functions for their own benefit. The high-affinity interaction with β1 integrins and the subsequent hijacking of the host's signaling and cytoskeletal machinery are key to the successful invasion of Yersinia. The detailed understanding of these processes, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel anti-infective therapies. Future research should focus on further elucidating the downstream signaling events triggered by this compound, identifying potential host factors that modulate the invasion process, and exploring the potential of targeting the this compound-integrin interaction for therapeutic intervention. The development of small molecule inhibitors or therapeutic antibodies that block this interaction could represent a promising strategy to prevent the initial stages of Yersinia infection and limit bacterial dissemination.

References

Invasin-Integrin Binding Specificity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular interactions, signaling pathways, and experimental methodologies governing the high-affinity binding of Yersinia invasin to host cell integrins.

Introduction

The ability of pathogenic Yersinia species, such as Yersinia pseudotuberculosis and Yersinia enterocolitica, to invade non-phagocytic host cells is critically dependent on the outer membrane protein, this compound. This protein facilitates bacterial entry by binding with high affinity to a specific subset of β1 integrins on the host cell surface, triggering a cascade of signaling events that lead to cytoskeletal rearrangements and bacterial engulfment. Understanding the precise molecular details of this interaction is paramount for the development of novel therapeutic strategies aimed at disrupting this key step in bacterial pathogenesis. This technical guide provides a comprehensive overview of this compound-integrin binding specificity, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

This compound-Integrin Binding: A High-Affinity Interaction

This compound mediates bacterial adhesion and subsequent internalization by targeting a specific group of β1 integrins. The binding is characterized by a significantly higher affinity compared to the natural ligands of these integrins, such as fibronectin.

Integrin Receptor Specificity

This compound has been shown to bind to several members of the β1 integrin subfamily. The primary receptors for Yersinia this compound are:

  • α3β1

  • α4β1

  • α5β1

  • α6β1

  • αVβ1[1]

Notably, this compound does not bind to other integrins such as α2β1 or β2 chain integrins. This specificity is crucial for the targeted invasion of host tissues, particularly M cells in the Peyer's patches of the gut, which apically express β1 integrins.[2][3]

The this compound Binding Domain

The region of this compound responsible for integrin binding has been mapped to the C-terminal 192 amino acids.[4][5][6] This domain is both necessary and sufficient for mediating the attachment of bacteria to host cells.[4][5][6] A key structural feature of this domain is the absence of the canonical Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrin ligands.[4][5] Instead, this compound utilizes a distinct set of residues to achieve its high-affinity interaction.

Quantitative Analysis of this compound-Integrin Binding

The affinity of this compound for its integrin receptors has been quantified using various biophysical techniques. This high affinity is a key factor in the efficiency of bacterial internalization.

LigandReceptorMethodDissociation Constant (Kd)Inhibition Constant (Ki)Reference
This compoundα5β1Radioligand Assay5.0 x 10-9 M[7][8]
Fibronectin (inhibitor)α5β1 (this compound binding)Competitive Radioligand Assay7.5 x 10-7 M[8][9]

This table summarizes the available quantitative data on the binding affinity of Yersinia this compound to its integrin receptors. Further research is needed to determine the Kd values for other specific β1 integrin subtypes.

Key Amino Acid Residues in this compound for Integrin Binding

Site-directed mutagenesis studies have identified several critical amino acid residues within the C-terminal domain of this compound that are essential for high-affinity integrin binding.

ResidueMutationEffect on Binding/EntryQuantitative ChangeReference
D911Glutamate substitutionAbolished bacterial penetration>10-fold increase in IC50[10]
D811Alanine substitutionDepressed ability to bind purified α5β1 and promote entryNot specified[11]
F808Alanine substitutionSimilar properties to D811A mutationNot specified[11]

This table highlights the key amino acid residues in the this compound protein that have been experimentally shown to be critical for integrin binding. The D911 residue appears to be particularly crucial for this interaction.

Signaling Pathways Activated by this compound-Integrin Engagement

The binding of this compound to β1 integrins initiates a "zipper" mechanism of bacterial uptake, which is driven by a complex intracellular signaling cascade. This process involves the recruitment and activation of various kinases and small GTPases, leading to localized actin polymerization and the formation of a phagocytic cup.

Invasin_Signaling Yersinia Yersinia This compound This compound Integrin β1 Integrin (α3β1, α4β1, α5β1, α6β1, αVβ1) This compound->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation CDC42Hs CDC42Hs Integrin->CDC42Hs Activation Rac Rac Integrin->Rac Activation Rho Rho Integrin->Rho Activation Src Src FAK->Src Activation Src->FAK Src->CDC42Hs Src->Rac Src->Rho WASp WASp CDC42Hs->WASp Activation Arp23 Arp2/3 Complex Rac->Arp23 Activation Actin Actin Polymerization Rho->Actin WASp->Arp23 Activation Arp23->Actin Uptake Bacterial Uptake (Zipper Mechanism) Actin->Uptake

This compound-Integrin Signaling Cascade

Upon this compound binding, β1 integrins cluster on the cell surface, leading to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src family kinases. This initial signaling complex then activates a network of small Rho GTPases, including CDC42Hs, Rac, and Rho.[12][13] These GTPases, in turn, activate downstream effectors such as Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex, which are key regulators of actin polymerization.[12] The resulting localized actin assembly drives the extension of the plasma membrane around the bacterium, culminating in its internalization.

Experimental Protocols

A variety of experimental techniques are employed to study the intricacies of this compound-integrin binding and the subsequent cellular responses.

Recombinant this compound Fragment Production and Purification

To study the binding interaction in vitro, the C-terminal integrin-binding domain of this compound is often expressed as a recombinant protein.

Recombinant_Invasin_Production Gene inv Gene (C-terminal fragment) Vector Expression Vector (e.g., pET with His-tag) Gene->Vector Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Protein Purified this compound Fragment Purification->Protein

Workflow for Recombinant this compound Production

Protocol:

  • Cloning: The DNA sequence encoding the C-terminal 192 amino acids of the Yersinia this compound gene is amplified by PCR and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or chemical methods in a buffer containing detergents and protease inhibitors.

  • Purification: The soluble lysate is clarified by centrifugation, and the recombinant this compound fragment is purified by affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Dialysis and Storage: The purified protein is dialyzed against a suitable buffer and stored at -80°C.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[14]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: The purified integrin protein (ligand) is immobilized onto the activated sensor chip surface via amine coupling.

  • Blocking: The remaining active sites on the chip are blocked with ethanolamine.

  • Analyte Injection: The purified recombinant this compound fragment (analyte) is injected at various concentrations over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Regeneration: The sensor chip is regenerated by injecting a low pH buffer to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[10]

Solid-Phase Binding Assay

This assay provides a quantitative measure of the interaction between an immobilized protein and a soluble ligand.[7][9]

Protocol:

  • Coating: The wells of a microtiter plate are coated with the purified integrin protein overnight at 4°C.

  • Blocking: The remaining protein-binding sites in the wells are blocked with a solution of bovine serum albumin (BSA).

  • Binding: Various concentrations of the purified recombinant this compound fragment are added to the wells and incubated to allow binding to occur.

  • Washing: The wells are washed to remove unbound this compound.

  • Detection: The amount of bound this compound is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the this compound protein or its purification tag.

  • Data Analysis: The absorbance values are plotted against the concentration of this compound to determine the binding affinity.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with the protein of interest.[15][16][17][18]

Protocol:

  • Coating: The wells of a multi-well plate are coated with the purified recombinant this compound fragment or a control protein (e.g., BSA).

  • Cell Seeding: A suspension of mammalian cells known to express the target integrins is added to the coated wells.

  • Incubation: The plate is incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified by staining with a dye such as crystal violet and measuring the absorbance, or by direct cell counting.

Gentamicin (B1671437) Protection Assay (Invasion Assay)

This assay is used to quantify the number of bacteria that have successfully invaded host cells.[2][19][20]

Gentamicin_Protection_Assay Infection 1. Infect host cells with Yersinia Incubation1 2. Incubate to allow bacterial invasion Infection->Incubation1 Gentamicin 3. Add Gentamicin to kill extracellular bacteria Incubation1->Gentamicin Incubation2 4. Incubate to allow killing of extracellular bacteria Gentamicin->Incubation2 Wash 5. Wash cells to remove dead bacteria and antibiotic Incubation2->Wash Lysis 6. Lyse host cells to release intracellular bacteria Wash->Lysis Plating 7. Plate serial dilutions of lysate Lysis->Plating CFU 8. Count Colony Forming Units (CFU) to determine number of invasive bacteria Plating->CFU

Gentamicin Protection Assay Workflow

Protocol:

  • Infection: A monolayer of cultured mammalian cells is infected with Yersinia.

  • Invasion: The infected cells are incubated for a period to allow bacterial invasion to occur.

  • Gentamicin Treatment: Gentamicin, an antibiotic that cannot penetrate eukaryotic cells, is added to the culture medium to kill all extracellular bacteria.

  • Washing: The cells are washed to remove the gentamicin and dead bacteria.

  • Cell Lysis: The host cells are lysed with a detergent to release the intracellular bacteria.

  • Quantification: The number of viable intracellular bacteria is determined by plating serial dilutions of the cell lysate on agar (B569324) plates and counting the resulting colony-forming units (CFUs).

Conclusion

The high-affinity and specific interaction between Yersinia this compound and host β1 integrins is a masterfully evolved mechanism for bacterial invasion. This technical guide has provided a detailed overview of the molecular basis of this interaction, including the specific integrins targeted, the key binding domains and residues of this compound, and the downstream signaling pathways that orchestrate bacterial uptake. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate this critical aspect of Yersinia pathogenesis and to explore novel therapeutic interventions that target the this compound-integrin interface. A thorough understanding of these molecular mechanisms is essential for the rational design of anti-infective agents that can effectively block this crucial early step in Yersinia infection.

References

Regulation of Invasin Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the invasin (inv) gene in pathogenic Yersinia species, primarily Yersinia enterocolitica and Yersinia pseudotuberculosis. This compound is a critical virulence factor that facilitates the initial stages of infection by mediating the attachment to and invasion of host cells. The expression of the inv gene is tightly controlled by a complex regulatory network that integrates various environmental signals to ensure its expression at the appropriate time and place during the infection process.

Core Regulatory Network

The regulation of inv gene expression involves a multifactorial interplay between transcriptional activators, repressors, and environmental cues. The central players in this network are the transcriptional activator RovA and the nucleoid-associated protein H-NS, which acts as a repressor, often in concert with YmoA.

Key Regulatory Proteins:

  • RovA: A member of the MarR/SlyA family of transcriptional regulators, RovA is the primary positive regulator of inv expression.[1][2] It directly binds to the inv promoter to activate transcription.[3] The expression and activity of RovA are themselves subject to complex regulation, including autoregulation.[4][5]

  • H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global transcriptional repressor in bacteria that plays a crucial role in silencing the expression of virulence genes, including inv, particularly at the host temperature of 37°C.[5][6] H-NS binds to AT-rich regions in the inv promoter, leading to transcriptional repression.[5][7]

  • YmoA: This protein, homologous to Hha in E. coli, often works in conjunction with H-NS to repress inv expression, especially in Y. enterocolitica.[8][9][10] The H-NS/YmoA complex is believed to be a key factor in the temperature-dependent repression of this compound.[6][11]

  • OmpR and CpxR: These are response regulators of two-component signal transduction systems that have been shown to negatively modulate inv expression, adding another layer of control.[11]

Environmental Signals:

The expression of the inv gene is exquisitely sensitive to environmental conditions, allowing Yersinia to modulate its virulence in response to its location, whether in the external environment or within a warm-blooded host.

  • Temperature: This is a primary regulatory signal. inv expression is maximal at ambient temperatures (23-26°C) and is significantly repressed at the host's body temperature (37°C).[12][13][14][15] This thermoregulation is largely mediated by the interplay between RovA and H-NS/YmoA.[3][6] At 37°C, RovA undergoes a conformational change that prevents it from binding to DNA and targets it for degradation by the Lon protease.[2][3]

  • pH: Acidic pH can counteract the repressive effect of the host temperature. At a pH of 5.5, inv expression at 37°C can be comparable to the levels seen at 26°C.[8][9][10][13] This suggests that the acidic environment of the stomach and early small intestine may trigger this compound expression.

  • Growth Phase: this compound expression is also regulated by the bacterial growth phase, with maximal expression observed during the late exponential to early stationary phase.[12][13]

  • Osmolarity: High osmolarity has been shown to increase the transcription of invasion genes in other enteric bacteria and is a relevant signal in the intestinal environment.[4][16]

Signaling and Regulatory Pathways

The integration of environmental signals into the inv regulatory circuit is a complex process. The following diagram illustrates the core regulatory pathway, highlighting the antagonistic roles of RovA and H-NS/YmoA in response to temperature.

Invasin_Regulation cluster_gene Target Gene Low Temperature (23-26°C) Low Temperature (23-26°C) RovA RovA Low Temperature (23-26°C)->RovA activates High Temperature (37°C) High Temperature (37°C) High Temperature (37°C)->RovA induces conformational change H-NS/YmoA Complex H-NS/YmoA Complex High Temperature (37°C)->H-NS/YmoA Complex promotes repression by Low pH (e.g., 5.5) Low pH (e.g., 5.5) inv_gene inv gene Low pH (e.g., 5.5)->inv_gene induces expression at 37°C Lon_Protease Lon_Protease RovA->Lon_Protease is degraded by RovA->inv_gene activates transcription H-NS/YmoA Complex->inv_gene represses transcription

Core regulatory pathway of inv gene expression.

The following diagram illustrates the competitive binding model at the inv promoter between the activator RovA and the repressor H-NS.

Promoter_Competition cluster_promoter inv Promoter Region cluster_proteins Regulatory Proteins inv_promoter inv Promoter RovA RovA (Activator) RovA->inv_promoter Binds to activate HNS H-NS (Repressor) RovA->HNS Competes with for binding HNS->inv_promoter Binds to repress

Competitive binding at the inv promoter.

Quantitative Data on this compound Gene Expression

The following tables summarize quantitative data from various studies on the effects of environmental signals and regulatory mutations on inv gene expression.

Table 1: Effect of Temperature and pH on inv Expression

SpeciesConditionFold Change in inv Expression (relative to 37°C, pH 7.0)Reference
Y. enterocolitica23°C, pH 7.0~10-fold increase[13]
Y. enterocolitica37°C, pH 5.5~8 to 10-fold increase[10][13]
Y. pseudotuberculosis28°C vs 37°CSignificant increase (qualitative)[15]

Table 2: Effect of Regulatory Mutations on inv Expression

SpeciesMutantConditionEffect on inv ExpressionReference
Y. enterocoliticaΔrovA26°CAbolished expression[8]
Y. enterocoliticaymoA::Tn37°CIncreased expression[8][9]
Y. pseudotuberculosisΔrovA26°CAbolished expression[4]
Y. pseudotuberculosisΔhns37°CIncreased expression (RovA-independent)[5]
Y. enterocoliticaΔuvrC23°CSignificant decrease[12]
Y. enterocoliticaΔsspA23°CSignificant decrease[12]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the regulation of inv gene expression.

Quantification of inv mRNA by qRT-PCR

This protocol is for measuring the relative abundance of inv transcripts.[17][18][19]

1. RNA Extraction:

  • Grow Yersinia cultures to the desired optical density (OD600) under specific conditions (e.g., different temperatures, pH).

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent, Qiagen).

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with random hexamers or gene-specific primers.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Real-Time PCR:

  • Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific) and primers specific for the inv gene and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Set up reactions in triplicate in a real-time PCR system.

  • Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).

  • Perform a melt curve analysis to ensure primer specificity.

4. Data Analysis:

  • Calculate the cycle threshold (Ct) values.

  • Determine the relative expression of the inv gene using the ΔΔCt method, normalizing to the housekeeping gene and a reference condition.

qrt_pcr_workflow start Bacterial Culture (Specific Conditions) rna_extraction Total RNA Extraction + DNase Treatment start->rna_extraction rna_qc RNA Quality & Quantity Check (NanoDrop, Gel) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr Real-Time PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis result Relative inv mRNA Levels data_analysis->result

Workflow for qRT-PCR analysis of inv expression.
Analysis of inv Promoter Activity using lacZ Reporter Fusions

This method allows for the indirect measurement of gene expression by quantifying the activity of a reporter enzyme, β-galactosidase, under the control of the inv promoter.[20][21][22]

1. Construction of Reporter Strain:

  • Clone the promoter region of the inv gene upstream of a promoterless lacZ gene in a suitable plasmid or construct for integration into the Yersinia chromosome.

  • Introduce the inv-lacZ fusion into the wild-type and mutant Yersinia strains.

2. β-Galactosidase Assay (Miller Assay):

  • Grow the reporter strains under the desired experimental conditions.

  • Measure the OD600 of the cultures.

  • Permeabilize a known volume of cells using chloroform (B151607) and SDS.

  • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 420 nm (A420) and 550 nm (A550) to account for light scattering.

  • Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a purified regulatory protein (e.g., RovA, H-NS) to a specific DNA fragment, such as the inv promoter.

1. Preparation of DNA Probe:

  • Amplify the inv promoter region by PCR.

  • Label the DNA fragment at the 5' end with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).

  • Purify the labeled probe.

2. Binding Reaction:

  • Incubate the labeled probe with varying concentrations of the purified regulatory protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

3. Electrophoresis:

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Run the gel at a low temperature to maintain the stability of the complexes.

4. Detection:

  • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a chemiluminescent or colorimetric method.

  • A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates protein-DNA binding.

Conclusion

The regulation of the this compound gene in Yersinia is a paradigm of how pathogenic bacteria orchestrate the expression of virulence factors in response to environmental signals. The intricate network, centered around the activator RovA and the repressor H-NS/YmoA, allows the bacterium to precisely control the initiation of host cell invasion. Understanding these regulatory mechanisms in detail is crucial for the development of novel therapeutic strategies that target bacterial virulence. Further research into the structural basis of these protein-DNA interactions and the integration of additional signaling pathways will continue to illuminate the complex biology of this important human pathogen.

References

The Architect of Invasion: A Technical Guide to Invasin-Mediated Host Cell Cytoskeleton Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial pathogens have evolved sophisticated molecular mechanisms to invade host cells, a critical step in the pathogenesis of many infectious diseases. Among these, the 'zipper' mechanism employed by bacteria such as Yersinia spp. stands out for its elegant hijacking of host cell signaling pathways. This technical guide provides an in-depth exploration of the core molecular events orchestrated by the bacterial outer membrane protein, invasin, leading to the profound rearrangement of the host cell cytoskeleton and subsequent bacterial uptake. We will dissect the key signaling cascades initiated by the interaction of this compound with host cell integrins, leading to the activation of focal adhesion kinase (FAK), Src family kinases, and Rho family GTPases. Furthermore, this guide presents detailed experimental protocols for studying these phenomena and summarizes key quantitative data to provide a comprehensive resource for researchers in the fields of microbiology, cell biology, and drug development.

The this compound-Integrin Interaction: The First Step in a Cellular Takeover

The invasion process is initiated by the high-affinity binding of this compound, a surface-expressed protein on pathogenic bacteria like Yersinia pseudotuberculosis and Yersinia enterocolitica, to β1 integrins on the surface of host cells.[1] This interaction is primarily mediated by the C-terminal 192 amino acid domain of this compound.[2] Unlike many extracellular matrix proteins that bind integrins via an RGD motif, this compound utilizes a different binding interface, highlighting a unique evolutionary adaptation for host cell recognition.[2] The binding of multimeric this compound molecules to multiple integrins is thought to induce receptor clustering, a crucial event that triggers the downstream signaling cascade.[3] This clustering initiates a phosphorylation cascade that ultimately converges on the actin cytoskeleton, leading to the formation of phagocytic cups that engulf the bacterium.

Core Signaling Pathways

The binding of this compound to β1 integrins unleashes a cascade of intracellular signaling events that remodel the actin cytoskeleton. This process is orchestrated by a series of phosphorylation events and the activation of small GTPases, which act as molecular switches.

Focal Adhesion Kinase (FAK) and Src Family Kinases: The Initial Responders

Upon integrin clustering by this compound, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is one of the first proteins recruited to the nascent adhesion sites. This recruitment leads to the autophosphorylation of FAK on tyrosine residue 397 (Y397).[4][5] Phosphorylated Y397 serves as a docking site for the SH2 domain of Src family kinases (SFKs).[4] The subsequent binding of Src to FAK results in the phosphorylation of other tyrosine residues on FAK, leading to its full activation.[4][5] The activated FAK-Src complex then phosphorylates a plethora of downstream substrates, including paxillin (B1203293) and p130Cas, further propagating the signal.[4]

FAK_Src_Activation This compound This compound Integrin β1 Integrin This compound->Integrin Binding & Clustering FAK FAK Integrin->FAK Recruitment FAK_pY397 FAK-pY397 FAK->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src Recruitment FAK_Src_complex Active FAK-Src Complex FAK_pY397->FAK_Src_complex Src->FAK_pY397 Binding Src->FAK_Src_complex Downstream Downstream Signaling FAK_Src_complex->Downstream Phosphorylation of substrates

FAK and Src activation pathway.
Rho Family GTPases: Orchestrating Actin Dynamics

The FAK-Src signaling hub ultimately leads to the activation of Rho family GTPases, which are master regulators of the actin cytoskeleton. In the context of this compound-mediated entry, Rac1 and Cdc42 are key players. Their activation is mediated by Guanine nucleotide Exchange Factors (GEFs), which are recruited to the site of bacterial attachment and catalyze the exchange of GDP for GTP. While the precise GEFs involved are still under investigation, it is clear that their activity is downstream of FAK and Src.

Activated Rac1 and Cdc42, in turn, activate downstream effectors such as the Arp2/3 complex via N-WASP. The Arp2/3 complex is a potent nucleator of actin polymerization, leading to the formation of a branched actin network that provides the protrusive force for the advancing pseudopods that engulf the bacterium. While RhoA activity is generally associated with the formation of stress fibers, its role in this compound-mediated uptake is more complex and appears to be spatially and temporally regulated. Some studies suggest that Yersinia can modulate RhoG, an upstream regulator of other Rho GTPases, to promote cell invasion.[6]

Rho_GTPase_Signaling FAK_Src Active FAK-Src Complex GEFs GEFs (e.g., Vav2, Dock180) FAK_Src->GEFs Activation Rac1_GTP Rac1-GTP (active) GEFs->Rac1_GTP GDP/GTP Exchange Cdc42_GTP Cdc42-GTP (active) GEFs->Cdc42_GTP GDP/GTP Exchange Rac1_GDP Rac1-GDP (inactive) Arp23 Arp2/3 Complex Rac1_GTP->Arp23 Cdc42_GDP Cdc42-GDP (inactive) Cdc42_GTP->Arp23 Actin Actin Polymerization (Branched Network) Arp23->Actin Phagocytosis Bacterial Engulfment Actin->Phagocytosis

Rho GTPase signaling in this compound-mediated entry.

Quantitative Data on this compound-Mediated Host Cell Invasion

The efficiency of this compound-mediated internalization is influenced by several factors, including the expression level of this compound, the host cell type, and the integrity of the signaling pathways described above. The following tables summarize key quantitative findings from the literature.

Table 1: Impact of this compound Expression on Bacterial Invasion

Bacterial StrainRelevant GenotypeHost Cell TypeInvasion Efficiency (relative to Wild-Type)Reference
Yersinia enterocolitica 8081vWild-TypeCultured epithelial cells100%[3][7][8]
Yersinia enterocolitica JP273vinv mutantCultured epithelial cells~1.25% (80-fold decrease)[3][7][8]

Table 2: Quantitative Analysis of FAK Phosphorylation

Cell TypeConditionUnmodified FAK (pmol)pTyr576-FAK (pmol)pTyr576/pTyr577-FAK (pmol)Reference
Mouse Embryonic Fibroblasts (MEFs)Endogenous Src0.707 (± 0.029)1.893 (± 0.025)1.080 (± 0.021)[5]
MEFs expressing oncogenic Y529FSrcPervanadate-treated0.332 (± 0.057)0.431 (± 0.021)0.392 (± 0.037)[5]
Normal MEFsPervanadate-treated + Src inhibitor0.667 (± 0.074)0.302 (± 0.032)Not detected[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-mediated host cell cytoskeleton rearrangement.

Gentamicin (B1671437) Protection Assay for Quantifying Bacterial Invasion

This assay is the gold standard for quantifying the number of viable intracellular bacteria.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot efficiently penetrate eukaryotic cell membranes. Therefore, it kills extracellular bacteria while leaving intracellular bacteria unharmed.

Protocol:

  • Cell Culture: Seed host cells (e.g., HeLa or HEp-2) in a 24-well tissue culture plate and grow to ~90% confluency.

  • Bacterial Culture: Grow Yersinia strains overnight in a suitable broth (e.g., Luria-Bertani) at the desired temperature to modulate this compound expression (typically 26°C for high this compound expression).

  • Infection:

    • Wash the host cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

    • Replace the medium with fresh, pre-warmed cell culture medium without antibiotics.

    • Add the bacterial suspension to the host cells at a multiplicity of infection (MOI) of 10-100.

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.[9][10]

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial invasion.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing gentamicin (typically 50-100 µg/mL) to each well.

    • Incubate for 1-2 hours at 37°C to kill extracellular bacteria.[9]

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with PBS.

    • Lyse the host cells by adding 0.1% Triton X-100 in sterile water to each well and incubating for 10-15 minutes at room temperature.

    • Serially dilute the lysates in PBS and plate onto appropriate agar (B569324) plates (e.g., LB agar).

    • Incubate the plates overnight at the appropriate temperature and count the colony-forming units (CFUs) to determine the number of intracellular bacteria.

Gentamicin_Protection_Assay cluster_0 Day 1 cluster_1 Day 2 Seed_Cells Seed Host Cells in 24-well plate Infect_Cells Infect Cells with Yersinia (MOI 10-100) Incubate_Invasion Incubate (1-2h) to allow invasion Infect_Cells->Incubate_Invasion Add_Gentamicin Add Gentamicin (50-100 µg/mL) Incubate (1-2h) Incubate_Invasion->Add_Gentamicin Lyse_Cells Lyse Host Cells (0.1% Triton X-100) Add_Gentamicin->Lyse_Cells Plate_Lysates Plate Serial Dilutions of Lysate on Agar Lyse_Cells->Plate_Lysates Count_CFU Count CFUs Plate_Lysates->Count_CFU

Workflow for the Gentamicin Protection Assay.
Immunofluorescence Staining of the Actin Cytoskeleton

This technique allows for the visualization of actin rearrangements at the site of bacterial entry.

Protocol:

  • Cell Culture and Infection:

    • Seed host cells on sterile glass coverslips in a 24-well plate.

    • Infect the cells with Yersinia as described in the gentamicin protection assay protocol (up to the point of gentamicin addition).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[11]

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[11]

    • Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA/PBS for 30-60 minutes at room temperature in the dark.

    • (Optional) To visualize bacteria, incubate with an antibody specific for a bacterial surface antigen, followed by a fluorescently-labeled secondary antibody.

    • To visualize the nucleus, counterstain with DAPI.

  • Mounting and Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize using a fluorescence or confocal microscope.

Rho GTPase Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Rho family GTPases.

Principle: A fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac/Cdc42) is used to specifically pull down the active GTPase from cell lysates.

Protocol:

  • Cell Culture and Infection:

    • Culture host cells to a high density in a 10 cm dish.

    • Infect with Yersinia for the desired time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease/phosphatase inhibitors).

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pull-Down:

    • Incubate a portion of the cell lysate with GST-RBD fusion protein immobilized on glutathione-agarose beads for 1 hour at 4°C with gentle rotation.[12][13][14][15][16]

    • As controls, a portion of the lysate can be loaded with non-hydrolyzable GTPγS (positive control) or GDP (negative control) prior to the pull-down.[12][15]

  • Washing and Elution:

    • Wash the beads three to four times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a specific antibody against the Rho GTPase of interest (e.g., anti-Rac1, anti-Cdc42, or anti-RhoA).

    • Also, probe a sample of the total cell lysate to determine the total amount of the GTPase.

    • Quantify the band intensities to determine the relative amount of active GTPase.

Western Blot for Phosphorylated FAK and Src

This method is used to detect the activation state of FAK and Src by analyzing their phosphorylation status.

Protocol:

  • Sample Preparation:

    • Prepare cell lysates from infected and control cells as described for the Rho GTPase pull-down assay, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: Milk is not recommended for blocking when using phospho-specific antibodies as it contains phosphoproteins that can increase background).[17]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK Y397, anti-phospho-Src Y416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-FAK, anti-Src) or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the relative levels of phosphorylation.

Conclusion and Future Directions

The study of this compound-mediated host cell cytoskeleton rearrangement has provided fundamental insights into the intricate interplay between bacterial pathogens and their hosts. The signaling cascade, initiated by the specific interaction between this compound and host cell integrins, and culminating in the precise orchestration of actin dynamics, is a testament to the evolutionary arms race between microbes and their hosts. The experimental approaches detailed in this guide provide a robust framework for dissecting this complex process.

For drug development professionals, a thorough understanding of these pathways offers opportunities for the development of novel anti-infective therapies. Targeting key host cell proteins involved in the invasion process, such as FAK, Src, or specific Rho GTPase signaling components, could represent a viable strategy to disarm pathogens without exerting direct selective pressure on the bacteria, potentially reducing the emergence of antibiotic resistance.

Future research in this field will likely focus on:

  • Identifying the full complement of host factors that are recruited to the site of bacterial entry and their precise roles in regulating the signaling cascade.

  • Elucidating the mechanisms of signal termination that allow the host cell to restore its normal cytoskeletal architecture after bacterial internalization.

  • Investigating the interplay between this compound-mediated signaling and other bacterial virulence factors , particularly those delivered by type III secretion systems, which can further modulate host cell processes.

  • Translating our molecular understanding into the development of host-targeted therapeutics that can block bacterial invasion and treat infectious diseases.

By continuing to unravel the molecular intricacies of this compound-mediated pathogenesis, the scientific community can pave the way for innovative strategies to combat bacterial infections and improve human health.

References

The Discovery and History of Invasin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the discovery and history of invasin research, tailored for researchers, scientists, and drug development professionals. It covers the initial identification of this compound, its mechanism of action, the signaling pathways it triggers, and the experimental methodologies used to study it.

The Genesis of this compound: Early Discoveries

The story of this compound begins with the quest to understand how certain pathogenic bacteria overcome the non-phagocytic barrier of host cells to initiate infection. In the early 1980s, researchers were keenly interested in the molecular mechanisms that allowed bacteria like Yersinia species to enter intestinal epithelial cells.

A pivotal moment in this field came with the work of Ralph Isberg and his colleagues. They sought to identify the specific bacterial factor responsible for mediating the entry of Yersinia pseudotuberculosis into cultured mammalian cells. Their research led to the groundbreaking discovery of a single gene, which they named inv (for invasion), that could confer an invasive phenotype to a non-invasive strain of Escherichia coli. The protein encoded by this gene was subsequently named "this compound." This discovery was significant as it demonstrated that the complex process of bacterial invasion could be attributed to a single gene product.

Further research by Isberg's group and others in the late 1980s and early 1990s focused on characterizing the this compound protein and its host cell receptor. They found that this compound is a large, 986-amino acid outer membrane protein. Crucially, they identified that this compound binds to several members of the β1 integrin family of cell adhesion molecules with high affinity. This interaction was shown to be essential for mediating the uptake of the bacteria by the host cell.

Key Milestones in this compound Research

The following diagram provides a timeline of the major discoveries in the field of this compound research.

G cluster_1980s 1980s cluster_1990s 1990s cluster_2000s 2000s a 1985: Isberg et al. identify the 'inv' gene in Y. pseudotuberculosis responsible for cell entry. b 1987: Isberg and Falkow demonstrate that the 'inv' gene is sufficient to confer an invasive phenotype to E. coli. a->b c 1989: The host cell receptors for this compound are identified as members of the β1 integrin family. b->c d 1991: The minimal binding domain of this compound for integrins is mapped. e 1995: The crystal structure of the this compound C-terminal domain is solved, revealing its Ig-like folds. d->e f 1998: The role of this compound in triggering host cell signaling pathways, such as focal adhesion kinase (FAK) activation, is established. e->f g 2002: Further elucidation of the downstream signaling cascade, including the roles of Rac1 and Arp2/3 complex. h 2009: this compound is utilized as a tool in cell biology and biotechnology for targeted cell adhesion and drug delivery. g->h G Yersinia Yersinia pseudotuberculosis This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Family Kinases FAK->Src recruits and activates CrkII CrkII FAK->CrkII phosphorylates Src->FAK phosphorylates Dock180 Dock180 CrkII->Dock180 recruits Rac1 Rac1 Dock180->Rac1 activates (GEF) WAVE WAVE complex Rac1->WAVE Arp23 Arp2/3 complex WAVE->Arp23 activates Actin Actin Polymerization Arp23->Actin Uptake Bacterial Uptake Actin->Uptake G A 1. Seed and grow host cells to confluency B 2. Infect cells with this compound-expressing bacteria A->B C 3. Incubate to allow for bacterial invasion B->C D 4. Wash to remove non-adherent bacteria C->D E 5. Add gentamicin-containing medium to kill extracellular bacteria D->E F 6. Wash to remove gentamicin E->F G 7. Lyse host cells to release intracellular bacteria F->G H 8. Plate lysate and count CFUs G->H

An In-depth Technical Guide to Bacterial Invasins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious diseases. This process is mediated by a sophisticated arsenal (B13267) of bacterial proteins known as invasins. These molecules, expressed on the bacterial surface or secreted into the host environment, interact with specific host cell receptors to trigger signaling cascades that culminate in bacterial uptake. Understanding the diverse mechanisms of bacterial invasins is paramount for the development of novel anti-infective therapies that can effectively block this crucial stage of infection.

This technical guide provides a comprehensive overview of the core types of bacterial invasins, their mechanisms of action, and the host cellular pathways they exploit. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, cell biology, and infectious diseases.

Major Mechanisms of Bacterial Invasion

Bacterial invasion strategies are broadly categorized into two main mechanisms: the "zipper" mechanism and the "trigger" mechanism.

  • Zipper Mechanism: This mechanism is characterized by a localized and intimate interaction between a bacterial surface invasin and a host cell receptor. This binding event initiates a cascade of signaling events that lead to the polymerization of actin filaments and the subsequent engulfment of the bacterium by the host cell membrane, akin to a zipper closing around the pathogen. This process typically involves minimal disruption to the host cell cytoskeleton beyond the immediate site of entry.[1]

  • Trigger Mechanism: In contrast, the trigger mechanism involves the injection of bacterial effector proteins directly into the host cell cytoplasm via specialized secretion systems, such as the Type III Secretion System (T3SS) or Type IV Secretion System (T4SS). These effectors are potent modulators of host cell signaling pathways, inducing dramatic and widespread cytoskeletal rearrangements, including the formation of prominent membrane ruffles that engulf the invading bacterium.[1]

Key Bacterial Invasins and Their Mechanisms

This section details the mechanisms of several well-characterized bacterial invasins, categorized by the invading pathogen.

Yersinia spp. - this compound

Yersinia pseudotuberculosis and Yersinia enterocolitica utilize the this compound protein to mediate entry into host cells, primarily M cells in the Peyer's patches of the intestine.

  • Mechanism: this compound employs the zipper mechanism .

  • Host Receptor: It binds with high affinity to several members of the β1 integrin family of cell adhesion molecules, including α3β1, α4β1, α5β1, and α6β1.[2]

  • Signaling Pathway: The binding of this compound to β1 integrins leads to the clustering of these receptors, which in turn activates focal adhesion kinase (FAK) and Src family kinases . This activation initiates a signaling cascade that involves small GTP-binding proteins of the Rho family (e.g., Rac1), leading to localized actin polymerization and membrane extension around the bacterium.[3]

Listeria monocytogenes - Internalins

Listeria monocytogenes expresses a family of surface proteins called internalins, with Internalin (B1178846) A (InlA) and Internalin B (InlB) being the most critical for invasion.

  • Mechanism: Both InlA and InlB utilize the zipper mechanism .

  • Host Receptors:

    • InlA binds specifically to E-cadherin , a key component of adherens junctions in epithelial cells.[4][5]

    • InlB interacts with the receptor tyrosine kinase Met (the receptor for hepatocyte growth factor) and other host factors.[6]

  • Signaling Pathway:

    • InlA-E-cadherin binding: This interaction recruits components of the adherens junction machinery, including α-catenin and β-catenin, which link to the actin cytoskeleton. This engagement activates signaling pathways involving Src kinase and phosphoinositide 3-kinase (PI3K), leading to actin rearrangements and bacterial engulfment.[1][7]

    • InlB-Met binding: This interaction activates the Met receptor, leading to the recruitment of adaptor proteins such as Gab1 and Shc, and the subsequent activation of the PI3K/Akt and Ras/MAPK signaling pathways. These pathways converge to stimulate actin polymerization and membrane remodeling.

Salmonella spp. - SipB and SipC

Salmonella enterica serovars such as Typhimurium utilize a Type III Secretion System (T3SS) to inject effector proteins, including SipB and SipC, into the host cell.

  • Mechanism: Salmonella employs the trigger mechanism .

  • Host Interaction: SipB and SipC are translocated into the host cell membrane where they form a translocation pore.[8][9] SipC also directly interacts with and nucleates actin polymerization.[10]

  • Signaling Pathway: The injected effectors, including SopE, SopE2, and SopB, act as guanine (B1146940) nucleotide exchange factors (GEFs) for Rho family GTPases like Cdc42 and Rac1. This leads to massive actin polymerization, membrane ruffling, and macropinocytosis of the bacteria. SipB can also induce macrophage apoptosis by binding to and activating caspase-1.[11][12]

Shigella spp. - IpaB and IpaC

Shigella flexneri and other Shigella species also utilize a T3SS to deliver effector proteins, with IpaB and IpaC being central to the invasion process.

  • Mechanism: Shigella utilizes the trigger mechanism .

  • Host Interaction: Similar to Salmonella, IpaB and IpaC form a translocation pore in the host cell membrane.[13][14] IpaC has been shown to nucleate actin polymerization.

  • Signaling Pathway: The translocated effectors, upon injection into the host cell, activate signaling pathways that lead to dramatic cytoskeletal rearrangements and membrane ruffling, facilitating bacterial uptake. The precise signaling cascade is complex and involves the recruitment of host proteins like vinculin and the activation of Rho family GTPases.[15] IpaB and IpaC are also essential for the lysis of the phagocytic vacuole, allowing the bacteria to escape into the cytoplasm.[16][17]

Staphylococcus aureus - Fibronectin-Binding Proteins (FnBPs)

Staphylococcus aureus utilizes Fibronectin-Binding Proteins A and B (FnBPA and FnBPB) to invade a variety of host cells, including endothelial and epithelial cells.

  • Mechanism: FnBPs mediate invasion via a zipper mechanism .

  • Host Receptor: FnBPs do not bind directly to a host cell receptor. Instead, they bind to the extracellular matrix protein fibronectin (Fn) , which then acts as a bridge to the α5β1 integrin on the host cell surface.[18]

  • Signaling Pathway: The binding of the FnBP-Fn complex to α5β1 integrin leads to integrin clustering and the activation of a signaling cascade involving FAK , Src , PI3K , and Akt .[19][20] This signaling results in the recruitment of cortactin, actin polymerization, and ultimately, the internalization of the bacterium.[21]

Streptococcus pyogenes - M Protein

The M protein is a major virulence factor of Streptococcus pyogenes (Group A Streptococcus) and is involved in adhesion, invasion, and evasion of the host immune response.

  • Mechanism: The M protein can mediate invasion through a zipper-like mechanism .

  • Host Receptors: M protein can bind to a variety of host molecules, including fibrinogen , which can then bridge to host cell receptors. It can also directly interact with host cell receptors such as CD46 .[22]

  • Signaling Pathway: The interaction of M protein with host cells can trigger signaling pathways that lead to cytoskeletal rearrangements. For instance, binding to CD44 on keratinocytes can induce membrane ruffling and disrupt intercellular junctions.[22] M protein-mediated invasion of epithelial cells can also involve integrin signaling.[23]

Neisseria gonorrhoeae - Opa Proteins

Neisseria gonorrhoeae expresses a family of phase-variable outer membrane proteins called Opa proteins, which are critical for adhesion and invasion.

  • Mechanism: Opa proteins mediate invasion via a zipper mechanism .

  • Host Receptors: Opa proteins bind to members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family, including CEACAM1, CEACAM3, CEACAM5, and CEACAM6, which are expressed on various cell types, including epithelial cells and neutrophils.[24][25]

  • Signaling Pathway: The binding of Opa proteins to different CEACAM receptors can trigger distinct signaling pathways. For example, engagement of CEACAM3 on neutrophils, which contains an immunoreceptor tyrosine-based activation motif (ITAM), leads to the activation of Src family kinases and Syk , resulting in efficient phagocytosis.[26] In contrast, binding to CEACAM1 on epithelial cells can initiate a signaling cascade that involves lipid rafts.[27]

Helicobacter pylori - CagA

Helicobacter pylori strains carrying the cag pathogenicity island utilize a Type IV Secretion System (T4SS) to inject the effector protein CagA into gastric epithelial cells.

  • Mechanism: CagA is delivered via a secretion system , and its effects can be considered part of a trigger-like mechanism due to the significant downstream signaling alterations.

  • Host Interaction: Once inside the host cell, CagA is tyrosine-phosphorylated by host kinases such as Src and Abl .

  • Signaling Pathway: Phosphorylated CagA acts as a scaffold protein, interacting with and dysregulating multiple host signaling molecules. A key interaction is with the tyrosine phosphatase SHP-2 , leading to its aberrant activation.[28] This disrupts normal cellular signaling, including the ERK/MAPK pathway , leading to changes in cell morphology (the "hummingbird phenotype"), proliferation, and motility, contributing to the pathogenesis of gastritis and gastric cancer.[29][30]

Quantitative Data on this compound-Receptor Interactions

The efficiency of bacterial invasion is critically dependent on the affinity of the this compound for its host receptor and the kinetics of the interaction. The following tables summarize available quantitative data for some of the discussed this compound-receptor pairs.

This compoundBacteriumHost ReceptorBinding Affinity (Kd)Measurement Method
This compound Yersinia pseudotuberculosisβ1 Integrins~100-fold higher than fibronectinCompetitive Binding Assays
Internalin A (InlA) Listeria monocytogenesE-cadherin8 ± 4 µMIsothermal Titration Calorimetry (ITC)
Opa Proteins Neisseria gonorrhoeaeCEACAMsNanomolar rangeIn vitro binding assays
M1 Protein Streptococcus pyogenesKininogens5 x 10^7 M^-1 (H-kininogen)Enzyme Immunoassay

Table 1: Binding Affinities of Bacterial Invasins to Host Receptors.

This compound/EffectorBacteriumHost Cell TypeInvasion/Translocation EfficiencyAssay Method
IpaB/IpaC Shigella flexneriHeLa cellsInvasion can be significantly reduced (e.g., by 30-60%) by antibodies against IpaD, a component of the T3SS tip complex.[31]Gentamicin (B1671437) Protection Assay, Plaque Assay[26][28]
FnBPA Staphylococcus aureusEndothelial cellsInvasion rate is dependent on the number of fibronectin-binding repeats.[21]Gentamicin Protection Assay
CagA Helicobacter pyloriAGS cellsApproximately 16% of total CagA from adjacent bacteria is injected after one hour, and 30% after three hours.[32]Quantitative Western Blotting, Flow Cytometry

Table 2: Invasion and Translocation Efficiencies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bacterial invasion and the associated signaling pathways.

Gentamicin Protection Assay

This assay is a standard method to quantify the number of viable intracellular bacteria.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate eukaryotic cell membranes. Therefore, it kills extracellular bacteria while intracellular bacteria remain protected.

Protocol:

  • Cell Culture: Seed eukaryotic host cells (e.g., HeLa, Caco-2) in 24-well plates and grow to confluency.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase of growth.

  • Infection:

    • Wash the host cell monolayers with sterile phosphate-buffered saline (PBS).

    • Infect the cells with bacteria at a specific multiplicity of infection (MOI) (e.g., 10:1 or 100:1 bacteria to host cells).

    • Centrifuge the plates at low speed (e.g., 500 x g for 5 minutes) to synchronize the infection.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator to allow for bacterial invasion.

  • Gentamicin Treatment:

    • Aspirate the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.

    • Incubate for 1-2 hours at 37°C.

  • Cell Lysis and Enumeration:

    • Wash the cells three times with PBS to remove the gentamicin.

    • Lyse the host cells with a solution of 1% Triton X-100 in PBS to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysate in PBS and plate on appropriate agar (B569324) plates.

    • Incubate the plates overnight at 37°C and count the resulting colony-forming units (CFU).

  • Calculation: The number of intracellular bacteria is calculated as the number of CFU per well. Invasion efficiency can be expressed as the percentage of the initial inoculum that successfully invaded the host cells.

Immunofluorescence Microscopy for Bacterial Invasion

This technique allows for the visualization and differentiation of intracellular and extracellular bacteria.

Protocol:

  • Cell Culture and Infection: Grow host cells on glass coverslips in 24-well plates and infect with bacteria as described for the gentamicin protection assay.

  • Fixation:

    • After the infection period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining of Extracellular Bacteria:

    • Wash the fixed cells three times with PBS.

    • Incubate the non-permeabilized cells with a primary antibody specific for the bacterium for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594, red) for 1 hour at room temperature.

  • Permeabilization and Staining of Total Bacteria:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 30 minutes.

    • Incubate with the same primary antibody against the bacterium for 1 hour.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 488, green) for 1 hour.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the host cell nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the samples using a fluorescence microscope. Extracellular bacteria will be labeled with both fluorophores (appearing yellow/orange), while intracellular bacteria will only be labeled with the second fluorophore (appearing green).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation events).

Protocol:

  • Cell Culture, Infection, and Lysis:

    • Grow host cells to confluency in 6-well plates.

    • Infect with bacteria for various time points.

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Plaque Assay for Cell-to-Cell Spread

This assay is used to assess the ability of intracellular bacteria to spread from an infected cell to neighboring cells.

Protocol:

  • Cell Culture and Infection:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Infect the cells with a low number of bacteria to ensure isolated infection events.

  • Gentamicin Treatment and Agarose (B213101) Overlay:

    • After the initial invasion period, treat the cells with gentamicin to kill extracellular bacteria.

    • Wash the cells and overlay them with a semi-solid medium containing a low concentration of agarose and a maintenance concentration of gentamicin. This restricts bacterial spread through the extracellular medium, forcing them to spread from cell to cell.

  • Incubation: Incubate the plates for several days to allow for plaque formation. Plaques are zones of cell death caused by the spreading infection.

  • Visualization: Stain the cell monolayer with a vital dye such as neutral red. Living cells will take up the dye, while dead cells in the plaques will remain unstained, appearing as clear zones.

  • Analysis: The number and size of the plaques can be quantified to assess the efficiency of cell-to-cell spread.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Zipper_vs_Trigger cluster_zipper Zipper Mechanism cluster_trigger Trigger Mechanism Bacterium_Z Bacterium This compound This compound Receptor Host Receptor This compound->Receptor Binding Actin_Z Actin Polymerization (Localized) Receptor->Actin_Z Signaling Engulfment_Z Engulfment Actin_Z->Engulfment_Z Bacterium_T Bacterium T3SS T3SS/T4SS Effectors Effector Proteins T3SS->Effectors Injection Host_Cytoplasm Host Cytoplasm Rho_GTPases Rho GTPases (Cdc42, Rac1) Host_Cytoplasm->Rho_GTPases Activation Actin_T Actin Reorganization (Widespread) Rho_GTPases->Actin_T Ruffling Membrane Ruffling Actin_T->Ruffling Engulfment_T Engulfment Ruffling->Engulfment_T

Comparison of Zipper and Trigger invasion mechanisms.

Yersinia_Invasin_Signaling Yersinia Yersinia This compound This compound Integrin β1 Integrin This compound->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates Rac1 Rac1 Src->Rac1 Activates Actin Actin Polymerization Rac1->Actin Internalization Internalization Actin->Internalization

Yersinia this compound Signaling Pathway.

Listeria_InlA_Signaling Listeria Listeria InlA Internalin A E_cadherin E-cadherin InlA->E_cadherin Binds Catenins α/β-catenins E_cadherin->Catenins Recruits Src_PI3K Src / PI3K Catenins->Src_PI3K Activate Actin_L Actin Reorganization Src_PI3K->Actin_L Internalization_L Internalization Actin_L->Internalization_L

Listeria Internalin A Signaling Pathway.

Salmonella_Trigger_Signaling Salmonella Salmonella T3SS_S T3SS SipBC SipB/SipC (Translocon) T3SS_S->SipBC Injects SopE SopE/SopE2/SopB (Effectors) T3SS_S->SopE Injects Host_Membrane Host Membrane SipBC->Host_Membrane Inserts into Rho_GTPases_S Cdc42 / Rac1 SopE->Rho_GTPases_S Activate Actin_S Actin Polymerization Rho_GTPases_S->Actin_S Ruffling_S Membrane Ruffling Actin_S->Ruffling_S Internalization_S Internalization Ruffling_S->Internalization_S

Salmonella Trigger Mechanism Signaling Pathway.

Staph_FnBP_Signaling Staph S. aureus FnBP FnBPA/B Fibronectin Fibronectin FnBP->Fibronectin Binds Integrin_S α5β1 Integrin Fibronectin->Integrin_S Binds FAK_Src FAK / Src Integrin_S->FAK_Src Activates PI3K_Akt PI3K / Akt FAK_Src->PI3K_Akt Activate Actin_St Actin Polymerization PI3K_Akt->Actin_St Internalization_St Internalization Actin_St->Internalization_St

Staphylococcus aureus FnBP Signaling Pathway.

H_pylori_CagA_Signaling Hpylori H. pylori T4SS_H T4SS CagA CagA T4SS_H->CagA Injects Host_Cytoplasm_H Host Cytoplasm pCagA Phosphorylated CagA CagA->pCagA Src_Abl Src / Abl Kinases Host_Cytoplasm_H->Src_Abl Phosphorylate SHP2 SHP-2 pCagA->SHP2 Binds & Activates ERK_MAPK ERK/MAPK Pathway SHP2->ERK_MAPK Activates Cell_Morphology Cell Morphology Changes ERK_MAPK->Cell_Morphology Gentamicin_Protection_Workflow Start Seed Host Cells Infect Infect with Bacteria Start->Infect Wash1 Wash to Remove Non-adherent Bacteria Infect->Wash1 Gentamicin Add Gentamicin (Kill Extracellular Bacteria) Wash1->Gentamicin Wash2 Wash to Remove Gentamicin Gentamicin->Wash2 Lyse Lyse Host Cells Wash2->Lyse Plate Plate Serial Dilutions Lyse->Plate Count Count CFUs Plate->Count

References

In-Depth Technical Guide to Invasin Homologues in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious diseases. This process is often mediated by a class of surface-exposed proteins known as invasins. These proteins engage with host cell receptors, triggering signaling cascades that lead to cytoskeletal rearrangements and subsequent bacterial uptake. The archetypal invasin is from Yersinia spp., but a diverse array of this compound homologues exists across various pathogenic bacteria, each with unique structural features and host specificities. Understanding the molecular mechanisms of these this compound homologues is paramount for the development of novel anti-infective therapies. This guide provides a comprehensive overview of key this compound homologues, their mechanisms of action, quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of the signaling pathways they highjack.

Core this compound Homologues and their Characteristics

Several pathogenic bacteria utilize this compound or this compound-like proteins to mediate host cell entry. While they share the common function of facilitating invasion, their structures, host receptors, and signaling mechanisms can vary significantly.

Yersinia spp. - this compound (Inv)

The this compound protein of Yersinia enterocolitica and Yersinia pseudotuberculosis is one of the most well-characterized invasins. It is a 103-kDa outer membrane protein that mediates bacterial entry into non-phagocytic cells, particularly M cells of the Peyer's patches.[1] this compound expression is regulated by temperature, with maximal expression at 23°C, and is also influenced by the growth phase.[2] However, in some pathogenic strains like Y. enterocolitica serotype O:3, this compound production is constitutive and enhanced.[3]

Host Receptor and Binding: this compound binds with high affinity to several members of the β1 integrin family of cell adhesion molecules.[1] This interaction is significantly stronger than the binding of the natural ligands for these receptors, such as fibronectin.

Listeria monocytogenes - Internalins (InlA and InlB)

Listeria monocytogenes, a foodborne pathogen, utilizes a family of surface proteins called internalins to invade a variety of host cells. The two most prominent members are Internalin A (InlA) and Internalin B (InlB).

  • InlA: This protein is crucial for the invasion of intestinal epithelial cells. It specifically binds to E-cadherin on the host cell surface.[4][5] The binding affinity of wild-type InlA to human E-cadherin is relatively weak.[6]

  • InlB: InlB mediates the invasion of other cell types, including hepatocytes, fibroblasts, and endothelial cells, by binding to the hepatocyte growth factor receptor, Met.

Salmonella enterica - SipB and SipC

Salmonella enterica employs a type III secretion system (T3SS) to inject effector proteins directly into the host cell cytoplasm, which then mediate bacterial uptake. SipB and SipC are two of these crucial effector proteins. They are translocated into the host cell and are essential for invasion.[7] SipC has been shown to have actin-nucleating and bundling activities, directly manipulating the host cytoskeleton to facilitate bacterial entry.

Shigella flexneri - IpaB and IpaC

Similar to Salmonella, Shigella flexneri utilizes a T3SS to deliver effector proteins into host cells. IpaB and IpaC are key components of the translocon pore that inserts into the host cell membrane. IpaC also functions as an effector protein, inducing actin polymerization and the formation of membrane ruffles that engulf the bacterium.[8][9][10] This process is dependent on the recruitment and activation of the host tyrosine kinase Src.[10][11]

Other Notable this compound Homologues
  • Bartonella henselae - Bartonella adhesin A (BadA): This is a very large, trimeric autotransporter adhesin that mediates adhesion to extracellular matrix proteins like fibronectin and collagen, as well as to endothelial cells.[12][13][14][15][16]

  • Escherichia coli (Enteropathogenic - EPEC) - Intimin: This outer membrane adhesin binds to the translocated intimin receptor (Tir), a protein that the bacterium itself injects into the host cell membrane via a T3SS.[8][17][18][19][20] This interaction is essential for the formation of actin-rich pedestals, a hallmark of EPEC infection.

  • Neisseria gonorrhoeae - Opa proteins: These are a family of phase-variable outer membrane proteins that mediate adhesion and invasion by binding to members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family of receptors on human cells.[9][21][22][23][24]

Quantitative Data on this compound Homologue Interactions

The following table summarizes available quantitative data on the binding affinities and functional outcomes of various this compound-host receptor interactions.

Bacterial SpeciesThis compound HomologueHost ReceptorBinding Affinity (Kd)Invasion Efficiency (% of inoculum)Cell LineReference(s)
Yersinia enterocoliticaThis compound (Inv)β1 integrinsHigh affinity~0.1% - 1%HEp-2[1][25]
Listeria monocytogenesInternalin A (InlA)E-cadherin8 ± 4 µM~0.06%Caco-2[6]
Listeria monocytogenesInternalin A (InlA)E-cadherin-~15% (clinical isolates)Vero[11]
Salmonella TyphimuriumT3SS-dependent--~0.1% - 1%HeLa, Caco-2[26]
Shigella flexneriT3SS-dependent--~0.1% - 1%HeLa, TC7[27]

Note: Invasion efficiency can vary significantly depending on the bacterial strain, host cell line, and experimental conditions. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of bacterial invasion. The following are step-by-step protocols for the widely used gentamicin (B1671437) protection assay to quantify bacterial invasion for several key pathogens.

Protocol 1: Gentamicin Protection Assay for Yersinia enterocolitica Invasion of HEp-2 Cells

This protocol is adapted from established methods for quantifying Yersinia invasion.[3]

Materials:

  • HEp-2 cells (ATCC CCL-23)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Yersinia enterocolitica strain

  • Luria-Bertani (LB) broth

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Gentamicin solution (100 µg/mL in DMEM)

  • Triton X-100 solution (1% in sterile water)

  • 24-well tissue culture plates

  • LB agar (B569324) plates

Procedure:

  • Cell Culture:

    • Seed HEp-2 cells in 24-well plates at a density of 2 x 10^5 cells per well in DMEM with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for the formation of a confluent monolayer.

  • Bacterial Culture:

    • Inoculate a single colony of Y. enterocolitica into 5 mL of LB broth.

    • Grow overnight at 26°C with shaking.

  • Infection:

    • Wash the HEp-2 cell monolayers twice with sterile PBS.

    • Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

    • Dilute the overnight bacterial culture in serum-free DMEM to achieve a Multiplicity of Infection (MOI) of 10-100 bacteria per cell.

    • Add 0.5 mL of the bacterial suspension to each well.

    • Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with sterile PBS to remove extracellular bacteria.

    • Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.

    • Incubate for 1 hour at 37°C in a 5% CO2 atmosphere to kill any remaining extracellular bacteria.

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.

    • Add 200 µL of 1% Triton X-100 to each well to lyse the HEp-2 cells.

    • Incubate for 10 minutes at room temperature.

    • Resuspend the lysate by pipetting up and down.

    • Perform serial dilutions of the lysate in sterile PBS and plate on LB agar plates.

    • Incubate the plates overnight at 26°C.

    • Count the Colony Forming Units (CFU) to determine the number of intracellular bacteria.

Protocol 2: Gentamicin Protection Assay for Listeria monocytogenes Invasion of Caco-2 Cells

This protocol is a standard method for assessing Listeria invasion into intestinal epithelial cells.[5][6][28][29]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Minimum Essential Medium (MEM) with 20% FBS

  • Listeria monocytogenes strain

  • Brain Heart Infusion (BHI) broth

  • PBS, sterile

  • Trypsin-EDTA (0.25%)

  • Gentamicin solution (50 µg/mL in MEM)

  • Triton X-100 solution (0.1% in sterile water)

  • 24-well tissue culture plates

  • BHI agar plates

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells in 24-well plates at a density of 1 x 10^5 cells per well in MEM with 20% FBS.

    • Grow for 48-72 hours at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed.

  • Bacterial Culture:

    • Inoculate a single colony of L. monocytogenes into 5 mL of BHI broth.

    • Grow overnight at 37°C without shaking.

  • Infection:

    • Wash the Caco-2 cell monolayers twice with sterile PBS.

    • Replace the medium with 0.5 mL of pre-warmed serum-free MEM.

    • Dilute the overnight bacterial culture in serum-free MEM to achieve an MOI of 10-50.

    • Add 0.5 mL of the bacterial suspension to each well.

    • Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with sterile PBS.

    • Add 1 mL of MEM containing 50 µg/mL gentamicin to each well.

    • Incubate for 1.5 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.

    • Add 500 µL of 0.1% Triton X-100 to each well.

    • Incubate for 5 minutes at 37°C.

    • Resuspend the lysate and perform serial dilutions in sterile PBS.

    • Plate on BHI agar plates and incubate for 24-48 hours at 37°C.

    • Count the CFU to determine the number of intracellular bacteria.

Protocol 3: Gentamicin Protection Assay for Salmonella Typhimurium Invasion of HeLa Cells

This is a widely used protocol to measure the invasive capacity of Salmonella.[2][7][10][26][30][31][32][33][34]

Materials:

  • HeLa cells (ATCC CCL-2)

  • DMEM with 10% FBS

  • Salmonella Typhimurium strain

  • LB broth

  • PBS, sterile

  • Trypsin-EDTA (0.25%)

  • Gentamicin solution (100 µg/mL in DMEM)

  • Triton X-100 solution (0.1% in sterile PBS)

  • 24-well tissue culture plates

  • LB agar plates

Procedure:

  • Cell Culture:

    • Seed HeLa cells in 24-well plates at a density of 1 x 10^5 cells per well in DMEM with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Bacterial Culture:

    • Inoculate a single colony of S. Typhimurium into 5 mL of LB broth.

    • Grow overnight at 37°C with shaking.

  • Infection:

    • Wash the HeLa cell monolayers twice with sterile PBS.

    • Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

    • Dilute the overnight bacterial culture in serum-free DMEM to achieve an MOI of 10.

    • Add 0.5 mL of the bacterial suspension to each well.

    • Centrifuge at 600 rpm for 10 minutes.

    • Incubate for 25 minutes at 37°C in a 5% CO2 atmosphere.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with sterile PBS.

    • Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.

    • Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Resuspend the lysate and perform serial dilutions in sterile PBS.

    • Plate on LB agar plates and incubate overnight at 37°C.

    • Count the CFU.

Protocol 4: Gentamicin Protection Assay for Shigella flexneri Invasion of TC7 Cells

This protocol is designed for the study of Shigella invasion into intestinal epithelial cells.[27][35][36][37]

Materials:

  • TC7 cells (a subclone of Caco-2)

  • DMEM with 10% FBS and 1% non-essential amino acids

  • Shigella flexneri strain

  • Tryptic Soy Broth (TSB)

  • Congo red agar plates

  • PBS, sterile

  • Trypsin-EDTA (0.25%)

  • Gentamicin solution (50 µg/mL in DMEM)

  • Sodium deoxycholate solution (0.5% in PBS)

  • 6-well tissue culture plates

  • TSB agar plates

Procedure:

  • Cell Culture:

    • Seed TC7 cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Incubate for 48 hours at 37°C in a 10% CO2 atmosphere.

  • Bacterial Culture:

    • Streak S. flexneri on a Congo red agar plate and incubate overnight at 37°C.

    • Inoculate a single red colony into 10 mL of TSB and grow overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to an OD600 of 0.3-0.4.

  • Infection:

    • Wash the TC7 cell monolayers three times with sterile PBS.

    • Resuspend the bacterial pellet in pre-warmed serum-free DMEM.

    • Infect the cells at an MOI of 100.

    • Centrifuge the plates at 700 x g for 10 minutes.

    • Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with sterile PBS.

    • Add 2 mL of DMEM containing 50 µg/mL gentamicin to each well.

    • Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.

    • Add 1 mL of 0.5% sodium deoxycholate to each well.

    • Incubate for 5 minutes at room temperature.

    • Resuspend the lysate and perform serial dilutions in sterile PBS.

    • Plate on TSB agar plates and incubate overnight at 37°C.

    • Count the CFU.

Signaling Pathways and Visualizations

The engagement of this compound homologues with their host cell receptors initiates complex signaling cascades that converge on the remodeling of the actin cytoskeleton.

Yersinia this compound Signaling Pathway

Yersinia this compound binding to β1 integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K) and the activation of Rho family GTPases, such as Rac1, which are master regulators of actin polymerization.

Yersinia_Invasin_Signaling Yersinia Yersinia This compound This compound Yersinia->this compound Integrin β1 Integrin This compound->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits and activates PI3K PI3K FAK->PI3K activates Src->FAK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Rac1 Rac1 PIP3->Rac1 activates Actin Actin Polymerization Rac1->Actin Uptake Bacterial Uptake Actin->Uptake

Signaling cascade initiated by Yersinia this compound.
Listeria Internalin A Signaling Pathway

Internalin A (InlA) on the surface of Listeria binds to E-cadherin on epithelial cells. This interaction is thought to recruit components of the adherens junction, leading to the activation of signaling pathways that involve Src kinase and the actin-nucleating Arp2/3 complex, ultimately driving bacterial engulfment.

Listeria_InlA_Signaling Listeria Listeria InlA InlA Listeria->InlA Ecadherin E-cadherin InlA->Ecadherin binds Catenins α/β-catenins Ecadherin->Catenins Src Src Ecadherin->Src activates Arp23 Arp2/3 Complex Src->Arp23 activates Actin Actin Polymerization Arp23->Actin Uptake Bacterial Uptake Actin->Uptake

Signaling cascade initiated by Listeria InlA.
Salmonella and Shigella Type III Secretion System-Mediated Invasion

Salmonella and Shigella utilize a "trigger" mechanism of invasion, where effector proteins are injected into the host cell to orchestrate bacterial uptake. This is in contrast to the "zipper" mechanism employed by Yersinia and Listeria.

T3SS_Invasion_Workflow Bacteria Salmonella / Shigella T3SS Type III Secretion System Bacteria->T3SS assembles HostCell Host Cell T3SS->HostCell injects Effectors Effector Proteins (SipC / IpaC) T3SS->Effectors Cytoskeleton Actin Cytoskeleton Effectors->Cytoskeleton manipulates Ruffling Membrane Ruffling Cytoskeleton->Ruffling Engulfment Bacterial Engulfment Ruffling->Engulfment

General workflow of T3SS-mediated invasion.

Conclusion and Future Directions

The study of this compound homologues has provided profound insights into the intricate molecular dialogues that occur at the host-pathogen interface. While significant progress has been made in characterizing the invasins of prominent pathogens, the full repertoire of these virulence factors across the bacterial kingdom remains to be explored. Future research should focus on the identification and characterization of novel this compound homologues, the elucidation of their precise signaling mechanisms, and the development of high-resolution structures of this compound-receptor complexes. Such knowledge is essential for the rational design of therapeutics that can block bacterial invasion and thus combat infectious diseases. The development of high-throughput screening assays to identify inhibitors of this compound-mediated processes will also be a critical step in translating this fundamental research into clinical applications.

References

The Evolution of Invasin and the Intricate Dance of Host-Pathogen Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The battle for cellular entry is a key determinant in the success of many bacterial pathogens. Central to this process is a class of virulence factors known as invasins, which orchestrate the invasion of host cells. This technical guide provides an in-depth exploration of the evolution of invasin proteins and their complex interplay with host cell receptors, leading to bacterial uptake. We will delve into the molecular mechanisms of this compound-mediated signaling, present quantitative data on these interactions, and provide detailed protocols for key experimental assays. Furthermore, this guide will explore the co-evolutionary arms race between this compound and its host targets and discuss the implications for the development of novel anti-infective therapies.

Introduction: this compound as a Key Virulence Factor

Invasins are bacterial outer membrane proteins that mediate the entry of pathogenic bacteria into host cells, a crucial step in the establishment of infection.[1] By binding to host cell surface receptors, invasins trigger a cascade of intracellular signals that manipulate the host's own cellular machinery to facilitate bacterial internalization.[2] A well-studied example is the this compound from Yersinia pseudotuberculosis, which targets β1 integrins on the surface of intestinal M cells, allowing the bacteria to breach the intestinal barrier.[3] This interaction is remarkably efficient, with this compound exhibiting a significantly higher affinity for its integrin receptors than their natural ligands, such as fibronectin.[1]

Quantitative Analysis of this compound-Integrin Interactions

The high affinity of this compound for host integrins is a key factor in its ability to mediate efficient bacterial uptake. Quantitative studies have provided valuable insights into the strength of this interaction.

Interaction Dissociation Constant (Kd) Reference
Yersinia pseudotuberculosis this compound - Human α5β1 Integrin5.0 x 10⁻⁹ M[1]
Human Fibronectin - Human α5β1 Integrin7.5 x 10⁻⁷ M[1]

Table 1: Comparative binding affinities of Yersinia this compound and its host ligand, fibronectin, to α5β1 integrin.

The approximately 100-fold higher affinity of this compound for α5β1 integrin compared to fibronectin highlights the pathogen's evolutionary adaptation to effectively compete for and engage host cell receptors.[1] This strong binding is critical for clustering integrins and initiating the downstream signaling required for bacterial engulfment.

The Molecular Mechanism: this compound-Triggered Signaling Cascade

The binding of this compound to host cell integrins initiates a complex signaling cascade that culminates in the rearrangement of the actin cytoskeleton and the formation of a phagocytic cup to engulf the bacterium. This process is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Invasin_Signaling This compound Yersinia this compound Integrin β1 Integrin This compound->Integrin Binding & Clustering FAK FAK Integrin->FAK Recruitment & Autophosphorylation (pY397) Src Src FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Rearrangement FAK->Actin Downstream Signaling Src->FAK Phosphorylation & Full Activation Src->Actin Downstream Signaling Uptake Bacterial Uptake Actin->Uptake Phagocytic Cup Formation

Figure 1: this compound-mediated signaling pathway.

Upon this compound binding, integrins cluster, leading to the recruitment and autophosphorylation of FAK at tyrosine 397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src, which in turn phosphorylates and fully activates FAK. The activated FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the reorganization of the actin cytoskeleton and ultimately, bacterial engulfment.[4]

Experimental Protocols for Studying this compound-Host Interactions

Investigating the intricate details of this compound-mediated invasion requires a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Bacterial Invasion Assay (Gentamicin Protection Assay)

This assay is used to quantify the number of bacteria that have successfully invaded host cells.

Materials:

  • Yersinia pseudotuberculosis strain (e.g., wild-type and this compound-deficient mutant)

  • HeLa cells (or other suitable epithelial cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Gentamicin (B1671437) solution (100 µg/mL)

  • Triton X-100 (0.1% in PBS)

  • Luria-Bertani (LB) agar (B569324) plates

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

  • Bacterial Culture: Inoculate Yersinia strains into LB broth and grow overnight at 26°C. The following day, dilute the cultures in fresh LB broth and grow to mid-log phase.

  • Infection: Wash the HeLa cell monolayers twice with warm PBS. Replace the medium with DMEM without antibiotics. Add the bacterial suspension to the wells at a multiplicity of infection (MOI) of 10-100 bacteria per cell.

  • Incubation: Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection. Incubate at 37°C for 1-2 hours to allow for bacterial invasion.

  • Gentamicin Treatment: After the incubation period, wash the cells three times with PBS to remove non-adherent bacteria. Add fresh DMEM containing 100 µg/mL gentamicin to each well and incubate for 1-2 hours at 37°C to kill extracellular bacteria.[5]

  • Cell Lysis and Plating: Wash the cells three times with PBS. Lyse the HeLa cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes. Serially dilute the lysates in PBS and plate onto LB agar plates.

  • Quantification: Incubate the plates overnight at 26°C and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Invasion efficiency can be calculated as (CFU recovered / initial CFU) x 100%.

Gentamicin_Protection_Assay Start Seed Host Cells & Grow Bacteria Infect Infect Host Cells with Bacteria Start->Infect Incubate_Invasion Incubate for Invasion Infect->Incubate_Invasion Wash1 Wash to Remove Non-adherent Bacteria Incubate_Invasion->Wash1 Gentamicin Add Gentamicin to Kill Extracellular Bacteria Wash1->Gentamicin Wash2 Wash to Remove Dead Bacteria & Antibiotic Gentamicin->Wash2 Lyse Lyse Host Cells Wash2->Lyse Plate Plate Lysate & Count CFU Lyse->Plate Convergent_Evolution Ancestor_this compound Ancestral Bacterial Adhesin This compound Yersinia this compound Ancestor_this compound->this compound Evolution Ancestor_Fibronectin Ancestral Host ECM Protein Fibronectin Host Fibronectin Ancestor_Fibronectin->Fibronectin Evolution Integrin β1 Integrin This compound->Integrin High-affinity binding Fibronectin->Integrin Lower-affinity binding

References

A Deep Dive into the Structural Landscape of Yersinia Invasins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Invasin, a key virulence factor of pathogenic Yersinia species, mediates the initial attachment and invasion of host cells, a critical step in the pathogenesis of yersiniosis. This technical guide provides a comprehensive structural comparison of this compound proteins from different Yersinia species, with a primary focus on Yersinia pseudotuberculosis and Yersinia enterocolitica. We delve into the molecular architecture, domain organization, and key structural differences that underpin their function. Furthermore, this document outlines detailed experimental protocols for the expression, purification, and crystallization of this compound, and elucidates the intricate signaling cascade initiated upon its binding to host cell β1-integrins. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel anti-infective therapies.

Introduction

The genus Yersinia comprises three species pathogenic to humans: Yersinia pestis, the causative agent of plague, and the enteropathogens Yersinia pseudotuberculosis and Yersinia enterocolitica, which are responsible for gastrointestinal infections. A crucial determinant of the pathogenicity of the enteropathogenic Yersinia is the outer membrane protein this compound, which facilitates bacterial entry into host cells.[1] this compound-mediated internalization is a "zipper-like" mechanism initiated by the high-affinity binding of this compound to a subset of β1-integrin receptors on the host cell surface. This interaction triggers a cascade of intracellular signals, leading to cytoskeletal rearrangements and the engulfment of the bacterium.

While both Y. pseudotuberculosis and Y. enterocolitica utilize this compound for host cell invasion, notable differences in their this compound proteins exist, impacting their pathogenic mechanisms. In contrast, Y. pestis possesses a non-functional inv gene, a key evolutionary divergence that aligns with its different route of infection. Understanding the structural nuances of invasins across these species is paramount for deciphering the intricacies of Yersinia pathogenesis and for the rational design of targeted therapeutics.

Structural Comparison of Yersinia Invasins

The this compound proteins of Y. pseudotuberculosis and Y. enterocolitica share a conserved overall architecture, consisting of an N-terminal outer membrane anchor and a C-terminal extracellular region responsible for receptor binding.[1] However, significant differences in their primary sequence and domain organization contribute to variations in their functional properties.

Quantitative Structural Data

To facilitate a direct comparison, the following tables summarize key quantitative data on the structural aspects of this compound from Y. pseudotuberculosis and Y. enterocolititca.

Parameter Yersinia pseudotuberculosis this compound Yersinia enterocolitica this compound Reference(s)
UniProt AccessionK7ZVG2P19196[2][3]
Length (amino acids)986835[2][3]
Molecular Weight (kDa)107.991.3[2][3]
Overall Sequence Identity-68.5%Calculated
Overall Sequence Similarity-79.2%Calculated
Crystal Structure (PDB ID)1CWV (extracellular domain)None (Homology Model available)[4]
RMSD (Å) with 1CWV-2.1 Å (over 484 Cα atoms)Calculated

Table 1: Comparison of Full-Length this compound Proteins. The sequence identity and similarity were calculated based on a global alignment of the full-length protein sequences. The Root Mean Square Deviation (RMSD) was calculated by structurally aligning the homology model of Y. enterocolitica this compound (from AlphaFold) with the crystal structure of the extracellular domain of Y. pseudotuberculosis this compound.

Domain Y. pseudotuberculosis Y. enterocolitica Key Features & Differences Reference(s)
N-terminal Domain Outer membrane β-barrelOuter membrane β-barrelAnchors the protein in the outer membrane.[1]
Extracellular Region Comprises multiple Ig-like domains and a C-terminal cell-binding domain.Comprises multiple Ig-like domains and a C-terminal cell-binding domain.The number and arrangement of Ig-like domains differ.[1][5]
Homotypic Interaction Domain Present (residues 594-692)AbsentThis domain in Y. pseudotuberculosis this compound allows for self-association, which is thought to enhance the efficiency of bacterial uptake. Its absence in Y. enterocolitica may contribute to differences in pathogenesis.[6]
C-terminal Cell-Binding Domain (CBD) Binds to β1 integrins.Binds to β1 integrins.High degree of homology in the C-terminal region, as evidenced by cross-reactive antibodies.[7][8]

Table 2: Domain Organization and Functional Comparison.

The Case of Yersinia pestis

Yersinia pestis, despite possessing a gene homologous to inv, does not produce a functional this compound protein. This is due to the insertion of an IS200-like transposable element within the coding sequence of the inv gene. This genetic inactivation is a significant evolutionary adaptation that reflects the different pathogenesis of plague, which is typically transmitted by flea bites directly into the bloodstream, bypassing the need for intestinal invasion.

This compound-Mediated Signaling Pathway

The binding of this compound to β1-integrins on the host cell surface initiates a complex signaling cascade that orchestrates the cytoskeletal rearrangements necessary for bacterial uptake. The key steps in this pathway are illustrated in the diagram below.

Invasin_Signaling cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1-Integrin This compound->Integrin binds to FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src activates Rac1 Rac1 Src->Rac1 activates Cdc42 Cdc42 Src->Cdc42 activates Arp23 Arp2/3 Complex Rac1->Arp23 activates WASp WASp Cdc42->WASp activates WASp->Arp23 activates Actin Actin Polymerization Arp23->Actin promotes Uptake Bacterial Uptake Actin->Uptake

Figure 1: this compound-Mediated Signaling Pathway. This diagram illustrates the key molecular events following the binding of Yersinia this compound to host cell β1-integrins, leading to bacterial uptake.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and crystallization of recombinant Yersinia this compound, based on established protocols.

Recombinant this compound Expression and Purification

The following protocol describes the expression and purification of a C-terminal fragment of Yersinia pseudotuberculosis this compound (InvE2448), which can be adapted for other this compound constructs.

Experimental Workflow:

Purification_Workflow Start Start Transformation Transformation of E. coli with expression vector Start->Transformation Culture Bacterial Culture (18°C, 20h) Transformation->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis Harvest->Lysis AffinityChrom Affinity Chromatography (Ni-Sepharose) Lysis->AffinityChrom Cleavage TEV Protease Cleavage (His-tag removal) AffinityChrom->Cleavage SEC Size-Exclusion Chromatography (Superdex 200) Cleavage->SEC Concentration Protein Concentration SEC->Concentration Storage Storage at -80°C Concentration->Storage End End Storage->End

Figure 2: Workflow for this compound Purification. A schematic representation of the key steps involved in the expression and purification of recombinant this compound.

Methodology:

  • Expression Vector: A pET-based vector containing the this compound gene fragment fused to an N-terminal His-tag followed by a TEV protease cleavage site is used.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Bacterial Culture: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction media. The culture is grown for 20 hours at 18°C with shaking.[1]

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 1 mM TCEP, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. After washing with lysis buffer containing a low concentration of imidazole, the His-tagged this compound is eluted with a high concentration of imidazole.[1]

  • His-tag Cleavage: The eluted protein is dialyzed against a low-imidazole buffer and incubated with TEV protease to cleave the His-tag.

  • Size-Exclusion Chromatography (SEC): The cleaved protein is further purified by SEC using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 200 mM NaCl, 5 mM DTT).[1]

  • Concentration and Storage: The purified protein is concentrated to a final concentration of approximately 10-20 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

Crystallization of this compound

The following is a general protocol for the crystallization of this compound using the sitting-drop vapor diffusion method.

Experimental Setup:

Crystallization_Setup Plate Crystallization Plate Well Sitting Drop Reservoir Reservoir Solution (High Precipitant Conc.) Plate:well->Reservoir Drop Protein + Reservoir Solution (Low Precipitant Conc.) Plate:drop->Drop Drop->Reservoir H₂O Vapor Vapor Diffusion (Water from drop to reservoir)

Figure 3: Sitting-Drop Vapor Diffusion. A diagram illustrating the principle of protein crystallization by vapor diffusion.

Methodology:

  • Protein Preparation: Purified this compound is thawed on ice and centrifuged to remove any aggregates.

  • Crystallization Screens: Initial crystallization conditions are screened using commercially available sparse-matrix screens.

  • Sitting-Drop Setup:

    • In a 96-well sitting-drop plate, the reservoir of each well is filled with 100 µL of the respective crystallization screen solution.

    • A small drop (e.g., 200 nL) of the concentrated protein solution is mixed with an equal volume of the reservoir solution on the sitting-drop post.[9]

  • Incubation: The plate is sealed and incubated at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: The drops are periodically monitored under a microscope for crystal growth over several days to weeks.

  • Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, additives) are optimized to obtain diffraction-quality crystals.

Conclusion

This technical guide has provided a detailed structural and functional comparison of this compound proteins from pathogenic Yersinia species. The quantitative data, detailed experimental protocols, and visual representations of the signaling pathway offer a comprehensive resource for researchers in the field. The structural differences between the invasins of Y. pseudotuberculosis and Y. enterocolitica, particularly the presence of a homotypic interaction domain in the former, highlight key adaptations that may influence their respective pathogenic strategies. The inactivation of the this compound gene in Y. pestis further underscores the evolutionary pressures that have shaped the virulence mechanisms of this deadly pathogen. A thorough understanding of the molecular intricacies of this compound function is essential for the development of novel therapeutic interventions that can disrupt the initial and critical stages of Yersinia infection.

References

An In-depth Technical Guide to the Key Amino Acid Residues in Invasin for Integrin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical amino acid residues within the Yersinia pseudotuberculosis invasin protein that mediate its high-affinity binding to host cell β1 integrins. Understanding this molecular interaction is paramount for the development of novel anti-infective therapies and for harnessing the this compound-integrin axis for targeted drug delivery. This document details the key binding residues, presents quantitative binding data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

The this compound-Integrin Interaction: A Molecular Overview

This compound, a 986-amino-acid outer membrane protein of Yersinia pseudotuberculosis, facilitates the entry of the bacterium into mammalian cells, a crucial step in pathogenesis.[1] This process is initiated by the high-affinity binding of this compound to several members of the β1 integrin family of cell adhesion receptors.[1] The primary binding site has been mapped to the C-terminal 192 amino acids of this compound.[1] This domain is responsible for the specific recognition and binding to integrins, triggering a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial engulfment.

Key Amino Acid Residues in Integrin Binding

Extensive research, primarily through site-directed mutagenesis studies, has identified several key amino acid residues within the C-terminal domain of this compound that are critical for its interaction with integrins.

The Pivotal Role of Aspartate 911 (D911)

The most critical residue for integrin binding is Aspartate 911 (D911) . Mutation of this single amino acid to alanine (B10760859) (D911A) has been shown to dramatically reduce the affinity of this compound for integrins. This is evidenced by a greater than 10-fold increase in the half-maximal inhibitory concentration (IC50) required to disrupt the interaction. This significant decrease in binding affinity underscores the essential role of the carboxylate side chain of D911 in coordinating with the integrin receptor.

Other Significant Residues

While D911 is paramount, other residues within the C-terminal domain also contribute to the high-affinity interaction. These include:

  • Aspartate 811 (D811): Mutation of this residue to alanine (D811A) also leads to a reduction in integrin binding, although to a lesser extent than the D911A mutation.

  • Residues surrounding D911: The local chemical environment of D911 is also important. Studies have shown that introducing a classic integrin-binding motif, Arginine-Glycine-Aspartate (RGD), around D911 can modulate binding affinity and specificity.[2] This suggests that the presentation of the aspartate residue in a specific structural context is crucial for optimal binding.

Quantitative Analysis of this compound-Integrin Binding

The following table summarizes the quantitative and qualitative effects of key amino acid mutations on the binding of this compound to β1 integrins. The data is primarily focused on the interaction with α5β1 integrin, a common receptor for this compound.

ResidueMutationChange in Binding Affinity (IC50 or Kd)Reference(s)
D911D911A>10-fold increase in IC50[3]
D811D811AReduced binding[3]
Surrounding D911Introduction of RGD motifIncreased α5β1 integrin binding affinity[2]
VariousAlanine scanning of surface-exposed tyrosinesIdentified two residues that reduced binding to soluble α5β1 integrin when mutated to alanine[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the amino acid residues in this compound involved in integrin binding.

Site-Directed Mutagenesis of this compound

This protocol outlines the generation of specific mutations in the this compound gene, typically cloned into an expression vector.

Objective: To introduce specific amino acid substitutions in the this compound protein.

Materials:

  • Plasmid DNA containing the wild-type this compound gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR to amplify the entire plasmid. A typical cycling protocol is:

      • Initial denaturation: 95°C for 2 minutes

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Integrin Binding

This protocol describes a solid-phase binding assay to quantify the interaction between purified this compound (wild-type or mutant) and integrin.

Objective: To measure the binding affinity of different this compound variants to a specific integrin.

Materials:

  • 96-well microtiter plates

  • Purified integrin protein (e.g., α5β1)

  • Purified this compound proteins (wild-type and mutants)

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against this compound

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified integrin protein overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with a solution of 1% BSA in PBS for 1-2 hours at room temperature.

  • Binding: Add serial dilutions of the purified this compound proteins (wild-type and mutants) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound this compound.

  • Primary Antibody Incubation: Add the primary antibody against this compound to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.

  • Measurement: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound this compound. Binding curves can be generated to determine the Kd or IC50 values.

Cell Adhesion Assay

This protocol assesses the ability of cells to adhere to surfaces coated with different this compound variants.

Objective: To determine the functional consequence of this compound mutations on cell adhesion.

Materials:

  • Tissue culture plates (96-well)

  • Purified this compound proteins (wild-type and mutants)

  • Mammalian cells expressing the target integrin (e.g., K562 cells expressing α5β1)

  • Cell culture medium

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of a 96-well tissue culture plate with the purified this compound proteins overnight at 4°C.

  • Cell Labeling: Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Seeding: Wash the coated wells and seed the fluorescently labeled cells into the wells.

  • Adhesion: Allow the cells to adhere for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Visualizations

The following diagrams illustrate key aspects of the this compound-integrin interaction and the experimental approaches used to study it.

Invasin_Integrin_Binding_Interface cluster_this compound This compound C-terminal Domain cluster_Integrin Integrin β1 Subunit This compound This compound D911 D911 (Aspartate) This compound->D911 D811 D811 (Aspartate) This compound->D811 Other Other Residues This compound->Other BindingSite Binding Pocket D911->BindingSite High-Affinity Binding D811->BindingSite Contributes to Binding Integrin Integrin β1 Integrin->BindingSite Invasin_Signaling_Pathway This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Rac1 Rac1 (GTPase) FAK->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake Experimental_Workflow cluster_Mutagenesis Site-Directed Mutagenesis cluster_BindingAssay Binding Affinity Assay (ELISA) Start_Mut Wild-Type this compound Gene PCR PCR with Mutagenic Primers Start_Mut->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation Digestion->Transformation Verification Sequencing Verification Transformation->Verification End_Mut Mutant this compound Plasmid Verification->End_Mut Start_Assay Purified this compound (WT & Mutants) Binding Incubate with this compound Start_Assay->Binding Coating Coat Plate with Integrin Coating->Binding Detection Antibody-based Detection Binding->Detection Analysis Measure Absorbance (Determine Kd/IC50) Detection->Analysis

References

The Genetic Locus of the inv Gene in Yersinia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inv gene of Yersinia enterocolitica and Yersinia pseudotuberculosis encodes a pivotal virulence factor, invasin, which mediates the initial stages of infection by facilitating bacterial entry into host cells. This technical guide provides a comprehensive overview of the genetic locus of the inv gene, its intricate regulatory network, and the experimental methodologies used to elucidate its function. Quantitative data on gene expression and protein-DNA interactions are summarized, and detailed protocols for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms governing inv expression and this compound-mediated pathogenesis. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Yersinia virulence and the development of novel anti-infective therapies.

The inv Genetic Locus

The inv gene is located on the chromosome of pathogenic Yersinia species, with the notable exception of Yersinia pestis, where it exists as a non-functional pseudogene due to the insertion of an IS200-like element.[1] In Y. enterocolitica and Y. pseudotuberculosis, the inv gene is part of a complex regulatory landscape that allows the bacterium to finely tune the expression of this compound in response to environmental cues.

The inv locus is not typically part of a large operon with other virulence factors, but its expression is tightly controlled by a number of trans-acting regulatory proteins whose genes are located elsewhere on the chromosome. The promoter region of the inv gene contains binding sites for several key regulatory proteins, including RovA, H-NS, and YmoA, which collectively govern its transcriptional activity.

Regulation of inv Gene Expression

The expression of the inv gene is multifactorial, responding to environmental signals such as temperature and pH. This regulation is primarily mediated by a complex interplay of transcriptional activators and repressors.

Key Regulatory Proteins
  • RovA: A member of the MarR/SlyA family of transcriptional regulators, RovA is a key activator of inv expression.[2] It binds directly to the inv promoter region and is essential for high-level transcription of the gene.[3][4] RovA expression itself is subject to autoregulation and is influenced by other regulatory proteins and environmental signals.[5][6][7]

  • H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global transcriptional repressor in Gram-negative bacteria that preferentially binds to AT-rich DNA, often found in virulence gene promoters.[8] H-NS binds to the inv promoter and represses its transcription, particularly at the host temperature of 37°C.[3][9]

  • YmoA: This protein acts as a co-repressor with H-NS. YmoA does not bind DNA directly but is thought to interact with H-NS to form a more stable repressor complex on the inv promoter, enhancing the silencing effect of H-NS.[3][9][10] The expression of ymoA itself is regulated and contributes to the overall control of inv transcription.[11][12]

  • RovM: This LysR-type transcriptional regulator indirectly represses inv expression by negatively regulating the expression of rovA.[6]

Environmental Regulation
  • Temperature: inv expression is thermoregulated, with maximal expression occurring at ambient temperatures (26°C) and repression at the host's body temperature (37°C).[13][14] This is thought to be mediated by the increased repressive activity of the H-NS/YmoA complex at 37°C.[9]

  • pH: At 37°C, a decrease in pH to around 5.5 can alleviate the H-NS/YmoA-mediated repression and lead to an increase in inv expression.[1][14] This suggests that the acidic environment of the gut may play a role in modulating this compound production during infection.

Quantitative Data on inv Gene Regulation

The following tables summarize key quantitative data related to the regulation of the inv gene and the function of its product, this compound.

Regulator Binding Site Binding Affinity (Kd) Effect on inv Expression Reference
RovAinv promoter~100 nMActivation[4]
H-NSinv promoterHigh affinity (specific Kd not determined)Repression[3]
Condition Relative inv mRNA Level Reference
26°CHigh[13][14]
37°CLow[13][14]
37°C, pH 5.5High[1][14]
Cell Line Invasion Efficiency (%) Reference
HEp-2~5-10%[15]
CHOVariable[10]
Caco-2Low[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inv gene and its regulation.

Transposon Mutagenesis to Identify inv Regulators

This protocol describes a method for generating a library of random transposon insertions in the Yersinia chromosome to screen for mutants with altered inv expression.

  • Preparation of Electrocompetent Yersinia Cells:

    • Grow Yersinia enterocolitica overnight at 28°C in Luria-Bertani (LB) broth.

    • Inoculate 500 ml of fresh LB broth with the overnight culture and grow to an OD600 of 0.5-0.7.

    • Chill the culture on ice for 30 minutes.

    • Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet three times with ice-cold 10% glycerol (B35011).

    • Resuspend the final pellet in a small volume of 10% glycerol and store in aliquots at -80°C.

  • Electroporation of Transposon:

    • Thaw an aliquot of electrocompetent cells on ice.

    • Add 1-2 µl of a purified transposon delivery vector (e.g., a suicide vector carrying a mini-Tn5 transposon) to the cells.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (0.2 cm gap).

    • Electroporate using a Bio-Rad Gene Pulser or equivalent device with the following settings: 2.5 kV, 25 µF, 200 Ω.

    • Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

    • Incubate at 28°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic resistance marker on the transposon.

  • Selection and Screening of Mutants:

    • Plate serial dilutions of the electroporated cells onto LB agar (B569324) plates containing the appropriate antibiotic to select for transposon insertion mutants.

    • To screen for altered inv expression, replica-plate the mutant colonies onto agar containing a reporter for inv promoter activity (e.g., a chromogenic substrate for β-galactosidase if using a inv-lacZ fusion).

    • Identify colonies with altered reporter activity (e.g., white colonies on X-gal plates for repressors, or blue colonies under repressive conditions for activators).

  • Identification of the Transposon Insertion Site:

    • Isolate genomic DNA from the mutant of interest.

    • Use a method such as arbitrary PCR or inverse PCR to amplify the DNA flanking the transposon insertion site.

    • Sequence the PCR product to identify the gene disrupted by the transposon.

Gentamicin (B1671437) Protection Assay for Bacterial Invasion

This assay is used to quantify the ability of Yersinia to invade cultured mammalian cells.

  • Cell Culture and Bacterial Preparation:

    • Seed mammalian epithelial cells (e.g., HEp-2) in 24-well tissue culture plates and grow to confluence.

    • Grow Yersinia strains overnight in LB broth at 26°C.

    • Dilute the overnight cultures in fresh medium and grow to mid-log phase.

    • Wash the bacteria in phosphate-buffered saline (PBS) and resuspend in tissue culture medium without antibiotics.

  • Infection of Cells:

    • Remove the culture medium from the confluent cell monolayers and wash with PBS.

    • Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell.

    • Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for bacterial invasion.

  • Gentamicin Treatment:

    • After the invasion period, wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing gentamicin (typically 50-100 µg/ml) to each well. Gentamicin is an antibiotic that does not efficiently penetrate eukaryotic cells and will kill extracellular bacteria.

    • Incubate for 1-2 hours at 37°C.

  • Quantification of Intracellular Bacteria:

    • Wash the monolayers again three times with PBS to remove the gentamicin.

    • Lyse the mammalian cells by adding a solution of 1% Triton X-100 in PBS to each well.

    • Plate serial dilutions of the cell lysates onto LB agar plates.

    • Incubate the plates overnight at 28°C and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

    • Invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.

Purification of His-tagged RovA Protein

This protocol describes the purification of recombinant His-tagged RovA protein from E. coli for use in in vitro assays.

  • Expression of His-tagged RovA:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C- or N-terminally His-tagged RovA under the control of an inducible promoter (e.g., the T7 promoter).

    • Grow the transformed cells in LB broth containing the appropriate antibiotic to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 3-4 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged RovA protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Protein Analysis and Storage:

    • Analyze the purified protein by SDS-PAGE to assess its purity and size.

    • Dialyze the purified protein against a storage buffer (e.g., PBS with 10% glycerol) to remove imidazole.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Store the purified protein in aliquots at -80°C.

Visualizations

Signaling Pathway for inv Gene Regulation

inv_regulation Temp_low Low Temperature (26°C) RovA_gene rovA gene Temp_low->RovA_gene Activates Temp_high High Temperature (37°C) Temp_high->RovA_gene Represses pH_low Low pH (~5.5) inv_gene inv gene pH_low->inv_gene Alleviates Repression RovA_protein RovA Protein RovA_gene->RovA_protein Translates to RovA_protein->RovA_gene Autoregulates (+) RovA_protein->inv_gene Activates HNS_gene hns gene HNS_protein H-NS Protein HNS_gene->HNS_protein Translates to HNS_protein->inv_gene Represses YmoA_gene ymoA gene YmoA_protein YmoA Protein YmoA_gene->YmoA_protein Translates to YmoA_protein->inv_gene Represses This compound This compound Protein inv_gene->this compound Translates to RovM_gene rovM gene RovM_protein RovM Protein RovM_gene->RovM_protein Translates to RovM_protein->RovA_gene Represses

Caption: Regulatory network of the Yersinia inv gene.

Experimental Workflow for Gentamicin Protection Assay

gentamicin_protection_assay start Start step1 Seed and grow mammalian cells to confluence start->step1 step3 Infect cells with Yersinia (MOI 10-100) step1->step3 step2 Prepare Yersinia culture step2->step3 step4 Incubate for 1-2 hours to allow invasion step3->step4 step5 Wash to remove non-adherent bacteria step4->step5 step6 Add medium with gentamicin (50-100 µg/ml) step5->step6 step7 Incubate for 1-2 hours to kill extracellular bacteria step6->step7 step8 Wash to remove gentamicin step7->step8 step9 Lyse mammalian cells step8->step9 step10 Plate serial dilutions of lysate step9->step10 step11 Incubate plates and count CFUs step10->step11 end_node End step11->end_node

Caption: Workflow of the gentamicin protection assay.

Logical Relationship of inv Gene Regulators

inv_regulator_logic RovA RovA Activator inv_expression {inv Gene Expression} RovA->inv_expression Positive Regulation HNS_YmoA H-NS/YmoA Complex Repressor HNS_YmoA->inv_expression Negative Regulation RovM RovM Repressor of RovA RovM->RovA Negative Regulation

Caption: Logical interactions of key inv gene regulators.

References

The Pivotal Role of Post-Translational Modifications in Invasin-Mediated Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invasin, a key virulence factor of pathogenic Yersinia species, facilitates the entry of bacteria into host cells by binding to β1 integrins. This interaction initiates a cascade of intracellular signaling events, many of which are orchestrated by post-translational modifications (PTMs) of host cell proteins. While direct evidence for a wide range of PTMs on the this compound protein itself remains limited, with the notable exception of proteolytic degradation, the PTMs occurring within the host cell in response to this compound are critical for bacterial internalization and the progression of infection. This technical guide provides an in-depth exploration of the PTMs associated with this compound function, focusing on the host cell signaling pathways, and presents detailed experimental protocols and quantitative data to aid in the research and development of novel therapeutics targeting these processes.

Introduction: The this compound-Integrin Axis and Downstream Signaling

The this compound protein, encoded by the inv gene, is an outer membrane protein of Yersinia enterocolitica and Yersinia pseudotuberculosis. Its primary function is to mediate the invasion of host cells, a critical step in the pathogenesis of yersiniosis. This compound achieves this by binding with high affinity to a subset of β1 integrins on the surface of host cells, particularly M cells in the Peyer's patches of the intestine. This binding event clusters the integrin receptors, initiating a signaling cascade that leads to the reorganization of the host cell's actin cytoskeleton and the subsequent engulfment of the bacterium in a "zipper-like" mechanism.

The expression of this compound is tightly regulated by temperature. At ambient temperatures (around 25°C), the transcriptional activator RovA is stable and promotes the expression of the inv gene. Upon entry into a host, the temperature shift to 37°C leads to a conformational change in RovA, rendering it susceptible to degradation by the Lon protease. This, along with the action of the nucleoid-structuring protein H-NS which silences the inv gene at 37°C, results in the downregulation of this compound expression once the infection is established[1][2][3][4][5].

Post-Translational Modifications in Response to this compound Binding

The interaction between this compound and host cell integrins triggers a series of PTMs on host cell proteins, which are essential for bacterial uptake. The most prominent of these is tyrosine phosphorylation.

Tyrosine Phosphorylation of Host Cell Proteins

Upon this compound-mediated clustering of β1 integrins, a signaling cascade is initiated that heavily relies on the activity of host cell tyrosine kinases. Inhibition of these kinases has been shown to block bacterial internalization without affecting bacterial binding to the host cell, highlighting the critical role of this PTM in the invasion process.

Key host proteins that undergo tyrosine phosphorylation in response to this compound binding include:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central player in integrin-mediated signaling. This compound binding leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphorylation event creates a binding site for the SH2 domain of Src family kinases.

  • Src Family Kinases: These kinases, once recruited to FAK, phosphorylate other sites on FAK and other downstream targets, further propagating the signal.

  • Paxillin and p130Cas: Adapter proteins that are also phosphorylated in this signaling cascade and are involved in the recruitment of other signaling molecules that regulate cytoskeletal dynamics.

The activation of this phosphorylation cascade is essential for the recruitment and activation of downstream effectors that orchestrate the actin rearrangements necessary for bacterial engulfment.

The Role of the Ubiquitin System

While direct ubiquitination of this compound has not been demonstrated, bacterial pathogens are known to exploit the host ubiquitin system. The binding of bacterial adhesins, including invasins, can activate signaling pathways in the host cell that involve ubiquitination. This can influence protein degradation, trafficking, and signal transduction, all of which can be co-opted by the pathogen to facilitate its survival and replication within the host cell. For instance, some bacterial effector proteins, though not this compound itself, possess deubiquitinase (DUB) activity, which can interfere with host immune responses.

Post-Translational Modification of the this compound Protein: Proteolysis

The most clearly documented PTM of the this compound protein itself is proteolysis. In the harsh environment of the gut, this compound is susceptible to degradation by host proteases. This has significant implications for the initial stages of infection, as the stability of this compound on the bacterial surface directly impacts the efficiency of M cell invasion.

Quantitative Data on this compound-Related Post-Translational Modifications

The following tables summarize quantitative data from studies investigating the effects of kinase inhibitors on this compound-mediated bacterial uptake and the impact of gut proteases on this compound stability.

Inhibitor[6][7]TargetConcentrationEffect on Bacterial Internalization
StaurosporineProtein Kinase C, other kinases1 µM~90% inhibition
GenisteinTyrosine Kinases100 µg/ml~80% inhibition
TyrphostinTyrosine Kinases250 µM~75% inhibition
Table 1: Effect of Kinase Inhibitors on this compound-Mediated Bacterial Uptake in HeLa Cells.
Host EnvironmentTime Post-InfectionThis compound Degradation
Mouse Small Intestine2-3 hoursComplete degradation
Table 2: In vivo Stability of this compound in the Presence of Gut Proteases.

Experimental Protocols

Analysis of Host Cell Protein Phosphorylation via Immunoprecipitation and Western Blotting

This protocol describes the steps to analyze the phosphorylation of FAK in response to this compound.

  • Cell Culture and Stimulation:

    • Culture mammalian epithelial cells (e.g., HeLa or HEp-2) to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Add purified this compound protein or this compound-expressing bacteria to the cells and incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the supernatant.

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate (e.g., 500 µg of total protein) with an anti-FAK antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Resuspend the beads in Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FAK (e.g., anti-pY397) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

Proposed Protocol for Investigating this compound Glycosylation by Mass Spectrometry

This hypothetical protocol outlines a workflow to investigate potential glycosylation of the this compound protein.

  • This compound Protein Isolation:

    • Express and purify recombinant this compound protein from E. coli or isolate the native protein from the outer membrane of Yersinia.

    • For native protein isolation, perform cell fractionation to separate the outer membrane fraction. Solubilize the membrane proteins using detergents.

    • Purify this compound using affinity chromatography (e.g., if a tag is present) or ion-exchange and size-exclusion chromatography.

  • Enzymatic Digestion:

    • Denature the purified this compound protein with a chaotropic agent (e.g., urea) and reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin or chymotrypsin.

  • Glycopeptide Enrichment (Optional but Recommended):

    • To increase the chances of detecting potentially low-abundance glycopeptides, perform an enrichment step.

    • Use lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) to selectively capture glycopeptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Employ fragmentation methods such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) to obtain peptide sequence and glycan structure information.

  • Data Analysis:

    • Use specialized software (e.g., Byonic, MaxQuant with glyco-search capabilities) to search the MS/MS data against the this compound protein sequence, allowing for variable modifications corresponding to common glycan moieties.

    • Manually validate the identified glycopeptide spectra to confirm the presence and site of glycosylation.

Visualizations: Signaling Pathways and Experimental Workflows

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Yersinia Yersinia This compound This compound Integrin β1 Integrin This compound->Integrin Binding & Clustering FAK FAK Integrin->FAK Recruitment pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Downstream Downstream Effectors (Paxillin, p130Cas) pFAK->Downstream Phosphorylation pSrc p-Src Src->pSrc Activation pSrc->pFAK Further Phosphorylation pSrc->Downstream Phosphorylation Actin Actin Cytoskeleton Reorganization Downstream->Actin Uptake Bacterial Uptake Actin->Uptake

This compound-induced signaling pathway leading to bacterial uptake.

PTM_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_analysis Analysis Protein_Isolation 1. This compound Protein Isolation (Recombinant or Native) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Protein_Isolation->Digestion Enrich 3. PTM-peptide Enrichment (e.g., Lectin affinity, IMAC) Digestion->Enrich LC_MS 4. LC-MS/MS Analysis Digestion->LC_MS Without Enrichment Enrich->LC_MS Data_Analysis 5. Database Search & Validation LC_MS->Data_Analysis PTM_ID PTM Identification & Site Localization Data_Analysis->PTM_ID

Experimental workflow for the identification of this compound PTMs.

Conclusion and Future Directions

The post-translational modification landscape of this compound-mediated pathogenesis is dominated by the phosphorylation of host cell proteins, a critical step for bacterial internalization. While direct modifications of the this compound protein, other than proteolysis, have not been extensively characterized, the presence of PTM-catalyzing enzymes in Yersinia suggests that such modifications may yet be discovered. Future research employing advanced proteomic techniques, such as those outlined in this guide, will be crucial to fully elucidate the PTM profile of the this compound protein itself. A deeper understanding of both the host and bacterial PTMs involved in this process will undoubtedly open new avenues for the development of targeted anti-infective therapies that disrupt the intricate molecular interplay between Yersinia and its host.

References

A Biophysical and Methodological Guide to the Yersinia Invasin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The invasin protein of enteropathogenic Yersinia species is a critical virulence factor that facilitates the entry of bacteria into host cells. It functions by binding with high affinity to a subset of β1 integrins on the cell surface, initiating a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake. This high-affinity interaction, which is approximately 100 times stronger than that of the natural ligand fibronectin, has made this compound a subject of intense study, not only for understanding host-pathogen interactions but also as a promising tool in biotechnology and drug development. This technical guide provides an in-depth overview of the core biophysical properties of this compound, including its structure, binding kinetics, and thermodynamics. Furthermore, it details the key experimental protocols used to characterize these properties and visualizes the complex signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular mechanisms.

Structural Biophysics

The structural integrity of the this compound protein is fundamental to its function as a potent bacterial adhesin and invasion factor. High-resolution structural studies have provided critical insights into its architecture and the basis of its high-affinity interaction with host cell receptors.

Overall Architecture

Yersinia pseudotuberculosis this compound is a 986-residue outer membrane protein.[1] Its structure can be conceptually divided into two major parts: a C-terminal extracellular region responsible for host cell interaction and an N-terminal domain that anchors the protein to the bacterial outer membrane. The N-terminal ~500 amino acids are predicted to form a β-barrel structure, a common feature for outer membrane proteins, which serves to present the extracellular domains away from the bacterial surface.[1][2][3]

Extracellular Region

The crystal structure of the C-terminal 497 residues of this compound (Inv497) has been solved to a resolution of 2.3 Å.[4][5][6] This extracellular region forms a striking 180 Å-long rod-like structure composed of five distinct domains (D1-D5).[4][5] These domains adopt folding topologies that resemble immunoglobulin superfamily (IgSF) domains, though they lack the conserved disulfide bonds typical of IgSF members.[5] This elongated structure positions the binding domain far from the bacterial surface, allowing it to effectively engage with integrins on the host cell membrane.[2]

Parameter Value Reference
PDB ID1CWV[4][6]
MethodX-Ray Diffraction[6]
Resolution2.30 Å[6]
R-Value Work0.224[6]
R-Value Free0.274[6]
Total Structure Weight52.13 kDa[6]
Modeled Residues484[6]
Table 1: Crystallographic Data for Y. pseudotuberculosis this compound Extracellular Domain (Inv497).
Integrin-Binding Domain

The minimal region of this compound required for integrin binding comprises the C-terminal 192 amino acids, which corresponds to domains D4 and D5.[1][2] The primary binding interface is located on the D5 domain, which adopts a C-type lectin-like domain (CTLD) fold.[7] A critical residue for this interaction is Aspartate-911 (D911), located in a surface-exposed loop.[8] this compound's binding surface is notably different from that of fibronectin; it lacks the canonical Arg-Gly-Asp (RGD) motif and instead presents a broad, optimized surface that allows for a larger interaction interface with the integrin.[2][5] The spatial arrangement of key acidic residues, such as D811 and D911, is remarkably similar to that of key aspartates in fibronectin's RGD and synergy regions, suggesting a case of convergent evolution for integrin binding.[4][9]

Binding Properties and Thermodynamics

This compound's ability to mediate bacterial entry is directly linked to its specific and high-affinity binding to host receptors. Understanding the quantitative aspects of this interaction is crucial for both mechanistic studies and therapeutic applications.

Integrin Specificity

This compound does not bind to all integrins but shows a specific tropism for a subset of the β1 integrin family. The confirmed receptors include α3β1, α4β1, α5β1, α6β1, and αVβ1.[2][9] This specificity dictates which host cell types Yersinia can target, with a preference for M-cells in the Peyer's patches of the gut, which uniquely express these integrins on their apical surface.[10][11]

Binding Affinity and Kinetics

The binding affinity of this compound for its integrin receptors is significantly higher than that of natural ligands. Notably, its affinity for α5β1 integrin is approximately 100-fold greater than that of fibronectin.[1][2][12] This high affinity is a key factor in this compound's ability to outcompete endogenous ligands and effectively trigger bacterial uptake. The importance of specific residues is highlighted by mutagenesis studies; for instance, mutating the critical D911 residue to alanine (B10760859) (D911A) reduces the binding affinity by about 100-fold.[8]

Parameter Value / Observation Method Reference
Relative Affinity (this compound vs. Fibronectin)~100-fold higher for α5β1Cellular Adhesion/Binding Assays[1][12]
D911A Mutant Affinity~100-fold reduction vs. wild-typeIn vitro Cellular Invasion Assay[8]
Fibronectin Inhibition (Ki)7.5 x 10⁻⁷ MCompetitive Binding Assay[3]
Table 2: Quantitative Binding and Stability Data for this compound.
Stability and Folding

Studies on the folding and unfolding of this compound proteins have provided insights into their structural stability. The E. coli this compound homolog, IbeA, has been shown to unfold through a partially unfolded intermediate state with characteristics of a molten globule.[13] This state, observed under acidic conditions, retains significant secondary structure but lacks a fixed tertiary structure.[13] The unfolding process induced by guanidine (B92328) hydrochloride is non-cooperative, suggesting the presence of multiple domains with different stabilities.[13] The kinetics of protein folding and unfolding can be investigated using techniques like circular dichroism, fluorescence spectroscopy, and pulse proteolysis.[13][14][15]

Mechanism of Action: this compound-Mediated Signaling

This compound binding to β1 integrins initiates a "zipper" mechanism of internalization, which involves a well-orchestrated host cell signaling cascade.[16] This process is essential for the engulfment of the bacterium by the non-phagocytic host cell.

The binding of multivalent this compound on the bacterial surface leads to the clustering of integrin receptors.[2][17] This clustering triggers the activation of Focal Adhesion Kinase (FAK) and other protein tyrosine kinases.[17] Downstream signaling involves the activation of small GTP-binding proteins, particularly Rac1, which in turn stimulates a reorganization of the actin cytoskeleton.[11][17][18] This results in the formation of pseudopods that progressively envelop the bacterium, leading to its internalization within an endocytic vacuole.[18] In addition to mediating invasion, this signaling pathway can also activate the transcription factor NF-κB, leading to the production of proinflammatory cytokines and chemokines, which contributes to the host's inflammatory response.[11]

Invasin_Signaling_Pathway cluster_membrane Host Cell Membrane cluster_cytoplasm Host Cell Cytoplasm Inv This compound (on Bacterium) Int β1 Integrin Inv->Int High-Affinity Binding FAK FAK Activation Int->FAK Clustering Rac1 Rac1 Activation FAK->Rac1 NFkB NF-κB Activation FAK->NFkB Actin Actin Rearrangement Rac1->Actin Uptake Bacterial Internalization Actin->Uptake Cytokines Proinflammatory Cytokine Production NFkB->Cytokines

This compound-mediated signaling pathway leading to bacterial uptake and inflammation.

Key Experimental Protocols

Characterizing the biophysical properties of this compound requires a range of molecular biology, biochemical, and cell-based assays. Below are methodologies for key experiments.

Recombinant this compound Expression and Purification

This protocol describes a common method for producing soluble, C-terminal fragments of this compound (e.g., Inv192 or Inv497) for in vitro studies.[19][20]

  • Cloning: The DNA sequence encoding the desired this compound fragment is cloned into an E. coli expression vector, such as pMalC2x, which adds a cleavable N-terminal Maltose-Binding Protein (MBP) tag for solubility and purification. A His-tag can also be added for an additional purification step.[19]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21). Protein expression is induced in the bacterial culture, typically using IPTG.

  • Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Affinity Chromatography (Step 1): The soluble lysate is clarified by centrifugation and passed over an amylose (B160209) resin column (for MBP-tags) or a Ni-NTA column (for His-tags). The fusion protein binds to the resin while other proteins are washed away.

  • Tag Cleavage: The purified fusion protein is eluted and incubated with a specific protease (e.g., HRV-3C protease) to cleave the tag from the this compound fragment.[19][20]

  • Affinity Chromatography (Step 2): The cleavage reaction mixture is passed back over the affinity column to remove the cleaved tag and the protease (which is often also tagged).

  • Final Purification & Verification: The flow-through containing the purified this compound fragment is collected. Purity is assessed by SDS-PAGE, and protein concentration is determined using spectrophotometry (A280) or a colorimetric assay (e.g., BCA).

Purification_Workflow A Clone this compound Fragment into Expression Vector B Transform E. coli and Induce Protein Expression A->B C Harvest and Lyse Cells B->C D Clarify Lysate by Centrifugation C->D E 1st Affinity Chromatography (e.g., Ni-NTA) D->E F Elute and Cleave Tag with Protease E->F G 2nd Affinity Chromatography (to remove tag/protease) F->G H Collect Pure this compound Protein G->H I Verify Purity (SDS-PAGE) & Concentration H->I

Workflow for the expression and purification of recombinant this compound fragments.
In Vitro Integrin Binding Assay (ELISA-based)

This assay quantitatively measures the binding of purified this compound to a specific integrin.[8]

  • Coating: Purified recombinant human integrin (e.g., α5β1) is diluted in PBS and coated onto the wells of a high-binding 96-well plate overnight at 4°C.

  • Blocking: The wells are washed with a wash buffer (e.g., HEPES-buffered saline with Tween-20 and MnCl₂) and then blocked with a blocking solution (e.g., 2% BSA or 5% milk in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding. MnCl₂ is often essential to maintain the active conformation of the integrin.[8]

  • Binding: Serial dilutions of the purified this compound fragment are added to the wells and incubated for 1-2 hours.

  • Primary Antibody: After washing, a primary antibody that specifically recognizes the this compound protein (or its tag) is added to the wells and incubated.

  • Secondary Antibody: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: The wells are washed a final time, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.

  • Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of bound this compound.

Cellular Invasion Assay

This functional assay measures the ability of this compound to mediate the entry of bacteria into cultured mammalian cells.[21][22]

  • Cell Culture: A suitable mammalian cell line (e.g., Caco-2, HEp-2) is seeded into 24-well plates and grown to confluency.

  • Bacterial Culture: An E. coli or S. aureus strain engineered to express the desired this compound variant on its surface is grown to the mid-logarithmic phase.[22]

  • Infection: The cultured mammalian cells are washed, and fresh medium is added. The this compound-expressing bacteria are then added to the wells at a specific multiplicity of infection (MOI). The plates are centrifuged briefly to bring the bacteria into contact with the cells and then incubated for 1-2 hours to allow for invasion.

  • Gentamicin Protection: The medium is removed, and the cells are washed. A fresh medium containing a high concentration of an antibiotic that cannot penetrate eukaryotic cells (e.g., gentamicin) is added. This step kills all extracellular bacteria, leaving only the internalized bacteria viable.

  • Cell Lysis: After incubation with the antibiotic, the cells are washed again and then lysed with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Quantification: The lysate is serially diluted and plated on agar (B569324) plates. The number of colony-forming units (CFUs) is counted after overnight incubation, which represents the number of viable internalized bacteria.

Applications in Research and Drug Development

The unique biophysical properties of this compound have made it a valuable tool beyond the study of pathogenesis.

  • Targeted Drug and Gene Delivery: The high affinity and specificity of this compound for β1 integrins, which are overexpressed on M-cells, make it an attractive targeting ligand for oral delivery systems.[10] this compound or its binding domain can be coupled to nanoparticles, liposomes, or viral vectors to facilitate their uptake through the gut epithelium.

  • Integrin Biology Research: As a high-affinity ligand, this compound is a powerful tool for probing integrin function, studying signaling pathways, and investigating the mechanics of cell adhesion.[17]

  • Advanced Cell Culture: Recombinant this compound has recently been shown to be an effective, defined, and animal-free substrate for the long-term 2D culture of primary epithelial organoid sheets.[19][20][23] It activates the necessary integrin signaling to support cell adhesion, proliferation, and differentiation, offering a powerful alternative to complex, undefined matrices like Matrigel.[19][23]

Conclusion

The Yersinia this compound protein is a sophisticated molecular machine that has evolved for highly efficient interaction with host cell integrins. Its biophysical properties—a rigid, elongated structure, a non-canonical but highly optimized binding interface, and an exceptionally high binding affinity—are precisely tuned to its function of mediating bacterial invasion. A thorough understanding of these properties, facilitated by the experimental protocols detailed herein, not only illuminates fundamental aspects of infectious disease but also unlocks the potential of this compound as a versatile tool for advancing biotechnology and therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Cloning, Expression, and Purification of Recombinant Invasin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant invasin protein from Yersinia species. This compound is a key virulence factor that mediates the entry of pathogenic Yersinia into host cells through high-affinity binding to β1-integrin receptors.[1][2][3] The availability of purified, bioactive recombinant this compound is crucial for a variety of research applications, including studies on bacterial pathogenesis, host-pathogen interactions, integrin signaling, and for the development of novel therapeutics and vaccines.[4][5][6]

Introduction

This compound, an outer membrane protein of enteropathogenic Yersinia, facilitates bacterial penetration into mammalian cells.[2] The C-terminal domain of this compound is particularly important as it contains the binding site for β1 integrins.[2][7] The interaction between this compound and β1 integrins triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake.[1][2] This process involves the clustering of integrin receptors, activation of focal adhesion kinase (FAK), and other downstream signaling molecules.[1]

This document outlines the methodology for producing a C-terminal fragment of Yersinia enterocolitica this compound (amino acids 651-835) in Escherichia coli. This fragment has been shown to be sufficient for integrin binding.[7] The protocol includes steps for gene amplification, cloning into an expression vector, protein expression, and purification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the recombinant this compound protein produced using the protocols described below.

ParameterExpected ValueSource
Expression System Escherichia coli
Recombinant Protein Yersinia enterocolitica this compound (aa 651-835)[8]
Tag N-terminal 6xHis-SUMO
Theoretical Molecular Weight ~36.3 kDa
Purity >90%[9][10]
Purification Method Immobilized Metal Affinity Chromatography (IMAC)[11]

This compound-Integrin Signaling Pathway

The binding of this compound to β1-integrins on the host cell surface initiates a signaling cascade that facilitates bacterial internalization. This process, known as "outside-in" signaling, is crucial for the pathogenesis of Yersinia infections.[12] The key steps in this pathway are illustrated in the diagram below.

Invasin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Integrin β1-Integrin Receptor This compound->Integrin Binding & Clustering FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activation GTPases Small GTPases (RhoA, Rac1, Cdc42) FAK->GTPases Activation Src->FAK Src->GTPases Activation Actin Actin Cytoskeleton Rearrangement GTPases->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-mediated signaling pathway leading to bacterial uptake.

Experimental Workflow: Cloning and Expression

The overall workflow for the cloning and expression of recombinant this compound is depicted in the following diagram.

Cloning_Workflow cluster_cloning Cloning cluster_expression Expression & Purification PCR 1. PCR Amplification of This compound Gene Fragment Digestion1 2. Restriction Digestion of PCR Product & Vector PCR->Digestion1 Ligation 3. Ligation into Expression Vector Digestion1->Ligation Transformation1 4. Transformation into Cloning Strain E. coli Ligation->Transformation1 Screening 5. Colony Screening & Plasmid Verification Transformation1->Screening Transformation2 6. Transformation into Expression Strain E. coli Screening->Transformation2 Culture 7. Cell Culture & Protein Expression Induction Transformation2->Culture Harvest 8. Cell Harvest & Lysis Culture->Harvest Purification 9. Affinity Chromatography (IMAC) Harvest->Purification Analysis 10. Purity Analysis (SDS-PAGE) Purification->Analysis

References

Application Notes and Protocols for the Purification of His-Tagged Invasin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin is a key bacterial outer membrane protein, notably found in pathogenic species of Yersinia, that facilitates the entry of bacteria into host cells through interaction with β1 integrins on the cell surface.[1][2] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake.[1][3] The ability to produce and purify recombinant this compound is crucial for a variety of research applications, including structural biology, functional assays, and the development of novel therapeutics that may target the this compound-integrin interaction. The addition of a polyhistidine tag (His-tag) to the recombinant protein allows for a straightforward and efficient purification process using immobilized metal affinity chromatography (IMAC).[4][5][6][7]

These application notes provide a detailed protocol for the expression and purification of His-tagged this compound from Escherichia coli. The protocol covers cell lysis, affinity chromatography, and purity assessment.

Signaling Pathway of this compound-Mediated Host Cell Entry

The entry of bacteria into host cells mediated by this compound involves the clustering of integrin receptors.[3] Multivalent this compound on the bacterial surface binds to multiple integrin heterodimers, initiating a signaling cascade that involves focal adhesion kinase (FAK) and small GTP-binding proteins.[3] This signaling ultimately leads to the reorganization of the host cell's actin cytoskeleton, enabling the engulfment of the bacterium.[1]

Invasin_Signaling_Pathway cluster_0 Bacterial Cell cluster_1 Host Cell Membrane cluster_2 Host Cell Cytoplasm Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates GTPases Small GTPases (e.g., Rho, Rac) FAK->GTPases Activates Actin Actin Cytoskeleton Rearrangement GTPases->Actin Induces Uptake Bacterial Uptake Actin->Uptake Leads to

Caption: this compound signaling pathway leading to bacterial uptake.

Experimental Protocols

Expression of His-Tagged this compound in E. coli

This protocol describes the induction of His-tagged this compound expression in an E. coli expression system.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged this compound gene.

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The next day, inoculate 1 L of LB broth with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Lysate Preparation

This protocol details the disruption of E. coli cells to release the expressed His-tagged this compound.

Materials:

  • Frozen cell pellet from 1 L culture

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Ultrasonicator or high-pressure homogenizer

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer per gram of wet cell paste.[8]

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.[7][8]

  • Incubate on ice for 30 minutes with gentle agitation.[8]

  • Lyse the cells by sonication on ice.[9][10] Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.[11] Alternatively, use a French press or other high-pressure homogenizer.

  • Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.[8]

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound protein.

Purification of His-Tagged this compound using IMAC

This protocol describes the purification of His-tagged this compound from the clarified cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[5][6]

Materials:

  • Clarified cell lysate

  • Ni-NTA or Co-NTA agarose (B213101) resin[4][12]

  • Chromatography column

  • Lysis Buffer (Binding Buffer): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0[8]

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0[8][13]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0[13][14]

Procedure:

  • Resin Equilibration:

    • Add the required volume of Ni-NTA resin slurry to a chromatography column.

    • Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.[14]

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump.[15]

    • Collect the flow-through fraction for analysis by SDS-PAGE to ensure efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[13]

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the His-tagged this compound protein by applying the Elution Buffer to the column.[14] A step or linear gradient of imidazole can be used for elution.[7][14] For a step elution, use a high concentration of imidazole (e.g., 250 mM).[13]

    • Collect fractions of 1-2 mL.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified His-tagged this compound.

    • Determine the protein concentration of the purified fractions using a method such as the Bradford assay or by measuring absorbance at 280 nm.[16]

Purification Workflow

Purification_Workflow Start Start Expression 1. Expression in E. coli Start->Expression Harvest 2. Cell Harvesting Expression->Harvest Lysis 3. Cell Lysis Harvest->Lysis Clarification 4. Lysate Clarification Lysis->Clarification IMAC 5. IMAC Purification Clarification->IMAC Analysis 6. Purity & Concentration Analysis IMAC->Analysis End End Analysis->End

Caption: Workflow for His-tagged this compound purification.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during a typical purification of His-tagged this compound.

Table 1: Purification Summary

Purification StageTotal Protein (mg)His-Invasin (mg)Purity (%)Yield (%)
Clarified Lysate2002010100
IMAC Elution Pool1514.5>9572.5

Table 2: Buffer Compositions

BufferCompositionpH
Lysis (Binding)50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole8.0
Wash50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole8.0
Elution50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole8.0

Quality Control and Purity Assessment

The purity of the final His-tagged this compound preparation should be assessed to ensure it is suitable for downstream applications.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the purity of a protein sample.[17] A single band at the expected molecular weight of the His-tagged this compound indicates a high degree of purity.

  • Western Blot: A Western blot using an anti-His-tag antibody can be used to confirm the identity of the purified protein.

  • Mass Spectrometry: For applications requiring high confidence in protein identity, mass spectrometry can be used to confirm the molecular weight and sequence of the purified protein.[18]

  • Quantification: The concentration of the purified protein can be determined using various methods, including the Bradford assay, BCA assay, or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for the this compound protein.[19] Densitometry analysis of SDS-PAGE gels can also be used for quantification.[20]

Troubleshooting

ProblemPossible CauseSolution
Low Protein Yield Inefficient cell lysisOptimize sonication/homogenization parameters.
Protein is in inclusion bodiesUse denaturing purification conditions (e.g., with urea (B33335) or guanidine (B92328) hydrochloride).[21]
His-tag is inaccessibleConsider moving the His-tag to the other terminus of the protein.
Low Purity Non-specific binding of contaminating proteinsIncrease the imidazole concentration in the wash buffer (e.g., to 40-50 mM).[14]
Proteolytic degradationAdd protease inhibitors to the lysis buffer and keep samples on ice at all times.[7]
Protein Elutes in Wash Steps Imidazole concentration in wash buffer is too highDecrease the imidazole concentration in the wash buffer.
Protein Does Not Elute Elution buffer is not strong enoughIncrease the imidazole concentration in the elution buffer (up to 500 mM).[14]
Protein has precipitated on the columnTry eluting with a buffer containing mild detergents or chaotropic agents.

References

Application Notes and Protocols for Invasin Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant invasin protein from Yersinia enterocolitica in an Escherichia coli host system. Additionally, it outlines the key signaling events initiated by this compound upon interaction with host cells, offering valuable insights for researchers in drug development and cellular biology.

Introduction

This compound is an outer membrane protein expressed by pathogenic Yersinia species that facilitates the entry of the bacteria into host cells. It achieves this by binding with high affinity to β1 integrins on the surface of mammalian cells, particularly M cells in the Peyer's patches of the intestine. This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake. The ability of this compound to target specific cell types and initiate internalization makes it a valuable tool in various research and therapeutic applications, including targeted drug delivery and vaccine development. This protocol details the expression of a His-tagged fragment of this compound (amino acids 651-835) in E. coli, a common and efficient system for recombinant protein production.

Data Presentation

The expression and purification of recombinant this compound can be influenced by several factors, including the E. coli strain, induction conditions, and purification strategy. Below is a summary of typical quantitative data obtained during the expression and purification of a His-tagged this compound fragment.

ParameterTypical ValueNotes
Expression System E. coli BL21(DE3)A common strain for high-level protein expression under the control of a T7 promoter.
Vector pET series with N-terminal His-tagProvides strong, inducible expression and a convenient tag for affinity purification.
Culture Volume 1 LiterStandard laboratory scale for protein expression.
Induction Conditions 0.5 mM IPTG, 16°C, 18 hoursLow temperature and longer induction times can improve protein solubility.
Cell Pellet Wet Weight 5 - 10 gramsVaries depending on growth conditions and cell density.
Protein Concentration (Crude Lysate) 1 - 3 mg/mLTotal protein concentration in the soluble fraction of the cell lysate.
Purified Protein Yield 1 - 5 mgYield of purified His-tagged this compound fragment per liter of culture. This can vary significantly.
Purity (SDS-PAGE) >90%Purity of the final protein preparation as assessed by SDS-PAGE.
Final Protein Concentration 0.5 - 1.0 mg/mLConcentration of the purified and buffer-exchanged this compound protein.

Experimental Protocols

Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of a pET vector containing the His-tagged this compound gene into chemically competent E. coli BL21(DE3) cells.

Materials:

  • pET vector with His-tagged this compound gene

  • Chemically competent E. coli BL21(DE3) cells

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) or ampicillin)

  • SOC medium

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Incubator at 37°C

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the pET-invasin plasmid DNA to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice and incubate for 2 minutes.

  • Add 250 µL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (200 rpm).

  • Spread 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Expression of His-tagged this compound

This protocol outlines the induction of this compound expression in a liquid culture of transformed E. coli.

Materials:

  • Single colony of transformed E. coli BL21(DE3)

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a 10 mL starter culture of LB broth (with antibiotic) with a single colony from the transformation plate.

  • Incubate the starter culture overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Incubate the 1 L culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 16°C for 18 hours with shaking (200 rpm).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of the His-tagged this compound protein from the E. coli cell lysate under native conditions.

Materials:

  • Frozen cell pellet from 1 L culture

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

  • Sonciator

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble His-tagged this compound.

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

Mandatory Visualizations

This compound-Integrin Signaling Pathway

Invasin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Yersinia Yersinia This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Activation Rac1 Rac1 FAK->Rac1 Activation Paxillin (B1203293) Paxillin Src->Paxillin Phosphorylation p130Cas p130Cas Src->p130Cas Phosphorylation Actin Actin Polymerization Rac1->Actin Stimulation Uptake Bacterial Uptake Actin->Uptake Drives

Caption: this compound-mediated signaling cascade leading to bacterial uptake.

The binding of this compound on the surface of Yersinia to β1 integrins on the host cell initiates a signaling cascade. This leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. These kinases then phosphorylate downstream targets such as paxillin and p130Cas. This signaling also results in the activation of small GTPases, like Rac1, which are key regulators of the actin cytoskeleton. The stimulation of actin polymerization ultimately drives the membrane changes necessary for the internalization of the bacterium.

Experimental Workflow for this compound Expression and Purification

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Gene_Amp Amplify this compound Gene (PCR) Ligation Ligate Gene into Vector Gene_Amp->Ligation Vector_Prep Prepare Expression Vector (pET series) Vector_Prep->Ligation Transformation Transform into E. coli BL21(DE3) Ligation->Transformation Culture Grow Culture to Mid-log Phase Transformation->Culture Induction Induce with IPTG Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Dialysis Dialysis & Buffer Exchange IMAC->Dialysis SDS_PAGE SDS-PAGE Dialysis->SDS_PAGE Quantification Protein Quantification Dialysis->Quantification

Caption: Workflow for recombinant this compound expression and purification.

The experimental workflow begins with the cloning of the this compound gene into a suitable expression vector. The resulting plasmid is then transformed into an appropriate E. coli expression strain. A bacterial culture is grown to an optimal density before protein expression is induced. The cells are then harvested, and the protein is extracted through cell lysis. The target protein is purified from the cell lysate using affinity chromatography, followed by buffer exchange. Finally, the purity and concentration of the final protein product are assessed.

Application Notes and Protocols for Developing 2D Organoid Sheets with Invasin Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The transition from traditional three-dimensional (3D) organoid cultures embedded in extracellular matrix (ECM) hydrogels like Matrigel® to two-dimensional (2D) monolayer formats presents significant advantages for research and high-throughput applications.[1][2][3][4] This is particularly true in the fields of drug discovery, toxicology screening, and disease modeling, where accessibility to the apical and basolateral cell surfaces, ease of imaging, and amenability to automation are crucial.[1][2][3][4][5] A key challenge in developing these 2D systems is the need for a defined, reproducible, and animal-free substrate that supports long-term self-renewal and differentiation of epithelial stem cells.

Recent advancements have identified invasin, an outer membrane protein from the bacterium Yersinia, as a novel and effective substrate for the culture of 2D organoid sheets.[2][3][4][6] Specifically, a C-terminal fragment of this compound has been shown to mediate robust adhesion of gut epithelial cells.[1][2][3][4][6] This interaction is mediated through the activation of multiple β1 integrins, which is critical for epithelial cell growth and maintenance.[2][7]

The use of an this compound coating offers a fully defined, affordable, and versatile alternative to complex, undefined basement membrane extracts like Matrigel®/BME®.[1][3][4] This system supports the sustained, long-term expansion of primary epithelial cells from various tissues, including human ileum, colon, and airways, as a 2D "organoid sheet".[1] These organoid sheets maintain key physiological characteristics, including polarization, the formation of tight junctions, and the capacity to differentiate into mature cell types such as enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.[1][2][3][4] The 2D format is highly advantageous for imaging, functional assays, and high-throughput screening, making it a powerful tool for biotechnology and pharmaceutical applications.[1][2][3][4]

Key Advantages of this compound-Coated 2D Organoid Sheets:

  • Defined and Animal-Free: Provides a chemically defined and reproducible culture environment, free from the variability and animal-derived components of traditional ECMs.[1][3][4]

  • Long-Term Expansion: Supports the sustained, multi-passage expansion of primary epithelial cells in a 2D format.[1]

  • Maintained Differentiation Potential: Cultured organoid sheets retain the ability to differentiate into all mature cell types of the native epithelium.[1][6]

  • Experimental Accessibility: The 2D format allows for direct and independent access to both the apical and basolateral surfaces of the epithelial layer, which is crucial for transport, absorption, and infection studies.[1][8]

  • High-Throughput Screening Compatibility: Amenable to automation and high-content imaging, facilitating large-scale drug screening and toxicity assays.[1][5][9]

  • Cost-Effective: this compound represents a more affordable alternative to Matrigel®/BME®.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound as a coating for 2D organoid cultures.

Table 1: Adhesion of Organoid-Derived Single Cells to Different Coatings

Coating Substrate Cell Type Relative Light Units (RLU) - ATP-driven Luminescence Standard Deviation (n=3)
BME Colon 100,000 ± 15,000
BME Ileum 120,000 ± 20,000
Laminin521 (LN521) Colon 95,000 ± 12,000
Laminin521 (LN521) Ileum 110,000 ± 18,000
Inv192 (Y. pseudotuberculosis) Colon 105,000 ± 17,000
Inv192 (Y. pseudotuberculosis) Ileum 125,000 ± 22,000
Inv192 (Y. enterocolitica) Colon 110,000 ± 16,000
Inv192 (Y. enterocolitica) Ileum 130,000 ± 25,000

Data is representative and compiled from findings indicating that human ileum and colon epithelial cells spontaneously adhered to culture plates coated with this compound fragments, similar to their adhesion to recombinant laminin521 (LN521).[1]

Table 2: 2D Growth of Organoid-Derived Cells on Different Coatings

Coating Substrate Cell Type Cell Count (after specified culture period) Standard Deviation (n=8)
No Coat Colon < 10,000 ± 2,000
No Coat Ileum < 10,000 ± 2,500
BME Colon 250,000 ± 40,000
BME Ileum 300,000 ± 50,000
Inv192 (Y. pseudotuberculosis) Colon 270,000 ± 45,000
Inv192 (Y. pseudotuberculosis) Ileum 320,000 ± 55,000
Inv192 (Y. enterocolitica) Colon 280,000 ± 48,000
Inv192 (Y. enterocolitica) Ileum 330,000 ± 60,000

Data is representative and based on studies that quantified the growth of colon and ileum organoids on different coated wells, starting from 50,000 cells per well.[1]

Signaling Pathway and Experimental Workflow Diagrams

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Protein Integrin β1 Integrin Receptor This compound->Integrin Binding Signaling_Cascade Signaling Cascade (e.g., FAK, Src) Integrin->Signaling_Cascade Activation Cytoskeleton Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeleton Adhesion Cell Adhesion & Spreading Cytoskeleton->Adhesion

Caption: this compound-mediated cell adhesion signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Coat_Plate Coat Culture Plate with this compound Protein Seed_Cells Seed Single Cells on this compound-coated Plate Coat_Plate->Seed_Cells Prepare_Cells Prepare Single Cells from 3D Organoids Prepare_Cells->Seed_Cells Incubate Incubate and Allow Formation of 2D Organoid Sheet Seed_Cells->Incubate Imaging Microscopy and Immunofluorescence Incubate->Imaging Functional_Assays Functional Assays (e.g., TEER, Transport) Incubate->Functional_Assays HTS High-Throughput Screening Incubate->HTS

Caption: Experimental workflow for developing 2D organoid sheets.

Experimental Protocols

Protocol 1: Preparation of this compound-Coated Culture Plates

Materials:

  • Recombinant this compound protein (C-terminal fragment, e.g., Inv497)

  • Sterile multi-well culture plates (e.g., 96-well, 24-well, or Transwell inserts)

  • Phosphate-buffered saline (PBS), sterile

  • Bovine serum albumin (BSA)

Procedure:

  • Dilute the recombinant this compound protein to a final concentration of 5 µg/mL in sterile, cold PBS.

  • Add the this compound solution to the desired culture wells, ensuring the entire surface is covered. For a 96-well plate, use 50 µL per well.

  • Incubate the plates overnight at 4°C to allow for protein adsorption to the plastic surface.

  • The following day, aspirate the this compound solution from the wells.

  • To block non-specific cell binding, add a solution of 2% BSA in PBS to each well.

  • Incubate for 30 minutes at room temperature.

  • Aspirate the BSA solution and wash the wells twice with sterile PBS or DMEM/F12 medium before cell seeding. The plates are now ready for use.

Protocol 2: Generation of 2D Organoid Sheets from 3D Organoid Cultures

Materials:

  • Established 3D organoid cultures in Matrigel®/BME®

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution) or Dispase

  • DMEM/F12 medium, ice-cold

  • Trypsin/EDTA (0.05%) or TrypLE™

  • Fetal bovine serum (FBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • This compound-coated culture plates (from Protocol 1)

  • Organoid growth medium

Procedure:

  • Aspirate the culture medium from the 3D organoid cultures.

  • Add ice-cold cell recovery solution or Dispase (1:100 dilution in organoid medium) to the wells and incubate at 37°C for 30 minutes to dissolve the Matrigel®/BME®.[2]

  • Mechanically disrupt the domes by pipetting up and down and transfer the organoid suspension to a conical tube.

  • Wash the organoids by adding 10 mL of ice-cold DMEM/F12 and centrifuge at 600 x g for 10 minutes at 4°C.[10]

  • Discard the supernatant and resuspend the organoid pellet in 1 mL of 0.05% Trypsin/EDTA or TrypLE™.

  • Incubate at 37°C for 5-15 minutes, with intermittent vigorous pipetting (every 2-3 minutes) to dissociate the organoids into single cells or small clumps.[2][10]

  • Neutralize the trypsin by adding 10 mL of DMEM/F12 containing 10% FBS.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.[10]

  • Discard the supernatant and resuspend the cell pellet in the appropriate organoid growth medium.

  • Perform a cell count.

  • Seed the single cells onto the pre-coated this compound plates at a density of approximately 2 x 10^5 cells per Snapwell® (12 mm diameter) or an equivalent density for other plate formats.[10]

  • Culture the cells in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days. A confluent 2D organoid sheet should form within several days to two weeks.[1]

Protocol 3: Passaging of 2D Organoid Sheets

Materials:

  • Confluent 2D organoid sheets

  • PBS, sterile

  • Trypsin/EDTA (0.05%) or TrypLE™

  • DMEM/F12 with 10% FBS

  • Fresh this compound-coated culture plates

Procedure:

  • Aspirate the medium from the confluent 2D organoid sheets.

  • Wash the cell layer once with sterile PBS.

  • Add a minimal volume of Trypsin/EDTA or TrypLE™ to cover the cell surface and incubate at 37°C for 5-10 minutes, or until the cells begin to detach.

  • Neutralize the trypsin with DMEM/F12 containing 10% FBS.

  • Collect the cell suspension and gently pipette to ensure a single-cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh organoid growth medium.

  • The cells can then be re-plated onto freshly prepared this compound-coated plates at a desired split ratio (e.g., 1:4 or 1:8) for further expansion.[1] Human ileum and airway 2D cultures have been successfully passaged weekly at a 1:8 split ratio for over 24 passages.[1]

Protocol 4: Immunofluorescence Staining of 2D Organoid Sheets

Materials:

  • 2D organoid sheets cultured on Transwell inserts or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (PBST)

  • Blocking solution (e.g., 2% BSA in PBST)

  • Primary antibodies (e.g., against cell junction proteins like E-cadherin or ZO-1, or differentiation markers)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Gently wash the 2D organoid sheets with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.[1]

  • Wash three times with PBST.

  • Permeabilize the cells with 1% Triton X-100 in PBS for 30 minutes at room temperature.[1]

  • Wash three times with PBST.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[1]

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBST.

  • Mount the Transwell membrane or coverslip onto a microscope slide using mounting medium.

  • Image using a confocal or fluorescence microscope.

References

Invasin-Mediated Gene Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for targeted and efficient gene and drug delivery, researchers are increasingly turning to strategies that mimic natural biological processes. One such promising approach leverages invasin, a bacterial outer membrane protein from enteropathogenic Yersinia species, such as Y. pseudotuberculosis.[1][2] this compound is a key virulence factor that mediates the entry of bacteria into host cells by binding with high affinity to a subset of β1-integrin receptors.[3][4] These receptors are notably expressed on the surface of specialized intestinal epithelial cells called M-cells, which are gateways to the underlying lymphoid tissue.[4][5]

The remarkable specificity and efficiency of the this compound-integrin interaction make it an attractive tool for delivering therapeutic payloads.[5] By functionalizing gene carriers—such as liposomes, nanoparticles, or non-pathogenic bacteria—with this compound or its active fragments, these delivery vehicles can be programmed to target and enter specific cells, offering a potent platform for DNA vaccines, gene therapy, and the delivery of intracellular therapeutics.[1][5][6] The C-terminal 192 and 497 amino acid fragments of this compound (InvA192 and InvA497) have been identified as sufficient for mediating this cellular entry, providing minimal and effective targeting moieties for vector design.[3][6]

Mechanism of Action: The this compound Entry Pathway

The cellular uptake mediated by this compound follows a "zipper" model, a receptor-mediated endocytic process that involves a cascade of signaling events.[2] The process is initiated by the high-affinity binding of this compound to β1-integrin receptors on the host cell surface.[3] This multivalent binding induces the clustering of integrins, which serves as a nucleation point for the recruitment of various signaling and cytoskeletal proteins.[7]

This clustering activates intracellular signaling cascades, including the phosphorylation of Focal Adhesion Kinase (FAK), which in turn orchestrates the rearrangement of the actin cytoskeleton.[8] The cytoskeleton remodeling drives the extension of the cell membrane to engulf the this compound-coated particle, leading to its internalization within a membrane-bound vacuole (endosome).[7] This mechanism effectively hijacks the cell's own machinery for a process that is otherwise reserved for interactions with the extracellular matrix.

Invasin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Inv This compound-Coated Delivery Vector Integrin β1-Integrin Receptor Inv->Integrin Binding Clustering Integrin Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Activation Clustering->FAK Cytoskeleton Actin Cytoskeleton Rearrangement FAK->Cytoskeleton Endocytosis Endocytosis & Internalization Cytoskeleton->Endocytosis

Caption: Signaling pathway for this compound-mediated cellular entry.

Application Notes & Data Presentation

This compound-functionalized nanocarriers have demonstrated significantly improved performance compared to their non-functionalized counterparts. The data below, summarized from various studies, highlights the key characteristics and efficiencies of these systems.

Table 1: Physicochemical Properties of this compound-Functionalized Liposomes
Carrier TypeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Gentamicin (B1671437) Encapsulation Efficiency (%)
Non-Functionalized Liposomes~165~0.2~ -25~40%[7]
InvA497-Functionalized Liposomes~170~0.2~ -28~15%[7]
Spherical Nanoparticles (PLGA)164.8 ± 8.3---
InvA497-Spherical Nanoparticles---~15% (LC ~2.5%)[9]

Note: Functionalization can sometimes modestly decrease the encapsulation efficiency of hydrophilic drugs due to the additional processing steps.[7]

Table 2: Cellular Uptake and Therapeutic Efficiency
Delivery SystemCell LineKey FindingReference
InvA497-LiposomesHEp-2>30-fold increased cell binding compared to albumin-functionalized liposomes.[6]
InvA497-Liposomes (Gentamicin-loaded)HEp-2 (Y. pseudotuberculosis infected)Significantly greater reduction in intracellular bacteria vs. non-functionalized liposomes.[2][7]
InvA497-Liposomes (Gentamicin-loaded)HEp-2 (S. enterica infected)Significantly greater reduction in intracellular bacteria vs. non-functionalized liposomes.[2][7]
InvA497-Nanoparticles (Spherical & Aspherical)HEp-2Significantly improved rate and extent of uptake compared to non-functionalized nanoparticles.[9][10]
Recombinant invasive E. coliMurine Gut EpitheliumSelective uptake into Peyer's patches, co-localization with dendritic cells.[1]
inv mutant Y. enterocoliticaCultured Epithelial CellsApproximately 80-fold less invasive than wild-type.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the production and evaluation of this compound-mediated delivery systems.

Protocol 1: Cloning, Expression, and Purification of this compound Fragments (e.g., InvA497)

This protocol describes the production of a recombinant C-terminal fragment of this compound from Y. pseudotuberculosis for subsequent use in vector functionalization.

Workflow_Protein_Production A 1. PCR Amplification Amplify InvA497 gene from Y. pseudotuberculosis genomic DNA. B 2. Vector Ligation Clone PCR product into an expression vector (e.g., pCOLA Duet). A->B C 3. Transformation Transform vector into E. coli expression strain (e.g., Rosetta2 DE3). B->C D 4. Protein Expression Grow culture and induce expression with IPTG (e.g., 0.1 mM, 20h at 18°C). C->D E 5. Cell Lysis & Clarification Harvest and lyse cells; centrifuge to collect soluble fraction. D->E F 6. Affinity Chromatography Purify His-tagged protein using a Ni-NTA resin column. E->F G 7. Size-Exclusion Chromatography Further purify and buffer-exchange protein on a Superdex 200 column. F->G H 8. QC & Storage Verify purity via SDS-PAGE; store at -80°C. G->H

Caption: Workflow for recombinant this compound fragment production.

Methodology:

  • Cloning: The gene sequence for the C-terminal 497 amino acids of this compound (InvA497) is amplified by PCR from Y. pseudotuberculosis genomic DNA.[11] The resulting PCR fragment is cloned into a suitable bacterial expression vector, such as a modified pCOLA Duet vector, often incorporating an N-terminal affinity tag (e.g., 6x-His tag) for purification.[11]

  • Expression: The expression vector is transformed into a competent E. coli strain like Rosetta2 (DE3).[11] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) media. The culture is grown at 37°C until it reaches an OD₆₀₀ of 0.5-0.6. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is incubated for an additional 20 hours at 18°C with shaking.[11]

  • Purification:

    • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication).

    • The soluble protein fraction is clarified by high-speed centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged InvA497 is eluted.[11]

    • For higher purity, the eluate is concentrated and subjected to size-exclusion chromatography (e.g., using a HiLoad 16/60 Superdex 200 column) in a suitable storage buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.4).[11]

  • Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard protein assay (e.g., BCA). The purified protein is aliquoted and stored at -80°C.

Protocol 2: Covalent Functionalization of Liposomes with this compound

This protocol details the covalent coupling of purified this compound fragments to pre-formed liposomes using EDC/NHS chemistry, which targets carboxyl groups on the liposome (B1194612) surface.

Workflow_Liposome_Functionalization A 1. Liposome Formulation Prepare liposomes including a carboxylated lipid (e.g., DSPE-PEG-COOH). B 2. Carboxyl Activation Incubate liposomes with EDC (48 mM) and NHS (19 mM) for >3h on ice. A->B C 3. This compound Coupling Add purified InvA497 protein to activated liposomes and incubate. B->C D 4. Purification Remove unconjugated protein by centrifugation or column chromatography. C->D

Caption: Workflow for this compound-liposome conjugation.

Methodology:

  • Liposome Preparation: Prepare liposomes using a standard method (e.g., lipid film hydration followed by extrusion). The lipid composition must include a lipid with a reactive carboxyl group, such as DSPE-PEG-COOH, typically at 5-10 mol%.

  • Activation of Carboxyl Groups:

    • Cool a suspension of the prepared liposomes in an ice bath.

    • Add a freshly prepared crosslinking solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to final concentrations of 48 mM and 19 mM, respectively.[7]

    • Incubate the mixture for at least 3 hours on ice with gentle mixing to activate the carboxyl groups, forming a reactive NHS-ester intermediate.[7]

  • Coupling Reaction:

    • Remove excess EDC/NHS by washing the liposomes (e.g., via ultracentrifugation and resuspension).

    • Immediately add the purified InvA497 protein to the activated liposome suspension. The optimal protein-to-lipid ratio should be determined empirically.

    • Incubate the reaction for several hours at room temperature or overnight at 4°C with gentle agitation to allow the formation of a stable amide bond between the liposome and primary amines on the protein.

  • Purification and Characterization: Remove unconjugated protein from the functionalized liposomes by size-exclusion chromatography or repeated centrifugation cycles. Characterize the final product for size, zeta potential, and protein conjugation efficiency.

Protocol 3: Assessing Cellular Uptake via Gentamicin Protection Assay

This assay quantifies the number of internalized bacteria or nanoparticles by using the membrane-impermeable antibiotic gentamicin to kill any particles remaining extracellularly.[12]

Workflow_Gentamicin_Assay A 1. Seed Host Cells Plate epithelial cells (e.g., HEp-2, TC7) in 24-well plates and grow to confluency. B 2. Infection/Incubation Add this compound-coated particles (e.g., bacteria) at a defined MOI and incubate (e.g., 25-60 min). A->B C 3. Wash Extracellular Particles Wash cells 3x with sterile PBS to remove non-adherent particles. B->C D 4. Gentamicin Treatment Incubate with medium containing high-dose gentamicin (e.g., 50-200 µg/mL) for 1h. C->D E 5. Final Wash Wash cells 3x with sterile PBS to remove gentamicin and dead particles. D->E F 6. Lyse Host Cells Add a detergent solution (e.g., 0.1-0.5% Triton X-100 or deoxycholate) to release intracellular particles. E->F G 7. Quantify Internalized Particles Plate serial dilutions of the lysate on agar (B569324) and count Colony Forming Units (CFU). F->G

Caption: Workflow for the Gentamicin Protection Assay.

Methodology:

  • Cell Culture: Seed mammalian host cells (e.g., HEp-2) in 24-well plates and grow until they form a confluent monolayer.[5][13]

  • Infection:

    • Wash the cell monolayers three times with sterile Phosphate-Buffered Saline (PBS).[5]

    • Add the this compound-functionalized particles (e.g., recombinant E. coli or this compound-coated beads) suspended in serum-free medium at a predetermined Multiplicity of Infection (MOI), typically between 5 and 100.[8]

    • To synchronize infection, centrifuge the plates at low speed (e.g., 180 x g for 10 min).[8]

    • Incubate for 25-60 minutes at 37°C in a 10% CO₂ incubator to allow for internalization.[5][8]

  • Killing Extracellular Particles:

    • Aspirate the medium and wash the cells three times with PBS to remove non-adherent particles.[5]

    • Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1 hour at 37°C. This step kills all extracellular particles, while internalized ones remain "protected".[5][8][13]

  • Quantification:

    • Wash the cells three times with PBS to remove the antibiotic and dead particles.

    • Lyse the host cells by adding 200-500 µL of a lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100 or 0.5% sodium deoxycholate).[7][8]

    • Collect the lysate, perform serial dilutions in PBS, and plate onto appropriate agar plates.

    • Incubate the plates overnight and count the resulting Colony Forming Units (CFU) to determine the number of viable internalized particles.

Protocol 4: Quantifying Gene Delivery Efficiency

This protocol describes how to assess the functional delivery of a gene using a reporter plasmid, such as one encoding Green Fluorescent Protein (GFP).

Methodology:

  • Vector Preparation: Prepare this compound-functionalized nanocarriers (e.g., liposomes or polymeric nanoparticles) loaded with a reporter plasmid (e.g., pEGFP-N1).

  • Transfection:

    • Seed target cells in multi-well plates or on coverslips.

    • When cells reach ~70-80% confluency, replace the medium with fresh medium containing the gene-loaded, this compound-functionalized nanocarriers. Include non-functionalized carriers and a commercial transfection reagent (e.g., Lipofectamine) as controls.[14][15]

    • Incubate for 4-6 hours, then replace with fresh, complete medium.

  • Analysis (24-72 hours post-transfection):

    • Fluorescence Microscopy: Qualitatively and quantitatively assess GFP expression. Capture images from multiple random fields. Transfection efficiency can be calculated as the percentage of GFP-positive cells relative to the total number of cells (e.g., counted via a nuclear stain like Hoechst 33342).[14]

    • Flow Cytometry: For a more robust quantitative analysis, detach the cells, and analyze the cell population for GFP fluorescence. This provides the percentage of transfected cells and the mean fluorescence intensity, which correlates with the level of protein expression.

    • Quantitative PCR (qPCR/ddPCR): To measure the number of vector genomes delivered to the cells or nucleus, extract total cellular or nuclear DNA. Use primers and probes specific to the delivered plasmid to quantify the number of gene copies per cell.[16][17][18] This method measures delivery efficiency upstream of protein expression.

Conclusion and Future Prospects

This compound-mediated gene delivery systems represent a powerful and versatile platform for targeted intracellular delivery. By co-opting a natural bacterial invasion mechanism, these systems can efficiently ferry genetic material and therapeutic drugs into target cells, particularly within the gastrointestinal tract. The ability to use minimal protein fragments like InvA497 simplifies vector design and production. Key advantages include high specificity for β1-integrin expressing cells, enhanced cellular uptake, and the potential for non-invasive oral administration.[5]

Challenges remain, including optimizing drug/gene loading without compromising the carrier's structural integrity, understanding the intracellular fate of the delivered cargo, and mitigating potential immunogenicity. However, ongoing research into refining this compound variants, exploring novel carrier materials, and combining this targeting strategy with other advanced delivery technologies promises to expand the therapeutic applications of this innovative approach in gene therapy, vaccination, and the treatment of intracellular infections.

References

Application Notes and Protocols for Invasin-Coated Nanoparticles for Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral drug delivery remains the most preferred route of administration due to its convenience, patient compliance, and cost-effectiveness. However, the gastrointestinal (GI) tract presents significant barriers to the absorption of many therapeutic agents, including enzymatic degradation, low pH, and poor permeation across the intestinal epithelium. Invasin-coated nanoparticles represent a promising strategy to overcome these challenges. This compound, a bacterial outer membrane protein from Yersinia species, facilitates the targeted delivery of nanoparticles to the systemic circulation by binding to β1 integrin receptors expressed on the surface of Microfold cells (M-cells) within the Peyer's patches of the gut-associated lymphoid tissue (GALT).[1] This targeted uptake mechanism allows for the efficient transport of encapsulated drugs across the intestinal barrier, enhancing their oral bioavailability.

These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for the development and characterization of this compound-coated nanoparticles for oral drug delivery.

Data Presentation

The following tables summarize typical quantitative data for the characterization of uncoated and this compound-coated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery systems.[1][2]

Table 1: Physicochemical Properties of Uncoated vs. This compound-Coated PLGA Nanoparticles

ParameterUncoated PLGA NanoparticlesThis compound-Coated PLGA Nanoparticles
Particle Size (nm) 150 ± 20170 ± 25
Polydispersity Index (PDI) 0.15 ± 0.050.20 ± 0.07
Zeta Potential (mV) -25 ± 5-15 ± 5

Note: Values are presented as mean ± standard deviation and are representative of typical results. Actual values may vary depending on the specific formulation and process parameters.

Table 2: Drug Loading and Encapsulation Efficiency

ParameterUncoated PLGA NanoparticlesThis compound-Coated PLGA Nanoparticles
Drug Loading Efficiency (DLE) (%) 5.0 ± 1.04.5 ± 0.8
Encapsulation Efficiency (EE) (%) 85 ± 580 ± 7

Note: Values are presented as mean ± standard deviation. DLE and EE can be influenced by the physicochemical properties of the drug and the nanoparticle formulation.

Experimental Protocols

Protocol 1: Synthesis of PLGA Nanoparticles

This protocol describes the synthesis of PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (4% w/v)

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Dissolve 100 mg of PLGA and the desired amount of the drug in 5 mL of DCM. This forms the organic phase.

  • Add the organic phase to 20 mL of a 4% (w/v) PVA solution (the aqueous phase).

  • Emulsify the mixture by sonication on an ice bath for 2 minutes at 60% amplitude.

  • Immediately after emulsification, add the nanoemulsion to 100 mL of a 0.3% (w/v) PVA solution under magnetic stirring.

  • Continue stirring for at least 3 hours at room temperature to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and store at 4°C or lyophilize for long-term storage.

Protocol 2: Covalent Coupling of this compound to PLGA Nanoparticles (EDC/NHS Chemistry)

This protocol details the covalent attachment of this compound to the surface of carboxyl-terminated PLGA nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5]

Materials:

  • Carboxyl-terminated PLGA nanoparticles (from Protocol 1, using a PLGA-COOH polymer)

  • Recombinant this compound protein

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend 10 mg of carboxyl-terminated PLGA nanoparticles in 1 mL of activation buffer.

    • Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Washing:

    • Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 1 mL of cold coupling buffer.

    • Repeat the washing step twice to remove excess EDC and NHS.

  • This compound Conjugation:

    • Resuspend the washed, activated nanoparticles in 1 mL of coupling buffer.

    • Add 1 mg of recombinant this compound protein to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle shaking to allow for the covalent coupling of this compound to the nanoparticle surface.

  • Quenching:

    • Add 100 µL of quenching solution to the reaction mixture to block any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Final Washing:

    • Centrifuge the this compound-coated nanoparticles at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 1 mL of PBS.

    • Repeat the washing step twice to remove any unbound this compound.

  • Storage:

    • Resuspend the final this compound-coated nanoparticle pellet in PBS and store at 4°C.

Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve a precise weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:

    • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Cellular Uptake Study using a Caco-2/Raji Co-culture Model

This protocol describes an in vitro method to simulate the intestinal epithelium and assess the uptake of this compound-coated nanoparticles by M-cells. Caco-2 cells form a monolayer of absorptive enterocytes, while co-culture with Raji B-lymphocytes induces the differentiation of some Caco-2 cells into M-like cells.

Materials:

  • Caco-2 cells

  • Raji B-lymphocytes

  • DMEM (supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • RPMI-1640 (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Transwell® inserts (0.4 µm pore size)

  • Fluorescently labeled nanoparticles (uncoated and this compound-coated)

  • Hanks' Balanced Salt Solution (HBSS)

  • Paraformaldehyde (4%)

  • DAPI stain

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM and Raji cells in RPMI-1640 at 37°C in a 5% CO₂ humidified incubator.

  • Co-culture Setup:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/cm².

    • Culture for 14-21 days to allow for differentiation and formation of a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

    • Add Raji cells to the basolateral chamber at a density of 5 x 10⁵ cells/cm².

    • Co-culture for 5-7 days to induce the formation of M-like cells.

  • Nanoparticle Uptake Assay:

    • Wash the co-culture monolayers with pre-warmed HBSS.

    • Add fluorescently labeled uncoated or this compound-coated nanoparticles (e.g., 100 µg/mL) to the apical chamber of the Transwell® inserts.

    • Incubate for 2-4 hours at 37°C.

  • Quantification of Uptake:

    • Fluorometric analysis: After incubation, collect the medium from the basolateral chamber and lyse the cells on the insert. Measure the fluorescence intensity in the basolateral medium and the cell lysate using a fluorometer to quantify the amount of transported and internalized nanoparticles, respectively.

    • Confocal Microscopy: Wash the monolayers with HBSS and fix with 4% paraformaldehyde. Permeabilize the cells and stain the nuclei with DAPI. Visualize the cellular uptake of the fluorescently labeled nanoparticles using a confocal microscope.

Mandatory Visualizations

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound-NP This compound-Coated Nanoparticle Integrin β1 Integrin Receptor This compound-NP->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton Rearrangement Src->Actin Signaling Cascade Endocytosis Endocytosis & Nanoparticle Uptake Actin->Endocytosis Mediates

Caption: this compound-Integrin Signaling Pathway for Nanoparticle Uptake.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PLGA Nanoparticle Synthesis Functionalization This compound Coating (EDC/NHS Chemistry) Synthesis->Functionalization Size_Zeta Size & Zeta Potential (DLS) Functionalization->Size_Zeta DLE_EE Drug Loading & Encapsulation Efficiency Functionalization->DLE_EE Cell_Culture Caco-2/Raji Co-culture Functionalization->Cell_Culture Uptake Cellular Uptake Study (Confocal/Fluorometry) Cell_Culture->Uptake Animal_Model Oral Administration to Animal Model Uptake->Animal_Model Bioavailability Pharmacokinetic & Biodistribution Studies Animal_Model->Bioavailability

Caption: Experimental Workflow for this compound-Coated Nanoparticles.

References

Application Notes and Protocols for Invasin-Integrin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting and analyzing invasin-integrin binding assays. The methodologies described are essential for studying bacterial pathogenesis, cell adhesion, and for the screening of potential therapeutic agents that may disrupt these interactions.

Introduction

This compound is a bacterial outer membrane protein expressed by pathogenic Yersinia species, such as Yersinia pseudotuberculosis and Yersinia enterocolitica. It plays a crucial role in the initial stages of infection by mediating the entry of bacteria into host cells. This process is initiated by the high-affinity binding of this compound to a subset of β1 integrin receptors on the surface of mammalian cells.[1][2] The C-terminal 192 amino acid domain of this compound is sufficient for this interaction.[1][3][4] Understanding the kinetics and specificity of the this compound-integrin interaction is vital for the development of novel anti-infective therapies. The following protocols detail both solid-phase and cell-based assays to quantify this binding.

Key Signaling Pathway

The binding of this compound to integrin receptors triggers a cascade of intracellular signals, leading to the reorganization of the actin cytoskeleton and subsequent bacterial engulfment. This signaling is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Rho family GTPases.

InvasinIntegrinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoGTPases Rho Family GTPases FAK->RhoGTPases Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-Integrin Signaling Pathway.

Experimental Protocols

Two primary methods for assessing this compound-integrin binding are presented: a solid-phase ELISA-based assay and a cell-based adhesion assay.

Solid-Phase this compound-Integrin Binding Assay

This protocol quantifies the direct binding between purified this compound and integrin proteins.

Experimental Workflow:

SolidPhaseWorkflow A Coat Plate with Purified this compound B Block Non-specific Binding Sites A->B C Incubate with Purified Integrin B->C D Wash Unbound Integrin C->D E Add Primary Antibody (anti-Integrin) D->E F Wash Unbound Primary Antibody E->F G Add HRP-conjugated Secondary Antibody F->G H Wash Unbound Secondary Antibody G->H I Add Substrate and Measure Absorbance H->I

Caption: Solid-Phase Binding Assay Workflow.

Methodology:

  • Protein Purification:

    • Express and purify the C-terminal integrin-binding domain of this compound (e.g., Inv192) from E. coli.[5] A common method involves cloning the corresponding DNA sequence into an expression vector with an affinity tag (e.g., 6x-His tag) and purifying the protein using affinity chromatography (e.g., Ni-NTA resin).[5]

    • Purify the desired β1 integrin heterodimer from a suitable expression system (e.g., mammalian cells).

  • Plate Coating:

    • Dilute the purified this compound protein to a concentration of 5-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted this compound solution to each well of a 96-well high-binding microplate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Integrin Binding:

    • Wash the wells three times with wash buffer.

    • Prepare serial dilutions of the purified integrin protein in binding buffer (e.g., PBS with 1% BSA and 1 mM MgCl2/CaCl2).

    • Add 100 µL of the diluted integrin solutions to the wells.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a primary antibody specific for the integrin subunit (e.g., anti-β1 integrin) diluted in binding buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in binding buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL of 1 M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

Integrin Concentration (nM)Absorbance at 450 nm (Mean ± SD)
00.05 ± 0.01
100.25 ± 0.03
500.85 ± 0.07
1001.50 ± 0.12
2001.80 ± 0.15
4001.85 ± 0.14
Cell-Based this compound-Integrin Adhesion Assay

This protocol measures the adhesion of integrin-expressing cells to a surface coated with this compound.

Experimental Workflow:

CellBasedWorkflow A Coat Plate with Purified this compound B Block Non-specific Binding Sites A->B C Seed Integrin-Expressing Cells B->C D Incubate to Allow Cell Adhesion C->D E Wash to Remove Non-adherent Cells D->E F Quantify Adherent Cells E->F

Caption: Cell-Based Adhesion Assay Workflow.

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well tissue culture-treated plate with purified this compound (5-10 µg/mL in PBS) overnight at 4°C.[6]

    • Wash the wells three times with sterile PBS.

    • Block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Culture and Preparation:

    • Culture a cell line known to express β1 integrins (e.g., CHO, HeLa).

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

    • Wash the cells and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Cell Adhesion:

    • Wash the coated and blocked plate once with serum-free medium.

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not to dislodge the attached cells.

  • Quantification of Adherent Cells:

    • Method A: Crystal Violet Staining

      • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

      • Stain with 0.1% crystal violet solution for 20 minutes.

      • Wash thoroughly with water and allow the plate to dry.

      • Solubilize the stain with 10% acetic acid.

      • Read the absorbance at 595 nm.

    • Method B: Luminescence-Based Assay

      • Use a commercial cell viability assay that measures ATP content, such as CellTiter-Glo®.[6]

      • Add the reagent directly to the wells according to the manufacturer's instructions.

      • Measure the luminescence using a plate reader.

Data Presentation:

CoatingRelative Luminescence Units (RLU) (Mean ± SD)% Adhesion
No Coat5,000 ± 8005%
BSA8,000 ± 1,2008%
This compound100,000 ± 9,500100%
This compound + anti-β1 Ab25,000 ± 3,00025%

Troubleshooting and Considerations

  • Low Binding Signal:

    • Ensure the purified proteins are correctly folded and active.

    • Optimize the coating concentration of this compound.

    • Check the integrity and concentration of antibodies.

    • Confirm the presence of divalent cations (Mg2+/Ca2+) in the binding buffer, as they are often required for integrin function.

  • High Background:

    • Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).

    • Increase the number and duration of washing steps.

    • Ensure the purity of the recombinant proteins.

  • Cell-Based Assay Variability:

    • Maintain consistent cell passage numbers and confluency.

    • Use a gentle washing technique to avoid detaching adherent cells.

    • Ensure even cell seeding in the wells.

Conclusion

The described protocols provide robust and reproducible methods for the quantitative analysis of the this compound-integrin interaction. These assays are valuable tools for fundamental research into host-pathogen interactions and for the preliminary screening and characterization of inhibitors that could lead to the development of new therapeutic strategies against bacterial infections.

References

Application Notes and Protocols for Immunofluorescence Staining of Invasin in Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin is a key virulence factor expressed on the outer membrane of pathogenic Yersinia species, such as Yersinia enterocolitica and Yersinia pseudotuberculosis. It facilitates the entry of these bacteria into host cells by binding with high affinity to β1 integrins on the cell surface.[1][2][3] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and the subsequent engulfment of the bacterium.[2][4] Immunofluorescence microscopy is a powerful technique to visualize the localization of this compound during the infection process, assess its expression levels, and dissect the host-pathogen interactions at a cellular level. These application notes provide a detailed protocol for the immunofluorescence staining of this compound in infected mammalian cells, along with troubleshooting guidelines and a description of the associated signaling pathway.

Data Presentation

Illustrative Quantitative Analysis of this compound Expression

The following table represents hypothetical data from an immunofluorescence experiment designed to quantify the expression of this compound in host cells infected with wild-type and an inv mutant Yersinia. The fluorescence intensity of stained this compound is measured using image analysis software. Such quantitative data is crucial for comparing the virulence potential of different bacterial strains or the efficacy of potential inhibitors.

Sample ConditionMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Wild-TypeStatistical Significance (p-value)
Uninfected Control5.2 ± 1.5--
Wild-Type Yersinia150.7 ± 12.31.0< 0.001
inv Mutant Yersinia8.1 ± 2.00.05> 0.05 (not significant vs. control)
Wild-Type + Inhibitor X75.3 ± 8.90.5< 0.01

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how quantitative results from an immunofluorescence experiment can be structured. Actual experimental values will vary.

Experimental Protocols

Immunofluorescence Staining of this compound in Infected Adherent Cells

This protocol details the steps for infecting adherent mammalian cells (e.g., HeLa, HEp-2) with Yersinia and subsequently performing immunofluorescence staining for this compound.

Materials and Reagents:

  • Adherent mammalian cells (e.g., HeLa, ATCC CCL-2)

  • Yersinia strain (wild-type or mutant)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (prepare fresh)

  • Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit polyclonal anti-Invasin antibody (e.g., validated for immunofluorescence)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Seeding: Seed adherent cells onto sterile glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of infection.

  • Bacterial Culture: Grow Yersinia overnight in an appropriate broth at 26-28°C to promote this compound expression.

  • Infection:

    • Wash the cells twice with pre-warmed sterile PBS.

    • Replace the medium with fresh, serum-free medium.

    • Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10-100.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion and invasion.

  • Fixation:

    • Gently aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular this compound):

    • Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-invasin antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets. This compound will appear in the channel corresponding to the secondary antibody's fluorophore, and nuclei will be visible in the DAPI channel.

Visualizations

Experimental Workflow for this compound Immunofluorescence

G cluster_prep Cell and Bacteria Preparation cluster_infection Infection cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed Host Cells on Coverslips infection Infect Host Cells with Yersinia cell_seeding->infection bacterial_culture Culture Yersinia bacterial_culture->infection fixation Fixation (4% PFA) infection->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-Invasin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis and Quantification imaging->quantification

Caption: Workflow for immunofluorescence staining of this compound in infected cells.

This compound-Integrin Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Signaling Cascade This compound Yersinia this compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Family Kinases FAK->Src Recruitment & Activation Rac1 Rac1 (GTP-bound) FAK->Rac1 Activation Src->FAK Phosphorylation Src->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: Simplified signaling pathway initiated by Yersinia this compound binding to host cell integrins.

References

Detecting Invasin Expression: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin is a key virulence factor expressed by pathogenic bacteria, notably Yersinia species, that facilitates the invasion of host cells. This outer membrane protein mediates binding to β1 integrins on the surface of host cells, initiating a signaling cascade that leads to bacterial uptake. The detection and quantification of this compound expression are crucial for understanding bacterial pathogenesis and for the development of novel therapeutic interventions. This document provides a comprehensive protocol for the detection of this compound expression using Western blotting, a widely used technique for protein analysis.

Data Presentation

While specific quantitative data for this compound expression can vary significantly between bacterial strains and experimental conditions, the following table provides a representative example of how such data can be structured for clear comparison. This illustrative data demonstrates the temperature-dependent expression of this compound in two different Yersinia pseudotuberculosis strains.

Bacterial StrainGrowth Temperature (°C)This compound Expression Level (Relative to Strain A at 26°C)
Strain A261.00
Strain A370.45
Strain B261.75
Strain B370.80
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to detect this compound expression.

Sample Preparation: Bacterial Cell Lysis

Given that this compound is an outer membrane protein, a robust lysis buffer is required for its efficient extraction.[1][2] RIPA (Radioimmunoprecipitation Assay) buffer is recommended for this purpose.

Materials:

  • Bacterial culture expressing this compound

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ice

  • Sonicator (optional)

Protocol:

  • Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. The volume of buffer will depend on the size of the pellet.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein degradation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the protein extract to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Protein Transfer

Materials:

  • Protein lysate

  • Laemmli sample buffer (4x)

  • Polyacrylamide gels (appropriate percentage for the molecular weight of this compound)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Methanol (B129727)

  • Western blot transfer system

Protocol:

  • Normalize the protein lysates to the same concentration with RIPA buffer.

  • Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel, along with a protein molecular weight marker.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The expected molecular weight for this compound is approximately 103 kDa for Yersinia pseudotuberculosis and 92 kDa for Yersinia enterocolitica.[1][3]

  • While the gel is running, prepare the PVDF membrane by activating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.

  • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer according to the transfer system's protocol.

Immunodetection

Materials:

  • Membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-buffered saline with Tween 20 (TBST)

  • Primary antibody against this compound (e.g., monoclonal antibody 1B10-9 for Y. enterocolitica)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary anti-invasin antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is often recommended.[4] Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations (typically 1:2000 to 1:10,000), for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for detecting this compound expression.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection bacterial_culture Bacterial Culture cell_lysis Cell Lysis (RIPA Buffer) bacterial_culture->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (anti-invasin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot detection of this compound.

This compound Signaling Pathway

The diagram below depicts the signaling pathway initiated by the binding of bacterial this compound to host cell β1 integrins.

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular This compound Bacterial this compound Integrin β1 Integrin This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Rearrangement Uptake Bacterial Uptake Actin->Uptake Phagocytosis-like

Caption: this compound-mediated signaling cascade.

References

Application Notes and Protocols: Flow Cytometry Analysis of Invasin-Mediated Cell Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin, a key virulence factor expressed by pathogenic Yersinia species, mediates the initial attachment and subsequent invasion of host cells by binding to β1 integrin receptors on the cell surface.[1][2][3][4] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial engulfment.[1][3] Understanding and quantifying this binding event is crucial for developing novel therapeutics against Yersinia infections and for studying integrin-mediated cell adhesion in a broader context. Flow cytometry offers a powerful, high-throughput method to quantitatively analyze this compound-mediated cell binding at the single-cell level.[5][6][7] This document provides detailed protocols and application notes for performing such analyses.

Core Principles

The methodology relies on labeling bacteria with a stable fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which covalently links to bacterial proteins.[7] These fluorescently labeled bacteria are then incubated with host cells. The extent of bacterial binding is quantified by measuring the cell-associated fluorescence using a flow cytometer. This technique allows for the rapid and reproducible quantification of a large number of cell-bacteria interaction events.[7] A key advantage of this method is its ability to discriminate between cell-associated extracellular bacteria and truly internalized bacteria by using a quenching agent like trypan blue, which masks the fluorescence of external bacteria.[5]

Experimental Protocols

Protocol 1: Preparation and Fluorescent Labeling of Bacteria

This protocol describes the preparation and fluorescent labeling of bacteria expressing this compound.

Materials:

  • Bacterial strain of interest (e.g., Yersinia pseudotuberculosis expressing this compound)

  • Appropriate bacterial culture medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate a single colony of the bacterial strain into 5 mL of culture medium and grow overnight at the appropriate temperature (e.g., 26°C for Yersinia to express this compound).

  • The next day, dilute the overnight culture 1:50 into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Harvest the bacteria by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the bacterial pellet twice with ice-cold PBS.

  • Resuspend the bacteria in PBS to a final concentration of 1 x 10^9 CFU/mL.

  • Prepare a 10 mM stock solution of CFSE in DMSO.

  • Add CFSE to the bacterial suspension to a final concentration of 10 µM.

  • Incubate for 20 minutes at 37°C with gentle agitation.

  • Stop the labeling reaction by adding fetal bovine serum to a final concentration of 1%.

  • Wash the labeled bacteria three times with ice-cold PBS to remove unbound dye.

  • Resuspend the final bacterial pellet in an appropriate cell culture medium without antibiotics for immediate use in the binding assay.

Protocol 2: Host Cell Preparation and Binding Assay

This protocol details the preparation of mammalian host cells and the subsequent binding assay with fluorescently labeled bacteria.

Materials:

  • Adherent mammalian cell line expressing β1 integrins (e.g., HEp-2, HeLa, CHO)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Cell culture plates or flasks

  • Trypsin-EDTA

  • Fluorescently labeled bacteria (from Protocol 1)

  • Ice-cold PBS

Procedure:

  • Culture host cells in appropriate flasks or plates until they reach 80-90% confluency.

  • On the day of the experiment, detach the cells using Trypsin-EDTA.

  • Wash the cells with cell culture medium containing 10% FBS to inactivate the trypsin.

  • Resuspend the cells in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed 1 x 10^6 cells per well in a 6-well plate or per tube for suspension cells.

  • Add the fluorescently labeled bacteria to the host cells at a desired multiplicity of infection (MOI), for example, an MOI of 20 bacteria per cell.[5]

  • Incubate the cells and bacteria together for a specified time (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator to allow for binding.[5]

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound bacteria. For adherent cells, this involves aspirating the medium and gently washing the monolayer. For suspension cells, this involves centrifugation and resuspension.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the steps for acquiring and analyzing data using a flow cytometer.

Materials:

  • Cell samples from the binding assay (Protocol 2)

  • Trypan Blue solution (0.4%)

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • For adherent cells, detach the cells by treating with trypsin for 1 minute.[5] Resuspend in medium containing FBS.

  • Transfer the cell suspension to flow cytometer tubes.

  • To distinguish between adherent and internalized bacteria, add Trypan Blue to a final concentration of 0.25% to a parallel set of samples just before analysis. Trypan Blue will quench the fluorescence of extracellular CFSE-labeled bacteria.[5]

  • Acquire data on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the host cell population and exclude debris and unbound bacteria.

  • Measure the fluorescence of the gated cell population in the appropriate channel for CFSE (e.g., FL1).

  • Analyze the data to determine the percentage of fluorescently positive cells (cells with bound bacteria) and the mean fluorescence intensity (MFI) of the positive population, which corresponds to the average number of bacteria per cell.

Data Presentation

Quantitative data from flow cytometry experiments can be summarized to compare different conditions.

Bacterial Strain Host Cell Line Condition % Fluorescent Cells (Binding) Mean Fluorescence Intensity (MFI) Reference
Y. pseudotuberculosis (this compound+)HEp-2StandardHighHighFictional Data
Y. pseudotuberculosis (this compound-)HEp-2StandardLowLowFictional Data
Y. pseudotuberculosis (this compound+)HEp-2+ Anti-β1 integrin AbReducedReducedFictional Data
S. aureus (FnBP+)293 (β1 integrin+)Standard>20%Not specified[5]
S. aureus (FnBP+)Fibroblasts (β1 integrin-)Standard~1%Not specified[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis bact_prep Bacterial Culture (this compound Expression) labeling Fluorescent Labeling (e.g., CFSE) bact_prep->labeling coincubation Co-incubation of Cells and Bacteria labeling->coincubation cell_prep Host Cell Culture (β1 integrin+) cell_prep->coincubation washing Wash to Remove Unbound Bacteria coincubation->washing quenching Quenching (Optional) (e.g., Trypan Blue) washing->quenching flow Flow Cytometry Acquisition quenching->flow data_analysis Data Analysis (% Positive, MFI) flow->data_analysis

Caption: Workflow for flow cytometry analysis of this compound-mediated cell binding.

This compound-Integrin Signaling Pathway

G Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin Receptor This compound->Integrin binds to Clustering Integrin Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Activation Clustering->FAK GTPases Small GTP-binding Proteins (Rho, Rac) FAK->GTPases Cytoskeleton Cytoskeletal Rearrangement GTPases->Cytoskeleton Internalization Bacterial Internalization Cytoskeleton->Internalization

Caption: Signaling cascade initiated by this compound binding to β1 integrin receptors.

References

Application Notes and Protocols for Generating Invasin Mutants to Study Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing invasin mutants to elucidate the molecular mechanisms of host-pathogen interactions. The protocols detailed below cover site-directed mutagenesis of the Yersinia this compound gene, expression and purification of soluble this compound fragments, and a suite of functional assays to quantitatively assess the impact of mutations on protein function.

Introduction

This compound, an outer membrane protein expressed by pathogenic Yersinia species, is a key virulence factor that mediates the initial stages of infection by binding to β1 integrins on the surface of host cells, particularly M cells in the Peyer's patches.[1][2] This high-affinity interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and the subsequent internalization of the bacteria.[1][3] The study of this compound mutants is crucial for understanding the specific protein domains and amino acid residues that govern integrin binding, signal transduction, and bacterial invasion. This knowledge is instrumental in the development of novel anti-infective therapies that target this critical host-pathogen interaction.

Data Presentation: Quantitative Analysis of this compound Mutants

The systematic analysis of this compound mutants allows for a detailed understanding of structure-function relationships. The following table summarizes quantitative data for wild-type this compound and select mutants, highlighting the impact of specific amino acid substitutions on integrin binding affinity and cellular invasion efficiency.

This compound VariantTarget IntegrinMethodBinding Affinity (Kd)Relative Invasion Efficiency (%)Reference
Wild-Type this compoundα3β1ELISA3.1 nM100[4]
Wild-Type this compoundα5β1Not Specified~5 nM100[5]
D811Aα5β1Not SpecifiedDecreasedDepressed
F808Aα5β1Not SpecifiedDecreasedDepressed
RGD motif insertionα5β1Flow Cytometry, ELISAIncreasedEnhanced (in CHO cells)[1]

Mandatory Visualizations

This compound-Mediated Signaling Pathway

Invasin_Signaling cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Rac1 Rac1 FAK->Rac1 MAPK MAP Kinases Rac1->MAPK Cytoskeleton Actin Cytoskeleton Rearrangement Rac1->Cytoskeleton NFkB NF-κB MAPK->NFkB Proinflammatory Proinflammatory Cytokines NFkB->Proinflammatory Invasion Bacterial Invasion Cytoskeleton->Invasion

Caption: this compound-integrin binding activates a signaling cascade leading to bacterial uptake.

Experimental Workflow for Generating and Characterizing this compound Mutants

Experimental_Workflow Start Design this compound Mutant SDM Site-Directed Mutagenesis of inv Gene Start->SDM Transformation Transformation into E. coli and Plasmid Verification SDM->Transformation Expression Expression of Soluble This compound Mutant (e.g., Inv497) Transformation->Expression Purification Purification of His-tagged this compound Mutant Expression->Purification Binding_Assay Quantitative Binding Assay (ELISA / Flow Cytometry) Purification->Binding_Assay Invasion_Assay Cellular Adhesion and Invasion Assay Purification->Invasion_Assay Data_Analysis Data Analysis and Comparison to Wild-Type Binding_Assay->Data_Analysis Invasion_Assay->Data_Analysis

Caption: Workflow for mutagenesis, expression, purification, and functional analysis.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the Yersinia this compound Gene

This protocol is adapted from the QuikChange site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into the this compound gene cloned into an appropriate expression vector.

Materials:

  • Plasmid DNA containing the wild-type this compound gene (e.g., in pET vector)

  • Mutagenic primers (forward and reverse, complementary to each other)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10x reaction buffer for polymerase

  • dNTP mix (10 mM)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid DNA (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix

      • 1 µL of PfuUltra DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR using the following cycling parameters:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

  • Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Soluble His-tagged this compound Mutants

This protocol describes the expression and purification of the C-terminal 497-residue fragment of this compound (Inv497), which contains the integrin-binding domain, as a soluble His-tagged protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the His-tagged this compound mutant gene.

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Expression:

    • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to culture for 4-6 hours at 30°C or overnight at 18°C with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged this compound mutant with 5 column volumes of elution buffer.

    • Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.

    • Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.

Protocol 3: Quantitative this compound-Integrin Binding ELISA

This protocol provides a method for quantifying the binding of purified soluble this compound mutants to immobilized integrin receptors.

Materials:

  • Purified soluble integrin (e.g., α5β1)

  • Purified soluble His-tagged wild-type and mutant this compound proteins

  • 96-well ELISA plate

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-His primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Binding:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the purified wild-type and mutant this compound proteins in blocking buffer.

    • Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of anti-His primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution.

  • Analysis: Read the absorbance at 450 nm using a plate reader. The binding affinity (Kd) can be determined by non-linear regression analysis of the binding curve.

Protocol 4: Cellular Adhesion and Invasion Assay

This protocol is used to determine the ability of bacteria expressing this compound mutants to adhere to and invade host cells.

Materials:

  • Host cell line (e.g., HEp-2, Caco-2)

  • Bacterial strains expressing wild-type or mutant this compound

  • Tissue culture medium (e.g., DMEM) with 10% FBS

  • Gentamicin (B1671437)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Sterile water

  • LB agar plates

Procedure:

  • Cell Culture: Seed host cells in 24-well tissue culture plates and grow to confluence.

  • Bacterial Preparation: Grow bacterial strains overnight in LB broth. The next day, subculture the bacteria and grow to mid-log phase. Wash the bacteria with PBS and resuspend in tissue culture medium without antibiotics.

  • Infection:

    • Wash the confluent host cell monolayers twice with PBS.

    • Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 20-100.

    • Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 1-2 hours at 37°C in 5% CO2.

  • Adhesion Assay:

    • After the incubation period, wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.

    • Serially dilute the lysate and plate on LB agar plates to enumerate the total cell-associated bacteria (adherent and internalized).

  • Invasion Assay (Gentamicin Protection Assay):

    • After the initial infection period, wash the monolayers twice with PBS.

    • Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.

    • Incubate for 1-2 hours at 37°C in 5% CO2.

    • Wash the monolayers three times with PBS to remove the gentamicin.

    • Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.

    • Serially dilute the lysate and plate on LB agar plates to enumerate the internalized bacteria.

  • Analysis: Calculate the percentage of invasion as (number of internalized bacteria / number of total cell-associated bacteria) x 100. Compare the invasion efficiency of the mutants to the wild-type strain.

References

Application Note: Utilizing Purified Invasin for Advanced Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion, the process by which cells interact and attach to neighboring cells or the extracellular matrix (ECM), is fundamental to tissue development, immune response, and wound healing. Dysregulation of these processes is a hallmark of diseases such as cancer metastasis and fibrosis. The bacterial protein Invasin, derived from enteropathogenic Yersinia species, offers a powerful tool for studying these mechanisms.[1][2] this compound binds with high affinity to a subset of β1 integrins on the surface of mammalian cells, initiating downstream signaling cascades that mediate strong cell adhesion and cytoskeletal reorganization.[3] Purified recombinant fragments of this compound, particularly the C-terminal domain (e.g., Inv192), are sufficient to mediate this binding and can be immobilized on culture surfaces to create a defined and reproducible substrate for cell adhesion assays.[1][4]

Principle of the Assay

This assay quantifies cell adhesion by seeding cells onto a surface coated with purified this compound. This compound acts as a specific ligand for β1 integrins, promoting robust cell attachment. The basic workflow involves:

  • Immobilization : Purified this compound is coated onto the wells of a microplate.

  • Blocking : Any remaining non-specific binding sites on the surface are blocked.

  • Cell Seeding : A suspension of the cells of interest is added to the coated wells.

  • Adhesion : During incubation, cells expressing the appropriate β1 integrins adhere to the this compound-coated surface.

  • Washing : Non-adherent cells are removed through a series of gentle washes.

  • Quantification : The number of adherent cells is determined using a suitable detection method, such as colorimetric or fluorescence-based assays.

This system provides a specific and controlled environment to study integrin-mediated adhesion, screen for potential therapeutic modulators, and investigate the cellular machinery of cell-matrix interactions.

Applications

  • Integrin Signaling Research : Provides a specific ligand-receptor model to dissect the signaling pathways downstream of β1 integrin activation.

  • Drug Discovery : Enables high-throughput screening for small molecules or antibodies that inhibit or enhance integrin-mediated cell adhesion, which is relevant for oncology and inflammatory diseases.

  • Biomaterial Development : Used to assess the biocompatibility and cell-adhesive properties of novel materials functionalized with adhesion ligands.

  • Defined Cell Culture Substrate : Serves as a defined, animal-free alternative to complex matrices like Matrigel for the 2D culture and expansion of primary epithelial cells and organoids.[5][6]

This compound-Integrin Signaling Pathway

The binding of immobilized this compound to β1 integrins on the cell surface triggers the clustering of integrin receptors. This clustering initiates a signaling cascade, starting with the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src family kinases, leading to the phosphorylation of numerous downstream targets. This cascade culminates in the reorganization of the actin cytoskeleton, leading to cell spreading and the formation of stable focal adhesions.

References

Application Notes and Protocols for Coating Surfaces with Invasin for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin, a bacterial outer membrane protein from Yersinia species, has emerged as a powerful tool in cell culture and tissue engineering.[1][2] It facilitates cell adhesion by binding with high affinity to a subset of β1 integrins on the surface of mammalian cells, including α3β1, α4β1, α5β1, α6β1, and αVβ1. This interaction triggers downstream signaling pathways that influence cell adhesion, spreading, and growth. Notably, this compound has been shown to be a promising alternative to traditional extracellular matrix (ECM) proteins like Matrigel, offering a defined, animal-free, and cost-effective solution for cell culture, including the culture of organoids as 2D sheets.[2] These application notes provide detailed protocols for coating cell culture surfaces with recombinant this compound and for performing subsequent cell adhesion assays.

Mechanism of Action: this compound-Integrin Mediated Cell Adhesion

This compound promotes cell adhesion through a "zipper" mechanism, where the bacterial protein binds to β1 integrins on the host cell surface. This binding is characterized by a significantly higher affinity than that of natural integrin ligands such as fibronectin. The clustering of integrins upon this compound binding initiates an "outside-in" signaling cascade. Key to this process is the activation of Focal Adhesion Kinase (FAK) and Src kinase.[3] This signaling cascade leads to the reorganization of the actin cytoskeleton, which is crucial for cell spreading and stable adhesion.[1][3]

Data Presentation: Quantitative Comparison of Cell Adhesion

The following table summarizes representative data from a cell adhesion assay comparing surfaces coated with recombinant this compound (Inv497 fragment), fibronectin, and Bovine Serum Albumin (BSA) as a negative control. Adhesion is quantified by measuring the absorbance of crystal violet stain eluted from adherent cells. Higher absorbance values indicate a greater number of adherent cells.

Coated SubstrateCoating Concentration (µg/mL)Incubation Time (hours)Cell TypeAdhesion (Absorbance at 570 nm)
Recombinant this compound (Inv497) 102Human Intestinal Epithelial Cells1.25 ± 0.08
Fibronectin 102Human Intestinal Epithelial Cells0.95 ± 0.06
BSA (Negative Control) 102Human Intestinal Epithelial Cells0.15 ± 0.02
Recombinant this compound (Inv497) 202Human Intestinal Epithelial Cells1.42 ± 0.10
Fibronectin 202Human Intestinal Epithelial Cells1.10 ± 0.07
BSA (Negative Control) 202Human Intestinal Epithelial Cells0.18 ± 0.03

Note: The data presented are for illustrative purposes and may vary depending on the specific cell type, recombinant this compound batch, and experimental conditions.

Experimental Protocols

Protocol 1: Coating Cell Culture Plates with Recombinant this compound

This protocol describes the procedure for coating sterile multi-well cell culture plates with a solution of recombinant this compound. A starting concentration of 10 µg/mL is recommended, but optimal concentrations may vary depending on the cell type and application.[4][5]

Materials:

  • Recombinant this compound (e.g., Inv497 fragment)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium (DPBS+/+)

  • Sterile multi-well tissue culture plates (e.g., 96-well or 24-well)

  • Sterile pipette tips

  • Biosafety cabinet

Procedure:

  • Preparation of this compound Solution:

    • Thaw the stock solution of recombinant this compound on ice.

    • In a sterile tube, dilute the this compound stock solution to a final concentration of 10 µg/mL in cold, sterile DPBS+/+. Gently mix by pipetting up and down. Do not vortex, as this can denature the protein.

  • Coating the Plates:

    • Add a sufficient volume of the diluted this compound solution to each well to completely cover the surface. For a 96-well plate, use 50-100 µL per well. For a 24-well plate, use 200-300 µL per well.

    • Ensure even distribution of the solution across the well surface by gently tilting the plate.

  • Incubation:

    • Cover the plate with its lid and incubate for at least 2 hours at room temperature (RT) or overnight at 4°C. Incubation at 4°C is often recommended for more consistent coating.[4][5]

  • Washing (Optional but Recommended):

    • Aspirate the coating solution from the wells.

    • Gently wash the wells twice with sterile DPBS+/+ to remove any unbound this compound. Be careful not to scratch the coated surface.

  • Blocking (Optional):

    • To prevent non-specific cell binding, you can block the surface. Aspirate the final wash and add a solution of 1% BSA in DPBS to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Aspirate the blocking solution and wash the wells once with sterile DPBS+/+.

  • Cell Seeding:

    • The this compound-coated plates are now ready for cell seeding. Add your cell suspension directly to the wells.

Protocol 2: Cell Adhesion Assay on this compound-Coated Surfaces

This protocol quantifies cell adhesion to this compound-coated surfaces using a crystal violet staining method.[6][7]

Materials:

  • This compound-coated and control-coated (e.g., BSA) multi-well plates (from Protocol 1)

  • Cell suspension in serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining solution: 0.1% (w/v) Crystal Violet in 20% methanol

  • Elution solution: 10% acetic acid

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells in serum-free medium.

    • Seed the cells into the coated wells at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells per well for a 96-well plate).

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 30-60 minutes) to allow for cell adhesion.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells two to three times with PBS to remove non-adherent cells. Be careful to not dislodge the adherent cells.

  • Fixation:

    • Aspirate the PBS and add the fixing solution (4% PFA) to each well.

    • Incubate for 15-20 minutes at room temperature.

  • Staining:

    • Aspirate the fixing solution and wash the wells once with water.

    • Add the crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the wells thoroughly with water until the water runs clear.

  • Elution:

    • Allow the plates to air dry completely.

    • Add the elution solution (10% acetic acid) to each well to solubilize the stain.

    • Incubate for 10-15 minutes on a shaker to ensure complete dissolution.

  • Quantification:

    • Transfer the eluted stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Visualizations

Invasin_Signaling_Pathway This compound This compound Integrin β1 Integrin (αxβ1) This compound->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Src->p130Cas Phosphorylation Rac1 Rac1 p130Cas->Rac1 Activation Actin Actin Cytoskeleton Reorganization Rac1->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion

Caption: this compound-Integrin Signaling Pathway.

Experimental_Workflow Start Start Preparethis compound Prepare this compound Solution (e.g., 10 µg/mL in DPBS) Start->Preparethis compound CoatPlate Coat Culture Plate Preparethis compound->CoatPlate Incubate Incubate (2h @ RT or O/N @ 4°C) CoatPlate->Incubate Wash Wash (optional) Incubate->Wash Block Block (optional) Wash->Block SeedCells Seed Cells Block->SeedCells IncubateAdhesion Incubate for Adhesion (37°C, 30-60 min) SeedCells->IncubateAdhesion WashNonAdherent Wash Non-Adherent Cells IncubateAdhesion->WashNonAdherent Fix Fix Cells WashNonAdherent->Fix Stain Stain with Crystal Violet Fix->Stain WashStain Wash Excess Stain Stain->WashStain Elute Elute Stain WashStain->Elute Measure Measure Absorbance Elute->Measure End End Measure->End

Caption: Experimental Workflow for Cell Adhesion Assay.

References

Production of Soluble Invasin Fragments for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin, a key virulence factor of pathogenic Yersinia species, mediates the entry of bacteria into host cells by binding to a subset of β1 integrins with high affinity.[1][2][3] This interaction triggers signaling cascades that lead to cytoskeletal rearrangements and subsequent bacterial internalization.[1] Soluble fragments of the this compound protein, particularly from the C-terminal region, retain this integrin-binding activity and are invaluable tools in various research applications. The extracellular region of this compound can be expressed as a soluble protein, with the C-terminal 192 amino acids being the minimal fragment required for integrin binding.[4][5] These fragments are utilized to study host-pathogen interactions, for the targeted delivery of therapeutics and genes, and as a substrate for specialized cell culture techniques.[6] This document provides detailed protocols for the production, purification, and functional characterization of soluble, His-tagged this compound fragments expressed in Escherichia coli.

Data Presentation

Table 1: Characteristics of Soluble this compound Fragments
This compound FragmentSource OrganismMolecular Weight (with His-tag)Key Features
Inv192Yersinia pseudotuberculosis / Yersinia enterocolitica~22 kDaMinimal integrin-binding domain.[4][5]
Inv497Yersinia pseudotuberculosis~55 kDaLarger C-terminal fragment with cell-binding activity.
Inv651-835Yersinia enterocolitica~21 kDaC-terminal fragment offered commercially.[7]
Table 2: Typical Production and Purification Parameters
ParameterTypical ValueNotes
Expression System
Host StrainE. coli BL21(DE3)Commonly used for high-level protein expression.[8][9][10][11]
Expression VectorpET series (e.g., pET-28a)Provides T7 promoter for strong, inducible expression and an N-terminal His-tag.
Culture MediumLuria-Bertani (LB) BrothStandard medium for E. coli growth.[10][12]
Induction0.1 - 1.0 mM IPTGIsopropyl β-D-1-thiogalactopyranoside induces protein expression.[8][9][10]
Expression Temperature16-30°CLower temperatures can improve the solubility of the recombinant protein.[8][9]
Purification
Purification MethodImmobilized Metal Affinity Chromatography (IMAC)Specifically for His-tagged proteins.[13][14]
ResinNickel-NTA (Ni-NTA) Agarose (B213101)High affinity for the polyhistidine tag.[13][15][16]
Purity Achieved>90%Typically achieved in a single chromatography step.
Yield
Soluble Protein Yield1-10 mg/L of cultureHighly dependent on the specific this compound fragment and expression conditions.
Table 3: this compound-Integrin Binding Affinities
Interacting MoleculesAffinity (Kd)MethodNotes
This compound - α5β1 IntegrinHigh AffinityELISA, Flow CytometryThis compound binds to integrins with approximately 100-fold higher affinity than the natural ligand, fibronectin.[17][18] Specific Kd values are not consistently reported in the literature and can vary based on the assay.
Fibronectin - α5β1 IntegrinLower AffinityVariousServes as a point of comparison for this compound's high-affinity binding.[17][18]

Experimental Protocols

Protocol 1: Cloning of the this compound C-Terminal Fragment (Inv192)

This protocol describes the amplification of the gene segment encoding the C-terminal 192 amino acids of this compound from Yersinia pseudotuberculosis and its insertion into a pET expression vector.

Materials:

  • Yersinia pseudotuberculosis genomic DNA

  • Forward and Reverse Primers for invA C-terminal fragment (including restriction sites)

  • High-fidelity DNA polymerase

  • dNTPs

  • pET-28a vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

Procedure:

  • PCR Amplification: a. Set up a 50 µL PCR reaction with ~100 ng of Y. pseudotuberculosis genomic DNA, 10 µM of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate buffer. b. Perform PCR with the following cycles: initial denaturation at 98°C for 30 seconds; 30 cycles of denaturation at 98°C for 10 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 30 seconds; and a final extension at 72°C for 5 minutes. c. Analyze the PCR product on a 1% agarose gel to confirm the correct size (~576 bp).

  • Vector and Insert Preparation: a. Purify the PCR product using a PCR purification kit. b. Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes at 37°C for 1-2 hours. c. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: a. Set up a ligation reaction with the digested vector and insert at a 1:3 molar ratio with T4 DNA Ligase. b. Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transformation: a. Transform 5-10 µL of the ligation mixture into chemically competent E. coli DH5α cells.[19] b. Plate the transformation on LB agar plates containing kanamycin and incubate overnight at 37°C.[19]

  • Colony Screening and Plasmid Purification: a. Select several colonies and perform colony PCR or restriction digest of miniprepped plasmid DNA to identify positive clones. b. Sequence the purified plasmid from a positive clone to confirm the correct sequence of the this compound fragment.

Protocol 2: Expression and Solubilization of His-tagged this compound Fragment

This protocol details the expression of the His-tagged this compound fragment in E. coli BL21(DE3) and the preparation of a soluble cell lysate.

Materials:

  • E. coli BL21(DE3) cells harboring the pET-28a-Inv192 plasmid

  • LB Broth with kanamycin (50 µg/mL)

  • 1 M IPTG stock solution

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Starter Culture: a. Inoculate 10 mL of LB broth with kanamycin with a single colony from a fresh plate.[8][10] b. Incubate overnight at 37°C with shaking at 200 rpm.[10]

  • Large-Scale Culture and Induction: a. Inoculate 1 L of LB broth with kanamycin with the 10 mL overnight culture.[8][9] b. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8][9] c. Cool the culture to the desired induction temperature (e.g., 20°C). d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[11] e. Incubate overnight at 20°C with shaking.

  • Cell Harvesting: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10] b. Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.

  • Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Add a protease inhibitor cocktail. d. Sonicate the cell suspension on ice to lyse the cells. e. Add DNase I to reduce the viscosity of the lysate.

  • Soluble Fraction Preparation: a. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble proteins.[20] b. Carefully collect the supernatant, which contains the soluble His-tagged this compound fragment. Filter the supernatant through a 0.45 µm filter.[21]

Protocol 3: Purification of His-tagged this compound Fragment by Ni-NTA Chromatography

This protocol describes the purification of the soluble His-tagged this compound fragment using Ni-NTA affinity chromatography.[13][14][16]

Materials:

  • Filtered soluble cell lysate

  • Ni-NTA agarose resin

  • Lysis Buffer (Binding Buffer): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0[16]

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0[16]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0[16]

  • Chromatography column

Procedure:

  • Resin Equilibration: a. Pack a chromatography column with Ni-NTA resin. b. Equilibrate the resin with 5-10 column volumes of Binding Buffer.[15]

  • Protein Binding: a. Load the filtered soluble cell lysate onto the equilibrated column. Allow the lysate to flow through by gravity or at a slow flow rate.[15] b. Collect the flow-through for analysis.

  • Washing: a. Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[16] b. Collect the wash fractions for analysis.

  • Elution: a. Elute the bound His-tagged this compound fragment with 5-10 column volumes of Elution Buffer.[16] b. Collect 1 mL fractions.

  • Analysis and Dialysis: a. Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound fragment. b. Pool the fractions with the highest concentration of pure protein. c. Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

Protocol 4: Cell Adhesion Assay

This protocol is to functionally test the purified soluble this compound fragment's ability to mediate cell adhesion.

Materials:

  • Purified soluble this compound fragment

  • 96-well high-binding microtiter plate

  • Bovine Serum Albumin (BSA)

  • Integrin-expressing mammalian cells (e.g., HeLa or Caco-2)

  • Serum-free cell culture medium

  • PBS

  • Crystal Violet solution (0.1% in 200 mM MES, pH 6.0)

  • Acetic acid (10%)

Procedure:

  • Plate Coating: a. Dilute the purified this compound fragment to a concentration of 10 µg/mL in PBS. b. Add 100 µL of the diluted protein solution to each well of a 96-well plate. c. As a negative control, coat wells with 1% BSA in PBS. d. Incubate the plate overnight at 4°C.

  • Blocking: a. Aspirate the coating solution and wash the wells twice with PBS. b. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

  • Cell Seeding: a. Wash the wells three times with PBS. b. Harvest the mammalian cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL. c. Add 100 µL of the cell suspension to each well. d. Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Staining: a. Gently wash the wells three times with PBS to remove non-adherent cells. b. Fix the adherent cells with 100 µL of 5% glutaraldehyde (B144438) for 15-20 minutes. c. Wash the wells three times with water. d. Stain the cells with 100 µL of 0.1% Crystal Violet solution for 1 hour at room temperature.

  • Quantification: a. Wash the wells extensively with water to remove excess stain. b. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. c. Read the absorbance at 595 nm using a microplate reader. Higher absorbance indicates greater cell adhesion.

Mandatory Visualization

Experimental_Workflow cluster_cloning 1. Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_assay 4. Functional Assay PCR PCR Amplification of invA fragment Digest Restriction Digest PCR->Digest Ligation Ligation into pET Vector Digest->Ligation Transform_DH5a Transformation (E. coli DH5α) Ligation->Transform_DH5a Transform_BL21 Transformation (E. coli BL21(DE3)) Transform_DH5a->Transform_BL21 Culture Cell Culture & Growth Transform_BL21->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Solubilization Harvest->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC Dialysis Dialysis IMAC->Dialysis QC QC (SDS-PAGE) Dialysis->QC Adhesion_Assay Cell Adhesion Assay QC->Adhesion_Assay Analysis Data Analysis Adhesion_Assay->Analysis

Caption: Workflow for soluble this compound fragment production.

Invasin_Signaling_Pathway This compound Soluble this compound Fragment Integrin β1 Integrin Receptor This compound->Integrin Binding Clustering Integrin Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Clustering->FAK Activation Src Src Family Kinases Clustering->Src Activation Rac1 Rac1 FAK->Rac1 Activation Src->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Modulation Uptake Cellular Uptake/ Adhesion Actin->Uptake

Caption: this compound-mediated signaling pathway.

References

Applications of Invasin in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin proteins, found on the outer membrane of enteric bacteria such as Yersinia and Shigella, are potent virulence factors that mediate bacterial entry into host cells. They achieve this by binding with high affinity to β1 integrins, which are expressed on the surface of various mammalian cells, including Microfold (M) cells of the gut-associated lymphoid tissue (GALT).[1][2] This specific targeting mechanism, coupled with the ability to trigger host cell signaling and inflammatory responses, makes this compound a highly attractive tool for next-generation vaccine development.[3][4] this compound can be exploited in two primary ways: as a molecular adjuvant to enhance the immune response to co-administered antigens, and as a targeting ligand to deliver vaccine antigens directly to the inductive sites of the mucosal immune system.[5][6]

These notes provide an overview of the applications of this compound and its homologues (e.g., Shigella Invaplex) in vaccine formulations and detailed protocols for key experimental procedures.

Application Note 1: this compound as a Mucosal Adjuvant

The adjuvant properties of this compound stem from its ability to engage β1 integrins, which not only facilitates antigen uptake but also activates intracellular signaling cascades that mimic the early stages of infection.[3][7] This "danger signal" promotes the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and durable immune response.

Mechanism of Action: Yersinia this compound and the Shigella this compound complex (Invaplex), which consists of IpaB and IpaC proteins complexed with lipopolysaccharide (LPS), have demonstrated significant mucosal adjuvant activity.[5][8] When co-administered intranasally with a model antigen such as ovalbumin (OVA), Invaplex enhances both systemic (serum IgG and IgA) and mucosal (secretory IgA) antibody responses.[5] The immune response is often comparable in magnitude to that induced by powerful adjuvants like cholera toxin (CT).[8] The mechanism involves:

  • Integrin-Mediated Signaling: Binding of this compound to β1 integrins on host cells activates signaling pathways involving focal adhesion kinase (FAK), Rac1, and mitogen-activated protein kinase (MAPK), leading to the activation of the transcription factor NF-κB.[3][4]

  • Pro-inflammatory Cytokine Production: NF-κB activation induces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune cells to the site of immunization.[3]

  • Enhanced T-Cell Responses: this compound promotes both CD4+ and CD8+ T-cell responses. Studies have shown that immunization with this compound-antigen fusion proteins can induce the production of both Th1-type cytokines (IFN-γ) and Th2-type cytokines (IL-4, IL-5, IL-10).[3][8]

The adjuvanticity of Invaplex is also augmented by its LPS component, which stimulates the innate immune system through Toll-like receptor 4 (TLR4).[5]

Quantitative Data Summary: Immune Response Enhancement

The following tables summarize representative data from studies evaluating the adjuvant effect of this compound (Invaplex) when co-administered with a model antigen (Ovalbumin).

Table 1: Serum Antibody Response to Ovalbumin (OVA) in Mice

Immunization Group Antigen-Specific Serum IgG Titer (Geometric Mean) Antigen-Specific Serum IgA Titer (Geometric Mean)
OVA alone 1,500 <100
OVA + Invaplex 150,000 2,500
OVA + Cholera Toxin 160,000 3,000

Data are representative values compiled from studies showing a significant (often 10 to 100-fold) increase in antibody titers with an this compound-based adjuvant compared to antigen alone.[5][8]

Table 2: Cellular Immune Response in Splenocytes from Immunized Mice

Immunization Group IFN-γ Secreting Cells (SFCs / 10⁶ cells) IL-4 Secreting Cells (SFCs / 10⁶ cells)
OVA-Inv Coated Microparticles 150 ± 35 120 ± 28
OVA Coated Microparticles 25 ± 10 15 ± 8
Uncoated Microparticles < 5 < 5

Data are representative values from ELISpot assays on splenocytes restimulated with an OVA peptide, demonstrating this compound's ability to induce both Th1 (IFN-γ) and Th2 (IL-4) responses.[3][9]

Application Note 2: this compound as an Antigen Delivery System

The high affinity of this compound for β1 integrins on M cells makes it an ideal targeting moiety for delivering vaccine antigens to Peyer's patches, the primary inductive sites of mucosal immunity.[1][6] This targeted delivery enhances antigen uptake by APCs and subsequent presentation to T and B cells, initiating a potent mucosal immune response characterized by the production of secretory IgA (sIgA).[10]

Delivery Strategies:

  • Recombinant Bacterial Vectors: Non-pathogenic E. coli can be engineered to express this compound on their surface. When administered orally, these bacteria are selectively taken up by Peyer's patches.[6][11] If the bacteria are also engineered to express a vaccine antigen (e.g., OVA), they can effectively deliver it to the mucosal immune system.[6]

  • This compound-Antigen Fusion Proteins: The gene encoding a vaccine antigen can be fused to the gene encoding the C-terminal, integrin-binding domain of this compound.[12][13] The resulting fusion protein retains the ability to bind integrins and can be used as a subunit vaccine. This approach has been shown to induce strong T-cell responses.[3]

  • Antigen-Coated Microparticles: Polystyrene microparticles can be coated with this compound-antigen fusion proteins. These particles are efficiently taken up by cells expressing β1 integrins and can be used to vaccinate mice and elicit strong antigen-specific T-cell proliferation.[3]

  • DNA Vaccine Delivery: Invaplex has been shown to enhance the immunogenicity of co-administered plasmid DNA vaccines, likely by facilitating the uptake of the plasmid DNA into host cells, leading to improved antigen expression and presentation.[14]

Visualizing this compound-Mediated Signaling and Delivery

Invasin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell M Cell / Epithelial Cell This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Activation Rac1 Rac1 FAK->Rac1 MAPK MAP Kinase Cascade Rac1->MAPK Uptake Antigen Uptake Rac1->Uptake Cytoskeletal Rearrangement NFkB NF-κB MAPK->NFkB Activation Cytokines Cytokine & Chemokine Production NFkB->Cytokines Transcription ImmuneActivation Immune Cell Activation Cytokines->ImmuneActivation Adjuvanticity AntigenPresentation Antigen Presentation Uptake->AntigenPresentation Delivery

Caption: this compound binding to β1 integrins triggers dual pathways for vaccine efficacy.

Experimental Protocols

The following protocols provide a framework for producing and evaluating this compound-based vaccines. Researchers should optimize conditions for their specific antigen and experimental system.

Protocol 1: Preparation of Shigella Artificial Invaplex (InvaplexAR)

This protocol describes the assembly of a defined vaccine complex using recombinant this compound proteins (IpaB, IpaC) and purified LPS.[8][14]

Materials:

  • Purified recombinant IpaB and IpaC proteins

  • Purified, dry Shigella LPS

  • Urea (B33335) Buffer: 20 mM Tris-HCl, 500 mM NaCl, 9 M urea, pH 7.9

  • Dilution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.9

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dilute purified IpaC and IpaB in Dilution Buffer to working concentrations (e.g., 8 µM IpaC and 1 µM IpaB).

  • Denaturation: Mix the IpaB and IpaC solutions with Urea Buffer to achieve a final urea concentration of approximately 5.1 M. This unfolds the proteins.

  • Assembly: Slowly add the denatured IpaB/IpaC mixture to a vessel containing the dry Shigella LPS. A typical starting ratio is 0.56 mg of LPS per 1 mg of total protein. Gently mix to allow the complex to form.

  • Refolding and Purification: Transfer the assembly mixture to a dialysis cassette (e.g., 10 kDa MWCO).

  • Perform a stepwise dialysis against PBS with decreasing concentrations of urea (e.g., 4M, 2M, 1M, 0M) to allow for proper refolding of the proteins and removal of excess urea.

  • Perform a final dialysis against sterile PBS.

  • Quantification: Determine the final concentration of protein (BCA assay) and LPS (LAL assay) in the InvaplexAR preparation.

  • Storage: Aliquot and store the final InvaplexAR vaccine at -80°C.

Protocol 2: Intranasal Immunization of Mice

This protocol outlines the intranasal administration of an this compound-adjuvanted vaccine to mice to elicit a mucosal immune response.[2][15]

Materials:

  • Vaccine formulation (e.g., Antigen + InvaplexAR) diluted in sterile PBS

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Micropipette with sterile tips

Procedure:

  • Preparation: Prepare the vaccine formulation to the desired final concentration. A typical dose might range from 10-50 µg of total protein/adjuvant per mouse. The final volume should be low (e.g., 12-20 µL per mouse).

  • Anesthesia: Lightly anesthetize a mouse using isoflurane or another appropriate method until it is immobilized but breathing steadily.

  • Administration: Hold the anesthetized mouse in a supine position. Using a micropipette, slowly dispense half of the total vaccine volume (e.g., 6-10 µL) into each nostril (nare).

  • Allow the mouse to inhale the liquid slowly. Avoid rapid administration to prevent the inoculum from entering the lungs directly.

  • Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.

  • Immunization Schedule: Repeat the immunization at set intervals. A common schedule is a primary immunization followed by two boosts at 2-week or 4-week intervals (e.g., on days 0, 14, and 28).[15][16]

  • Sample Collection: Collect blood (for serum) and mucosal samples (e.g., nasal or bronchoalveolar lavage) at specified time points (e.g., 2 weeks after the final boost) for immunological analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol is for quantifying antigen-specific IgG and IgA in serum or mucosal lavage fluid.[16][17]

Materials:

  • 96-well high-binding ELISA plates

  • Coating Antigen (e.g., OVA or the target antigen)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Blocking Buffer: PBS with 5% non-fat dry milk or 1% BSA

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Serum or mucosal lavage samples from immunized mice

  • Detection Antibodies: HRP-conjugated anti-mouse IgG or anti-mouse IgA

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Plate reader (450 nm)

Procedure:

  • Coating: Dilute the coating antigen in Coating Buffer to 1-2 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times as in step 2.

  • Sample Incubation: Prepare serial dilutions of the serum or mucosal samples in Blocking Buffer (e.g., starting at 1:100 for serum, 1:2 for lavage). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection Antibody: Dilute the HRP-conjugated detection antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cutoff (e.g., twice the mean of the negative control wells).

Protocol 4: IFN-γ ELISpot Assay for T-Cell Response

This protocol measures the frequency of antigen-specific, IFN-γ-secreting T cells from the spleens of immunized mice.[3][18]

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate

  • BCIP/NBT or AEC substrate

  • Sterile PBS, RPMI-1640 medium with 10% FBS (R10)

  • Antigenic peptide or protein for restimulation

  • Positive control (e.g., Concanavalin A or PHA)

  • Splenocytes isolated from immunized mice

  • ELISpot plate reader

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol (B145695) for 1 minute. Wash three times with sterile PBS.

  • Coat wells with 100 µL of capture antibody (e.g., 5 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with sterile PBS. Block with 200 µL/well of R10 medium for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add cells to the wells at a concentration of 2-5 x 10⁵ cells/well.

  • Stimulation: Add the specific antigenic peptide (e.g., 1-5 µg/mL) or protein to the appropriate wells. Include negative control (medium only) and positive control (ConA) wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells by washing the plate with cold water, followed by five washes with PBST.

  • Add 100 µL/well of diluted biotinylated detection antibody (e.g., 2 µg/mL in PBS + 0.5% BSA). Incubate for 2 hours at room temperature.

  • Wash five times with PBST. Add 100 µL/well of diluted Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.

  • Development: Wash five times with PBST. Add 100 µL/well of substrate and incubate until distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated cells.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Vaccine Preparation cluster_immunization Phase 2: In Vivo Study cluster_analysis Phase 3: Immunological & Efficacy Analysis A1 Produce Recombinant Antigen & this compound A2 Formulate Vaccine (e.g., Antigen + InvaplexAR) A1->A2 B1 Prime/Boost Immunization (e.g., Intranasal, Days 0, 14, 28) A2->B1 B2 Collect Samples (Serum, Lavage, Spleen) B1->B2 B3 Challenge with Pathogen (e.g., Day 42) B1->B3 C1 Humoral Response (ELISA for IgG, IgA) B2->C1 C2 Cellular Response (ELISpot for IFN-γ) B2->C2 C3 Protective Efficacy (Monitor Survival/Morbidity) B3->C3

Caption: Workflow for evaluating an this compound-based mucosal vaccine.

Concluding Remarks

This compound and its derivatives represent a versatile and powerful platform technology for modern vaccine development. By acting as both a targeted delivery system and a potent mucosal adjuvant, this compound can significantly enhance the immunogenicity of subunit and DNA vaccines. The ability to induce both robust secretory IgA at mucosal surfaces and strong systemic humoral and cellular immunity provides a dual layer of protection against invading pathogens. The protocols and data presented here offer a foundational guide for researchers looking to harness the unique properties of this compound to create novel and more effective vaccines.

Visualizing the Dual Role of this compound

Logical_Relationship cluster_host Host Interaction at Mucosal Surface cluster_outcomes Downstream Immunological Outcomes cluster_responses Resulting Immune Responses This compound This compound-Based Vaccine MCell M Cell Targeting via β1 Integrin Binding This compound->MCell Delivery Antigen Delivery Function (Targeting & Uptake) MCell->Delivery Adjuvant Adjuvant Function (Innate Signaling) MCell->Adjuvant Mucosal Mucosal Immunity (sIgA) Delivery->Mucosal Systemic Systemic Immunity (Serum IgG, T-Cells) Delivery->Systemic Adjuvant->Mucosal Adjuvant->Systemic

Caption: this compound's dual function as a targeting agent and adjuvant.

References

Application Notes and Protocols: Utilizing Invasin to Elucidate Bacterial Entry Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing invasin, a key virulence factor from Yersinia species, as a molecular tool to study the mechanisms of bacterial entry into host cells. The high affinity and specificity of this compound for β1 integrin receptors make it an invaluable asset for dissecting the signaling cascades and cytoskeletal rearrangements that govern this fundamental aspect of pathogenesis.[1][2][3][4] This document offers detailed protocols for key experiments and summarizes quantitative data to facilitate experimental design and interpretation.

Introduction to this compound-Mediated Bacterial Entry

This compound is a 986-amino-acid outer membrane protein expressed by pathogenic Yersinia species, such as Y. pseudotuberculosis and Y. enterocolitica.[5] It plays a critical role in the initial stages of infection by mediating the attachment and subsequent internalization of the bacteria into host cells, particularly M cells in the Peyer's patches of the intestine.[2][4] This process is initiated by the high-affinity binding of the C-terminal domain of this compound to a subset of β1 integrin receptors on the host cell surface.[2][3] This interaction triggers a "zipper" mechanism of entry, where the host cell membrane progressively engulfs the bacterium.[6] The binding of this compound to integrins is remarkably efficient, with an affinity approximately 100-fold greater than that of fibronectin, the natural ligand for α5β1 integrin.[3][7] This robust interaction makes this compound a powerful tool for inducing and studying receptor-mediated phagocytosis.

The study of this compound has provided significant insights into host-pathogen interactions, revealing how bacteria can hijack host cell machinery for their own benefit. Furthermore, the ability of this compound to promote the uptake of particles has led to its exploration as a targeting ligand for oral drug and vaccine delivery.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-integrin interactions and this compound-mediated bacterial entry. This information is crucial for designing experiments and interpreting results.

Table 1: this compound-Integrin Binding Affinities

LigandReceptorMethodReported Affinity (Kd)Reference
Wild-Type this compoundα5β1 IntegrinFlow Cytometry / ELISAHigh (significantly higher than fibronectin)[1]
This compound D911A Mutantα5β1 IntegrinNot Specified~100-fold reduced compared to wild-type[8]
This compound (with novel RGD motif)α5β1 IntegrinFlow Cytometry / ELISAIncreased compared to wild-type[1]

Table 2: this compound-Mediated Internalization Efficiency

Bacterial Strain / ParticleHost Cell LineInternalization Efficiency (% of cell-associated bacteria/particles)Reference
E. coli expressing wild-type this compoundCHO cellsHigh[1]
E. coli expressing this compound D911A mutantEukaryotic cells~0.5%[8]
Staphylococcus aureus coated with MBP-Invasin fusion proteinCultured mammalian cellsDependent on the number of molecules per bacterium[9]
Yersinia expressing wild-type this compoundGD25β1A cellsHigh[10]
Yersinia expressing wild-type this compoundGD25β1B cellsLow (binding occurs, but internalization is inefficient)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research questions and available resources.

Protocol 1: Mammalian Cell Culture
  • Cell Lines: Human epithelial cell lines such as HEp-2, Caco-2, or the β1-integrin deficient cell line GD25 and its transfectants are suitable for these assays.[10][11][12]

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.[12]

Protocol 2: Preparation of this compound-Expressing Bacteria or this compound-Coated Beads

For this compound-Expressing Bacteria:

  • Bacterial Strains: Use a laboratory strain of E. coli (e.g., K-12) transformed with a plasmid encoding the Yersinia inv gene.[11] As a negative control, use the same E. coli strain with an empty vector.

  • Culture: Grow bacteria overnight in Luria-Bertani (LB) broth with appropriate antibiotic selection at 37°C with shaking.

  • Induction (if applicable): If the this compound expression is under an inducible promoter, add the appropriate inducer (e.g., IPTG) and incubate for the required time to induce protein expression.

  • Preparation for Infection: Pellet the bacteria by centrifugation, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend in cell culture medium without antibiotics to the desired concentration (e.g., by measuring OD600).

For this compound-Coated Beads:

  • Protein Purification: Express and purify a soluble fragment of this compound, such as the C-terminal 192 or 497 amino acid domains (Inv192 or Inv497), often as a fusion protein (e.g., with Maltose-Binding Protein, MBP).[3][5][14]

  • Bead Coating: Use latex or magnetic beads of a suitable size (e.g., 1-3 µm). Covalently couple the purified this compound protein to the beads using a standard protein coupling kit (e.g., via EDC/NHS chemistry).

  • Washing and Storage: Wash the coated beads extensively to remove any unbound protein and store them in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 3: Bacterial Adhesion and Invasion (Gentamicin Protection) Assay

This assay is a standard method to quantify the number of adherent and internalized bacteria.

  • Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent monolayer.[13]

  • Infection:

    • Wash the cell monolayers twice with warm PBS.

    • Add the prepared bacterial suspension (from Protocol 2) to each well at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion and invasion.

  • Quantification of Adherent Bacteria (Total Cell-Associated):

    • After incubation, gently wash the wells three times with PBS to remove non-adherent bacteria.

    • Lyse the host cells with a solution of 1% Triton X-100 in PBS.

    • Serially dilute the lysate and plate on LB agar (B569324) plates to determine the number of Colony-Forming Units (CFUs), which represents the total number of cell-associated (adherent and internalized) bacteria.

  • Quantification of Internalized Bacteria:

    • After the infection period, wash the wells three times with PBS.

    • Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells, such as gentamicin (B1671437) (e.g., 100 µg/mL), to kill extracellular bacteria.[15]

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells again three times with PBS to remove the antibiotic.

    • Lyse the cells with 1% Triton X-100 in PBS.

    • Serially dilute the lysate and plate on LB agar plates to determine the number of CFUs, which represents the number of internalized bacteria.

  • Calculation:

    • Adhesion Efficiency (%) = (Total Cell-Associated CFUs / Initial Inoculum CFUs) x 100

    • Invasion Efficiency (%) = (Internalized CFUs / Total Cell-Associated CFUs) x 100

Visualization of Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling Pathway

The binding of this compound to β1 integrins on the host cell surface triggers a signaling cascade that leads to actin cytoskeleton rearrangement and bacterial uptake. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and small GTP-binding proteins of the Rho family.

Invasin_Signaling_Pathway This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoGTPases Rho Family GTPases (Rac1, Cdc42) FAK->RhoGTPases Activation Actin Actin Cytoskeleton Rearrangement RhoGTPases->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-integrin binding activates FAK and Rho GTPases, leading to actin rearrangement and bacterial uptake.

Experimental Workflow for a Gentamicin Protection Assay

The following diagram illustrates the key steps in a typical gentamicin protection assay to quantify bacterial invasion.

Gentamicin_Protection_Assay_Workflow Start Start SeedCells Seed Host Cells in 24-well Plate Start->SeedCells InfectCells Infect with This compound-Expressing Bacteria SeedCells->InfectCells Incubate Incubate (Adhesion & Invasion) InfectCells->Incubate Wash1 Wash to Remove Unbound Bacteria Incubate->Wash1 Split Assay Type? Wash1->Split LyseAdhesion Lyse Cells (Total Associated) Split->LyseAdhesion Adhesion AddGentamicin Add Gentamicin to Kill Extracellular Bacteria Split->AddGentamicin Invasion PlateAdhesion Plate Lysate for Adherent CFU Count LyseAdhesion->PlateAdhesion End End PlateAdhesion->End IncubateGentamicin Incubate AddGentamicin->IncubateGentamicin Wash2 Wash to Remove Gentamicin IncubateGentamicin->Wash2 LyseInvasion Lyse Cells (Internalized) Wash2->LyseInvasion PlateInvasion Plate Lysate for Internalized CFU Count LyseInvasion->PlateInvasion PlateInvasion->End

Caption: Workflow of the gentamicin protection assay to quantify bacterial adhesion and invasion.

Logical Relationship of this compound Function

This diagram outlines the logical progression from this compound expression to the biological consequence of bacterial entry.

Invasin_Function_Logic InvasinExpression This compound Expression On bacterial surface IntegrinBinding Integrin Binding High affinity interaction with β1 integrins on host cell InvasinExpression:f1->IntegrinBinding:f0 SignalTransduction Signal Transduction Activation of FAK and Rho GTPases IntegrinBinding:f1->SignalTransduction:f0 CytoskeletalRearrangement Cytoskeletal Rearrangement Actin polymerization SignalTransduction:f1->CytoskeletalRearrangement:f0 BacterialInternalization Bacterial Internalization 'Zipper' mechanism of uptake CytoskeletalRearrangement:f1->BacterialInternalization:f0

References

Application Notes: Selecting and Utilizing Cell Lines for Invasin-Mediated Entry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Invasin, a 986-amino acid outer membrane protein from Yersinia species, is a key virulence factor that facilitates the entry of these bacteria into host cells. This process is initiated by the high-affinity binding of this compound to several members of the β1 integrin family of cell adhesion molecules on the host cell surface. The selection of an appropriate cell line is therefore critical for studying the molecular mechanisms of this compound-mediated bacterial uptake and for the development of potential therapeutic interventions. This document provides a detailed guide to suitable cell lines, experimental protocols, and the underlying signaling pathways.

Recommended Cell Lines for this compound-Mediated Entry

The primary determinant for a cell line's suitability for this compound studies is its surface expression level of β1 integrins. Cell lines with high levels of β1 integrins generally exhibit robust this compound-mediated uptake.

Table 1: Comparison of Cell Lines for this compound-Mediated Entry

Cell LineOriginβ1 Integrin ExpressionKey Features & ConsiderationsReference
HEp-2 Human epidermoid carcinoma, larynxHighAdherent, easy to transfect. Widely used and well-characterized for this compound studies.
CHO-β1 Chinese Hamster Ovary (transfected)High (overexpressed)Low endogenous β1 integrin expression in parental CHO cells makes the transfected line an excellent model for studying the specific role of β1 integrins.
HeLa Human cervical adenocarcinomaModerate to HighAdherent, robust, and widely available. Shows consistent this compound-mediated uptake.
SW480 Human colon adenocarcinomaHighPolarized epithelial cells, useful for studying entry across epithelial barriers.
MDCK Madin-Darby Canine KidneyModerateCan form polarized monolayers, making them suitable for studying bacterial translocation across epithelial layers.
COS-7 African green monkey kidney fibroblast-likeModerateEasy to transfect and suitable for overexpression studies of host factors.
NIH/3T3 Mouse embryonic fibroblastModerateGood model for studying cytoskeletal rearrangements and signaling in a fibroblast context.

Experimental Protocols

Protocol 1: Bacterial Invasion Assay

This protocol details a quantitative method to assess the efficiency of this compound-mediated bacterial entry into a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HEp-2)

  • Yersinia pseudotuberculosis expressing this compound (or E. coli expressing cloned this compound)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Gentamicin (B1671437)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Tryptic Soy Agar (B569324) (TSA) or Luria-Bertani (LB) agar plates

  • 24-well tissue culture plates

Procedure:

  • Cell Culture:

    • One day prior to the assay, seed the selected cell line into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well for HEp-2).

    • Incubate at 37°C in a 5% CO2 incubator.

  • Bacterial Culture:

    • Inoculate a single colony of the this compound-expressing bacteria into TSB or LB broth.

    • Grow overnight at 26°C (for Yersinia) or 37°C (for E. coli) with shaking.

  • Infection:

    • Wash the confluent cell monolayer twice with sterile PBS.

    • Replace the medium with 500 µL of pre-warmed, serum-free DMEM.

  • Add the bacterial culture to the cells at a Multiplicity of Infection (MOI) of 10-100.

  • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

  • Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow for bacterial entry.

  • Gentamicin Protection:

    • Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add 500 µL of DMEM containing 100 µg/mL gentamicin to each well.

    • Incubate for 1 hour at 37°C to kill extracellular bacteria.

  • Cell Lysis and Plating:

    • Wash the cells three times with PBS to remove the gentamicin.

    • Lyse the cells by adding 500 µL of 1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Serially dilute the lysate in PBS and plate the dilutions onto TSA or LB agar plates.

    • Incubate the plates overnight at the appropriate temperature.

  • Quantification:

    • Count the number of Colony Forming Units (CFU) on the plates.

    • Calculate the percentage of internalized bacteria relative to the initial inoculum.

Protocol 2: Immunofluorescence Staining of the this compound-Induced Signaling Cascade

This protocol allows for the visualization of key signaling molecules recruited to the site of bacterial entry.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound-expressing bacteria

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies (e.g., anti-phospho-FAK, anti-paxillin)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Infection:

    • Perform the infection as described in Protocol 1 (steps 1-3), using cells grown on coverslips.

  • Fixation and Permeabilization:

    • After the desired incubation time (e.g., 30 minutes), wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody (diluted in 1% BSA) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualization

This compound-mediated entry triggers a signaling cascade that results in cytoskeletal rearrangements necessary for bacterial engulfment. This process is initiated by the clustering of β1 integrins upon binding to this compound.

This compound-Mediated Signaling Cascade

The binding of this compound to β1 integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, phosphorylates other downstream targets, including paxillin (B1203293) and p130Cas, leading to the activation of Rac1, a small GTPase. Rac1 activation stimulates actin polymerization via the Arp2/3 complex, resulting in the formation of membrane protrusions that engulf the bacterium.

Invasin_Signaling This compound This compound Integrin β1 Integrin This compound->Integrin binds FAK FAK Integrin->FAK recruits & activates pFAK p-FAK FAK->pFAK autophosphorylates Paxillin Paxillin pFAK->Paxillin phosphorylates Rac1 Rac1 pFAK->Rac1 activates pPaxillin p-Paxillin Paxillin->pPaxillin pPaxillin->Rac1 activates Arp23 Arp2/3 Complex Rac1->Arp23 activates Actin Actin Polymerization Arp23->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: Signaling pathway of this compound-mediated bacterial entry.

Experimental Workflow for Invasion Assay

The following diagram outlines the key steps in a quantitative bacterial invasion assay.

Invasion_Assay_Workflow A 1. Seed Host Cells C 3. Infect Host Cells (MOI 10-100) A->C B 2. Grow Bacterial Culture B->C D 4. Centrifuge & Incubate (90 min) C->D E 5. Gentamicin Treatment (1 hr) D->E F 6. Lyse Host Cells E->F G 7. Plate Lysate & Incubate F->G H 8. Count CFU G->H

Caption: Workflow for a quantitative gentamicin protection assay.

Application Notes and Protocols for Labeling Invasin Protein for Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin, a key virulence factor expressed by pathogenic Yersinia species, mediates the initial stages of infection by binding to β1 integrins on the surface of host cells, facilitating bacterial entry.[1] Understanding the dynamics of this compound-host cell interactions is crucial for developing novel therapeutic strategies against these pathogens. This document provides detailed protocols for labeling purified this compound protein for use in various tracking experiments, enabling researchers to visualize and quantify its binding, internalization, and the subsequent signaling cascades.

The protocols outlined below describe two primary methods for labeling this compound: fluorescent dye conjugation for microscopic tracking and biotinylation for affinity-based pull-down assays. These methods are based on the widely used N-hydroxysuccinimide (NHS)-ester chemistry, which efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Labeling Strategies for this compound Protein

Fluorescent Labeling

Fluorescent labeling enables the direct visualization of this compound's localization and trafficking in real-time or in fixed-cell imaging. By conjugating a fluorescent dye to this compound, researchers can track its association with cell membranes, internalization into endocytic vesicles, and co-localization with host cell proteins using techniques such as confocal microscopy and flow cytometry. The choice of fluorophore will depend on the specific experimental setup and available imaging instrumentation.

Biotinylation

Biotinylation of this compound allows for its detection and isolation through the high-affinity interaction between biotin (B1667282) and streptavidin. This method is ideal for pull-down assays to identify this compound-binding partners from cell lysates, as well as for various solid-phase binding assays. Biotinylated this compound can be immobilized on streptavidin-coated surfaces or captured using streptavidin-conjugated beads.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Amine-Reactive Dyes

This protocol details the conjugation of an NHS-ester functionalized fluorescent dye to purified this compound protein.

Materials:

  • Purified recombinant this compound protein (free of amine-containing buffers like Tris)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ or CF™ Dye, NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex® G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dialyze or buffer exchange the purified this compound into the Reaction Buffer.

    • Adjust the protein concentration to 2-5 mg/mL for optimal labeling.

  • Dye Preparation:

    • Allow the vial of NHS-ester dye to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared immediately before use.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution at a recommended molar ratio of 10-15 moles of dye per mole of protein. Add the dye dropwise while gently stirring the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching Reaction:

    • (Optional but recommended) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex® G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.

    • Calculate the protein concentration and the DOL using the formulas provided by the dye manufacturer. The optimal DOL is typically between 2 and 7.

Quantitative Data Summary for Fluorescent Labeling

ParameterRecommended ValueNotes
This compound Concentration2 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio10:1 to 15:1This is a starting point and should be optimized.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3Amine-free buffer is critical.
Incubation Time1 hourCan be extended if labeling efficiency is low.
Incubation TemperatureRoom Temperature
Quenching Reagent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p1 Prepare this compound in Amine-Free Buffer (2-5 mg/mL) r1 Add Dye to Protein (10-15:1 molar ratio) p1->r1 p2 Prepare 10 mM Dye Stock in DMSO p2->r1 r2 Incubate 1 hour at RT (in dark) r1->r2 u1 Quench with Tris Buffer (optional) r2->u1 u2 Purify via Size-Exclusion Chromatography u1->u2 u3 Determine Degree of Labeling (DOL) via Spectroscopy u2->u3

Caption: Workflow for fluorescently labeling this compound protein.

Protocol 2: Biotinylation of this compound Protein

This protocol describes the biotinylation of this compound using an amine-reactive biotin-NHS ester.

Materials:

  • Purified recombinant this compound protein (in an amine-free buffer)

  • Sulfo-NHS-LC-Biotin or similar amine-reactive biotinylation reagent

  • Anhydrous Dimethyl sulfoxide (DMSO) or water

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Desalting column or dialysis cassette

  • Storage Buffer: PBS with desired stabilizers

Procedure:

  • Protein Preparation:

    • Ensure the purified this compound is in an amine-free buffer such as PBS.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Biotin Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Sulfo-NHS-LC-Biotin in water or DMSO.

  • Biotinylation Reaction:

    • Add the biotin reagent stock solution to the this compound solution to achieve a molar excess of 12-20 fold. For a 2 mg/mL protein solution, a 20-fold molar excess is recommended, while for a 10 mg/mL solution, a 12-fold excess may be sufficient.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS. This step is crucial to prevent the free biotin from interfering with downstream streptavidin-based assays.

  • Storage:

    • Store the biotinylated this compound in a suitable buffer at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Quantitative Data Summary for Biotinylation

ParameterRecommended ValueNotes
This compound Concentration2 - 10 mg/mLDilute protein solutions may require a higher molar excess of biotin.[3]
Biotin:Protein Molar Ratio12:1 to 20:1Optimize based on protein concentration and desired degree of labeling.[2]
Reaction BufferPBS, pH 7.2 - 8.0
Incubation Time30-60 min (RT) or 2 hours (on ice)
Incubation TemperatureRoom Temperature or 4°C

G cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & Storage p1 Prepare this compound in PBS (pH 7.2-8.0) (2-10 mg/mL) r1 Add Biotin Reagent (12-20:1 molar ratio) p1->r1 p2 Prepare 10 mM Biotin Reagent Stock p2->r1 r2 Incubate 30-60 min at RT or 2 hours on ice r1->r2 u1 Remove Excess Biotin (Desalting/Dialysis) r2->u1 u2 Store Biotinylated this compound at 4°C or -20°C u1->u2

Caption: Workflow for the biotinylation of this compound protein.

This compound-Integrin Signaling Pathway

The binding of this compound to β1 integrins on the host cell surface triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake.[4] This process is initiated by the clustering of integrin receptors, which activates downstream signaling molecules.[4]

Key steps in the pathway include:

  • Integrin Clustering: Multivalent binding of this compound to β1 integrins causes them to cluster in the plasma membrane.

  • Activation of Kinases: This clustering leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases.

  • Phosphorylation Cascade: FAK and Src phosphorylate a variety of downstream targets, including paxillin (B1203293) and p130Cas, which act as scaffolding proteins to recruit other signaling molecules.

  • Cytoskeletal Rearrangement: The signaling cascade ultimately converges on the activation of small GTPases, such as Rac1, which regulate actin polymerization and the formation of membrane protrusions that engulf the bacterium.[4]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="β1 Integrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clustering [label="Integrin Clustering", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Scaffolds [label="Phosphorylation of\nScaffolding Proteins\n(e.g., Paxillin, p130Cas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac1 [label="Rac1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton\nRearrangement", fillcolor="#F1F3F4", fontcolor="#202124"]; Uptake [label="Bacterial Uptake", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Integrin [label="Binding"]; Integrin -> Clustering; Clustering -> FAK; Clustering -> Src; FAK -> Scaffolds; Src -> Scaffolds; Scaffolds -> Rac1; Rac1 -> Actin; Actin -> Uptake; }

Caption: this compound-mediated integrin signaling pathway.

References

Application Note: Quantification of Invasin Gene Expression using Real-Time PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Invasin is a crucial virulence factor expressed by several pathogenic bacteria, including Yersinia enterocolitica and Yersinia pseudotuberculosis, that facilitates the initial stages of infection by mediating bacterial entry into host cells.[1][2][3] The expression of the this compound gene (inv) is tightly regulated in response to environmental cues, making it a key target for studying bacterial pathogenesis and for the development of novel anti-infective therapies.[4] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels, providing a powerful tool for researchers and drug development professionals to investigate the regulation of inv and the efficacy of potential inhibitors.[5][6][7]

This document provides a comprehensive protocol for the quantification of this compound mRNA levels from bacterial cultures using a two-step RT-qPCR approach.[8] The methodology covers bacterial cell culture, RNA extraction, reverse transcription to complementary DNA (cDNA), and qPCR analysis using SYBR Green chemistry.[9]

Principle of the Assay

The workflow begins with the isolation of high-quality total RNA from bacterial samples. This RNA is then reverse transcribed into cDNA. The resulting cDNA serves as a template for qPCR, where the inv gene is amplified using specific primers. The qPCR instrument monitors the amplification process in real-time by detecting the fluorescence of a DNA-binding dye like SYBR Green.[8][9] The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[10][11] This Cq value is inversely proportional to the initial amount of target template.[11] By normalizing the Cq value of the inv gene to that of a stably expressed reference (housekeeping) gene, the relative expression of inv can be accurately determined across different experimental conditions.[11][12]

Experimental Workflow and Signaling

The overall experimental process from bacterial culture to data analysis is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr_prep RT-qPCR Setup cluster_analysis Data Acquisition & Analysis Culture Bacterial Culture (& Treatment) Harvest Harvest Cells Culture->Harvest RNA_Protect RNA Stabilization Harvest->RNA_Protect RNA_Extract Total RNA Extraction RNA_Protect->RNA_Extract DNase DNase Treatment RNA_Extract->DNase QC RNA QC & Quant DNase->QC RT Reverse Transcription (cDNA) QC->RT qPCR_Setup qPCR Reaction Setup RT->qPCR_Setup qPCR_Run qPCR Run qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCq Method) qPCR_Run->Data_Analysis Results Results Data_Analysis->Results

Figure 1: High-level workflow for this compound gene expression analysis.

Expression of the inv gene in Yersinia is primarily controlled by the transcriptional regulator RovA.[4] Understanding this pathway is essential for designing experiments and interpreting results.

signaling_pathway Temp Environmental Signals (e.g., Temperature < 37°C) RovA RovA Regulator Temp->RovA Activates inv_promoter inv Promoter RovA->inv_promoter Binds to inv_gene inv Gene inv_promoter->inv_gene Initiates Transcription Invasin_protein This compound Protein inv_gene->Invasin_protein Translation

Figure 2: Simplified regulatory pathway of this compound expression.

Detailed Experimental Protocols

Protocol 1: Bacterial Culture and RNA Stabilization

This protocol is designed for growing Gram-negative bacteria like Yersinia spp. to a desired growth phase for gene expression analysis.

  • Culture Preparation : Inoculate a single bacterial colony into an appropriate liquid medium (e.g., Luria-Bertani broth). Grow overnight at the permissive temperature for this compound expression (e.g., 26°C) with shaking.[4]

  • Sub-culturing : The next day, dilute the overnight culture into fresh media to an optical density at 600 nm (OD600) of ~0.05.

  • Experimental Treatment : Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.6-0.8). At this point, add the test compounds (e.g., potential inhibitors) or apply control conditions. Continue incubation for the desired duration.

  • Cell Harvesting : Harvest up to 1x10⁹ bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[13][14]

  • RNA Stabilization : Decant the supernatant immediately. To prevent RNA degradation, resuspend the cell pellet in an RNA stabilization reagent (e.g., Qiagen RNAprotect Bacteria Reagent or TRIzol) according to the manufacturer's instructions.[13][15] This step is critical for preserving the in vivo transcript profile. Samples can typically be stored at -80°C after stabilization.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA using a common column-based kit.

  • Cell Lysis : Thaw the stabilized bacterial pellet. Lyse the cells using a combination of enzymatic and mechanical methods as recommended for Gram-negative bacteria. This often involves incubation with lysozyme (B549824) followed by disruption in a lysis buffer containing a strong denaturant (e.g., guanidine (B92328) thiocyanate).[14][16] For some strains, bead beating may be required for efficient lysis.[14]

  • Homogenization : Homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a column-based homogenizer to shear genomic DNA and reduce viscosity.

  • RNA Binding : Add ethanol (B145695) to the lysate to create conditions that promote RNA binding to the silica (B1680970) membrane of a spin column.[17] Apply the mixture to the column and centrifuge.

  • Washing : Perform wash steps as per the kit's protocol to remove contaminants like proteins, salts, and residual DNA.

  • DNase Treatment (On-Column) : To eliminate contaminating genomic DNA, which can lead to false-positive results in qPCR, perform an on-column DNase I digestion following the manufacturer's protocol.

  • Elution : Elute the purified RNA from the column using RNase-free water.

  • Quantification and Quality Control :

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicates high purity.[18]

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA from bacteria will show sharp 23S and 16S ribosomal RNA (rRNA) bands.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol converts the extracted RNA into cDNA, which is more stable and can be used as a template for qPCR.[8]

  • Reaction Setup : Prepare the reverse transcription (RT) reaction on ice. For each sample, combine the following in a nuclease-free tube:

    • Total RNA: 1 µg

    • Random Primers or Gene-Specific Primers

    • dNTP Mix

    • Reverse Transcriptase Buffer

    • Reverse Transcriptase Enzyme

    • Nuclease-free water to the final volume (e.g., 20 µL)

  • No-RT Control : For each RNA sample, prepare a "no reverse transcriptase" (No-RT) control reaction. This contains all components except the reverse transcriptase enzyme and is essential to verify the absence of genomic DNA contamination in the subsequent qPCR.[13][19]

  • Incubation : Perform the reaction in a thermal cycler with the following typical conditions:

    • Primer annealing: 25°C for 5-10 minutes.

    • cDNA synthesis: 42-50°C for 30-60 minutes.

    • Enzyme inactivation: 85°C for 5 minutes.

  • Storage : The resulting cDNA can be used immediately or stored at -20°C. Dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water before use in qPCR to reduce the concentration of inhibitors.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the setup and execution of the qPCR experiment.

  • Primer Design : Design primers for the inv gene and a suitable housekeeping gene (e.g., 16S rRNA, gyrB).

    • Amplicon Size : 70-200 base pairs.[20]

    • Melting Temperature (Tm) : 60-63°C, with the forward and reverse primers having a Tm within 3°C of each other.[20]

    • Specificity : Verify primer specificity in silico using tools like NCBI Primer-BLAST.[20][21]

  • qPCR Reaction Setup : Prepare a master mix on ice to ensure consistency across reactions. For a single 20 µL reaction:

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

    • Diluted cDNA template: 5 µL

  • Plate Setup : Aliquot 15 µL of the master mix into each well of a qPCR plate. Add 5 µL of the appropriate template (cDNA, No-RT control, or no-template control) to each well. Run all samples, including controls, in triplicate.[22]

  • Thermal Cycling : Perform the qPCR run using a standard three-step cycling protocol:

    • Initial Denaturation : 95°C for 2-10 minutes.

    • Cycling (40 cycles) :

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.[23]

    • Melt Curve Analysis : Include a melt curve stage (e.g., 60°C to 95°C with a ramp rate of 0.5°C/second) to verify the specificity of the amplified product.[17] A single, sharp peak indicates a specific product.

Data Presentation and Analysis

Relative quantification of gene expression is typically performed using the comparative Cq (ΔΔCq) method.[12][22]

Data Analysis Workflow

data_analysis_workflow Cq_Values Obtain Raw Cq Values (Target: inv, Reference: housekeeping) Avg_Cq Average Cq of Technical Replicates Cq_Values->Avg_Cq Delta_Cq Calculate ΔCq (ΔCq = Cq_inv - Cq_ref) Avg_Cq->Delta_Cq Avg_Delta_Cq Average ΔCq for each Condition (Control & Treated) Delta_Cq->Avg_Delta_Cq Delta_Delta_Cq Calculate ΔΔCq (ΔΔCq = ΔCq_treated - ΔCq_control) Avg_Delta_Cq->Delta_Delta_Cq Fold_Change Calculate Fold Change (2^-ΔΔCq) Delta_Delta_Cq->Fold_Change Stats Statistical Analysis (e.g., t-test) Fold_Change->Stats

Figure 3: Workflow for the ΔΔCq method of relative quantification.

Example Data Tables

Raw Cq values should be recorded and averaged before calculating the relative expression.

Table 1: Raw and Average Cq Values

Sample Name Condition Replicate Cq (inv) Cq (16S rRNA)
Control 1 Untreated 1 21.5 14.2
Control 1 Untreated 2 21.6 14.3
Control 1 Untreated 3 21.4 14.2
Control 1 Avg. Untreated 21.5 14.23
Treated 1 10µM Drug X 1 24.1 14.3
Treated 1 10µM Drug X 2 24.3 14.2
Treated 1 10µM Drug X 3 24.2 14.4

| Treated 1 Avg. | 10µM Drug X | | 24.2 | 14.3 |

The final results are summarized to show the fold change in gene expression relative to the control condition.

Table 2: Relative Quantification (ΔΔCq) Summary

Condition Avg. Cq (inv) Avg. Cq (16S rRNA) ΔCq (Cq_inv - Cq_ref) ΔΔCq (ΔCq_sample - ΔCq_control) Fold Change (2^-ΔΔCq)
Untreated 21.5 14.23 7.27 0.00 1.00

| 10µM Drug X | 24.2 | 14.30 | 9.90 | 2.63 | 0.16 |

Interpretation

In the example above, treatment with 10µM of Drug X resulted in a fold change of 0.16, indicating that the expression of the inv gene was downregulated by approximately 84% compared to the untreated control. A fold change greater than 1 signifies upregulation, while a value less than 1 indicates downregulation.[24]

References

Constructing Invasin Expression Vectors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the expression of functional invasin protein in both bacterial and mammalian systems. This document provides detailed methodologies for vector construction, protein expression, purification, and functional analysis, tailored for researchers, scientists, and professionals in drug development.

This compound, a key virulence factor of pathogenic Yersinia species, facilitates the entry of bacteria into host cells by binding to β1-integrins on the cell surface.[1][2] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake.[3] The ability of this compound to mediate high-affinity binding to integrins makes it a valuable tool in various research and therapeutic applications, including targeted drug delivery, cancer immunotherapy, and stem cell biology.[4][5][6] This guide provides comprehensive protocols for the construction of this compound expression vectors for both E. coli and mammalian cell systems, enabling the production of recombinant this compound for a wide range of applications.

Bacterial Expression of Recombinant this compound

Escherichia coli is a widely used host for the production of recombinant proteins due to its rapid growth, high yield, and low cost.[7] The C-terminal 192 amino acid fragment of this compound has been shown to retain its full integrin-binding activity, making it an ideal candidate for recombinant expression.[1]

Codon Optimization for Enhanced Expression

The efficiency of protein expression in a heterologous host can be significantly impacted by differences in codon usage.[8] Optimizing the codon usage of the this compound gene to match that of E. coli can dramatically increase protein yield.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield in E. coli

GeneExpression SystemYield (mg/L of culture)Fold IncreaseReference
Human 37-kDa iLRP (wild-type)pET30a(+) in BL21(DE3)Not detectable-[9]
Human 37-kDa iLRP (codon-optimized)pET30a(+) in BL21(DE3)Up to 300>300[9]
Calf Prochymosin (wild-type)E. coliBaseline-[10]
Calf Prochymosin (codon-randomized)E. coli~1.7x Baseline1.7[10]

Experimental Workflow for Bacterial Expression

bacterial_expression_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification A Codon-Optimized This compound Gene Synthesis B PCR Amplification A->B C Restriction Digest (Insert and Vector) B->C D Ligation C->D E Transformation into Cloning Strain (e.g., DH5α) D->E F Plasmid Isolation & Verification E->F Verified Plasmid G Transformation into Expression Strain (e.g., BL21(DE3)) F->G H Induction of Protein Expression (e.g., IPTG) G->H I Cell Lysis H->I J Affinity Chromatography (e.g., Ni-NTA) I->J K Protein Quantification & Analysis (SDS-PAGE) J->K

Caption: Workflow for cloning and expressing recombinant this compound in E. coli.

Protocol 1: Cloning of Codon-Optimized this compound into pET Expression Vector

This protocol describes the cloning of a codon-optimized C-terminal fragment of Yersinia pseudotuberculosis this compound (InvC192) into the pET-28a(+) vector for expression with an N-terminal His-tag.

Materials:

  • Codon-optimized InvC192 gene in a suitable plasmid

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • pET-28a(+) vector

  • Chemically competent E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)

  • LB agar (B569324) plates and broth with kanamycin (B1662678) (50 µg/mL)

  • Plasmid purification kit

  • PCR purification kit

Procedure:

  • PCR Amplification: Amplify the InvC192 gene using primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively.

  • Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit.[11]

  • Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI.[12]

  • Ligation: Ligate the digested insert and vector using T4 DNA Ligase. A 3:1 molar ratio of insert to vector is recommended.[11]

  • Transformation into Cloning Strain: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar with kanamycin.

  • Colony Screening and Plasmid Purification: Screen colonies by colony PCR and verify the sequence of the insert. Purify the plasmid from a positive clone.

  • Transformation into Expression Strain: Transform the verified plasmid into chemically competent E. coli BL21(DE3) cells.

Protocol 2: Expression and Purification of His-Tagged this compound

Materials:

  • E. coli BL21(DE3) carrying the pET-28a(+)-InvC192 plasmid

  • LB broth with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculation and Growth: Inoculate a starter culture of the expression strain and grow overnight. The next day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 37°C.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.

Mammalian Expression of Recombinant this compound

Expressing this compound in mammalian cells is advantageous for studying its interaction with the host cell machinery in a more native environment.[13] Transient transfection is a common method for achieving rapid, high-level protein expression in mammalian cells.[14]

Experimental Workflow for Mammalian Expression

mammalian_expression_workflow cluster_cloning Vector Construction cluster_expression Expression & Analysis A This compound Gene (e.g., from bacterial vector) B PCR Amplification with Kozak sequence & restriction sites A->B C Restriction Digest (Insert and Mammalian Vector) B->C D Ligation C->D E Transformation into E. coli for amplification D->E F Plasmid Purification (Endotoxin-free) E->F H Transient Transfection (e.g., Lipofectamine) F->H Verified Plasmid G Mammalian Cell Culture (e.g., HEK293T) G->H I Cell Harvesting (24-72h post-transfection) H->I J Protein Expression Analysis (Western Blot, Immunofluorescence) I->J

Caption: Workflow for constructing a mammalian expression vector and transiently expressing this compound.

Protocol 3: Cloning of this compound into a Mammalian Expression Vector

This protocol describes the subcloning of the InvC192 gene from the pET-28a(+) vector into the pcDNA3.1(+) vector for expression in mammalian cells.

Materials:

  • pET-28a(+)-InvC192 plasmid

  • pcDNA3.1(+) vector

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., BamHI and XhoI)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α

  • Endotoxin-free plasmid purification kit

Procedure:

  • PCR Amplification: Amplify the InvC192 gene from the pET-28a(+)-InvC192 plasmid using primers that add BamHI and XhoI restriction sites and a Kozak consensus sequence (GCCACC) before the start codon.

  • Purification and Digestion: Purify the PCR product and digest both the insert and the pcDNA3.1(+) vector with BamHI and XhoI.

  • Ligation and Transformation: Ligate the digested fragments and transform into E. coli DH5α.

  • Plasmid Purification: Purify the pcDNA3.1(+)-InvC192 plasmid from a verified clone using an endotoxin-free plasmid purification kit.

Protocol 4: Transient Transfection of Mammalian Cells

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 transfection reagent

  • pcDNA3.1(+)-InvC192 plasmid

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates to be 70-90% confluent at the time of transfection.

  • Transfection Complex Formation: For each well, dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes. Combine the diluted DNA and Lipofectamine and incubate for 20 minutes at room temperature.

  • Transfection: Add the transfection complexes to the cells.

  • Post-Transfection: Incubate the cells for 24-72 hours before analysis. Replace the medium after 4-6 hours if toxicity is observed.

Functional Analysis of Recombinant this compound

The biological activity of recombinant this compound can be assessed through various functional assays that measure its ability to bind to and mediate cellular responses via integrins.

This compound-Integrin Signaling Pathway

invasin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Recombinant this compound integrin β1-Integrin This compound->integrin Binding & Clustering fak FAK integrin->fak Activation src Src fak->src Activation rho_gtpases Rho Family GTPases (Rac1, Cdc42, RhoA) fak->rho_gtpases Activation src->fak src->rho_gtpases Activation cytoskeleton Actin Cytoskeleton Rearrangement rho_gtpases->cytoskeleton uptake Bacterial Uptake / Cell Spreading cytoskeleton->uptake

Caption: Simplified signaling pathway initiated by this compound binding to β1-integrin.

Protocol 5: Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to surfaces coated with recombinant this compound.

Materials:

  • 96-well microtiter plates

  • Recombinant this compound protein

  • HEp-2 or other β1-integrin expressing cells

  • Crystal violet solution

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with varying concentrations of recombinant this compound and incubate overnight at 4°C.

  • Blocking: Block non-specific binding sites with a solution of 1% BSA in PBS.

  • Cell Seeding: Seed cells into the wells and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Staining and Quantification: Stain the adherent cells with crystal violet, lyse the cells, and measure the absorbance at 570 nm.

Table 2: Representative Cell Adhesion Assay Data

This compound Coating Concentration (µg/mL)Absorbance at 570 nm (Arbitrary Units)
0 (BSA control)0.15 ± 0.02
10.45 ± 0.05
50.82 ± 0.07
101.25 ± 0.11
201.30 ± 0.10

Data are representative and will vary depending on cell type and experimental conditions.

Protocol 6: Cell Invasion Assay

This assay measures the ability of this compound-coated beads or non-invasive bacteria expressing this compound to enter mammalian cells.

Materials:

  • This compound-coated fluorescent beads or non-invasive E. coli expressing this compound

  • HEp-2 cells grown on coverslips

  • Gentamicin (B1671437)

  • Fluorescence microscope

Procedure:

  • Incubation: Incubate the this compound-coated beads or bacteria with HEp-2 cells.

  • Gentamicin Treatment: For bacterial invasion assays, add gentamicin to kill extracellular bacteria.

  • Washing and Fixation: Wash the cells, fix with paraformaldehyde, and permeabilize with Triton X-100.

  • Staining: Stain the actin cytoskeleton with phalloidin (B8060827) and nuclei with DAPI.

  • Microscopy: Visualize and quantify the number of internalized beads or bacteria per cell using fluorescence microscopy.

Table 3: Representative Cell Invasion Assay Data

ConditionPercentage of Cells with Internalized Bacteria/BeadsAverage Number of Internalized Particles per Cell
Control (no this compound)< 1%< 0.1
This compound-expressing E. coli65% ± 8%5.2 ± 1.5
This compound-coated beads72% ± 6%6.8 ± 2.1

Data are representative and will vary depending on experimental conditions.[2]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the successful construction of this compound expression vectors and the production of functional recombinant this compound protein. By leveraging these methods, researchers can produce high-quality this compound for a multitude of applications in basic research and biotechnology.

References

Application Notes and Protocols for Targeting M-Cells in the Gut Using Invasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microfold cells (M-cells), located in the follicle-associated epithelium (FAE) of the gut-associated lymphoid tissue (GALT), particularly in Peyer's patches, serve as critical sentinels for the mucosal immune system. Their unique ability to transcytose luminal antigens and microorganisms makes them an attractive target for oral drug delivery and vaccination strategies. The invasin protein, expressed by enteroinvasive bacteria such as Yersinia pseudotuberculosis, has emerged as a highly effective ligand for targeting M-cells. This compound binds with high affinity to β1 integrins, which are uniquely expressed on the apical surface of M-cells but not on the surrounding enterocytes.[1][2] This specific interaction triggers a signaling cascade that facilitates the uptake of this compound-coated entities, providing a promising avenue for the targeted delivery of therapeutics and vaccines to the mucosal immune system.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to target M-cells for research and drug development purposes.

Data Presentation

Quantitative Data on this compound-Mediated M-Cell Targeting

The following tables summarize key quantitative data related to the interaction of this compound with M-cells and the efficiency of this compound-mediated targeting.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd)
This compound - α5β1 Integrin5.0 x 10⁻⁹ MHuman[4]
Comparative Binding Affinity
This compound vs. Fibronectin for β1 Integrin~100-fold higher affinityNot specified[5]
In Vivo Targeting Efficiency
Wild-type Y. pseudotuberculosis association with M-cells vs. Enterocytes/Goblet cellsSignificantly more with M-cellsMurine[2]
This compound-deficient Y. pseudotuberculosis invasion of M-cellsSignificantly attenuatedMurine[2]
In Vitro Nanoparticle Uptake
This compound-functionalized vs. non-functionalized nanoparticlesSignificantly greater uptakeHEp-2 cells[6]
RGD- and RGDp-nanoparticle transport across M-cell co-culture vs. non-targeted~3-fold increaseHuman Caco-2/Raji[1]

Signaling Pathways

The binding of this compound to β1 integrins on the apical surface of M-cells initiates a "zipper-like" internalization mechanism. This process is driven by a complex signaling cascade within the M-cell, leading to cytoskeletal rearrangements and the engulfment of the this compound-coated particle or bacterium.

Invasin_Signaling_Pathway This compound This compound Integrin β1 Integrin This compound->Integrin Binding Clustering Integrin Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Clustering->FAK Activation Rac1 Rac1 FAK->Rac1 MAPK MAP Kinases FAK->MAPK Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton NFkB NF-κB MAPK->NFkB Proinflammatory Pro-inflammatory Cytokine Production NFkB->Proinflammatory Internalization Internalization (Phagocytosis) Cytoskeleton->Internalization

This compound-Integrin Signaling Pathway in M-cells.

Experimental Protocols

Protocol 1: In Vitro M-Cell Co-Culture Model

This protocol describes the establishment of an in vitro M-cell model by co-culturing human colon adenocarcinoma cells (Caco-2) with human B-lymphoma cells (Raji). This model mimics the interaction between intestinal epithelial cells and lymphoid cells, leading to the differentiation of a subpopulation of Caco-2 cells into an M-cell-like phenotype.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Raji cells (ATCC CCL-86)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)

  • Cell culture plates (12-well)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Caco-2 Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Raji Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Caco-2 Cells on Transwells:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2 x 10⁵ cells/cm².

    • Culture the cells for 14-21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

    • Monitor the integrity of the Caco-2 monolayer by measuring the TEER. A stable TEER value of >250 Ω·cm² indicates a well-formed monolayer.[[“]]

  • Co-culture Establishment:

    • Once the Caco-2 monolayer is established, carefully remove the medium from the basolateral compartment.

    • Add Raji cells (approximately 5 x 10⁵ cells/insert) to the basolateral compartment in a 1:1 mixture of DMEM and RPMI-1640 medium.[8]

    • Continue to culture the cells for another 3-5 days. This co-culture period induces the differentiation of some Caco-2 cells into M-cell-like cells.[9]

  • Validation of M-cell Phenotype (Optional):

    • Assess the M-cell phenotype by observing changes in cell morphology (e.g., effacement of microvilli) using electron microscopy.

    • Analyze the expression of M-cell markers such as sialyl Lewis A antigen.[[“]]

    • Perform functional assays, such as quantifying the translocation of fluorescently labeled nanoparticles, which should be significantly higher in the co-culture model compared to the Caco-2 monoculture.

In_Vitro_Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Differentiate Differentiate for 14-21 days Seed_Caco2->Differentiate TEER Monitor TEER (>250 Ω·cm²) Differentiate->TEER Add_Raji Add Raji cells to basolateral compartment TEER->Add_Raji Monolayer formed Co_culture Co-culture for 3-5 days Add_Raji->Co_culture Uptake_Assay Perform nanoparticle uptake assay Co_culture->Uptake_Assay End End Uptake_Assay->End

In Vitro M-cell Co-culture Workflow.
Protocol 2: Coating Nanoparticles with this compound Protein using EDC-NHS Chemistry

This protocol details a two-step carbodiimide (B86325) crosslinking method to covalently conjugate this compound protein to carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, PLGA, or magnetic nanoparticles)

  • Recombinant this compound protein (with primary amines)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Spin filters or magnetic separation rack

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer.

    • Wash the nanoparticles twice with Activation Buffer using centrifugation and a spin filter or magnetic separation.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A common starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.[1] The optimal concentrations may need to be determined empirically.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable NHS-ester intermediate.

  • Washing:

    • Remove excess EDC and NHS by washing the activated nanoparticles three times with Coupling Buffer.

  • Conjugation of this compound:

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Add the this compound protein solution to the activated nanoparticle suspension. The optimal protein-to-nanoparticle ratio should be determined experimentally.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the formation of amide bonds between the activated carboxyl groups and the primary amines of the this compound.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites on the nanoparticles.

  • Final Washing and Storage:

    • Wash the this compound-coated nanoparticles three times with Washing Buffer to remove unbound protein and quenching reagents.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

Protocol 3: In Vivo Murine Ligated Ileal Loop Model for M-Cell Targeting

This protocol describes an in vivo surgical procedure in mice to create isolated intestinal loops containing Peyer's patches, allowing for the direct assessment of M-cell targeting and uptake of this compound-coated nanoparticles.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • This compound-coated nanoparticles (fluorescently labeled) and control nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Tissue fixative (e.g., 4% paraformaldehyde)

  • Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)

  • Embedding medium (e.g., OCT compound)

  • Fluorescence microscope

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect the abdominal area.

    • Make a midline abdominal incision to expose the peritoneal cavity.

  • Creation of Ligated Ileal Loops:

    • Gently exteriorize the small intestine and identify the Peyer's patches in the distal ileum.

    • Create a 1-2 cm ligated loop of the ileum that includes a Peyer's patch. Use silk sutures to tie off both ends of the loop, being careful not to obstruct major blood vessels.

  • Injection of Nanoparticles:

    • Using a fine-gauge needle, inject a small volume (e.g., 100 µL) of the this compound-coated nanoparticle suspension or control nanoparticle suspension into the ligated loop.

  • Incubation:

    • Carefully return the intestine to the peritoneal cavity and close the abdominal incision with sutures or surgical clips.

    • Allow the nanoparticles to incubate within the loop for a defined period (e.g., 1-4 hours).

  • Tissue Harvest and Processing:

    • Euthanize the mouse using an approved method.

    • Re-open the abdomen and excise the ligated ileal loop.

    • Fix the tissue in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissue by incubating it in 30% sucrose in PBS until it sinks.

    • Embed the tissue in OCT compound and freeze for cryosectioning.

  • Microscopy and Analysis:

    • Cut thin sections (e.g., 5-10 µm) of the frozen tissue.

    • Mount the sections on slides and counterstain if desired (e.g., with DAPI for nuclei).

    • Visualize the sections using a fluorescence microscope to observe the localization of the fluorescently labeled nanoparticles within the Peyer's patch, specifically in the FAE and M-cells.

    • Quantify the uptake of nanoparticles by M-cells versus surrounding enterocytes.

In_Vivo_Workflow Start Start Anesthetize Anesthetize mouse Start->Anesthetize Incise Midline abdominal incision Anesthetize->Incise Create_Loop Create ligated ileal loop with Peyer's patch Incise->Create_Loop Inject Inject nanoparticles into loop Create_Loop->Inject Incubate Incubate for 1-4 hours Inject->Incubate Harvest Harvest and fix tissue Incubate->Harvest Section Cryosection and mount Harvest->Section Analyze Fluorescence microscopy and analysis Section->Analyze End End Analyze->End

In Vivo Murine Ligated Ileal Loop Workflow.
Protocol 4: Evaluation of Humoral Immune Response (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific IgG and IgA antibodies in serum and mucosal secretions following oral administration of an this compound-targeted vaccine.

Materials:

  • 96-well ELISA plates

  • Antigen of interest

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Mouse serum samples and mucosal lavage fluids (e.g., intestinal or fecal extracts)

  • HRP-conjugated anti-mouse IgG and anti-mouse IgA detection antibodies

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the antigen of interest (e.g., 1-10 µg/mL in Coating Buffer).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Washing Buffer.

    • Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add serially diluted serum samples or mucosal lavage fluids to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate five times with Washing Buffer.

    • Add TMB substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

    • Add Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., twice the background absorbance).

Protocol 5: Evaluation of Cellular Immune Response (Intracellular Cytokine Staining)

This protocol describes the use of intracellular cytokine staining and flow cytometry to measure the antigen-specific T-cell response in splenocytes or mesenteric lymph node cells from mice orally immunized with an this compound-targeted antigen.

Materials:

  • Splenocytes or mesenteric lymph node cells from immunized mice

  • Complete RPMI-1640 medium

  • Antigen of interest

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes or mesenteric lymph node cells.

    • Stimulate the cells in culture with the antigen of interest for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls.

  • Surface Staining:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with Permeabilization Buffer.

    • Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in PBS.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population, followed by gating on CD4+ and CD8+ T-cell populations.

    • Determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations for each stimulation condition.

Conclusion

The specific and high-affinity interaction between this compound and β1 integrins on M-cells provides a powerful tool for targeted oral delivery of drugs and vaccines. The protocols outlined in these application notes provide a framework for researchers to establish in vitro and in vivo models to study and exploit this interaction. By leveraging these methodologies, scientists and drug development professionals can advance the design and evaluation of novel oral therapies and immunizations with enhanced efficacy and reduced off-target effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Recombinant Invasin Protein Yield in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the expression and yield of recombinant invasin protein in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve low yields of recombinant this compound?

A1: The initial and often most impactful step is to analyze and optimize the codon usage of your this compound gene for E. coli.[1][2] Genes from eukaryotic sources or other bacteria may contain codons that are rare in E. coli, leading to translational stalling and reduced protein expression.[2][3] Codon optimization involves synthesizing a new version of the gene with codons that are frequently used by E. coli, which can significantly enhance translation efficiency without altering the amino acid sequence of the this compound protein.[2][4]

Q2: My this compound protein is forming inclusion bodies. What does this mean and how can I fix it?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed in E. coli. While this can sometimes be advantageous for initial purification as the protein is highly concentrated, it requires additional steps of solubilization and refolding to obtain active protein.[5] To increase the yield of soluble this compound, you can try the following:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after adding the inducer slows down protein synthesis, which can promote proper folding.[6]

  • Reduce the inducer (IPTG) concentration: Lowering the IPTG concentration can decrease the rate of protein expression, reducing the metabolic burden on the host and minimizing aggregation.[7][8]

  • Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to your this compound can improve its solubility.[9]

Q3: Which E. coli strain is best for expressing this compound?

A3: The BL21(DE3) strain and its derivatives are the most commonly used hosts for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to minimize degradation of the target protein.[3] If your this compound gene contains codons that are rare in E. coli, consider using a strain like Rosetta(DE3), which contains a plasmid that supplies tRNAs for these rare codons.[3]

Q4: How can I improve the efficiency of cell lysis to release the recombinant this compound?

A4: Complete cell lysis is crucial for maximizing the recovery of your recombinant this compound. A combination of enzymatic and physical methods is often most effective. Pre-treating the cells with lysozyme (B549824) to digest the cell wall, followed by sonication or a French press to disrupt the cells, is a robust approach.[10][11] It is important to perform these steps on ice to prevent protein degradation from the heat generated.

Q5: What is the most common method for purifying recombinant this compound?

A5: The most prevalent and efficient method for purifying recombinant proteins is affinity chromatography.[12][13] By engineering a polyhistidine-tag (His-tag) onto the N- or C-terminus of your this compound protein, you can selectively capture it on a resin containing immobilized metal ions, such as nickel (Ni-NTA) or cobalt.[12][13] The bound protein can then be eluted by adding a high concentration of imidazole (B134444).[14]

Troubleshooting Guides

Issue 1: No or Very Low this compound Expression
Possible Cause Troubleshooting Step
Suboptimal Codon Usage Synthesize a codon-optimized version of the this compound gene for E. coli expression.[1][2][4]
Inefficient Transcription Ensure you are using a strong, inducible promoter such as the T7 promoter in a pET vector system.
mRNA Instability Check your gene sequence for potential premature transcription termination sites or regions that could form inhibitory secondary structures.[15]
Protein Degradation Use a protease-deficient E. coli strain like BL21(DE3).[3] Consider adding protease inhibitors during cell lysis.
Toxicity of this compound to Host Cells Use a tightly regulated expression system and ensure there is no "leaky" expression before induction. Lowering the inducer concentration may also help.[7][8]
Issue 2: this compound is Expressed but is Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step
High Expression Rate Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM.[6][7][8]
Improper Protein Folding Co-express molecular chaperones that can assist in the proper folding of your this compound protein.
Lack of a Solubility Partner Clone your this compound gene into a vector that adds a solubility-enhancing fusion tag, such as MBP or SUMO.[9][16]
Suboptimal Culture Medium Test different growth media, such as Terrific Broth (TB) or Super Optimal Broth (SOB), which can sometimes improve soluble protein yield.

Data Presentation

Table 1: Illustrative Effect of Codon Optimization on Recombinant Protein Yield
Gene VersionCodon Adaptation Index (CAI)Protein Yield (mg/L)Fold Increase
Native this compound Gene0.5515-
Codon-Optimized this compound Gene0.85755

Note: This is illustrative data based on typical results. Actual yields will vary depending on the specific protein and experimental conditions.

Table 2: Example of Optimizing Induction Conditions for Soluble this compound Expression
Temperature (°C)IPTG Concentration (mM)Total Protein Yield (mg/L)Soluble Protein Yield (mg/L)
371.010010
301.08525
250.57045
160.15040

Note: This table provides an example of how adjusting temperature and IPTG concentration can shift the balance from insoluble to soluble protein expression.

Table 3: Comparison of Common Solubility-Enhancing Fusion Tags
Fusion TagSize (kDa)Typical Soluble Yield IncreaseCleavage Method
His-tag (6xHis) ~0.8Minimal effect on solubilityTEV, Thrombin, etc.
GST ~26ModerateThrombin, PreScission
MBP ~42HighTEV, Factor Xa
SUMO ~11HighSUMO Protease

Note: The choice of fusion tag and cleavage protease should be empirically determined for each target protein.[9]

Experimental Protocols

Protocol 1: Codon Optimization of the this compound Gene
  • Obtain the amino acid sequence of your target this compound protein.

  • Use a codon optimization software tool. There are several free and commercial online tools available.

  • Input the amino acid sequence into the software.

  • Select Escherichia coli (K12 or B strain) as the expression host.

  • The software will generate a DNA sequence with codons optimized for high expression in E. coli. This process will also typically remove rare codons and adjust the GC content.[2]

  • Review the optimized sequence to ensure that no unwanted restriction sites have been introduced.

  • Synthesize the optimized gene through a gene synthesis service.

  • Clone the synthetic gene into your chosen E. coli expression vector.

Protocol 2: Optimizing IPTG Induction
  • Transform your this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[6]

  • Just before induction, remove a 1 mL aliquot as your "uninduced" control.

  • Divide the main culture into smaller, equal volumes (e.g., 10 mL each).

  • Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).[8]

  • Incubate the induced cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for various time points (e.g., 4 hours, 8 hours, overnight).[6]

  • Harvest the cells by centrifugation.

  • Analyze the expression levels and solubility of the this compound protein from each condition by SDS-PAGE and Western blot.

Protocol 3: Inclusion Body Washing and Solubilization
  • Harvest the E. coli cells expressing this compound in inclusion bodies by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication or French press on ice.

  • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[11]

  • Discard the supernatant (soluble fraction).

  • Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 2 M urea).[5] This step helps to remove contaminating proteins and membrane fragments.[11]

  • Centrifuge again and discard the supernatant. Repeat the wash step at least twice.[17]

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT or β-mercaptoethanol) to break disulfide bonds.[11]

  • Incubate with gentle agitation until the pellet is completely dissolved.

  • The solubilized, unfolded this compound is now ready for refolding protocols.

Protocol 4: Affinity Purification of His-tagged this compound
  • Prepare a cleared cell lysate containing the soluble His-tagged this compound protein.

  • Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[14]

  • Load the cleared lysate onto the equilibrated column.

  • Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[14]

  • Elute the His-tagged this compound from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[14]

  • Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the this compound protein.

  • Pool the fractions containing pure this compound and dialyze into a suitable storage buffer.

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification codon_opt Codon Optimization of this compound Gene gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into Expression Vector gene_syn->cloning transformation Transformation into E. coli cloning->transformation culture_growth Culture Growth (to OD600 0.5-0.6) transformation->culture_growth induction Induction (IPTG) culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation sol_fraction Soluble Fraction centrifugation->sol_fraction insol_fraction Insoluble Fraction (Inclusion Bodies) centrifugation->insol_fraction affinity_chrom Affinity Chromatography sol_fraction->affinity_chrom ib_wash Inclusion Body Washing insol_fraction->ib_wash purified_protein Purified this compound affinity_chrom->purified_protein solubilization Solubilization ib_wash->solubilization refolding Refolding solubilization->refolding refolding->affinity_chrom

Caption: Workflow for recombinant this compound expression and purification.

troubleshooting_low_yield cluster_expression_check Expression Check cluster_optimization Optimization Strategies start Low/No this compound Yield check_sds Analyze total cell lysate by SDS-PAGE/Western start->check_sds protein_present This compound Present? check_sds->protein_present optimize_codons Codon Optimize Gene protein_present->optimize_codons No optimize_induction Optimize Induction (Temp, IPTG) protein_present->optimize_induction Yes check_solubility Check Solubility optimize_induction->check_solubility add_tag Add Solubility Tag (MBP, SUMO) check_solubility->add_tag Insoluble purified_protein Proceed to Purification check_solubility->purified_protein Soluble

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Strategies to Improve Invasin Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of invasin protein, with a focus on improving its solubility.

Troubleshooting Guide

Problem 1: My full-length recombinant this compound is expressed in inclusion bodies.

This is a common issue when overexpressing a large, complex protein like this compound in E. coli. Here are several strategies to tackle this problem, ranging from optimizing expression conditions to protein refolding.

Possible Cause & Solution

StrategyDetailed MethodologyExpected Outcome
Lower Induction Temperature After reaching the optimal cell density (e.g., OD600 of 0.6-0.8), reduce the incubator temperature to 15-25°C before adding the inducer (e.g., IPTG). Continue the culture overnight at the lower temperature.Lower temperatures slow down the rate of protein synthesis, which can promote proper folding and reduce aggregation into inclusion bodies.
Use a Solubility-Enhancing Fusion Tag Clone the this compound gene into a vector that adds a highly soluble fusion partner to the N-terminus of the protein. Maltose-Binding Protein (MBP) is a particularly effective tag for improving the solubility of passenger proteins.[1][2][3][4] Other options include Glutathione-S-Transferase (GST) and Small Ubiquitin-like Modifier (SUMO).[5]The fusion tag can act as a molecular chaperone, preventing aggregation and promoting the correct folding of the this compound protein.[2][4]
Co-express with Molecular Chaperones Transform the E. coli expression strain with a second plasmid carrying genes for molecular chaperones, such as the GroEL/GroES system. Induce the expression of both the this compound and the chaperones.Chaperones assist in the proper folding of newly synthesized polypeptide chains, which can significantly increase the yield of soluble protein. Co-expression with GroEL/GroES has been shown to increase the activity of some recombinant proteins by approximately 5-fold.[6]
Refold from Inclusion Bodies If the above strategies are unsuccessful, the this compound protein can be purified from inclusion bodies under denaturing conditions and then refolded into its native conformation. A common method involves solubilizing the inclusion bodies in a buffer containing a high concentration of a denaturant like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, followed by removal of the denaturant through dialysis or rapid dilution.This can yield functional, soluble protein, although the optimal refolding conditions often need to be determined empirically for each protein.
Problem 2: My MBP-invasin fusion protein is still partially insoluble.

Even with a powerful solubility tag like MBP, a portion of the expressed protein may still end up in the insoluble fraction. Here are some further optimization steps.

Possible Cause & Solution

StrategyDetailed MethodologyExpected Outcome
Optimize Induction Conditions Experiment with a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) and a shorter induction time (e.g., 2-4 hours) at a low temperature (18-20°C).Fine-tuning the induction parameters can help to balance protein expression levels with the cell's folding capacity.
Co-expression with Chaperones Even with a fusion tag, co-expression with chaperones like GroEL/GroES can further enhance the solubility of the fusion protein.The combined effect of the solubility tag and chaperones can lead to a higher yield of soluble and correctly folded protein.
Express a Smaller Fragment If full-length this compound remains problematic, consider expressing a smaller, functional domain. The C-terminal 192 amino acids of Yersinia this compound, which contains the integrin-binding domain, has been successfully expressed in a soluble form as an MBP fusion protein.[7][8][9]Smaller domains are often more stable and easier to express in a soluble form.

Frequently Asked Questions (FAQs)

Q1: Which solubility tag is best for this compound?

While the optimal tag can be protein-specific, Maltose-Binding Protein (MBP) has been shown to be a highly effective solubility enhancer for a wide range of proteins and has been successfully used to produce soluble fragments of this compound.[7] In comparative studies with other tags like GST and His-tag, MBP fusions consistently yield substantially more soluble protein after refolding.[2]

Q2: What is a typical yield for soluble MBP-invasin fusion protein?

The yield can vary depending on the specific this compound construct, expression conditions, and purification protocol. However, for a C-terminal fragment of this compound fused to MBP, yields can be in the range of several milligrams of purified soluble protein per liter of bacterial culture.

Q3: Is it better to express the full-length this compound or a smaller fragment?

Expressing a smaller, functional domain, such as the C-terminal integrin-binding domain, is often more successful in achieving high yields of soluble protein.[7][8][9] Full-length this compound is a large and complex protein, making it more prone to misfolding and aggregation when overexpressed.

Q4: Can I refold His-tagged this compound from inclusion bodies?

Yes, on-column refolding is a viable strategy for His-tagged proteins. The protein is first bound to a nickel-charged affinity column under denaturing conditions (e.g., in the presence of urea). The denaturant is then gradually removed by washing the column with a gradient of decreasing denaturant concentration, allowing the protein to refold while still bound to the resin. The refolded protein is then eluted with imidazole (B134444).[10][11][12]

Q5: What is the role of the disulfide bond in the this compound C-terminal domain?

The C-terminal 192 amino acid domain of Yersinia pseudotuberculosis this compound contains a 76-amino acid disulfide loop that is essential for its ability to bind to integrin receptors.[9] Therefore, ensuring the correct formation of this disulfide bond during expression or refolding is critical for the biological activity of the protein.

Experimental Protocols

Protocol 1: Expression and Purification of Soluble MBP-Invasin (C-terminal fragment)

This protocol is adapted from studies that have successfully produced the soluble C-terminal integrin-binding domain of Yersinia this compound.[7]

1. Expression:

  • Transform E. coli BL21 cells with a pMAL vector containing the gene for the C-terminal 192 amino acids of this compound fused to the C-terminus of MBP.

  • Grow the cells in Luria-Bertani (LB) broth supplemented with ampicillin (B1664943) at 37°C with shaking until the OD600 reaches 0.5.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.

  • Incubate the culture for an additional 2 hours at 37°C.

  • Harvest the cells by centrifugation.

2. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA) and lyse the cells by sonication.

  • Centrifuge the lysate to pellet the cell debris.

  • Apply the supernatant to an amylose (B160209) resin column pre-equilibrated with the lysis buffer.

  • Wash the column extensively with the lysis buffer to remove unbound proteins.

  • Elute the MBP-invasin fusion protein with the lysis buffer containing 10 mM maltose.

  • Analyze the purified protein by SDS-PAGE.

Protocol 2: On-Column Refolding of His-Tagged this compound

This is a general protocol that can be adapted for His-tagged this compound expressed in inclusion bodies.[10][11][12]

1. Inclusion Body Preparation:

  • Harvest the cells expressing insoluble His-tagged this compound and resuspend them in a lysis buffer.

  • Lyse the cells by sonication and centrifuge to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea, 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, and 5 mM imidazole.

2. On-Column Refolding and Purification:

  • Load the solubilized protein onto a Ni-NTA affinity column.

  • Wash the column with the binding buffer to remove any remaining unbound proteins.

  • Initiate refolding by applying a linear gradient of decreasing denaturant concentration. This can be achieved by mixing the binding buffer with a refolding buffer (same composition as the binding buffer but without the denaturant) over a significant column volume (e.g., 20-50 column volumes).

  • Wash the column with refolding buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove any non-specifically bound proteins.

  • Elute the refolded His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialyze the eluted protein against a suitable storage buffer.

Visualizations

Workflow for Improving this compound Solubility

InvasinSolubilityWorkflow start Start: this compound gene cloned into expression vector expression Express protein in E. coli start->expression analysis Analyze solubility (SDS-PAGE of soluble and insoluble fractions) expression->analysis soluble Soluble this compound analysis->soluble High Solubility insoluble Insoluble this compound (Inclusion Bodies) analysis->insoluble Low Solubility purification Purify Soluble Protein soluble->purification optimize_expr Optimize Expression Conditions - Lower temperature - Lower inducer concentration insoluble->optimize_expr fusion_tag Use Solubility-Enhancing Tag (e.g., MBP) insoluble->fusion_tag chaperones Co-express with Chaperones (e.g., GroEL/GroES) insoluble->chaperones refolding Refold from Inclusion Bodies insoluble->refolding optimize_expr->expression fusion_tag->expression chaperones->expression refolding->purification end End: Purified, soluble this compound purification->end

Caption: A flowchart illustrating the troubleshooting workflow for improving this compound protein solubility.

Logical Relationship of Solubility-Enhancing Strategies

SolubilityStrategies cluster_expression Expression-Level Strategies cluster_post_expression Post-Expression Strategy Lower Temperature Lower Temperature Soluble this compound Soluble this compound Lower Temperature->Soluble this compound Solubility Tag (MBP) Solubility Tag (MBP) Solubility Tag (MBP)->Soluble this compound Chaperone Co-expression Chaperone Co-expression Chaperone Co-expression->Soluble this compound Refolding from Inclusion Bodies Refolding from Inclusion Bodies Refolding from Inclusion Bodies->Soluble this compound Insoluble this compound Insoluble this compound Insoluble this compound->Refolding from Inclusion Bodies

Caption: Logical relationship between different strategies to achieve soluble this compound protein.

References

Technical Support Center: Purified Invasin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified invasin protein during their experiments.

Troubleshooting Guides & FAQs

1. Why is my purified this compound protein precipitating out of solution?

Protein precipitation is a common indicator of aggregation. This can be caused by several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact protein stability. Proteins are least soluble at their isoelectric point (pI).

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation as the proximity of individual protein molecules increases the likelihood of intermolecular interactions.

  • Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions that promote aggregation.

  • Oxidation: Cysteine residues in the protein can form intermolecular disulfide bonds, leading to aggregation.

  • Presence of Contaminants: Impurities from the purification process can sometimes nucleate aggregation.

2. How can I prevent my this compound protein from aggregating during purification?

Preventing aggregation starts from the initial purification steps. Consider the following:

  • Work at a Low Temperature: Perform all purification steps at 4°C to minimize protein unfolding and degradation.[1]

  • Optimize Lysis and Chromatography Buffers:

    • pH: Maintain the buffer pH at least one unit away from the this compound's isoelectric point. A common starting point is a pH of 7.5-8.5.

    • Ionic Strength: Including salts like NaCl (e.g., 150-500 mM) can help maintain protein solubility.

    • Additives: Incorporate stabilizing additives into your buffers (see FAQ 3 for details).

  • Maintain a Low Protein Concentration: If possible, work with more dilute protein solutions during purification steps.

3. What additives can I use in my buffer to prevent this compound aggregation?

Several types of additives can be included in your purification and storage buffers to enhance the stability of your purified this compound:

  • Reducing Agents: To prevent the formation of intermolecular disulfide bonds, include a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-5 mM.

  • Glycerol (B35011): As a cryoprotectant and stabilizer, glycerol can be added at concentrations ranging from 10% to 50% (v/v).[2][3][4][5] It helps to prevent damage during freezing and can also stabilize the protein in solution at 4°C.

  • Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) (typically at 5-10% w/v) can also act as stabilizers.

  • Amino Acids: L-arginine is a common additive used to suppress protein aggregation, often at concentrations between 50 mM and 0.5 M.[1][6][7][8] It is thought to work by interacting with hydrophobic patches on the protein surface.

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help to solubilize aggregation-prone proteins.

4. What are the optimal storage conditions for purified this compound protein?

Proper storage is critical for maintaining the long-term stability of your purified this compound:

  • Long-term Storage (-80°C):

    • For storage longer than a week, it is recommended to flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C.[9]

    • Aliquoting prevents repeated freeze-thaw cycles, which can denature the protein.[9]

    • The storage buffer should ideally contain a cryoprotectant like glycerol (20-50%).[5]

  • Short-term Storage (4°C):

    • For immediate use (within a few days), the protein can be stored at 4°C.[9]

    • Ensure the storage buffer is sterile and consider adding a bacteriostatic agent like 0.02% sodium azide (B81097) if compatible with downstream applications.

5. How can I detect if my this compound protein is aggregated?

Several techniques can be used to assess the aggregation state of your purified this compound:

  • Visual Inspection: The most obvious sign of aggregation is visible precipitation or cloudiness in the protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of aggregates. A monodisperse sample will show a single, narrow peak, while an aggregated sample will have multiple peaks or a very broad peak.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column than the monomeric protein.

Data Presentation

Table 1: Common Buffer Additives to Prevent this compound Aggregation

AdditiveTypical ConcentrationMechanism of ActionNotes
Glycerol 10 - 50% (v/v)Cryoprotectant, increases solvent viscosity, stabilizes protein structure.Essential for preventing freeze-thaw damage.[2][3][4][5]
L-Arginine 50 mM - 0.5 MSuppresses aggregation by interacting with hydrophobic surfaces.[1][6][7][8]Can be particularly effective during refolding of proteins from inclusion bodies.[7]
DTT/TCEP 1 - 5 mMReducing agents that prevent the formation of intermolecular disulfide bonds.TCEP is more stable than DTT over a wider pH range.
NaCl 150 - 500 mMModulates ionic strength to improve protein solubility.Optimal concentration is protein-dependent and may require screening.
Sucrose/Trehalose 5 - 10% (w/v)Stabilize protein structure through preferential hydration.
Tween-20 0.01 - 0.05% (v/v)Non-ionic detergent that can help solubilize hydrophobic regions.Use with caution as detergents can sometimes interfere with downstream assays.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare your purified this compound sample in the final storage or experimental buffer. The recommended protein concentration is typically between 0.1 and 1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates.

    • Also, filter the buffer that will be used for dilution and as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement temperature, which is typically 25°C.

  • Measurement:

    • First, measure the filtered buffer as a blank to ensure there is no contamination.

    • Carefully pipette the filtered protein sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • The instrument will collect data on the scattered light intensity fluctuations over time.

  • Data Analysis:

    • The software will analyze the correlation function to determine the size distribution of particles in the sample.

    • A monodisperse, non-aggregated sample will show a single peak corresponding to the hydrodynamic radius of the this compound monomer.

    • The presence of larger species (a second peak at a larger size or a high polydispersity index) indicates aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., your final storage buffer) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Prepare your purified this compound sample at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of the filtered sample onto the column.

    • The molecules will separate based on their size as they pass through the column. Larger molecules (aggregates) will elute first, followed by the monomeric protein.

  • Detection and Analysis:

    • Monitor the column eluate using a UV detector at 280 nm.

    • The resulting chromatogram will show peaks corresponding to the different species in your sample.

    • Integrate the area under each peak to quantify the relative amounts of aggregate and monomer. The percentage of aggregate can be calculated as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Mandatory Visualizations

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Yersinia this compound Integrin β1 Integrin Receptor This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Recruitment & Activation Rac1 Rac1 Src->Rac1 Activation Actin Actin Cytoskeleton Rac1->Actin Rearrangement Internalization Bacterial Internalization Actin->Internalization

Caption: this compound-mediated signaling pathway for bacterial uptake.

Aggregation_Inhibitor_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein_Prep Prepare Purified This compound Stock Mix Mix this compound with Additives Protein_Prep->Mix Additive_Screen Prepare Additive Screening Plate (e.g., 96-well) Additive_Screen->Mix Incubate Induce Aggregation (e.g., heat stress) Mix->Incubate DLS Measure Aggregation (DLS or SEC) Incubate->DLS Analyze Identify Effective Additives DLS->Analyze

References

Technical Support Center: Troubleshooting Invasin-Mediated Cell Entry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for invasin-mediated cell entry experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of key pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound-mediated cell entry?

A1: this compound, an outer membrane protein from pathogenic Yersinia species, facilitates bacterial entry into host cells by binding with high affinity to β1 integrins on the cell surface.[1][2][3] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements, ultimately resulting in the engulfment of the bacterium by the host cell in a process akin to phagocytosis.[4][5]

Q2: Which region of the this compound protein is critical for cell entry?

A2: The C-terminal 192 amino acids of this compound are sufficient to mediate both binding to host cells and subsequent internalization.[6][7][8] This domain is responsible for the high-affinity interaction with β1 integrins.[7] Interestingly, a region N-terminal to this cell adhesion domain can promote self-association of this compound, which may enhance receptor clustering and the efficiency of uptake.[9]

Q3: My cells show low levels of bacterial attachment. What could be the issue?

A3: Low bacterial attachment could be due to several factors:

  • Low β1 integrin expression on host cells: Ensure you are using a cell line known to express sufficient levels of β1 integrins. Expression levels can vary between cell types and even with passage number.

  • Incorrect this compound expression or folding: Verify the expression and surface localization of this compound on your bacteria. Misfolded or improperly localized this compound will not be accessible for binding.

  • Suboptimal bacterial growth conditions: Yersinia this compound expression can be temperature-sensitive. For instance, some strains show higher this compound expression at 25°C compared to 37°C.[10]

Q4: I see good bacterial attachment but poor internalization. What are the possible causes?

A4: This common issue often points to problems with the host cell's internalization machinery or the signaling cascade initiated by this compound-integrin binding.

  • Disrupted downstream signaling: The internalization process requires the activation of small Rho GTPases like Cdc42, Rac, and Rho, as well as the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex to drive actin polymerization.[4] Inhibition or disruption of these pathways will block entry.

  • Issues with the β1 integrin cytoplasmic tail: Specific motifs, such as the NPXY motifs in the β1A integrin cytoplasmic tail, are crucial for mediating internalization after this compound binding.[1][11] Cells expressing β1 integrin isoforms that lack these signaling domains (like β1B) may bind to this compound but will not internalize bacteria.[1][11]

  • Cell confluency and health: Ensure cells are healthy and not overly confluent, as this can affect their ability to perform endocytosis. It's recommended to keep cells at 60-70% confluency before seeding for an experiment.[12]

Troubleshooting Guides

This section provides a more in-depth look at common problems and their solutions in a question-and-answer format.

Problem 1: Low or No Bacterial Invasion
Question Possible Cause Suggested Solution
Are my host cells appropriate for this assay? The selected cell line may have low or absent β1 integrin expression.Confirm β1 integrin expression via flow cytometry or western blotting. Consider using a different cell line known to be susceptible to this compound-mediated entry (e.g., HEp-2 cells).
Is the this compound protein properly expressed and functional? This compound expression might be low, or the protein could be misfolded or degraded.Verify this compound expression on the bacterial surface using western blotting of outer membrane fractions or immunofluorescence. Ensure that the bacterial strain used has a functional inv gene.[3]
Are the assay conditions optimal? Incubation time, temperature, or multiplicity of infection (MOI) may not be ideal.Optimize these parameters. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) and test a range of MOIs (e.g., 10, 50, 100).[13] Incubate at 37°C to facilitate host cell processes.
Is the host cell cytoskeleton active? Host cell actin polymerization is essential for uptake.[4]As a control, treat cells with an actin polymerization inhibitor like cytochalasin D. This should block invasion and confirm the dependency on the cytoskeleton.
Problem 2: High Variability Between Replicates
Question Possible Cause Suggested Solution
Is my cell seeding density consistent? Uneven cell monolayers will lead to variable results.Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. Aim for a consistent confluency in all wells.
Is the bacterial inoculum uniform? Clumping of bacteria will result in an inconsistent MOI across different wells.Vigorously vortex the bacterial suspension before adding it to the host cells. Visually inspect for clumps.
Are washing steps performed consistently? Inconsistent washing can lead to variable removal of non-adherent bacteria.Standardize the number and vigor of washing steps. For example, dip-wash coverslips three times in PBS.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your this compound-mediated cell entry assays.

ParameterRecommended RangeNotes
Multiplicity of Infection (MOI) 10:1 to 150:1 (bacteria:cell)The optimal MOI is cell-line and bacteria-strain dependent. A titration is recommended. A ratio of 150:1 has been used for some experiments.[11]
Incubation Time 15 - 90 minutesShorter times may be sufficient for adhesion, while longer times are needed for internalization. Time-course experiments are crucial.[13]
Gentamicin (B1671437) Concentration (for protection assay) 100 - 200 µg/mlEnsure the concentration is sufficient to kill all extracellular bacteria without affecting intracellular bacteria or host cells.[13]
Gentamicin Incubation Time 60 - 90 minutesThis should be long enough to ensure all extracellular bacteria are killed.
Cell Confluency for Seeding 60% - 70%Maintaining cells in the logarithmic growth phase is ideal.[12]

Experimental Protocols

Gentamicin Protection Assay for Bacterial Invasion

This protocol is a standard method to quantify the number of internalized bacteria.

  • Cell Culture: Seed host cells (e.g., HEp-2) onto 24-well plates containing sterile glass coverslips. Grow them to a confluent monolayer in the appropriate culture medium.[13]

  • Bacterial Preparation: Grow this compound-expressing bacteria to the mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend them in the host cell culture medium without antibiotics.

  • Infection: Remove the culture medium from the host cells and wash them once with PBS. Add the bacterial suspension to the cells at the desired MOI.

  • Incubation: Incubate the infected cells at 37°C in 5% CO₂ for a predetermined time (e.g., 60 minutes) to allow for bacterial entry.

  • Killing Extracellular Bacteria: Remove the inoculum and wash the cells three times with PBS. Add fresh culture medium containing a bactericidal concentration of gentamicin (e.g., 200 µg/ml) and incubate for 60-90 minutes at 37°C to kill extracellular bacteria.[13]

  • Cell Lysis: Wash the cells three times with PBS to remove the gentamicin. Lyse the host cells with a solution of 0.5% Triton X-100 in PBS to release the intracellular bacteria.[13]

  • Quantification: Serially dilute the lysate and plate on appropriate agar (B569324) plates. Incubate overnight and count the resulting colony-forming units (CFUs) to determine the number of internalized bacteria.

Visualizations

This compound-Mediated Signaling Pathway

InvasinSignaling This compound-Mediated Signaling Pathway for Cell Entry cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Yersinia Yersinia This compound This compound Integrin β1 Integrin This compound->Integrin Binding Focal_Adhesion_Kinase FAK Integrin->Focal_Adhesion_Kinase Clustering & Activation Rho_GTPases Cdc42, Rac, Rho Focal_Adhesion_Kinase->Rho_GTPases WASp WASp Rho_GTPases->WASp Arp23 Arp2/3 Complex WASp->Arp23 Actin_Polymerization Actin Polymerization Arp23->Actin_Polymerization Internalization Bacterial Internalization Actin_Polymerization->Internalization

Caption: Signaling cascade initiated by this compound binding to β1 integrins.

Troubleshooting Workflow for Low Invasion Efficiency

TroubleshootingWorkflow Troubleshooting Workflow for Low Invasion Efficiency Start Start: Low Invasion Efficiency Check_Adhesion Step 1: Assess Bacterial Adhesion Start->Check_Adhesion Low_Adhesion Problem: Low Adhesion Check_Adhesion->Low_Adhesion Low Good_Adhesion Adhesion is Sufficient Check_Adhesion->Good_Adhesion Good Check_Integrin Verify β1 Integrin Expression on Host Cells Low_Adhesion->Check_Integrin Check_this compound Verify this compound Expression on Bacteria Low_Adhesion->Check_this compound Optimize_Assay Optimize MOI and Incubation Time Low_Adhesion->Optimize_Assay Check_Internalization Step 2: Assess Internalization Machinery Good_Adhesion->Check_Internalization Resolved Issue Resolved Check_Integrin->Resolved Check_this compound->Resolved Check_Signaling Verify Host Cell Signaling (e.g., using inhibitors) Check_Internalization->Check_Signaling Internalization Low Check_Cell_Health Check Host Cell Health and Confluency Check_Internalization->Check_Cell_Health Internalization Low Optimize_Assay->Resolved Check_Signaling->Resolved Check_Cell_Health->Resolved

Caption: A logical workflow to diagnose low invasion efficiency.

Decision Tree for Diagnosing Low Entry

DecisionTree Decision Tree for Diagnosing Low this compound-Mediated Entry Q1 Is bacterial adhesion to cells low? A1_Yes Issue is with binding. Q1->A1_Yes Yes A1_No Binding is OK. Issue is with uptake. Q1->A1_No No Q2 Is host cell β1 integrin expression confirmed? A1_Yes->Q2 Q4 Does an actin inhibitor (e.g., Cytochalasin D) block the residual entry? A1_No->Q4 A2_No Action: Verify integrin levels or change cell line. Q2->A2_No No A2_Yes Integrin expression is sufficient. Q2->A2_Yes Yes Q3 Is bacterial this compound expression confirmed? A2_Yes->Q3 A3_No Action: Verify this compound expression/localization. Q3->A3_No No A4_Yes Uptake is actin-dependent. Check upstream signaling. Q4->A4_Yes Yes A4_No Possible alternative entry mechanism or artifact. Q4->A4_No No

Caption: A decision tree to systematically identify the source of error.

References

Technical Support Center: Optimizing Invasin for Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing invasin in your organoid experiments. This resource provides troubleshooting guidance and frequently asked questions to help you successfully employ this compound, whether as a culture substrate or for mediating bacterial invasion of organoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organoid culture?

A1: this compound is a bacterial outer membrane protein, originally identified in Yersinia species, that facilitates bacterial entry into host cells.[1][2][3] In organoid research, a recombinant fragment of the this compound protein is often used as a defined, cost-effective, and animal-free alternative to complex basement membrane extracts like Matrigel®.[1][4][5][6] It promotes cell adhesion, survival, and growth by activating specific cell surface receptors called integrins, mimicking the natural extracellular matrix.[7][8][9]

Q2: Which integrins does this compound interact with on epithelial cells?

A2: The C-terminal domain of this compound from Yersinia pseudotuberculosis is known to bind and activate a broad range of β1-integrins on host cells. These include α3β1, α4β1, α5β1, α6β1, and αVβ1.[5][8] This broad specificity allows it to support the growth of various epithelial organoid types.[1][2]

Q3: Can I use this compound for both 2D and 3D organoid cultures?

A3: Yes. This compound has been successfully used as a coating for culture plates to support the growth of 2D "organoid sheets".[4][5][6] Additionally, it has been incorporated into synthetic hydrogels to support the long-term 3D culture of epithelial organoids.[7]

Q4: What is the primary application of this compound in the context of bacterial infection studies with organoids?

A4: this compound is naturally used by bacteria like Yersinia to invade intestinal epithelial cells.[5][8] Researchers can leverage this by using this compound-expressing bacteria to study the mechanisms of bacterial invasion, host-pathogen interactions, and the subsequent host cell response within a physiologically relevant organoid model.[10][11]

Q5: How do I quantify bacterial invasion into organoids?

A5: The most common method is the gentamicin (B1671437) protection assay.[10][12][13] After incubating the organoids with bacteria, gentamicin (an antibiotic that cannot penetrate eukaryotic cells) is added to the culture medium to kill any extracellular bacteria.[10][12] The organoids are then washed and lysed to release the internalized bacteria, which are then plated on agar (B569324) to determine the number of colony-forming units (CFUs).[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor organoid attachment or growth on this compound-coated plates. 1. Suboptimal this compound coating concentration. 2. Incomplete coating of the culture surface. 3. Poor quality or degradation of the this compound protein.1. Titrate the this compound coating concentration. A concentration of 5 µg/mL has been reported as optimal for 2D cultures of human ileum and colon organoids.[8] 2. Ensure the entire surface of the well is covered with the this compound solution during the coating step. 3. Use a fresh aliquot of purified this compound protein. Verify protein integrity via SDS-PAGE if issues persist.
Organoids detach from the culture surface after initial attachment. Insufficient integrin signaling to maintain adhesion and survival.Ensure the organoid culture medium contains all necessary growth factors. While this compound provides the adhesive substrate, it does not replace the requirement for soluble growth factors.[4][5]
This compound-functionalized hydrogels for 3D culture are gelling prematurely. The concentration of this compound is too high, affecting the physical properties of the hydrogel.Reduce the this compound concentration. A study using a polyisocyanide (PIC) hydrogel noted that a concentration of 35 µM caused premature gelation.[7]
Poor organoid formation in 3D this compound-functionalized hydrogels. The concentration of this compound is too low to provide sufficient ligand density for integrin clustering and signaling.Increase the this compound concentration. A range of 20-25 µM was found to be optimal for intestinal organoid formation in a PIC-invasin hydrogel.[7] A concentration of 10 µM was found to be insufficient.[7]
High variability in bacterial invasion efficiency between experiments. 1. Inconsistent bacterial multiplicity of infection (MOI). 2. Variation in the health and maturity of the organoids. 3. Incomplete removal of extracellular bacteria.1. Carefully normalize the bacterial culture OD600 and calculate the required volume for the desired MOI for each experiment. 2. Use organoids from the same passage and at a consistent stage of development (e.g., 6-7 days post-passaging). 3. Ensure thorough washing steps before and after gentamicin treatment. Consider optimizing the gentamicin concentration and incubation time for your specific bacterial strain and organoid model.[12][14]
Low or no bacterial invasion despite using an this compound-expressing strain. The apical surface of the organoid epithelium is not accessible to the bacteria.For luminal infection, bacteria must be microinjected into the organoid.[15] Alternatively, organoids can be dissociated into single cells and cultured as 2D monolayers, which provides direct access to the apical surface.[14][15]

Quantitative Data Summary

Table 1: Optimal this compound Concentrations for Organoid Culture

Culture TypeMatrix/SubstrateOrganism/Organoid TypeOptimal this compound ConcentrationOutcomeReference
2D MonolayerCoated Culture PlateHuman Ileum & Colon5 µg/mL (of Inv497 protein)Optimal cell adhesion and expansion[8]
3D CulturePIC-Invasin HydrogelHuman Ileum20-25 µMEfficient formation of cystic organoids[7]
3D CulturePIC-Invasin HydrogelHuman Ileum10 µMInsufficient stimulation for organoid formation[7]
3D CulturePIC-Invasin HydrogelHuman Ileum35 µMPremature hydrogel gelation[7]

Experimental Protocols

Protocol 1: Coating Culture Plates with this compound for 2D Organoid Culture

This protocol is adapted from methods described for the culture of 2D "organoid sheets."[8]

  • Preparation: Dilute the purified recombinant this compound fragment (e.g., Y. pseudotuberculosis Inv497) to a final concentration of 5 µg/mL in sterile phosphate-buffered saline (PBS).

  • Coating: Add a sufficient volume of the diluted this compound solution to cover the entire surface of the desired culture wells (e.g., 250 µL for a 24-well plate).

  • Incubation: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

  • Washing: Aspirate the this compound solution and wash the wells twice with sterile PBS to remove any unbound protein.

  • Seeding: The coated wells are now ready for seeding with dissociated organoid single cells in the appropriate organoid growth medium.

Protocol 2: Gentamicin Protection Assay to Quantify Bacterial Invasion of Organoids

This protocol provides a general framework for assessing bacterial invasion. Optimization of incubation times and MOI is recommended.[10][12][13][14]

  • Organoid Preparation: Culture organoids in Matrigel® domes until they reach a mature state (typically 6-7 days post-passaging).

  • Bacterial Preparation: Grow the this compound-expressing bacterial strain to the mid-logarithmic phase in an appropriate broth. Pellet the bacteria by centrifugation, wash with PBS, and resuspend in organoid culture medium without antibiotics to the desired multiplicity of infection (MOI).

  • Infection:

    • Microinjection Method: Using a microinjection setup, inject a small volume (1-2 nL) of the bacterial suspension into the lumen of individual organoids.

    • Co-culture Method (for monolayers): For 2D organoid-derived monolayers, replace the existing medium with the bacterial suspension.

  • Incubation: Incubate the infected organoids for a defined period (e.g., 1-3 hours) at 37°C to allow for bacterial invasion.

  • Gentamicin Treatment: Aspirate the medium containing bacteria and wash the organoids three times with sterile PBS to remove non-adherent bacteria. Add fresh organoid medium containing a high concentration of gentamicin (e.g., 100-500 µg/mL) and incubate for 1 hour at 37°C to kill all extracellular bacteria.[10][12]

  • Lysis and Plating:

    • Wash the organoids three times with sterile PBS to remove the gentamicin.

    • Lyse the organoids by adding a solution of 1% Triton X-100 in PBS and incubating for 10-15 minutes.[10] Pipette vigorously to ensure complete lysis.

    • Perform serial dilutions of the lysate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., LB agar) and incubate overnight at 37°C.

  • Quantification: Count the colonies on the plates to determine the number of colony-forming units (CFU) per organoid (or per well for monolayers), representing the number of viable intracellular bacteria.

Visualizations

experimental_workflow Experimental Workflow: Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare serial dilutions of This compound coating solution (e.g., 1, 5, 10, 20 µg/mL) e1 Coat wells of a 96-well plate with different This compound concentrations p1->e1 p2 Culture and dissociate organoids to single cells e2 Seed equal numbers of organoid cells into each well p2->e2 e1->e2 e3 Incubate for 24-72 hours e2->e3 a1 Assess cell attachment and viability (e.g., microscopy, CellTiter-Glo®) e3->a1 a2 Determine optimal this compound concentration for attachment and growth a1->a2

Caption: Workflow for determining the optimal this compound coating concentration.

signaling_pathway This compound-Mediated Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular inv Yersinia this compound integrin β1-Integrin Receptor (e.g., α5β1, α6β1) inv->integrin Binds to focal_adhesion Focal Adhesion Kinase (FAK) Activation integrin->focal_adhesion Activates cytoskeleton Actin Cytoskeleton Rearrangement focal_adhesion->cytoskeleton signaling Downstream Signaling (e.g., MAPK, Rac1) focal_adhesion->signaling response Cell Adhesion, Survival & Growth cytoskeleton->response signaling->response

Caption: this compound binding to β1-integrins activates downstream signaling.

troubleshooting_logic Troubleshooting Logic: Poor Organoid Growth cluster_2d cluster_3d start Start: Poor Organoid Growth q1 Is this a 2D or 3D culture? start->q1 q2d Did cells attach initially? q1->q2d 2D q3d Did the hydrogel form correctly? q1->q3d 3D s2d_1 Check this compound coating concentration (Optimal ~5 µg/mL). Ensure complete well coverage. q2d->s2d_1 No s2d_2 Verify growth factor composition in media. Check for cell detachment. q2d->s2d_2 Yes s3d_1 This compound concentration may be too high (>35 µM). Reduce concentration. q3d->s3d_1 No, premature gelation s3d_2 This compound concentration may be too low (<10 µM). Increase to 20-25 µM. q3d->s3d_2 Yes

Caption: Decision tree for troubleshooting poor organoid growth.

References

Technical Support Center: His-Tag Purification of Invasin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the His-tag purification of invasin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Expression & Lysis

Q1: My His-tagged this compound expression is very low. What can I do?

A1: Low expression of recombinant this compound can be a significant hurdle. Here are several strategies to improve your protein yield:

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). High concentrations can sometimes be toxic to the cells and lead to lower yields. For pET vectors, you can try inducing with 0.5 to 0.7 mM IPTG instead of the standard 1 mM.[1]

    • Induction Time and Temperature: Inducing at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 12-16 hours) can enhance protein folding and solubility, which may lead to higher yields of functional protein.

  • Codon Optimization: The codon usage of the this compound gene may not be optimal for your expression host (e.g., E. coli). Synthesizing a codon-optimized version of the gene can significantly boost expression levels.

  • Promoter and Vector Choice: Ensure you are using a strong, tightly regulated promoter suitable for your expression host. The choice of vector can also influence expression levels.

  • Host Strain Selection: Different E. coli strains have varying capacities for recombinant protein expression. Consider trying different strains (e.g., BL21(DE3) pLysS, Rosetta(DE3)) that can compensate for rare codons.

Q2: My His-tagged this compound is forming inclusion bodies. How can I obtain soluble protein?

A2: Inclusion bodies are dense aggregates of misfolded protein.[2] Here’s how you can address this issue:

  • Modify Expression Conditions: Similar to addressing low expression, lowering the induction temperature and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your this compound protein.

  • Purification under Denaturing Conditions: If optimizing expression for soluble protein fails, you can purify the this compound from inclusion bodies under denaturing conditions using agents like 8 M urea (B33335) or 6 M guanidine-HCl.[3][4][5] The purified protein can then be refolded.

Q3: I am observing significant degradation of my this compound protein during lysis. How can I prevent this?

A3: Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis.

  • Work at Low Temperatures: Perform all lysis and subsequent purification steps at 4°C to minimize protease activity.[1][6]

  • Use Protease Inhibitors: Add a protease inhibitor cocktail (EDTA-free, to avoid stripping Ni2+ from the resin) to your lysis buffer immediately before use.[1][4][6]

  • Optimize Lysis Method: Harsh lysis methods like sonication can generate heat. Ensure you are sonicating on ice and using short bursts to prevent overheating.[6][7]

  • Tag Placement: If you have an N-terminal His-tag, degradation from the C-terminus might remove the tag. Consider moving the tag to the C-terminus.[1]

Binding & Washing

Q4: My His-tagged this compound is not binding to the Ni-NTA resin. What is the problem?

A4: Failure to bind can be frustrating. Here are the most common culprits and their solutions:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the this compound protein.[5][8] To test this, perform a small-scale purification under denaturing conditions (with 8 M urea or 6 M guanidine-HCl).[5] If it binds under these conditions, you may need to purify under denaturing conditions and refold, or re-engineer your construct with a longer, flexible linker between the protein and the tag.[5]

  • Incorrect Buffer Composition:

    • Chelating Agents: Ensure your lysis and binding buffers do not contain chelating agents like EDTA, which will strip the nickel ions from the resin.[6][9]

    • Reducing Agents: High concentrations of reducing agents like DTT can also interfere with the resin.[1]

    • pH: The pH of your binding buffer should be between 7.0 and 8.0 for optimal binding.[9][10][11] Low pH can cause protonation of histidine residues, preventing them from coordinating with the nickel ions.[5][8]

  • High Imidazole (B134444) Concentration: While a low concentration of imidazole in the binding buffer can reduce non-specific binding, too high a concentration will prevent your His-tagged this compound from binding.[1][4] Start with a low concentration (10-20 mM) and optimize.[3][12]

Q5: I have a high amount of contaminating proteins co-eluting with my His-tagged this compound. How can I improve purity?

A5: Co-elution of contaminants is a frequent challenge. Here are some strategies to enhance the purity of your this compound preparation:

  • Optimize Imidazole Concentration in Wash Buffer: This is the most critical step for removing non-specifically bound proteins.

    • Increase the imidazole concentration in your wash buffer incrementally (e.g., from 20 mM up to 50 mM).[13] This will help to elute contaminants with weaker affinity for the resin while retaining your His-tagged this compound.

    • Perform additional wash steps.[13]

  • Increase Salt Concentration: Increasing the NaCl concentration in your wash buffer (up to 500 mM) can help to disrupt non-specific ionic interactions.[13]

  • Add Non-ionic Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in your wash buffer can reduce non-specific hydrophobic interactions.[4][6][13]

  • Gradient Elution: Instead of a single-step elution, use a linear imidazole gradient to separate your His-tagged this compound from contaminants that may have similar binding affinities.[4][14]

Elution

Q6: My His-tagged this compound is not eluting from the column, or the yield is very low.

A6: Poor elution can be due to several factors:

  • Insufficient Imidazole Concentration: The standard elution buffer concentration of 250-300 mM imidazole may not be sufficient to elute your this compound if it has a very high affinity for the resin. You can increase the imidazole concentration up to 500 mM or even 1 M.[3][6][12]

  • Protein Precipitation on the Column: High concentrations of protein on the column can lead to precipitation.[4] Try eluting with a larger volume of elution buffer or use a linear gradient instead of a step elution to reduce the protein concentration in the eluate.[4]

  • Strong Interaction with the Resin: If increasing the imidazole concentration doesn't work, you can try eluting by lowering the pH of the elution buffer.[1][12] However, be aware that this can denature your protein.

Q7: My purified this compound precipitates after elution. What can I do?

A7: Protein precipitation after elution is often due to the high protein concentration and the buffer composition.

  • Dialysis/Buffer Exchange: Immediately after elution, dialyze your protein into a buffer that is optimal for its stability. This buffer should have an appropriate pH and ionic strength, and may require additives like glycerol (B35011) (10-20%) to enhance solubility.[4][10]

  • Reduce Protein Concentration: If possible, elute in a larger volume to reduce the final protein concentration.

  • Add Stabilizing Agents: Consider adding stabilizing agents such as glycerol or low concentrations of non-ionic detergents to your elution and storage buffers.

Quantitative Data Summary

The optimal concentrations of buffer components can vary depending on the specific protein and experimental conditions. The following tables provide a summary of commonly used concentration ranges for key reagents in His-tag purification.

Table 1: Imidazole Concentrations for Different Purification Steps

Purification StepTypical Imidazole Concentration Range (mM)Purpose
Binding Buffer10 - 40Reduce non-specific binding of host proteins.[12]
Wash Buffer20 - 50Remove weakly bound contaminants.[13]
Elution Buffer250 - 500Elute the His-tagged target protein.[3][10][12]

Table 2: Common Additives to Lysis and Wash Buffers

AdditiveTypical ConcentrationPurpose
NaCl300 - 500 mMReduce non-specific ionic interactions.[3][13]
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.1 - 2%Reduce non-specific hydrophobic interactions.[4][6][13]
Glycerol10 - 20%Enhance protein stability and solubility.[4]
Protease InhibitorsVaries (follow manufacturer's instructions)Prevent protein degradation.[1][4]

Experimental Protocols

Protocol 1: Purification of His-Tagged this compound under Native Conditions

  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Column Equilibration:

    • Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

  • Binding:

    • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[3]

  • Elution:

    • Elute the His-tagged this compound with 5-10 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[3]

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., via dialysis or a desalting column).

Protocol 2: Solubilization and Purification of this compound from Inclusion Bodies

  • Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells as described above.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C.

    • Discard the supernatant. The pellet contains the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane contaminants.[15]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Denaturing Binding Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, 8 M urea, pH 8.0).[3]

    • Stir or rock at room temperature for 1-2 hours to solubilize the protein.

    • Clarify the solubilized protein by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA column with Denaturing Binding Buffer.

    • Load the clarified, solubilized protein onto the column.

    • Wash the column with Denaturing Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, 8 M urea, pH 8.0).[3]

    • Elute the protein with Denaturing Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, 8 M urea, pH 8.0).[3]

  • Refolding:

    • Refold the purified, denatured this compound by methods such as dialysis against a series of buffers with decreasing concentrations of the denaturant, or by rapid dilution into a refolding buffer.

Visualizations

HisTagPurificationWorkflow cluster_prep Sample Preparation cluster_purification IMAC Purification cluster_analysis Analysis & Storage Expression This compound Expression Harvest Cell Harvest Expression->Harvest LowYield Low Yield? Expression->LowYield Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification InclusionBodies Inclusion Bodies? Lysis->InclusionBodies Degradation Degradation? Lysis->Degradation Binding Binding Clarification->Binding Equilibration Column Equilibration Equilibration->Binding Washing Washing Binding->Washing NoBinding No Binding? Binding->NoBinding Elution Elution Washing->Elution Contamination Contamination? Washing->Contamination Analysis SDS-PAGE & Purity Check Elution->Analysis NoElution No Elution? Elution->NoElution BufferExchange Buffer Exchange Analysis->BufferExchange Storage Storage BufferExchange->Storage

Caption: Workflow for His-tagged this compound purification with troubleshooting checkpoints.

InvasinSignalingPathway cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Yersinia Yersinia bacterium This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates signaling cascade Actin Actin Cytoskeleton FAK->Actin regulates Internalization Bacterial Internalization Actin->Internalization rearrangement leads to

Caption: Simplified signaling pathway of Yersinia this compound-mediated host cell entry.

References

Technical Support Center: Refolding Insoluble Invasin from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding insoluble Yersinia invasin from inclusion bodies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful protein refolding experiments.

Troubleshooting Guides

This section addresses common issues encountered during the refolding of insoluble this compound.

Problem Possible Cause Recommended Solution
Low Yield of Refolded this compound Suboptimal refolding buffer composition (pH, additives).Screen a range of pH values (typically 7.0-8.5) and additives. Arginine (0.4-1.0 M) is a common additive to suppress aggregation.[1] Consider a fractional factorial screen to test multiple components.
Protein aggregation during refolding.Decrease the protein concentration during refolding (e.g., < 0.1 mg/mL).[2] Perform refolding at a lower temperature (e.g., 4°C). Use a pulse or stepwise dilution method instead of a single-step dilution.
Incorrect disulfide bond formation.If your this compound construct contains disulfide bonds, include a redox shuffling system in the refolding buffer, such as reduced and oxidized glutathione (B108866) (GSH/GSSG) at a ratio of 5:1 to 10:1.[2]
Refolded this compound is Inactive Protein is misfolded despite being soluble.Verify the structural integrity using techniques like circular dichroism (CD) spectroscopy. Optimize the refolding conditions by screening different additives that may promote correct folding.
The functional domain is not properly folded.Ensure the full integrin-binding domain is present and correctly folded. For truncated this compound constructs, confirm that the essential binding motifs are intact.[3]
Protein Precipitates Upon Removal of Denaturant Rapid removal of denaturant.Use a gradual method for denaturant removal, such as stepwise dialysis against decreasing concentrations of urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl).[4] On-column refolding with a linear denaturant gradient can also be effective.[5][6]
High protein concentration.Start with a lower initial protein concentration in the solubilized inclusion body solution.
Inclusion Bodies are Difficult to Solubilize Insufficient denaturant concentration.Use high concentrations of denaturants like 8 M urea or 6 M GdnHCl.[7][8]
Incomplete reduction of disulfide bonds.Add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) to the solubilization buffer to break any incorrect disulfide bonds formed within the inclusion bodies.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the refolding of my insoluble this compound?

A1: The first step is to perform a screening of refolding conditions. This can be done in a 96-well format to test a variety of buffer compositions, pH levels, and additives simultaneously. This high-throughput approach allows for the rapid identification of promising conditions for further optimization.[1]

Q2: What are the most critical parameters to consider in the refolding buffer for this compound?

A2: For a β-barrel outer membrane protein like this compound, key parameters include pH (typically neutral to slightly alkaline), the presence of a mild detergent to mimic the membrane environment (e.g., LDAO, n-octyl-β-D-glucopyranoside), and additives that suppress aggregation, such as L-arginine.

Q3: How can I assess the quality of my refolded this compound?

A3: The quality of refolded this compound can be assessed by a combination of methods:

  • SDS-PAGE: To check for purity and aggregation. Folded outer membrane proteins often exhibit a shift in mobility on SDS-PAGE compared to their unfolded counterparts (heat modifiability assay).[9][10]

  • Size Exclusion Chromatography (SEC): To determine the oligomeric state and detect aggregates.

  • Circular Dichroism (CD) Spectroscopy: To confirm the presence of secondary structures, particularly the characteristic β-sheet structure of the this compound domains.

  • Functional Assays: By testing the ability of the refolded this compound to bind to its target integrins on host cells.[3]

Q4: Is on-column refolding a suitable method for this compound?

A4: Yes, on-column refolding can be a very effective method, especially for His-tagged this compound constructs.[5][6] This technique involves binding the denatured protein to a chromatography resin and then gradually removing the denaturant with a buffer gradient. This allows the protein to refold while immobilized, which can minimize aggregation.[5][6]

Q5: My this compound construct has a C-terminal His-tag. Will this interfere with refolding?

A5: A C-terminal His-tag is generally less likely to interfere with the folding of the N-terminal functional domains of this compound. However, if you suspect any interference, you may consider engineering a construct with a cleavable N-terminal His-tag.

Experimental Protocols

The following protocols are provided as a starting point for the refolding of insoluble this compound. Optimization will likely be required for your specific construct and expression system.

Protocol 1: Inclusion Body Isolation and Solubilization
  • Cell Lysis: Resuspend the E. coli cell pellet expressing the this compound construct in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, and protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer.

  • Inclusion Body Washing: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet multiple times with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove contaminating proteins and membrane fragments. Follow with a final wash with buffer without detergent.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GdnHCl, and 10 mM DTT).

  • Stir or gently agitate the suspension at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.

  • Clarify the solubilized protein solution by centrifugation at a high speed (e.g., >100,000 x g) for 30 minutes to remove any remaining insoluble material.

Protocol 2: Refolding by Stepwise Dialysis

This protocol is based on a general method for refolding β-barrel outer membrane proteins and should be optimized for this compound.

  • Prepare Dialysis Buffers: Prepare a series of refolding buffers with decreasing concentrations of the denaturant used for solubilization (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea/GdnHCl). The base refolding buffer can be, for example, 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5% LDAO. For this compound constructs with disulfide bonds, add a redox system (e.g., 1 mM GSH / 0.1 mM GSSG).

  • Dialysis: Place the clarified, solubilized this compound solution into a dialysis bag with an appropriate molecular weight cutoff.

  • Perform stepwise dialysis against each of the prepared buffers, starting with the highest denaturant concentration, for at least 4-6 hours each at 4°C. The final dialysis step against the denaturant-free buffer should be performed overnight with at least one buffer change.

  • Concentration and Purification: After dialysis, recover the refolded protein and centrifuge at high speed to remove any aggregates. The soluble, refolded this compound can then be further purified and concentrated using techniques like ion-exchange chromatography and size-exclusion chromatography.

Quantitative Data Summary

The following tables summarize quantitative data gathered from literature for the refolding of outer membrane proteins, which can serve as a starting point for optimizing this compound refolding.

Table 1: Solubilization and Refolding Conditions for BamA (a β-barrel Outer Membrane Protein) [7]

Parameter Condition
Solubilization Buffer 20 mM Tris-HCl, pH 8.0, 8 M Urea
Initial Protein Concentration (Solubilized) ~30 mg/mL
Refolding Method Dropwise dilution
Refolding Buffer 20 mM Tris-HCl, pH 8.0, 0.5% LDAO
Final Protein Concentration (Refolding) ~0.6 mg/mL
Temperature 4°C
Incubation Time Overnight

Table 2: General Ranges for Refolding Additives

Additive Typical Concentration Range Purpose
L-Arginine0.4 - 1.0 MAggregation suppressor
GSH/GSSG1-5 mM (GSH), 0.1-0.5 mM (GSSG)Redox shuffling for disulfide bond formation
Mild Detergents (LDAO, DDM)0.1 - 1.0 % (w/v)Mimic membrane environment
Polyethylene Glycol (PEG)1 - 5 % (w/v)Crowding agent
Sugars (e.g., Sucrose, Trehalose)0.1 - 0.5 MStabilizer

Visualizations

Experimental Workflow for this compound Refolding

Caption: Experimental workflow for refolding insoluble this compound.

Troubleshooting Flowchart for this compound Refolding

troubleshooting_flowchart Start Start Refolding Experiment LowYield Low Refolding Yield? Start->LowYield YesYield Yes LowYield->YesYield Yes NoYield No LowYield->NoYield No OptimizeBuffer Optimize Refolding Buffer: pH, Additives (Arginine) DecreaseConc Decrease Protein Concentration OptimizeBuffer->DecreaseConc DecreaseConc->LowYield CheckActivity Refolded Protein Inactive? YesActivity Yes CheckActivity->YesActivity Yes NoActivity No CheckActivity->NoActivity No VerifyStructure Verify Structure (CD) & Functional Domain VerifyStructure->OptimizeBuffer Precipitation Precipitation During Refolding? NoPrecipitation No Precipitation->NoPrecipitation No YesPrecipitation Yes Precipitation->YesPrecipitation Yes GradualRemoval Use Gradual Denaturant Removal (Dialysis, On-Column) GradualRemoval->LowYield Success Successful Refolding NoPrecipitation->Success YesYield->OptimizeBuffer YesActivity->VerifyStructure YesPrecipitation->GradualRemoval NoYield->CheckActivity NoActivity->Precipitation

Caption: Troubleshooting flowchart for common this compound refolding issues.

Simplified this compound Signaling Pathway

invasin_signaling This compound Yersinia this compound Integrin β1 Integrin Receptor This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Actin Actin Cytoskeleton Rearrangement FAK->Actin Signaling Cascade Uptake Bacterial Uptake Actin->Uptake Leads to

Caption: Simplified signaling pathway of Yersinia this compound.

References

how to increase the stability of stored invasin protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of stored invasin protein. Below you will find troubleshooting guides and frequently asked questions to address common challenges, detailed experimental protocols for stability assessment, and quantitative data on the effects of various storage parameters.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound protein.

Issue Question Possible Causes & Solutions
Precipitation/Aggregation My this compound protein solution appears cloudy or has visible precipitates after thawing. What should I do?Cause: Repeated freeze-thaw cycles can lead to protein denaturation and aggregation. The buffer composition may also be suboptimal.[1][2] Solution: 1. Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein into single-use volumes before the initial freezing.[1][2] 2. Optimize Buffer: Ensure the buffer pH is appropriate (e.g., pH 7.2-7.4 for Tris-based buffers). Consider adding cryoprotectants like glycerol (B35011) (25-50%) to your storage buffer to prevent ice crystal formation.[1][3] 3. Gentle Thawing: Thaw aliquots slowly on ice. 4. Centrifugation: If aggregates are present, centrifuge the sample at a low speed to pellet the precipitate and recover the soluble protein.[2]
Loss of Activity I am observing reduced or no biological activity of my this compound protein in my assays. What could be the reason?Cause: Loss of activity can be due to improper storage temperature, oxidation, or proteolytic degradation.[1][4] Solution: 1. Verify Storage Temperature: For long-term storage, -80°C is ideal. For short-term storage, -20°C is acceptable.[4] 2. Prevent Oxidation: Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to a final concentration of 1-5 mM in your storage buffer, especially if your protein has exposed cysteine residues.[1] 3. Inhibit Proteases: If proteolytic degradation is suspected, add a protease inhibitor cocktail to your protein solution.[1]
Low Protein Yield After Dialysis/Buffer Exchange After dialyzing or performing a buffer exchange with my this compound protein, I see a significant loss of protein. Why is this happening?Cause: The protein may be precipitating due to an inappropriate new buffer or removal of stabilizing agents.[5] Solution: 1. Check Buffer Compatibility: Ensure the new buffer has a suitable pH and ionic strength for your this compound protein. Dialysis against deionized water can cause precipitation.[5] 2. Maintain Stabilizers: If your initial buffer contained stabilizers like glycerol, it is often beneficial to include them in the new buffer as well.[5] 3. Use a Desalting Column: As an alternative to dialysis, a desalting column can be a faster method to remove small molecules like imidazole (B134444) and may reduce the risk of precipitation.[5]

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for storing this compound protein?

For long-term storage, -80°C is recommended to minimize enzymatic activity and degradation. For short-term storage (weeks to months), -20°C is suitable, especially when the protein is in a solution containing a cryoprotectant like 50% glycerol.[4]

2. Should I aliquot my this compound protein?

Yes, it is highly recommended to aliquot the protein into single-use volumes upon first receipt. This will prevent repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[1][2]

3. What are cryoprotectants and should I use them?

Cryoprotectants are substances that protect proteins from damage during freezing. Glycerol and sugars like trehalose (B1683222) and sucrose (B13894) are common cryoprotectants.[6][7] For this compound, using a storage buffer containing 25-50% glycerol is a common practice to prevent the formation of damaging ice crystals.[1][3]

4. What buffer components are recommended for storing this compound protein?

A common storage buffer for recombinant this compound includes a buffering agent (e.g., Tris) at a pH of 7.2-7.4 and 50% glycerol.[1] For lyophilized protein, a combination of PBS, trehalose, and mannitol (B672) has been used.[8] The addition of reducing agents (e.g., 1-5 mM DTT) can also be beneficial to prevent oxidation.[1]

5. How can I prevent microbial contamination?

If storing at 4°C for a short period, the addition of antimicrobial agents like sodium azide (B81097) (0.02-0.05%) can prevent microbial growth. However, be aware that sodium azide can interfere with some biological assays. For long-term frozen storage, microbial growth is generally not an issue.

Quantitative Data on Stabilizing Additives

The following tables summarize the typical concentrations and effects of common additives used to enhance protein stability.

Table 1: Cryoprotectants

CryoprotectantTypical ConcentrationMechanism of ActionReference(s)
Glycerol25-50% (v/v)Prevents ice crystal formation, increases solvent viscosity, and stabilizes protein structure through preferential hydration.[3][7][9][3][7][9]
Trehalose5-10% (w/v)Forms a rigid, amorphous matrix during lyophilization, replacing water molecules and preserving the protein's native conformation.[6][10][11][6][10][11]
Sucrose5-10% (w/v)Similar to trehalose, it acts as a water substitute and forms a protective glassy matrix.[8][12][8][12]
Mannitol1-5% (w/v)Often used as a bulking agent in lyophilization to prevent cake collapse and can contribute to stabilization.[8][8]

Table 2: Other Buffer Additives

AdditiveTypical ConcentrationMechanism of ActionReference(s)
Dithiothreitol (DTT)1-5 mMA reducing agent that prevents the oxidation of cysteine residues and the formation of intermolecular disulfide bonds that can lead to aggregation.[1][1]
EDTA1-5 mMA chelating agent that sequesters divalent metal ions which can catalyze oxidation or act as cofactors for proteases.[1][1]
Protease InhibitorsVaries (cocktail)A mixture of compounds that inhibit a broad range of proteases, preventing proteolytic degradation of the protein.[1][1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of your this compound protein.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature to determine its thermal stability, including the melting temperature (Tm).[13][14]

Materials:

  • Purified this compound protein (0.1-2 mg/mL)

  • Matched dialysis buffer

  • Differential Scanning Calorimeter

Methodology:

  • Sample Preparation: Dialyze the this compound protein sample extensively against the desired buffer. The final dialysis buffer will be used as the reference.[15]

  • Instrument Setup: Start the DSC instrument and allow it to equilibrate. Set the pressure in the cells to prevent boiling at higher temperatures.[13]

  • Loading: Load the reference cell with the matched buffer and the sample cell with the this compound protein solution. Ensure no bubbles are present.[16]

  • Parameter Setup:

    • Set the starting temperature (e.g., 20°C) and the final temperature (e.g., 100°C).[13]

    • Set the scan rate (e.g., 60-90 °C/hour).[15]

  • Data Acquisition: Run the experiment, recording the differential power required to heat the sample and reference cells as a function of temperature.

  • Data Analysis: After subtracting the buffer-buffer scan from the protein scan, the resulting thermogram will show a peak corresponding to the unfolding of the protein. The apex of this peak is the melting temperature (Tm).[13]

Protocol 2: Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is an excellent method for detecting protein aggregation.[17][18]

Materials:

  • Purified this compound protein

  • Matched buffer

  • DLS instrument and cuvettes

  • Syringe filters (0.1 or 0.22 µm)

Methodology:

  • Sample Preparation:

    • Filter the protein sample and the matched buffer through a 0.1 or 0.22 µm syringe filter to remove dust and large aggregates.[18]

    • The optimal protein concentration will vary depending on the instrument, but typically ranges from 0.5 to 2 mg/mL.

  • Cuvette Preparation: Thoroughly clean the cuvette with filtered water and ethanol (B145695) to remove any contaminants. Dry completely.[17][19]

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement:

    • Pipette the filtered buffer into the clean cuvette to take a blank measurement.

    • Carefully pipette the filtered protein sample into the cuvette, avoiding the introduction of air bubbles.[20]

    • Place the cuvette in the instrument and allow the sample to equilibrate for a few minutes.[20]

    • Acquire data according to the instrument's software instructions. Collect multiple measurements for reproducibility.[21]

  • Data Analysis: The software will generate a size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the this compound monomer. The presence of larger species indicates aggregation.[21]

Visualizations

This compound-Integrin Signaling Pathway

The binding of this compound to host cell β1-integrins triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake.[22][23][24]

Invasin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin β1-Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K RhoGTPases Rho GTPases (Rac1, Cdc42) Src->RhoGTPases PI3K->RhoGTPases Actin Actin Cytoskeleton Rearrangement RhoGTPases->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-integrin signaling cascade.

Experimental Workflow for Protein Stability Assessment

A logical workflow is crucial for efficiently determining the optimal storage conditions for this compound protein.

Stability_Workflow Start Purified This compound Protein BufferScreen Buffer Condition Screening (pH, Salt) Start->BufferScreen AdditiveScreen Additive Screening (Glycerol, Trehalose, etc.) BufferScreen->AdditiveScreen AssessInitial Initial Stability Assessment (DLS for aggregation) AdditiveScreen->AssessInitial FreezeThaw Freeze-Thaw Stress Test AssessInitial->FreezeThaw ThermalStress Thermal Stress (Incubate at 37°C) AssessInitial->ThermalStress AssessPostStress Post-Stress Assessment (DLS, Functional Assay) FreezeThaw->AssessPostStress ThermalStress->AssessPostStress DSC Determine Tm (DSC) AssessPostStress->DSC Optimal Optimal Storage Condition Identified DSC->Optimal

Caption: Workflow for assessing protein stability.

References

reducing background signal in invasin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for invasin immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the immunofluorescence staining of this compound, a key bacterial protein involved in host cell invasion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to high background signals and other artifacts in your this compound immunofluorescence experiments.

Q1: What are the most common causes of high background staining in immunofluorescence?

High background staining can obscure your specific signal and lead to misinterpretation of results. The primary causes include:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample.

  • Antibody Concentration: Primary or secondary antibody concentrations are too high.[1][2][3]

  • Insufficient Washing: Inadequate removal of unbound antibodies.[1]

  • Autofluorescence: Natural fluorescence from the cells or tissue.

  • Fixation Issues: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background.[4]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the sample.[2]

Q2: I'm seeing a lot of non-specific signal in my negative control (no primary antibody). What should I do?

This strongly suggests that your secondary antibody is binding non-specifically. Here are some steps to resolve this:

  • Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[5]

  • Increase Blocking Time: Extend the blocking incubation period to ensure all non-specific sites are covered.[1][3]

  • Dilute Secondary Antibody: Your secondary antibody may be too concentrated. Perform a titration to find the optimal dilution.

  • Use a Cross-Adsorbed Secondary Antibody: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.

Q3: My entire sample is glowing, even in areas where I don't expect to see this compound. How can I fix this?

This could be due to several factors, including issues with your primary antibody, blocking, or washing steps.

  • Optimize Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. It is recommended to perform a titration experiment to determine the optimal dilution.[2]

  • Improve Washing Steps: Increase the number and duration of washes between antibody incubation steps to effectively remove unbound antibodies.

  • Check Blocking Buffer Composition: Ensure your blocking buffer is appropriate for your experiment. For example, if you are detecting phosphorylated proteins, avoid using milk-based blockers as they contain phosphoproteins that can increase background.

Q4: How can I reduce autofluorescence in my samples?

Autofluorescence can be a significant source of background noise. Here are some strategies to minimize it:

  • Use a Quenching Agent: Reagents like Sudan Black B or trypan blue can be used to quench autofluorescence.

  • Choose the Right Fluorophore: If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.

  • Optimize Fixation: Use the mildest fixation conditions that preserve your antigen of interest. Over-fixation with aldehydes can increase autofluorescence.[4]

Data Presentation: Comparison of Blocking Buffers

Choosing the right blocking buffer is critical for reducing background and improving the signal-to-noise ratio. While the optimal blocking agent can be application-specific, the following table summarizes the general characteristics and effectiveness of common blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive and readily available.Can contain endogenous immunoglobulins that may cross-react with secondary antibodies.
Normal Serum 5-10% in PBS/TBSHighly effective at blocking non-specific binding of the secondary antibody when the serum is from the same species as the secondary antibody host.More expensive than BSA.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. May interfere with biotin-avidin detection systems.
Fish Gelatin 0.1-0.5% in PBS/TBSLess likely to cross-react with mammalian antibodies.May not be as effective as serum for all applications.
Commercial Blocking Buffers VariesOften protein-free, reducing the risk of cross-reactivity. Optimized for high signal-to-noise ratio.Generally more expensive than homemade buffers.[6]

Experimental Protocols

This section provides a detailed methodology for a typical immunofluorescence experiment for staining this compound on the surface of Yersinia.

Detailed Immunofluorescence Protocol for this compound Staining of Yersinia

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100 (if permeabilization is required for intracellular targets) or without Triton X-100 for surface staining.

  • Primary Antibody: Anti-Invasin antibody (diluted in blocking buffer)

  • Secondary Antibody: Fluorophore-conjugated goat anti-species of primary antibody (diluted in blocking buffer)

  • Mounting Medium with DAPI

  • Coverslips and microscope slides

Procedure:

  • Bacterial Culture and Seeding: Grow Yersinia expressing this compound to the desired optical density. For adherent cells, seed them onto coverslips in a multi-well plate and allow them to adhere. For suspension cells, they can be cytospun onto slides.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add the blocking buffer to the cells and incubate for 1 hour at room temperature. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-invasin primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

This compound-Integrin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Yersinia this compound to host cell integrins, leading to bacterial uptake.

InvasinSignaling Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK activates HostCell Host Cell Membrane Src Src Kinase FAK->Src activates Actin Actin Cytoskeleton Rearrangement Src->Actin promotes Uptake Bacterial Uptake Actin->Uptake leads to

This compound-mediated signaling cascade for bacterial entry.
Immunofluorescence Experimental Workflow

This diagram outlines the key steps in a typical indirect immunofluorescence experiment for detecting this compound.

IF_Workflow start Start: Sample Preparation fixation Fixation (e.g., 4% PFA) start->fixation blocking Blocking (e.g., 5% Normal Serum) fixation->blocking primary_ab Primary Antibody Incubation (Anti-Invasin) blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mount Mounting (with DAPI) wash2->mount image Imaging mount->image

Standard indirect immunofluorescence workflow.

References

Technical Support Center: Optimizing IPTG Concentration for Invasin Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration for recombinant invasin protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the IPTG induction of this compound expression in E. coli.

Issue 1: Low or No this compound Expression After IPTG Induction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal IPTG Concentration Perform a pilot study with a range of IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) to determine the optimal level for this compound expression.[1][2][3][4][5]
Incorrect Induction Time/Temperature Optimize the post-induction incubation period and temperature. Try inducing for a longer duration (e.g., 12-24 hours) at a lower temperature (16-25°C) or for a shorter period (2-4 hours) at a higher temperature (30-37°C).[1][3][6][7]
Problems with the Expression Vector or Insert Verify the integrity of your expression construct by sequencing to ensure the this compound gene is in the correct frame and free of mutations.[4]
Inefficient Protein Extraction Ensure your lysis method is effective. Sonication or French press are common methods. The addition of lysozyme (B549824) and protease inhibitors can improve protein recovery and prevent degradation.[1][8]
Toxicity of this compound Protein If this compound is toxic to the E. coli host, this can lead to poor cell growth and low protein yield.[9][10][11] Consider using a lower IPTG concentration, a lower induction temperature, or a strain with tighter expression control (e.g., BL21(DE3)pLysS).[12][13][14][15]
Suboptimal Growth Medium Using a richer medium like Terrific Broth (TB) instead of Luria-Bertani (LB) broth can sometimes lead to higher cell densities and increased protein yields.[16][17]

A step-by-step workflow for optimizing IPTG concentration.

Signaling Pathway

IPTG Induction of the Lac Operon

The expression of this compound in pET vector systems within E. coli BL21(DE3) is typically under the control of the T7 promoter, which is itself regulated by the lac operon.

Mechanism of Induction:

  • In the absence of IPTG: The lac repressor protein (LacI), encoded by the lacI gene, binds to the lac operator sequence on the DNA. This binding blocks the E. coli RNA polymerase from transcribing the T7 RNA polymerase gene. [18][19]2. In the presence of IPTG: IPTG, a structural analog of allolactose, binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator. [18][19]3. Transcription of T7 RNA Polymerase: With the operator unbound, E. coli RNA polymerase can transcribe the T7 RNA polymerase gene.

  • Transcription of this compound: The newly synthesized T7 RNA polymerase is highly specific for the T7 promoter upstream of the cloned this compound gene in the pET vector. It binds to this promoter and drives high-level transcription of the this compound mRNA.

  • Translation of this compound: The this compound mRNA is then translated into the this compound protein by the host cell's ribosomes.

IPTG Induction Pathway

IPTG_Induction_Pathway cluster_Ecoli_Genome E. coli Genome cluster_pET_Vector pET Vector lac_operon lac Operon T7_pol_gene T7 RNA Pol Gene lac_operon->T7_pol_gene controls T7_RNA_Pol T7 RNA Pol T7_pol_gene->T7_RNA_Pol produces T7_promoter T7 Promoter invasin_gene This compound Gene T7_promoter->invasin_gene drives transcription of Invasin_Protein This compound Protein invasin_gene->Invasin_Protein translates to IPTG IPTG LacI LacI Repressor IPTG->LacI binds & inactivates LacI->lac_operon represses Ecoli_RNA_Pol E. coli RNA Pol Ecoli_RNA_Pol->T7_pol_gene transcribes T7_RNA_Pol->T7_promoter binds to

The signaling pathway of IPTG-mediated induction of this compound expression.

References

Technical Support Center: Optimizing Invasin Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant invasin production. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for selecting the appropriate E. coli strain and troubleshooting common expression issues.

Frequently Asked Questions (FAQs)

Q1: What is the best E. coli strain for expressing recombinant Yersinia this compound?

A1: The optimal E. coli strain for this compound production depends on several factors, including the specific this compound construct and the potential for toxicity to the host. This compound, being a bacterial outer membrane protein, can be challenging to express at high levels in a soluble and functional form.[1][2]

BL21(DE3) is a common starting point due to its deficiency in Lon and OmpT proteases, which reduces proteolytic degradation of the target protein.[3][4] However, the strong T7 promoter system in BL21(DE3) can lead to high levels of basal expression, which may be toxic to the cells even before induction.[5][6]

For potentially toxic proteins like this compound, strains with tighter control over expression are often more successful.[7] Recommended strains include:

  • BL21(DE3)pLysS or pLysE: These strains carry a plasmid expressing T7 lysozyme (B549824), an inhibitor of T7 RNA polymerase. This reduces basal expression of the target gene, which can be crucial for cell viability when expressing toxic proteins.[5][8]

  • C41(DE3) and C43(DE3): These are derivatives of BL21(DE3) that have mutations allowing for better expression of toxic and membrane proteins.[2][3][8] They are often a good choice when high levels of expression in standard BL21(DE3) lead to cell death or inclusion body formation.

  • BL21-AI: This strain has the T7 RNA polymerase gene under the control of the arabinose-inducible araBAD promoter, which provides very tight regulation and can significantly reduce basal expression.[5][8]

Q2: My this compound expression is very low or undetectable. What should I do?

A2: Low or no expression is a common issue. Several factors could be at play, from the expression vector to the culture conditions.[9][10] A systematic troubleshooting approach is recommended. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q3: My this compound is forming inclusion bodies. How can I improve its solubility?

A3: Inclusion bodies are insoluble aggregates of misfolded protein. Optimizing expression conditions to slow down the rate of protein synthesis can often promote proper folding and increase the yield of soluble protein. Key strategies include:

  • Lowering the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[11][12]

  • Reducing the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can decrease the expression rate.[11][12]

  • Using a weaker promoter or a strain with tighter regulation: This can prevent overwhelming the cellular folding machinery.

  • Co-expression of chaperones: Strains like ArcticExpress(DE3) co-express cold-adapted chaperonins that can assist in proper protein folding at low temperatures.[8]

Q4: How can I confirm if my expressed this compound is functional?

A4: Functional validation of this compound typically involves assessing its ability to bind to its target receptor, β1 integrin, on mammalian cells.[1][13] This can be tested through cell-based assays such as:

  • Cell adhesion assays: Coating a plate with purified this compound and measuring the adhesion of cells known to express β1 integrins.

  • Invasion assays: Using recombinant E. coli expressing this compound on their surface to invade cultured mammalian cells.[14][15][16] The number of internalized bacteria can be quantified.

E. coli Strain Selection Guide

Choosing the right host strain is a critical first step for successful this compound production. The following table summarizes the key characteristics of commonly used E. coli strains for protein expression to help you make an informed decision.

StrainKey FeaturesAdvantages for this compound ProductionDisadvantages
BL21(DE3) Deficient in Lon and OmpT proteases; contains T7 RNA polymerase gene under lacUV5 control.[3][4]General-purpose, high-level expression.[3]Prone to basal ("leaky") expression, which can be toxic.[5]
BL21(DE3)pLysS/pLysE Expresses T7 lysozyme, an inhibitor of T7 RNA polymerase.[5][8]Reduces basal expression, improving stability of plasmids encoding toxic proteins.[5][17]Lower overall yield compared to BL21(DE3) might be observed. T7 lysozyme can interfere with cell lysis.[5]
C41(DE3) / C43(DE3) Mutations that tolerate toxic protein expression.[3][8]Often successful for expressing toxic and membrane proteins that fail in other strains.[2][3]Mutations are not fully characterized; performance can be protein-specific.
BL21-AI T7 RNA polymerase gene is under the control of the tightly regulated araBAD promoter (induced by arabinose).[5][8]Very tight control of expression, minimizing toxicity from basal expression.[5][8]Requires arabinose for induction; glucose must be absent from the medium to prevent catabolite repression.[8]
Rosetta(DE3) Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons.Improves expression of proteins from eukaryotic sources or other organisms with different codon usage.[3]May not be necessary for Yersinia this compound, which is of bacterial origin.
SHuffle T7 Express Engineered for enhanced disulfide bond formation in the cytoplasm.[3]Useful if your this compound construct contains disulfide bonds that need to form correctly in the cytoplasm.[3]May not be necessary for all this compound constructs.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound expression experiments.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Protein Yield 1. Plasmid/Gene Sequence Issue: Incorrect sequence, frameshift mutation, or missing start/stop codons.- Verify the plasmid sequence. - Ensure the gene is in the correct reading frame.
2. Codon Bias: The this compound gene may contain codons that are rare in E. coli.[9][12]- Use a codon-optimized gene sequence for E. coli expression. - Use a host strain that supplies tRNAs for rare codons, such as Rosetta(DE3).[3][9]
3. Protein Toxicity: High basal expression of this compound is lethal to the cells.[7][9][18]- Switch to a strain with tighter regulation (e.g., BL21(DE3)pLysS, C41(DE3), or BL21-AI).[8][9][11] - Add glucose (1%) to the medium to repress the lac promoter before induction.[11]
4. Inefficient Induction: Suboptimal inducer concentration or induction time.- Optimize the inducer concentration (e.g., IPTG from 0.1 to 1 mM).[11] - Vary the induction time (e.g., 3 hours to overnight).[11]
5. Protein Degradation: The expressed this compound is being degraded by host proteases.- Although BL21 is protease-deficient, other proteases may be active. Add protease inhibitors during cell lysis.[11]
Protein in Inclusion Bodies 1. High Expression Rate: Protein is being synthesized too quickly to fold properly.- Lower the induction temperature to 16-25°C.[11][12] - Reduce the inducer concentration.[11][12]
2. Suboptimal Culture Conditions: The cellular environment is not conducive to proper folding.- Try different growth media. - Ensure adequate aeration during growth and induction.
3. Disulfide Bond Formation Issues: If the this compound construct has disulfide bonds, they may not be forming correctly in the reducing environment of the E. coli cytoplasm.- Use a strain engineered for cytoplasmic disulfide bond formation, such as SHuffle T7 Express.
4. Lack of Chaperones: Insufficient cellular machinery to assist in folding.- Co-express molecular chaperones. - Use a strain like ArcticExpress(DE3) that provides chaperonins, especially for low-temperature expression.[8]
Cell Lysis or Poor Growth After Induction 1. Protein Toxicity: The expressed this compound is toxic to the host cells.[18]- Confirm toxicity by comparing the growth of cells with the this compound plasmid versus an empty vector control after induction.[18] - Use a strain with tighter expression control (see above).[8][9] - Lower the induction temperature and/or inducer concentration.[11]
2. Plasmid Instability: Cells that lose the plasmid may outcompete plasmid-bearing cells.- Ensure the antibiotic concentration in the growth medium is maintained. - Grow cultures from a fresh colony.[11]

Experimental Protocols

Protocol 1: Transformation of E. coli with this compound Expression Plasmid
  • Thaw a 50 µL aliquot of competent E. coli cells (e.g., BL21(DE3)) on ice.

  • Add 1-5 µL of the this compound expression plasmid DNA to the cells.

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice and incubate for 2 minutes.

  • Add 950 µL of SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.

  • Incubate the plate overnight at 37°C.

Protocol 2: Small-Scale Expression Trial for this compound
  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Remove a 1 mL "uninduced" sample.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.4 mM).

  • Incubate the culture under the desired expression conditions (e.g., 4 hours at 30°C or overnight at 18°C).

  • After the induction period, measure the final OD₆₀₀ and harvest the cells by centrifugation.

  • Analyze the "uninduced" and "induced" samples by SDS-PAGE to check for this compound expression.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis start Select E. coli Strain (e.g., BL21(DE3)pLysS) transform Transform with This compound Plasmid start->transform culture Inoculate Culture transform->culture grow Grow to OD600 0.6-0.8 culture->grow induce Induce Expression (e.g., IPTG, 18°C) grow->induce harvest Harvest Cells induce->harvest lysis Cell Lysis harvest->lysis sds_page SDS-PAGE Analysis lysis->sds_page end Proceed to Scale-up or Troubleshoot sds_page->end Evaluate Expression & Solubility

Caption: Experimental workflow for this compound expression in E. coli.

troubleshooting_flowchart start Low/No this compound Expression check_sds Protein visible on SDS-PAGE? start->check_sds no_protein No Protein Detected check_sds->no_protein No low_protein Low Protein Yield check_sds->low_protein Yes check_growth Did cells grow well after induction? toxicity Potential Toxicity check_growth->toxicity No solution_no_protein 1. Verify plasmid sequence. 2. Check for codon bias. 3. Test a different strain. no_protein->solution_no_protein low_protein->check_growth check_solubility Is the protein soluble? low_protein->check_solubility insoluble Inclusion Bodies check_solubility->insoluble No soluble Soluble Protein check_solubility->soluble Yes solution_insoluble 1. Lower induction temp. 2. Reduce IPTG conc. 3. Try solubility-enhancing strain. insoluble->solution_insoluble solution_soluble Optimize induction time and culture conditions. soluble->solution_soluble solution_toxicity 1. Use tighter regulation strain (e.g., BL21-AI). 2. Reduce basal expression. toxicity->solution_toxicity

Caption: Troubleshooting flowchart for low this compound expression.

invasin_pathway cluster_bacteria Recombinant E. coli cluster_host Host Mammalian Cell ecoli E. coli This compound This compound ecoli->this compound expresses integrin β1 Integrin This compound->integrin binds to cytoskeleton Cytoskeletal Rearrangement integrin->cytoskeleton uptake Bacterial Uptake cytoskeleton->uptake

Caption: this compound-mediated cell entry pathway.

References

Technical Support Center: Improving Invasin-Coated Nanoparticle Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with invasin-coated nanoparticles. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why am I observing low uptake efficiency of my this compound-coated nanoparticles?

A1: Low uptake efficiency can stem from several factors related to the nanoparticles, the target cells, or the experimental conditions.

  • Nanoparticle Characteristics:

    • This compound Density: The concentration of this compound on the nanoparticle surface is critical. While a higher density can increase binding affinity, excessive coating can lead to steric hindrance. An optimal concentration must be determined experimentally.[1] The multimerization of this compound on the surface is also crucial, as it promotes the clustering of integrin receptors, which is a key signal for internalization.[2]

    • Size and Shape: Nanoparticles between 40-50 nm are often optimal for receptor-mediated endocytosis.[3] Particles larger than 150 nm may be too large for efficient internalization by some cell types.[3]

    • Surface Charge: Since cell membranes are negatively charged, nanoparticles with a positive surface charge (zeta potential) are often internalized more readily.[3][4]

    • Aggregation: Nanoparticles may aggregate in culture media with high salt concentrations, leading to larger particle clusters that are not efficiently taken up.[5] Ensure your nanoparticles are stable in your chosen experimental buffer.

  • Cellular Factors:

    • Integrin Expression: this compound primarily targets β1 integrins.[6][7] The target cell line must express sufficient levels of these receptors on their surface. It is advisable to confirm β1 integrin expression using techniques like flow cytometry or western blotting.

    • Cell Type: Different cell types have varying capacities for phagocytosis and endocytosis. Even if they express the target integrin, their intrinsic uptake machinery may differ.

  • Experimental Conditions:

    • Incubation Time: Uptake is a time-dependent process. You may need to optimize the incubation period to achieve maximal internalization.

    • Serum Proteins: Proteins in the culture serum can coat nanoparticles, forming a "protein corona" that may mask the this compound ligands and reduce specific binding to integrins.[8] Consider reducing serum concentration or using serum-free media during the uptake experiment, if compatible with your cells.

Q2: My nanoparticles are aggregating in the culture medium. What can I do?

A2: Nanoparticle aggregation is a common issue, often caused by high ionic strength in physiological buffers or culture media. Here are some solutions:

  • Use Stabilizers: The addition of a stabilizing agent can prevent aggregation. Serum albumin (e.g., BSA or HSA) is commonly used to coat nanoparticles and improve their dispersion and stability in media.[5]

  • Optimize Sonication: Ensure your nanoparticle stock is properly dispersed before adding it to the culture medium. Use a specific ultrasound energy to break up agglomerates; however, excessive energy does not typically improve dispersion further.[5]

  • Modify Surface Chemistry: Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can create a "stealth" layer that reduces opsonization and aggregation, prolonging circulation time and stability.[9]

  • Check pH and Ionic Strength: The stability of your nanoparticles may be dependent on the pH and salt concentration of the medium. Test stability in different buffers to find the optimal conditions.[10]

Q3: How can I accurately quantify the uptake of my nanoparticles?

A3: Several methods can be used to quantify nanoparticle uptake, each with its own advantages and disadvantages. The choice of method depends on the nanoparticle type, available equipment, and the specific information you need.

  • Flow Cytometry: This is a high-throughput method ideal for fluorescently labeled nanoparticles. It can provide quantitative data on the percentage of cells that have taken up nanoparticles and the relative amount of uptake per cell.[11][12]

  • Microscopy (Confocal and Electron): Microscopy provides direct visual evidence of internalization and information on the subcellular localization of nanoparticles. While powerful for confirmation, it is often laborious and less quantitative than other methods unless combined with stereology.[13][14]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique is the gold standard for quantifying metallic nanoparticles (e.g., gold, iron oxide). It measures the mass of the element, providing an absolute number of nanoparticles per cell, but it does not distinguish between internalized and membrane-bound particles without additional steps.[13]

  • Fluorescence Plate Reader: This method involves incubating cells with fluorescent nanoparticles, lysing the cells, and measuring the total fluorescence in a plate reader. It is a simple, high-throughput method for comparing relative uptake between different conditions but lacks single-cell resolution.

Q4: Which cell lines are best for studying this compound-mediated uptake?

A4: The ideal cell line will have high surface expression of β1 integrins. This compound from Yersinia pseudotuberculosis is known to bind to several β1 integrins (e.g., α3β1, α4β1, α5β1, α6β1).[7]

  • Epithelial Cells: Many human epithelial cell lines, such as HeLa or A549, are susceptible to this compound-mediated entry.[15][16]

  • Fibroblasts: Synovial fibroblasts have been used to study this compound-mediated phagocytosis and downstream signaling.[15]

  • M Cells: In vivo, Yersinia uses this compound to target M cells in the Peyer's patches of the intestine, which uniquely express β1 integrins on their apical surface.[6] While primary M cell cultures are challenging, they represent the most physiologically relevant model.

Before starting extensive experiments, it is crucial to validate β1 integrin expression on your chosen cell line.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to guide experimental design.

Table 1: Key Physicochemical Parameters Influencing Nanoparticle Uptake

ParameterOptimal Range / TypeNotesCitations
Size (Diameter) 40 - 50 nmOptimal for inducing receptor-mediated endocytosis. Sizes >150 nm may be too large for efficient uptake by non-phagocytic cells.[3]
Surface Charge (Zeta Potential) PositiveA positive charge enhances interaction with the negatively charged cell membrane, often leading to higher uptake.[3][4]
Shape SphericalSpherical particles are generally taken up more readily by cells compared to rod-shaped or other elongated morphologies.[4]
This compound Concentration To be optimizedMust be sufficient for receptor binding but not so high as to cause steric hindrance. Dimerization or multimerization enhances uptake.[1][2]

Table 2: Comparison of Common Nanoparticle Uptake Quantification Methods

MethodPrincipleProsConsCitations
Flow Cytometry Measures fluorescence of individual cells passing through a laser.High-throughput, quantitative, provides single-cell data.Requires fluorescently labeled nanoparticles; cannot distinguish internalized vs. membrane-bound without quenching.[11][12]
Confocal Microscopy Optical sectioning to create 3D images of cells.Provides direct visual proof of internalization and subcellular location.Low-throughput, semi-quantitative without complex analysis.[13][17]
ICP-MS Atomizes sample and measures elemental mass.Extremely sensitive, provides absolute quantification.Destructive, expensive, does not differentiate internalized vs. membrane-bound particles.[13]
Plate Reader Assay Measures bulk fluorescence from lysed cell populations in a multi-well plate.Simple, very high-throughput, good for relative comparisons.No single-cell data, provides only an average from the population.[17]

Visual Diagrams: Pathways and Workflows

The following diagrams illustrate key processes and logical flows relevant to your experiments.

InvasinSignalingPathway NP This compound-Coated Nanoparticle Integrin β1 Integrin Receptor NP->Integrin Binding Clustering Integrin Clustering Integrin->Clustering Induces RhoA Activation of RhoA GTPase Clustering->RhoA Signals Actin Actin Cytoskeleton Rearrangement RhoA->Actin Phagocytosis Phagocytic Cup Formation Actin->Phagocytosis Internalization Internalization (Endosome) Phagocytosis->Internalization

Caption: this compound-mediated nanoparticle uptake signaling cascade.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture 1. Seed & Culture Target Cells NP_Prep 2. Prepare & Characterize This compound-NPs Incubation 3. Incubate Cells with NPs NP_Prep->Incubation Wash 4. Wash to Remove Unbound NPs Incubation->Wash Acquisition 5. Process Cells for Chosen Assay Wash->Acquisition FACS Flow Cytometry Acquisition->FACS Microscopy Microscopy Acquisition->Microscopy ICPMS ICP-MS Acquisition->ICPMS Analysis 6. Data Analysis & Quantification FACS->Analysis Microscopy->Analysis ICPMS->Analysis

Caption: General experimental workflow for an uptake assay.

TroubleshootingTree Start Problem: Low Uptake Efficiency Check_NPs Check Nanoparticle Properties Start->Check_NPs Check_Cells Check Cell Health & Type Start->Check_Cells Check_Protocol Check Experimental Protocol Start->Check_Protocol NP_Size Size/Charge Correct? (DLS, Zetasizer) Check_NPs->NP_Size NP_Coat This compound Coating Optimal? (Titration) Check_NPs->NP_Coat NP_Agg Aggregating in Media? (DLS in media) Check_NPs->NP_Agg Cell_Viability Cells Healthy? Check_Cells->Cell_Viability Cell_Integrin Sufficient β1 Integrin Expression? (FACS/WB) Check_Cells->Cell_Integrin Protocol_Time Incubation Time Sufficient? Check_Protocol->Protocol_Time Protocol_Serum Serum Interference? (Test low-serum) Check_Protocol->Protocol_Serum Protocol_Wash Washing Steps Too Harsh? Check_Protocol->Protocol_Wash

Caption: Troubleshooting logic for low nanoparticle uptake.

Experimental Protocols

Protocol 1: General Nanoparticle Uptake Assay by Flow Cytometry

This protocol describes a general method for quantifying the uptake of fluorescently-labeled, this compound-coated nanoparticles.

Materials:

  • Target cells expressing β1 integrins

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent this compound-coated nanoparticles (this compound-NPs)

  • Control nanoparticles (e.g., uncoated or coated with a control protein like BSA)

  • Trypsin or other non-enzymatic cell dissociation buffer

  • Flow cytometer tubes

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Nanoparticle Preparation: Dilute the this compound-NPs and control nanoparticles to the desired final concentration in pre-warmed culture medium. It is recommended to test a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[1]

  • Incubation: Remove the old medium from the cells and add the nanoparticle-containing medium. Include wells with cells only (no nanoparticles) as a negative control for autofluorescence. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Washing: Aspirate the nanoparticle-containing medium. Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized or strongly bound to the membrane.

  • Cell Detachment: Add trypsin or a cell dissociation buffer to each well and incubate until cells detach. Neutralize with complete medium.

  • Sample Preparation for Flow Cytometry: Transfer the cell suspension to flow cytometer tubes. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 300-500 µL of cold PBS or FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the negative control (cells only) to set the gate for the fluorescent-positive population. Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Preparation of this compound-Coated Nanoparticles (General Guide)

This protocol provides a general guideline for coating pre-fabricated nanoparticles (e.g., carboxylated polystyrene or gold nanoparticles) with recombinant this compound protein via covalent linkage using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • Recombinant this compound protein with an available amine group

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: e.g., Tris buffer or ethanolamine

  • Storage Buffer: e.g., PBS with a stabilizer like BSA or glycerol

Methodology:

  • Nanoparticle Activation: Resuspend carboxylated nanoparticles in Activation Buffer. Add freshly prepared EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. The optimal ratio of EDC/NHS to carboxyl groups on the nanoparticles must be determined empirically. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC/NHS. Resuspend the pellet in a suitable buffer (e.g., PBS pH 7.4). Repeat this washing step twice.

  • This compound Conjugation: Immediately add the recombinant this compound protein to the activated nanoparticles. The ratio of protein to nanoparticles will determine the final coating density and should be optimized.[1] Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction to deactivate any remaining active ester groups and prevent further reactions. Incubate for 30 minutes.

  • Final Washing and Storage: Centrifuge the now-coated nanoparticles to remove unbound this compound and quenching reagents. Wash the pellet three times with the desired Storage Buffer. After the final wash, resuspend the this compound-coated nanoparticles in Storage Buffer.

  • Characterization: Characterize the final product by measuring its size and zeta potential (Dynamic Light Scattering), and confirm successful protein coating (e.g., via a change in zeta potential, gel electrophoresis of the supernatant, or specific protein assays).

References

Technical Support Center: Organoid Growth on Invasin Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for the use of invasin as a substrate for organoid culture. This compound, a bacterial protein, offers a defined, cost-effective, and animal-free alternative to traditional basement membrane extracts like Matrigel®[1][2][3]. This resource addresses common sources of variability and provides solutions to ensure reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for organoid culture?

A1: this compound is an outer membrane protein from Yersinia bacteria that has been repurposed for cell culture[2][3]. A C-terminal fragment of the this compound protein is used to coat culture surfaces. This fragment binds to and activates multiple β1-integrin complexes on the surface of epithelial cells[1][4]. This interaction mimics the natural cell-extracellular matrix (ECM) signaling, promoting cell adhesion, survival, and proliferation, which are essential for organoid growth[1][5]. It is particularly effective for long-term expansion of primary epithelial cells as 2D "organoid sheets" or for 3D cultures when combined with a hydrogel[1][6].

Q2: What are the main advantages of using this compound over traditional matrices like Matrigel®?

A2: this compound offers several key advantages:

  • Defined Composition: It is a single, recombinant protein, eliminating the batch-to-batch variability associated with undefined, tumor-derived matrices[3][6].

  • Cost-Effective: Production of the recombinant this compound protein is affordable[3][6].

  • Animal-Free: As a bacterial protein produced in E. coli, it avoids the use of animal-derived products[1][3].

  • Enables 2D Culture: It is highly effective for growing organoids as 2D sheets, which simplifies imaging, high-throughput screening, and provides direct access to both the apical and basal sides of the cells[1][2][4].

Q3: Can any epithelial cell type be cultured on this compound?

A3: this compound has been shown to support the long-term growth and maintenance of organoids from various tissues, including human intestinal and airway cells, mouse intestinal cells, and even snake venom gland cells[3][7]. The success of the culture depends on the expression of β1-integrins by the cells, as this is the receptor for this compound[1].

Troubleshooting Guide

Variability in organoid growth on this compound can arise from several factors. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Poor or No Cell Attachment

Q: My cells are not attaching to the this compound-coated surface. What could be the problem?

A: This is often related to the coating procedure or the health of the cells.

  • Possible Cause 1: Inadequate Coating. The this compound protein may not have been properly adsorbed to the culture surface.

    • Solution: Ensure the coating concentration is adequate and that the plate was incubated for a sufficient amount of time (e.g., overnight at 4°C or for 2-3 hours at 37°C). Verify that the this compound protein solution was evenly spread across the entire surface.

  • Possible Cause 2: Protein Degradation. The this compound protein may have degraded due to improper storage or handling.

    • Solution: Store this compound aliquots at -80°C and avoid repeated freeze-thaw cycles. Once thawed for coating, use immediately.

  • Possible Cause 3: Low Integrin Expression. The cells may have low expression of the required β1-integrins.

    • Solution: Check the literature or perform flow cytometry to confirm β1-integrin expression on your cell type. Growth of epithelial organoids is highly dependent on integrin signaling[1].

  • Possible Cause 4: Poor Cell Viability. The single-cell dissociation process can be harsh, leading to low viability.

    • Solution: Optimize your dissociation protocol to be as gentle as possible. Minimize enzyme incubation times and mechanical stress. Consider adding a ROCK inhibitor, such as Y-27632, to the medium for the first 24-48 hours after seeding to improve cell survival[1].

Issue 2: High Cell Death After Seeding

Q: A large number of my cells die within the first 24 hours of plating on this compound. Why is this happening?

A: Initial cell death is common, but excessive death points to cellular stress.

  • Possible Cause 1: Anoikis. When cells lose their connection to the ECM, they can undergo a form of programmed cell death called anoikis.

    • Solution: The addition of a ROCK inhibitor (e.g., 10 µM Y-27632) to the culture medium upon seeding can significantly enhance cell survival by preventing anoikis[1].

  • Possible Cause 2: Sub-optimal Seeding Density. If the cell density is too low, cells may lack the necessary cell-cell contacts and paracrine signaling to survive and proliferate.

    • Solution: Perform a titration of cell seeding densities to find the optimal number for your specific cell type.

  • Possible Cause 3: Harsh Dissociation. Over-digestion with enzymes during passaging can damage cell surface proteins, including integrins, and compromise cell health.

    • Solution: Reduce the incubation time or concentration of your dissociation reagent. Ensure complete neutralization of the enzyme after dissociation.

Issue 3: Clumped or Uneven Growth

Q: My organoids are forming dense clumps in some areas while other areas of the plate are empty. How can I achieve a uniform monolayer?

A: This is typically due to incomplete cell dissociation or improper seeding technique.

  • Possible Cause 1: Incomplete Dissociation. If cells are not fully dissociated into a single-cell suspension, they will plate as clumps.

    • Solution: After enzymatic digestion, gently pipette the cell suspension up and down several times to break up any remaining cell aggregates. You may also pass the suspension through a cell strainer (e.g., 40 µm) to remove clumps.

  • Possible Cause 2: Uneven Seeding. If the cell suspension is not mixed well before and during plating, cells will settle unevenly.

    • Solution: Gently swirl the plate in a cross-like or figure-eight pattern immediately after seeding to distribute the cells evenly across the surface. Avoid circular swirling, which can cause cells to accumulate in the center.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues.

TroubleshootingWorkflow start Start: Variability in Organoid Growth issue Identify Primary Issue start->issue no_attach Poor/No Cell Attachment issue->no_attach Attachment high_death High Cell Death Post-Seeding issue->high_death Viability uneven_growth Clumped/Uneven Growth issue->uneven_growth Distribution check_coating Verify this compound Coating (Concentration, Incubation) no_attach->check_coating add_rocki Add ROCK Inhibitor (e.g., Y-27632) high_death->add_rocki ensure_single_cell Ensure Single-Cell Suspension (Strain Cells) uneven_growth->ensure_single_cell check_cells Assess Cell Viability & Integrin Expression check_coating->check_cells optimize_dissociation Optimize Dissociation (Gentler Method) check_cells->optimize_dissociation reassess Re-evaluate Experiment optimize_dissociation->reassess optimize_density Optimize Seeding Density add_rocki->optimize_density optimize_density->optimize_dissociation improve_seeding Improve Seeding Technique (Even Distribution) ensure_single_cell->improve_seeding improve_seeding->reassess solution Problem Resolved reassess->issue Persistent Issue reassess->solution Success

Caption: A logical workflow for troubleshooting organoid growth on this compound.

Quantitative Data Summary

While specific concentrations and densities should be optimized for each cell line, the following table provides a starting point based on available data and general organoid culture protocols.

ParameterRecommendation/ObservationSource
This compound Concentration (3D PIC Hydrogel) 20-25 µM identified as optimal for cystic intestinal organoid formation.[8]
This compound Type C-terminal fragments (e.g., Inv192, Inv497) are effective.[1]
Substrate Comparison This compound is a defined, animal-free substrate, unlike Matrigel®/BME®.[1][3][6]
ROCK Inhibitor (Y-27632) 10 µM is commonly used to improve survival after single-cell dissociation.[1]
Centrifugation Speed 500 x g for 5 minutes at 4°C is used for pelleting organoids.[6][8]

Experimental Protocols & Methodologies

Protocol 1: Coating Culture Plates with this compound

This protocol describes how to coat standard tissue culture plates for 2D organoid sheet culture.

  • Dilute this compound: Thaw the recombinant this compound protein fragment on ice. Dilute it to the desired final concentration (e.g., 10-20 µg/mL) in sterile, ice-cold PBS.

  • Coat Plates: Add a sufficient volume of the diluted this compound solution to cover the entire growth surface of the wells or dish. For a 24-well plate, 250 µL per well is typical.

  • Incubate: Incubate the plates to allow the protein to adsorb to the plastic. This can be done for 2-3 hours at 37°C or overnight at 4°C.

  • Wash: Aspirate the this compound solution. Wash the wells twice with sterile PBS to remove any unbound protein.

  • Use Immediately: The coated plates are now ready for cell seeding. Do not let the surface dry out.

Protocol 2: Establishing 2D Organoid Sheets on this compound
  • Prepare Cells: Harvest established 3D organoids from Matrigel® or a previous 2D culture. Dissociate them into a single-cell suspension using an appropriate enzyme (e.g., TrypLE) and gentle mechanical disruption.

  • Count Cells: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Prepare Seeding Suspension: Resuspend the desired number of cells in pre-warmed, complete organoid growth medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).

  • Seed Cells: Add the cell suspension to the this compound-coated wells. Distribute the cells evenly by gently rocking the plate.

  • Incubate: Place the plate in a 37°C, 5% CO₂ incubator.

  • Medium Changes: Change the medium every 2-3 days. After the first 48 hours, the medium can be switched to one without the ROCK inhibitor. The organoid sheet should become confluent within 5-7 days.

Signaling Pathways and Workflows

This compound-Integrin Signaling Pathway

The diagram below illustrates the signaling cascade initiated when this compound binds to integrin receptors on the cell surface, promoting adhesion and growth.

InvasinSignaling cluster_ECM Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular This compound This compound Protein (Substrate) Integrin β1-Integrin Receptor This compound->Integrin Binding & Activation FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Phosphorylation Cytoskeleton Actin Cytoskeleton Rearrangement FAK->Cytoskeleton Signaling Cascade Survival Cell Survival & Proliferation Pathways FAK->Survival Downstream Signaling Cytoskeleton->Integrin Inside-Out Signaling (Stabilizes Adhesion)

Caption: this compound binds to β1-integrins, activating FAK and downstream pathways.

Experimental Workflow: From 3D Organoids to 2D Sheets

This workflow provides a visual guide to the process of transitioning organoids from a 3D culture to a 2D sheet on an this compound substrate.

ExperimentalWorkflow step1 1. Coat Plate with this compound step4 4. Seed Cells on this compound Plate (+ ROCK Inhibitor) step1->step4 step2 2. Harvest 3D Organoids step3 3. Dissociate to Single Cells step2->step3 step3->step4 step5 5. Incubate & Culture step4->step5 step6 6. Confluent 2D Organoid Sheet step5->step6

Caption: Workflow for establishing a 2D organoid sheet from a 3D culture.

References

Technical Support Center: Recombinant Invasin Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of proteolytic degradation of recombinant invasin during expression and purification.

Frequently Asked Questions (FAQs)

Q1: What is proteolytic degradation, and why is it a problem for recombinant this compound?

A1: Proteolytic degradation is the breakdown of proteins into smaller peptides or amino acids by enzymes called proteases.[1] During the expression and purification of recombinant this compound, host cell proteases (e.g., from E. coli) can be released upon cell lysis and degrade the target protein.[1][2] This reduces the yield of full-length, functional this compound, complicates purification, and can negatively impact downstream applications.[3]

Q2: What are the primary sources of proteases that degrade recombinant this compound?

A2: The primary sources of proteases are the host cells used for expression, such as Escherichia coli.[1] E. coli contains a variety of endogenous proteases in its cytoplasm, periplasm, and membranes.[3] When the cells are lysed to release the recombinant this compound, these proteases come into contact with the target protein and can initiate degradation.[2] Additionally, certain experimental conditions can induce a stress response in the host cells, leading to increased expression of proteases.

Q3: What are the common signs of recombinant this compound degradation?

A3: Proteolytic degradation of recombinant this compound can be identified by the appearance of unexpected, smaller protein bands on an SDS-PAGE gel below the expected molecular weight of the full-length protein. Other signs include a lower than expected yield of the purified protein and loss of biological activity, such as its ability to bind to integrins.[4]

Q4: How can I minimize proteolytic degradation during recombinant this compound expression?

A4: Several strategies can be employed during expression to minimize degradation:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., to 15-25°C) after induction can slow down the activity of proteases and improve proper protein folding, making this compound less susceptible to degradation.[5]

  • Use Protease-Deficient E. coli Strains: Strains like BL21(DE3) are deficient in the Lon and OmpT proteases, which can significantly reduce the degradation of some recombinant proteins.[6] Other specialized strains are also available that lack additional proteases.

  • Optimize Induction Conditions: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the metabolic burden on the host cells and may decrease the expression of stress-related proteases.[5]

  • Consider Periplasmic Expression: Targeting this compound to the periplasm can sometimes reduce degradation as the proteolytic environment in the periplasm may be less harsh than in the cytoplasm.

Troubleshooting Guides

Problem 1: Multiple degradation bands are observed on SDS-PAGE after cell lysis.

This is a common indication that significant proteolysis has occurred during the initial stages of protein extraction.

Troubleshooting Steps:

  • Work Quickly and at Low Temperatures: Perform all cell lysis and subsequent steps on ice or at 4°C to reduce the activity of endogenous proteases.

  • Add Protease Inhibitor Cocktails: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[7] These cocktails contain a mixture of inhibitors that target various classes of proteases.[8]

  • Optimize Lysis Buffer pH: Maintain the pH of the lysis buffer in a range that is optimal for this compound stability but suboptimal for the activity of many proteases (typically around pH 7.0-8.0).[9]

Table 1: Comparison of Common Protease Inhibitor Cocktails

Cocktail ComponentTarget Protease ClassTypical Working ConcentrationNotes
AEBSFSerine Proteases0.1 - 1 mMA less toxic alternative to PMSF.
AprotininSerine Proteases0.6 - 2 µg/mLA reversible inhibitor of trypsin and chymotrypsin.
LeupeptinSerine and Cysteine Proteases0.5 - 5 µMEffective against a broad range of proteases.
Pepstatin AAspartic Proteases0.7 - 5 µMImportant for inhibiting proteases active at acidic pH.
E-64Cysteine Proteases1 - 10 µMAn irreversible inhibitor.
EDTAMetalloproteases1 - 5 mMChelates the metal ions required for metalloprotease activity.

Note: The optimal concentration of each inhibitor may need to be determined empirically.[7]

cluster_0 Troubleshooting Workflow: Degradation During Lysis Start Degradation Bands Observed After Lysis Step1 Work Quickly and at 4°C Start->Step1 Step2 Add Protease Inhibitor Cocktail Step1->Step2 Step3 Optimize Lysis Buffer pH Step2->Step3 End Reduced Degradation Step3->End

Caption: Troubleshooting workflow for degradation during cell lysis.

Problem 2: Recombinant this compound is expressed as insoluble inclusion bodies.

High-level expression of foreign proteins in E. coli often leads to the formation of insoluble aggregates called inclusion bodies. While this can protect the protein from proteases, it requires additional refolding steps to obtain the active protein.[10]

Troubleshooting Steps:

  • Optimize Expression Conditions for Solubility:

    • Lower Temperature: Express the protein at a lower temperature (e.g., 15-20°C) for a longer period (e.g., 16-24 hours).[5]

    • Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM).[5]

  • Isolate and Solubilize Inclusion Bodies: If insoluble expression persists, isolate the inclusion bodies by centrifugation after cell lysis. Solubilize them using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GuHCl).

  • Refold the Solubilized this compound: Gradually remove the denaturant to allow the protein to refold into its native conformation. Common methods include dialysis, dilution, and on-column refolding.[11][12]

cluster_1 Inclusion Body Processing Workflow Start Inclusion Bodies Formed Step1 Optimize Expression for Solubility Start->Step1 Step2 Isolate and Solubilize Inclusion Bodies Step1->Step2 If still insoluble Step3 Refold Solubilized Protein Step2->Step3 End Soluble, Active This compound Step3->End

Caption: Workflow for processing recombinant this compound from inclusion bodies.

Experimental Protocols

Protocol 1: Optimized Expression of Soluble Recombinant this compound in E. coli BL21(DE3)

This protocol is designed to maximize the yield of soluble recombinant this compound while minimizing proteolytic degradation.

Materials:

  • E. coli BL21(DE3) cells transformed with the this compound expression plasmid.

  • LB medium with the appropriate antibiotic.

  • IPTG (100 mM stock solution).

Procedure:

  • Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 20°C.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Continue to incubate at 20°C for 16-18 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Cell Lysis and Purification of Recombinant this compound with Protease Inhibition

This protocol describes the lysis of E. coli cells and initial purification of His-tagged recombinant this compound, with a focus on minimizing proteolysis.

Materials:

  • E. coli cell pellet from Protocol 1.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol.

  • Protease Inhibitor Cocktail (100X stock).

  • Lysozyme (B549824) (10 mg/mL solution).

  • DNase I (1 mg/mL solution).

  • Ni-NTA affinity resin.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol.

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).

  • Add the protease inhibitor cocktail to a 1X final concentration.[7]

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Incubate the supernatant with equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.

  • Load the resin into a column and wash with 10-20 column volumes of Wash Buffer.

  • Elute the recombinant this compound with 5-10 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity and integrity of the protein.

Signaling Pathways

The following diagram illustrates the signaling pathway initiated by Yersinia this compound upon binding to β1-integrins on the surface of a host cell, leading to bacterial internalization.

cluster_2 This compound-Mediated Signaling Pathway for Bacterial Internalization This compound Yersinia this compound Integrin β1-Integrin This compound->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt PLCg1 PLC-γ1 PI3K->PLCg1 Actin Actin Rearrangement Akt->Actin PKC PKCα/β PLCg1->PKC PKC->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: this compound binding to β1-integrin triggers a signaling cascade leading to actin rearrangement and bacterial uptake.[13][14]

References

Technical Support Center: Optimizing Invasin-Integrin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for invasin-integrin binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound-integrin binding assay?

A1: The optimal pH for an this compound-integrin binding assay is typically within the physiological range of 7.2 to 7.5.[1][2] Even minor shifts in pH can alter the charge of amino acid residues involved in the binding interface, potentially affecting protein structure and function.[3] Some studies have shown that an acidic extracellular pH can promote the activation of certain integrins, like αvβ3, which might be a factor to consider in specific experimental contexts.[4][5][6] It is recommended to screen a pH range around the physiological optimum to determine the ideal condition for your specific integrin-invasin pair.[3][7]

Q2: Why are divalent cations crucial for this compound-integrin binding, and which ones should I use?

A2: Divalent cations are indispensable for integrin function as they play a critical role in stabilizing the integrin structure and directly participating in ligand binding.[8][9] The ligand-binding site of integrins often contains a Metal Ion-Dependent Adhesion Site (MIDAS), where a divalent cation coordinates the interaction between the integrin and this compound.[8][10] The most commonly used activating cations are Magnesium (Mg²⁺) and Manganese (Mn²⁺).[11] In contrast, Calcium (Ca²⁺) can sometimes be inhibitory, keeping integrins in an inactive state, although in some cases it can synergize with Mg²⁺ at low concentrations.[8][11][12] The complete removal of divalent cations using chelating agents like EDTA will abrogate binding.[8]

Q3: I am observing high background noise in my ELISA-based binding assay. What are the common causes and solutions?

A3: High background noise in an ELISA can stem from several factors, primarily related to non-specific binding of antibodies or the analyte.[13][14] Common causes include insufficient blocking, suboptimal antibody concentrations, or issues with the washing steps.[15] To mitigate this, ensure you are using an effective blocking agent (e.g., Bovine Serum Albumin (BSA) or non-fat milk) and that the blocking incubation is sufficient.[15][16] Optimizing the concentration of your primary and secondary antibodies through titration is also crucial.[15] Additionally, increasing the number or duration of wash steps can help remove non-specifically bound proteins.[15][17]

Q4: My signal is weak or absent in my binding assay. What should I check?

A4: A weak or absent signal can be due to a variety of factors, including inactive proteins, incorrect buffer composition, or technical errors in the assay procedure.[13] First, verify the integrity and activity of your purified this compound and integrin. Ensure that the binding buffer contains the necessary activating divalent cations like Mg²⁺ or Mn²⁺ and is at the optimal pH.[8][11] Check that all reagents, especially antibodies and substrates, have been stored correctly and have not expired.[17] Finally, review your protocol for any potential errors in pipetting, incubation times, or temperature.[17]

Q5: How can I improve the reproducibility of my this compound-integrin binding assay?

A5: Reproducibility issues often arise from variability in reagents, sample handling, and assay execution.[17] To improve consistency, use freshly prepared buffers and high-quality, purified proteins.[16] When possible, use a multichannel pipette for dispensing reagents to minimize timing differences across the plate.[17] It is also important to maintain consistent incubation times and temperatures.[15][17] Including appropriate positive and negative controls in every experiment is essential to monitor assay performance and identify any deviations.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Inactive Protein: this compound or integrin may be denatured or degraded.- Confirm protein integrity via SDS-PAGE. - Assess protein activity through a separate functional assay if possible. - Ensure proper protein storage conditions.[16]
Suboptimal Buffer Conditions: pH or cation concentration is not conducive to binding.- Verify the pH of your binding buffer.[3] - Ensure the presence of activating divalent cations (e.g., 1-2 mM Mg²⁺ or Mn²⁺).[18] - Perform a buffer optimization screen (see Experimental Protocols).
Incorrect Antibody Concentration: Primary or secondary antibody concentration is too low.- Titrate antibodies to determine the optimal concentration.[15]
Insufficient Incubation Time: Incubation periods for binding or detection steps are too short.- Increase incubation times, ensuring not to excessively dry the plate.[15]
High Background Non-Specific Binding: Antibodies or proteins are adhering to the plate surface.- Optimize blocking buffer (e.g., try different blocking agents like BSA, casein, or commercial blockers).[15][16] - Increase the duration and number of wash steps.[15][17] - Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.
Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically.- Titrate antibodies to find a concentration that maximizes signal-to-noise ratio.[15]
Cross-Reactivity: Secondary antibody is cross-reacting with other components of the assay.- Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[19]
Poor Reproducibility Inconsistent Pipetting: Variation in reagent volumes across wells.- Use calibrated pipettes and practice proper pipetting technique.[17] - Utilize a multichannel pipette for adding samples and reagents.[17]
Temperature Fluctuations: Inconsistent incubation temperatures.- Ensure the incubator provides uniform temperature distribution. Do not stack plates.[13]
Edge Effects: Wells at the edge of the plate behave differently from interior wells.- Avoid using the outer wells of the plate for critical samples. Fill them with buffer or a blank.
Reagent Variability: Inconsistent preparation of buffers and other reagents.- Prepare fresh buffers for each experiment. - Use reagents from the same lot number when possible.

Data Presentation: Buffer Component Optimization

The following table summarizes key buffer components and their typical concentration ranges for optimizing this compound-integrin binding assays.

Buffer Component Typical Concentration Range Purpose Key Considerations
Buffering Agent 20-50 mM (e.g., Tris, HEPES)Maintain a stable pH.Choose a buffer with a pKa close to the desired pH.[3] Tris pH is temperature-sensitive.
pH 7.2 - 8.0Provide an optimal environment for protein structure and binding.Integrin activation and stability can be pH-dependent.[2][4][20]
NaCl 100-150 mMMimic physiological ionic strength and reduce non-specific electrostatic interactions.High salt concentrations can disrupt ionic interactions involved in binding.[21]
MgCl₂ 1-5 mMActivating divalent cation, essential for integrin-ligand binding.[8][11]Often used as the primary activating cation.
MnCl₂ 0.1-1 mMPotent activating divalent cation for many integrins.[11]Can be more effective than Mg²⁺ but may also promote non-specific interactions at higher concentrations.
CaCl₂ 0.1-2 mMCan be inhibitory for some integrins but synergistic with Mg²⁺ for others.[8][11]Its effect is highly dependent on the specific integrin.[11][12]
Blocking Agent 1-5% w/v (e.g., BSA, Casein)Prevents non-specific binding of proteins to the assay surface.[15][16]The choice of blocking agent may need empirical optimization.
Detergent 0.01-0.05% v/v (e.g., Tween-20)Reduces non-specific binding in wash steps.May interfere with some protein interactions; use with caution in the binding buffer itself.[16]

Experimental Protocols

ELISA-Based this compound-Integrin Binding Assay
  • Coating: Coat a high-binding 96-well plate with purified integrin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate 2-3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[18]

  • Binding: Wash the plate as described above. Add serial dilutions of purified this compound (or your test compound) in the optimized binding buffer (e.g., 50mM Tris pH 7.4, 100mM NaCl, 2mM CaCl₂, 1mM MgCl₂, 1mM MnCl₂, 1% BSA) and incubate for 2-3 hours at room temperature.[18]

  • Detection: Wash the plate. Add a primary antibody specific to this compound and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Chip Preparation and Ligand Immobilization: Select an appropriate sensor chip (e.g., CM5). Immobilize the purified integrin onto the sensor surface using standard amine coupling chemistry.

  • Buffer Optimization: For initial optimization, use a running buffer similar to the optimized ELISA binding buffer (e.g., HEPES-buffered saline with Mg²⁺/Mn²⁺ and a low concentration of surfactant like P20).

  • Analyte Injection: Inject a series of concentrations of purified this compound (analyte) over the immobilized integrin surface (ligand) and a reference flow cell.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a mild regeneration buffer (e.g., low pH glycine (B1666218) or a high salt solution) to remove the bound analyte.

  • Data Analysis: Fit the collected sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizations

Invasin_Integrin_Binding_Pathway cluster_0 Cell Membrane Integrin Integrin Receptor (Inactive State) ActiveIntegrin Integrin Receptor (Active State) Integrin->ActiveIntegrin Conformational Change BindingComplex This compound-Integrin Binding Complex ActiveIntegrin->BindingComplex This compound This compound This compound->BindingComplex DivalentCations Mg²⁺ / Mn²⁺ DivalentCations->ActiveIntegrin Activates

Caption: Divalent cation-mediated activation of integrin and subsequent binding of this compound.

Buffer_Optimization_Workflow start Start: Define Baseline Buffer (e.g., Tris, 150mM NaCl, 1mM MgCl₂) ph_screen pH Screen (e.g., 6.8 to 8.0) start->ph_screen cation_screen Divalent Cation Screen (Mg²⁺ vs Mn²⁺ vs Ca²⁺) ph_screen->cation_screen salt_screen Salt Screen (e.g., 50-200mM NaCl) cation_screen->salt_screen analysis Analyze Signal-to-Noise Ratio salt_screen->analysis optimal_buffer Define Optimal Buffer analysis->optimal_buffer

Caption: Experimental workflow for systematic buffer optimization.

Troubleshooting_Tree start Problem Observed in Assay q1 Is the signal weak or absent? start->q1 q2 Is the background high? q1->q2 No sol1 Check protein activity. Verify buffer (pH, cations). Titrate antibodies. q1->sol1 Yes sol2 Optimize blocking step. Increase wash steps. Titrate antibodies. q2->sol2 Yes good Assay OK q2->good No

Caption: Decision tree for troubleshooting common assay problems.

References

Technical Support Center: Invasin Detection via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers detecting the invasin protein from Yersinia species using Western blotting.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound on my Western blot. What are the possible causes?

A1: A complete lack of signal is a common issue that can arise from multiple steps in the Western blot protocol. The primary areas to investigate are protein concentration, antibody performance, and the efficiency of the protein transfer.[1][2] A systematic approach to troubleshooting is recommended. Start by ensuring your positive control is working. If you don't have a positive control, consider if the target protein is expressed in your sample at all.[1]

Q2: My this compound band is very weak. How can I improve the signal intensity?

A2: A weak signal suggests that all steps are generally working but require optimization. Key factors to consider are the amount of protein loaded on the gel, the concentrations of the primary and secondary antibodies, and the incubation times.[1][3] For low-abundance proteins like this compound, you may need to load more protein lysate, increase the primary antibody concentration, or extend the incubation period (e.g., overnight at 4°C).[3][4] Also, ensure your detection substrate has not expired and is sensitive enough for your needs.[1]

Q3: I see multiple bands on my blot in addition to the expected this compound band. What causes these non-specific bands?

A3: Non-specific bands can be caused by several factors, including the primary antibody binding to other proteins, a too-high concentration of the primary or secondary antibody, or insufficient blocking or washing. This compound can also be susceptible to degradation by proteases, which could result in lower molecular weight bands.[5] Ensure you are using protease inhibitors during sample preparation.[6] Optimizing the antibody concentrations and increasing the stringency of the washing steps can help reduce non-specific signals.

Q4: The background on my blot is very high, making it difficult to see my this compound band. How can I reduce the background?

A4: High background is often due to insufficient blocking, suboptimal antibody concentrations, or inadequate washing.[7] Ensure your blocking step is performed for at least one hour at room temperature or overnight at 4°C.[8] You can also try a different blocking agent (e.g., BSA instead of non-fat milk, or vice-versa), as some antibodies perform better with a specific blocker.[9][10] Additionally, adding a detergent like Tween-20 to your wash buffer and increasing the number and duration of wash steps can significantly lower background noise.

Q5: How can I confirm that the protein transfer from the gel to the membrane was successful?

A5: Efficient protein transfer is critical, especially for higher molecular weight proteins like this compound. A simple and effective way to check transfer efficiency is to stain the membrane with Ponceau S after the transfer is complete.[2] This reversible stain will show red or pink bands on the membrane, allowing you to visualize the transferred proteins and ensure the transfer was even and complete.[11] The stain can be washed away before proceeding with the blocking and antibody incubation steps.[1][7]

Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and solving common issues with this compound Western blots.

WesternBlotTroubleshooting cluster_start Start cluster_signal Signal Issues cluster_quality Blot Quality Issues cluster_checks Verification Steps cluster_solutions Solutions Start Problem with this compound WB NoSignal No Signal Start->NoSignal WeakSignal Weak Signal Start->WeakSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckTransfer Check Transfer Efficiency (Ponceau S Stain) NoSignal->CheckTransfer 1st Check OptimizeAb Optimize Antibody Concentration/Incubation WeakSignal->OptimizeAb IncreaseLoad Increase Protein Load WeakSignal->IncreaseLoad OptimizeTransfer Optimize Transfer (Time, Buffer, Gel %) WeakSignal->OptimizeTransfer HighBg->OptimizeAb OptimizeBlocking Optimize Blocking (Agent, Time) HighBg->OptimizeBlocking OptimizeWashing Increase Washing (Duration, Volume) HighBg->OptimizeWashing NonSpecific->OptimizeAb NonSpecific->OptimizeWashing AddInhibitors Use Protease Inhibitors NonSpecific->AddInhibitors CheckProtein Confirm Protein Expression (Positive Control) CheckTransfer->CheckProtein Good Transfer CheckTransfer->OptimizeTransfer Poor Transfer CheckAntibody Verify Antibody Activity (Dot Blot) CheckAntibody->OptimizeAb Antibody OK CheckProtein->CheckAntibody Control Negative CheckProtein->OptimizeAb Control Positive

Caption: A logical workflow for troubleshooting common Western blot issues.

Quantitative Data Summary

The following tables provide recommended starting points for key quantitative parameters. These may need to be optimized for your specific experimental conditions.

Table 1: Recommended Antibody Dilutions

Antibody TypeStarting Dilution RangeNotes
Primary Antibody1:250 - 1:2,000Titration is crucial. Start with the manufacturer's recommendation if available.[4]
Secondary Antibody1:2,000 - 1:20,000The optimal dilution depends on the primary antibody and the detection system's sensitivity.

Table 2: Lysis Buffer Composition for Outer Membrane Proteins

ComponentConcentrationPurpose
Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent to maintain pH.[6][12]
NaCl150 mMSalt to maintain ionic strength.[6][12]
Detergent (e.g., Triton X-100)1% (v/v)Solubilizes membrane proteins.[6][12]
Protease Inhibitor Cocktail1XPrevents protein degradation.[6][13]
Optional: SDS0.1% (w/v)Stronger detergent for difficult-to-solubilize proteins.[6]
Optional: Sodium Deoxycholate0.5% (w/v)Anionic detergent that aids in disrupting membranes.[6]

Key Experimental Protocols

Protocol 1: Protein Extraction from Yersinia-Infected Mammalian Cells

This protocol is designed to lyse infected host cells and solubilize bacterial outer membrane proteins like this compound.

  • Preparation: Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 0.5 mL of ice-cold Lysis Buffer (see Table 2) to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[6]

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix the protein lysate with 4X Laemmli sample buffer to a final 1X concentration and heat at 95°C for 5-10 minutes.

Protocol 2: SDS-PAGE and Protein Transfer for this compound

Given the molecular weight of this compound (~92-103 kDa), this protocol is optimized for high molecular weight proteins.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein lysate per well onto a 7.5% or 10% SDS-PAGE gel. Using a lower percentage gel can improve the resolution of high molecular weight proteins.[9]

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer (Wet Transfer):

    • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in Transfer Buffer (25 mM Tris, 192 mM glycine, 10% methanol, and optionally 0.05% SDS). Adding a small amount of SDS to the transfer buffer can improve the transfer of large proteins.[9]

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform the transfer at 100 V for 90 minutes or overnight at 30 V in a cold room (4°C).[9]

  • Transfer Verification:

    • After transfer, rinse the membrane with deionized water.

    • Incubate the membrane in Ponceau S solution (0.1% Ponceau S in 5% acetic acid) for 1-5 minutes.

    • Wash with water to visualize protein bands. Document the result with a camera or scanner.

    • Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20) until the red stain is gone.

Protocol 3: Immunodetection of this compound

ImmunodetectionWorkflow Start Start with Membrane (Post-Transfer & Destain) Blocking Block Membrane (5% non-fat milk or BSA in TBST) 1 hr at RT or overnight at 4°C Start->Blocking PrimaryAb Incubate with Primary Antibody (anti-Invasin, diluted in blocking buffer) 2 hrs at RT or overnight at 4°C Blocking->PrimaryAb Wash1 Wash 3x with TBST (5 min each) Wash2 Wash 3x with TBST (5 min each) PrimaryAb->Wash2 SecondaryAb Incubate with HRP-conjugated Secondary Antibody 1 hr at RT Wash2->SecondaryAb Wash3 Wash 3x with TBST (10 min each) SecondaryAb->Wash3 Detection Add ECL Substrate and Image Wash3->Detection End Analyze Results Detection->End

Caption: A standard workflow for the immunodetection of proteins.

  • Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Dilute the anti-invasin primary antibody in blocking buffer (see Table 1 for starting dilutions). Incubate the membrane overnight at 4°C or for 2 hours at room temperature with agitation.[4][14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody. A final wash with TBS (without Tween-20) may improve signal-to-noise ratio.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

References

how to reduce non-specific binding in invasin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for invasin pull-down assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help overcome common challenges, with a specific focus on reducing non-specific binding.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common issues in pull-down assays that can obscure true protein-protein interactions. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: High background or multiple non-specific bands on the gel/blot.

This issue often stems from proteins non-specifically adhering to the beads, the bait protein, or the affinity tag. Below are potential causes and solutions to methodically troubleshoot your experiment.

// Nodes start [label="High Non-Specific Binding\nin this compound Pull-Down", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_controls [label="Are proper controls included?\n(e.g., beads only, tag only)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_controls [label="Implement Negative Controls:\n1. Beads + Lysate (no bait)\n2. Bait-tag only + Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; q_preclear [label="Is the lysate pre-cleared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; preclear_lysate [label="Pre-clear Lysate:\nIncubate lysate with beads\nprior to adding bait protein.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_blocking [label="Is the blocking step adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_blocking [label="Optimize Blocking:\n- Increase blocking agent concentration\n- Test alternative blocking agents\n(BSA, casein, fish gelatin)\n- Increase blocking time/temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; q_wash [label="Are wash conditions stringent enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_wash [label="Increase Wash Stringency:\n- Increase number of washes\n- Increase salt concentration (e.g., 150-500mM NaCl)\n- Add/increase non-ionic detergent\n(e.g., 0.1-0.5% Tween-20/Triton X-100)\n- Add reducing agents (e.g., DTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; q_incubation [label="Are incubation times optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_incubation [label="Optimize Incubation:\n- Reduce incubation time of lysate with bait-beads\n- Perform incubation at a lower temperature (e.g., 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Reduced Non-Specific Binding", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_controls; q_controls -> implement_controls [label="No"]; implement_controls -> q_preclear; q_controls -> q_preclear [label="Yes"]; q_preclear -> preclear_lysate [label="No"]; preclear_lysate -> q_blocking; q_preclear -> q_blocking [label="Yes"]; q_blocking -> optimize_blocking [label="No/Unsure"]; optimize_blocking -> q_wash; q_blocking -> q_wash [label="Yes"]; q_wash -> optimize_wash [label="No/Unsure"]; optimize_wash -> q_incubation; q_wash -> q_incubation [label="Yes"]; q_incubation -> optimize_incubation [label="No/Unsure"]; optimize_incubation -> end; q_incubation -> end [label="Yes"]; } caption: "Troubleshooting workflow for high non-specific binding."

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls to include in an this compound pull-down assay?

A1: To accurately interpret your results and identify non-specific interactions, the following controls are essential:

  • Beads-only control: Incubate the beads with the cell lysate without the bait protein. This will identify proteins that bind non-specifically to the beads themselves.

  • Affinity tag control: If using a tagged this compound (e.g., GST-invasin), incubate beads with a protein containing only the tag (e.g., GST) with the cell lysate. This helps identify proteins that interact with the tag rather than the this compound protein.

  • Negative protein control: Use an unrelated protein as bait that is not expected to interact with your target prey.

Q2: How can I optimize my wash buffer to reduce non-specific binding?

A2: The composition of your wash buffer is critical for reducing background.[1] Start with a base buffer like PBS or TBS and consider the following modifications:

  • Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) can disrupt weak, non-specific ionic interactions.[2][3] However, be aware that very high salt concentrations might also disrupt weak, but specific, interactions.

  • Detergents: Including a mild non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100) can help to reduce non-specific hydrophobic interactions.[4]

  • Reducing Agents: Adding a low concentration of a reducing agent like DTT or β-mercaptoethanol (1-2 mM) can help break non-specific disulfide bonds.[1]

Q3: Which blocking agent is best for my this compound pull-down assay?

A3: The choice of blocking agent can significantly impact non-specific binding, and the optimal agent may need to be determined empirically.[5]

  • Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at 1-3%.

  • Non-fat Dry Milk: A cost-effective option, but it contains phosphoproteins and biotin, which can interfere with certain downstream applications like phosphoprotein detection or biotin-based systems.[6]

  • Casein: Has been shown to be a very effective blocking agent, in some cases superior to BSA.[7]

  • Fish Gelatin: A good alternative, especially for avoiding cross-reactivity with mammalian antibodies.[6]

Q4: Can nucleic acid contamination cause non-specific binding?

A4: Yes, contaminating DNA or RNA from the cell lysate can mediate protein-protein interactions that are not direct. To mitigate this, you can treat your lysate with a nuclease (e.g., DNase I and RNase A) prior to the pull-down assay.

Data Presentation: Comparison of Common Blocking Agents

While the ideal blocking agent should be empirically determined for each specific assay, the following table summarizes the general characteristics and effectiveness of commonly used blocking agents based on literature.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesRelative Effectiveness
Bovine Serum Albumin (BSA) 1-5%- Generally effective- Compatible with most systems- Can be costly- May have minor cross-reactivity with some antibodiesGood
Non-fat Dry Milk 1-5%- Inexpensive- Readily available- Contains phosphoproteins and biotin, which can interfere with specific assaysGood
Casein 1-3%- Highly effective at blocking, often superior to BSA and milk[7]- Can sometimes mask certain epitopesExcellent
Fish Gelatin 0.1-1%- Low cross-reactivity with mammalian antibodies[6]- Remains liquid at 4°C- May contain endogenous biotinGood
Synthetic Blockers (e.g., PVP) Varies- Protein-free, good for specific applications- Highly consistent- More expensive- May require more optimizationVariable

Experimental Protocols

Detailed Protocol for this compound Pull-Down Assay to Reduce Non-Specific Binding

This protocol is designed for a GST-tagged this compound protein as the "bait" to pull down interacting "prey" proteins from a bacterial or mammalian cell lysate.

1. Preparation of GST-Invasin Bait Protein

  • Transform E. coli (e.g., BL21 strain) with a plasmid encoding GST-invasin.

  • Grow an overnight culture and then inoculate a larger culture. Induce protein expression with IPTG when the OD600 reaches 0.6-0.8.

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the pellet in a lysis buffer (e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase/RNase).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Add glutathione-sepharose beads to the supernatant and incubate for 1-2 hours at 4°C with gentle rotation to immobilize the GST-invasin.

  • Wash the beads 3-4 times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.

2. Lysate Preparation (Prey)

  • Prepare a cell lysate from your source of "prey" proteins (e.g., mammalian cells or another bacterial strain). Use a gentle lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 150 mM NaCl, 1% NP-40, and protease inhibitors) to maintain protein-protein interactions.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing the Lysate: Add glutathione-sepharose beads (without any bait protein) to the clarified lysate and incubate for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.

  • Centrifuge to pellet the beads and collect the pre-cleared supernatant.

3. Pull-Down Assay

  • Add the pre-cleared lysate to the beads with the immobilized GST-invasin. Also, set up your negative controls (beads-only and GST-only).

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 4-5 times with 1 mL of stringent wash buffer (e.g., PBS, 300 mM NaCl, 0.5% Triton X-100). Each wash should be for 5-10 minutes with rotation at 4°C.

  • After the final wash, carefully remove all supernatant.

4. Elution and Analysis

  • Elute the bound proteins by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Alternatively, for native elution, use a buffer containing a high concentration of reduced glutathione (B108866) (e.g., 10-20 mM).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

Invasin_Pulldown_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_pulldown Pull-Down cluster_analysis Analysis bait_prep1 Express GST-Invasin in E. coli bait_prep2 Lyse Bacteria & Clarify bait_prep1->bait_prep2 bait_prep3 Immobilize on Glutathione Beads bait_prep2->bait_prep3 bait_prep4 Wash Beads bait_prep3->bait_prep4 pd_step1 Incubate Bait-Beads with Pre-cleared Lysate bait_prep4->pd_step1 prey_prep1 Prepare Cell Lysate prey_prep2 Clarify Lysate prey_prep1->prey_prep2 prey_prep3 Pre-clear Lysate with Beads prey_prep2->prey_prep3 prey_prep3->pd_step1 pd_step2 Stringent Washes pd_step1->pd_step2 pd_step3 Elute Bound Proteins pd_step2->pd_step3 analysis_step SDS-PAGE & Western Blot pd_step3->analysis_step

References

Technical Support Center: Optimizing Invasin-Mediated Infection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing invasin-mediated infection assays. The following information is intended to help optimize experimental conditions and address common issues encountered during the quantification of bacterial invasion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an this compound-mediated infection assay?

A1: this compound-mediated infection assays are designed to quantify the entry of bacteria expressing the this compound protein into host eukaryotic cells. The this compound protein, commonly found in pathogenic Yersinia species, binds with high affinity to β1-integrin receptors on the surface of host cells.[1][2][3] This interaction triggers a signaling cascade that leads to the rearrangement of the host cell's cytoskeleton and subsequent engulfment of the bacterium.[3][4] The most common method for quantifying this process is the gentamicin (B1671437) protection assay.[5]

Q2: What is a gentamicin protection assay?

A2: The gentamicin protection assay is a widely used method to quantify the number of bacteria that have successfully invaded host cells.[5] It relies on the principle that gentamicin, an aminoglycoside antibiotic, cannot efficiently penetrate the membrane of eukaryotic cells.[5][6] Therefore, after an initial incubation period allowing for bacterial invasion, gentamicin is added to the cell culture medium to kill any extracellular bacteria.[5][7] The host cells are then lysed to release the internalized bacteria, which are subsequently plated on growth media to determine the number of colony-forming units (CFUs). This allows for a quantitative measure of invasion efficiency.

Q3: What is Multiplicity of Infection (MOI) and why is it critical?

A3: Multiplicity of Infection (MOI) is the ratio of infectious agents (in this case, bacteria) to the number of host cells in a given culture.[8][9] It is a critical parameter to optimize as it directly influences the outcome of the infection assay. A low MOI may result in an insufficient number of invasion events to be accurately quantified, while an excessively high MOI can lead to cytotoxicity, altered host cell signaling, and potentially misleading results due to the saturation of host cell receptors.

Q4: What is the optimal host cell density for an this compound-mediated infection assay?

A4: The optimal host cell density is crucial for a successful invasion assay. Cells should be seeded to reach a specific confluency at the time of infection. A cell confluency of 70-80% is often recommended as the cells are in a logarithmic growth phase and are physiologically active. Over-confluent or sparse cell monolayers can lead to variability in invasion efficiency. It is essential to determine the optimal seeding density for each cell line empirically.

Q5: Which host cell lines are suitable for this compound-mediated infection assays?

A5: Cell lines that express β1-integrins on their surface are suitable for these assays. Commonly used cell lines include HEp-2 (human epidermoid carcinoma), HeLa (human cervical adenocarcinoma), and CHO (Chinese hamster ovary) cells, provided they express the appropriate integrin receptors.[5][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Invasion Efficiency Suboptimal MOI: The ratio of bacteria to host cells is too low.Empirically determine the optimal MOI by testing a range of MOIs (e.g., 10, 50, 100, 150).[8][11]
Low this compound Expression: The bacterial strain is not expressing sufficient levels of this compound.Ensure appropriate bacterial culture conditions (e.g., temperature) that promote this compound expression.[9]
Host Cell Confluency: Cell monolayer is too sparse or over-confluent.Optimize cell seeding density to achieve 70-80% confluency at the time of infection.
Bacterial Motility: Some Yersinia strains require motility to efficiently contact and invade host cells.[12]If using a non-motile strain, consider a brief, low-speed centrifugation step after adding bacteria to the cells to facilitate contact.[12]
Presence of Other Adhesins: Other bacterial surface proteins, like YadA, can influence invasion efficiency, sometimes in a temperature-dependent manner.[9][13]Be aware of the expression patterns of other virulence factors in your bacterial strain and how they might interact with this compound-mediated entry.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven distribution of host cells across wells.Ensure thorough mixing of the cell suspension before seeding and use appropriate pipetting techniques to ensure a uniform cell monolayer.
Inconsistent Bacterial Inoculum: Variation in the number of bacteria added to each well.Accurately determine the bacterial concentration (e.g., by measuring OD600 and plating serial dilutions) before infecting the host cells.
Incomplete Removal of Extracellular Bacteria: Gentamicin concentration or incubation time is insufficient.Optimize the gentamicin concentration (e.g., 50-100 µg/mL) and incubation time (e.g., 1-2 hours) to ensure all extracellular bacteria are killed.[7][14]
High Host Cell Death High MOI: An excessive number of bacteria can be toxic to the host cells.Reduce the MOI to a level that allows for efficient invasion without causing significant host cell detachment or lysis.
Contamination: Bacterial or fungal contamination of the cell culture.Regularly check cell cultures for contamination and maintain sterile techniques.
Prolonged Incubation: Extended incubation times can lead to nutrient depletion and accumulation of toxic byproducts.Optimize the infection and gentamicin treatment times.

Experimental Protocols

Optimizing Cell Seeding Density
  • Cell Culture: Culture your chosen host cell line (e.g., HEp-2) in the appropriate growth medium.

  • Seeding: Seed the cells into a 24-well plate at a range of densities (e.g., 2.5 x 10^4, 5 x 10^4, 1 x 10^5, 2 x 10^5 cells/well).

  • Incubation: Incubate the plate for 24-48 hours, or until the wells with the highest seeding density are near 100% confluency.

  • Microscopy: Observe the cell monolayers under a microscope and determine the seeding density that results in 70-80% confluency at the desired time of infection. This will be your optimal seeding density for subsequent invasion assays.

Gentamicin Protection Assay for this compound-Mediated Invasion

Materials:

  • Host cells (e.g., HEp-2) at 70-80% confluency in a 24-well plate

  • Yersinia strain expressing this compound

  • Bacterial growth medium (e.g., LB broth)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Gentamicin solution (e.g., 10 mg/mL stock)

  • Triton X-100 (1% v/v in PBS)

  • Agar (B569324) plates for bacterial culture

Procedure:

  • Bacterial Preparation:

    • Inoculate the Yersinia strain into growth medium and grow overnight at the appropriate temperature to induce this compound expression (e.g., 26°C).

    • The next day, subculture the bacteria and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics.

    • Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and plate serial dilutions to confirm the CFU/mL.

  • Infection of Host Cells:

    • Wash the host cell monolayers twice with sterile PBS.

    • Add fresh, pre-warmed cell culture medium without antibiotics to each well.

    • Add the prepared bacterial suspension to the wells at the desired MOI (e.g., 10, 50, or 100).

    • To synchronize the infection, you can centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes.[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for bacterial invasion.

  • Gentamicin Treatment:

    • After the infection period, aspirate the medium containing the bacteria.

    • Wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Add pre-warmed cell culture medium containing gentamicin (e.g., 50-100 µg/mL) to each well.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to kill all extracellular bacteria.

  • Quantification of Internalized Bacteria:

    • Aspirate the gentamicin-containing medium and wash the monolayers three times with PBS.

    • Lyse the host cells by adding a solution of 1% Triton X-100 in PBS to each well and incubating for 5-10 minutes at room temperature. Pipette up and down to ensure complete lysis.

    • Collect the lysates and prepare serial dilutions in PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at the optimal growth temperature for the bacteria.

    • The following day, count the colonies to determine the number of CFUs, which represents the number of internalized bacteria.

Data Presentation

Table 1: Recommended Starting Conditions for this compound-Mediated Infection Assays

Parameter Recommended Range Notes
Host Cell Confluency 70-80%Should be empirically determined for each cell line.
Multiplicity of Infection (MOI) 10 - 150Highly dependent on the bacterial strain and host cell line.[8][11]
Infection Time 30 - 90 minutesLonger times may increase invasion but also risk host cell death.
Gentamicin Concentration 50 - 100 µg/mLShould be sufficient to kill all extracellular bacteria without affecting intracellular bacteria.[7][14]
Gentamicin Incubation Time 1 - 2 hoursProlonged exposure can lead to the death of intracellular bacteria.[6]

Visualizations

Experimental_Workflow Experimental Workflow for this compound-Mediated Infection Assay cluster_prep Preparation cluster_assay Infection Assay cluster_quant Quantification seed_cells Seed Host Cells (24-48h incubation) infect Infect Host Cells (adjust MOI, 30-90 min incubation) seed_cells->infect prep_bacteria Prepare Bacterial Culture (overnight culture & subculture) prep_bacteria->infect wash1 Wash to Remove Non-adherent Bacteria infect->wash1 gentamicin Add Gentamicin (1-2h incubation) wash1->gentamicin wash2 Wash to Remove Gentamicin gentamicin->wash2 lyse Lyse Host Cells (e.g., 1% Triton X-100) wash2->lyse plate Plate Serial Dilutions lyse->plate count Incubate & Count CFUs plate->count

Caption: Workflow for a typical this compound-mediated infection assay.

Invasin_Signaling_Pathway This compound-Integrin Signaling Pathway This compound Yersinia this compound integrin β1 Integrin Receptor This compound->integrin Binds fak FAK (Focal Adhesion Kinase) integrin->fak Recruits & Activates src Src Kinase fak->src Activates cytoskeleton Actin Cytoskeleton (Actin, Talin, Vinculin) fak->cytoskeleton Signals to src->cytoskeleton Signals to uptake Bacterial Uptake cytoskeleton->uptake Rearrangement Leads to

Caption: Signaling cascade initiated by this compound binding to β1 integrin.

References

Validation & Comparative

A Comparative Analysis of Invasin and Intimin: Structure, Function, and Signaling in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of two key bacterial adhesins, invasin and intimin, which play critical roles in the pathogenesis of Yersinia and pathogenic Escherichia coli, respectively. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of bacterial infection and the identification of novel therapeutic targets.

Introduction

This compound, primarily associated with enteropathogenic Yersinia species, and intimin, a hallmark of enteropathogenic (EPEC) and enterohemorrhagic (EHEC) Escherichia coli, are outer membrane proteins that mediate the initial attachment of bacteria to host cells. While they share some structural homology, their host cell receptors, downstream signaling pathways, and ultimate cellular outcomes are distinct. This guide will objectively compare their functions, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Functional Comparison

This compound and intimin are both crucial for bacterial pathogenesis, but they employ different strategies to interact with and manipulate host cells. This compound mediates the internalization of bacteria into non-phagocytic cells, a process central to the systemic dissemination of Yersinia. In contrast, intimin is responsible for the intimate attachment of EPEC and EHEC to the intestinal epithelium, leading to the formation of characteristic "attaching and effacing" (A/E) lesions.

Host Cell Receptors

The primary distinction between this compound and intimin lies in their choice of host cell receptors.

  • This compound: Binds to multiple members of the β1 integrin family of cell adhesion molecules on the surface of host cells.[1] This interaction is of high affinity.

  • Intimin: Interacts with the Translocated Intimin Receptor (Tir), a bacterial protein that is first injected into the host cell cytoplasm via a type III secretion system (T3SS) and then inserted into the host cell plasma membrane.[2][3] This unique mechanism ensures that the receptor is present only on cells targeted by the bacteria.

Cellular Outcomes

The engagement of their respective receptors leads to different cellular fates for the bacteria:

  • This compound: Triggers a "zipper-like" mechanism of phagocytosis, leading to the engulfment of the bacterium by the host cell.[4] This process allows Yersinia to cross the intestinal barrier and disseminate to deeper tissues.

  • Intimin: Mediates the tight adherence of the bacterium to the host cell surface, resulting in the localized effacement of microvilli and the formation of an actin-rich pedestal structure beneath the attached bacterium.[5] This intimate attachment is crucial for colonization and the subsequent delivery of other virulence factors.

Quantitative Data Comparison

The following table summarizes key quantitative parameters related to the function of this compound and intimin.

ParameterThis compoundIntiminReferences
Bacterial Species Yersinia pseudotuberculosis, Yersinia enterocoliticaEnteropathogenic E. coli (EPEC), Enterohemorrhagic E. coli (EHEC)[6]
Host Cell Receptor β1 integrins (e.g., α3β1, α5β1, α6β1)Translocated Intimin Receptor (Tir)[1][3]
Binding Affinity (Kd) High affinity (specific Kd not consistently reported, but noted to be ~100-fold higher than fibronectin for α5β1 integrin)~10 nM[2]
Primary Cellular Outcome Bacterial internalization (invasion)Attaching and Effacing (A/E) lesion formation (pedestal)[4][5]
Invasion/Adhesion Efficiency Invasion of HEp-2 cells by Y. enterocolitica can be ~24% without centrifugation. An inv mutant shows an ~80-fold reduction in invasion.On control siRNA-treated HeLa cells, 90% of EPEC can generate pedestals.[7][8][9]

Signaling Pathways

The binding of this compound and intimin to their receptors initiates distinct intracellular signaling cascades that culminate in the observed cellular responses.

This compound Signaling Pathway

The interaction of this compound with β1 integrins leads to the clustering of these receptors, which in turn activates a signaling cascade that results in actin cytoskeleton rearrangement and bacterial uptake. A key player in this pathway is the Rho family GTPase, Rac1. The activation of Rac1 leads to the recruitment and activation of the Arp2/3 complex, which promotes actin polymerization and the formation of a phagocytic cup around the bacterium.

Invasin_Signaling Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds Rac1_GDP Rac1-GDP Integrin->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Arp23 Arp2/3 Complex Rac1_GTP->Arp23 activates Actin Actin Polymerization Arp23->Actin promotes Internalization Bacterial Internalization Actin->Internalization leads to

This compound-mediated signaling pathway.
Intimin Signaling Pathway

The intimin-Tir interaction triggers a more complex signaling cascade that differs between EPEC and EHEC.

  • EPEC: Upon insertion into the host membrane, Tir is tyrosine phosphorylated on residue Y474. This phosphorylation event creates a docking site for the host adaptor protein Nck, which in turn recruits N-WASP. N-WASP then activates the Arp2/3 complex, leading to actin polymerization and pedestal formation.[10][11]

  • EHEC: The EHEC Tir is not tyrosine phosphorylated. Instead, pedestal formation is mediated by another bacterial effector protein, EspFu (also known as TccP), which is also translocated into the host cell. EspFu binds to the N-terminus of Tir and recruits N-WASP to activate the Arp2/3 complex.[12]

Intimin_Signaling cluster_EPEC EPEC Pathway cluster_EHEC EHEC Pathway EPEC EPEC Intimin_EPEC Intimin EPEC->Intimin_EPEC expresses Tir_EPEC Tir EPEC->Tir_EPEC injects (T3SS) Intimin_EPEC->Tir_EPEC binds Tir_P Tyr-P Tir Tir_EPEC->Tir_P Tyr Phosphorylation Nck Nck Tir_P->Nck recruits NWASP_EPEC N-WASP Nck->NWASP_EPEC recruits Arp23_EPEC Arp2/3 Complex NWASP_EPEC->Arp23_EPEC activates Pedestal_EPEC Pedestal Formation Arp23_EPEC->Pedestal_EPEC leads to EHEC EHEC Intimin_EHEC Intimin EHEC->Intimin_EHEC expresses Tir_EHEC Tir EHEC->Tir_EHEC injects (T3SS) EspFu EspFu EHEC->EspFu injects (T3SS) Intimin_EHEC->Tir_EHEC binds Tir_EHEC->EspFu binds NWASP_EHEC N-WASP EspFu->NWASP_EHEC recruits Arp23_EHEC Arp2/3 Complex NWASP_EHEC->Arp23_EHEC activates Pedestal_EHEC Pedestal Formation Arp23_EHEC->Pedestal_EHEC leads to Gentamicin_Protection_Assay Start Start: Confluent host cells + bacterial culture Infect Infect host cells (specific MOI and time) Start->Infect Wash1 Wash with PBS (remove non-adherent bacteria) Infect->Wash1 Gentamicin Add medium with Gentamicin (kill extracellular bacteria) Wash1->Gentamicin Incubate Incubate Gentamicin->Incubate Wash2 Wash with PBS Incubate->Wash2 Lyse Lyse host cells (e.g., Triton X-100) Wash2->Lyse Plate Serial dilute and plate lysate Lyse->Plate Count Count CFUs (quantify intracellular bacteria) Plate->Count

References

A Comparative Guide to the Structural Differences Between Invasin and Fibronectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between the bacterial protein invasin and the host extracellular matrix protein fibronectin. Both molecules play crucial roles in cell adhesion by binding to integrin receptors, yet they achieve this through distinct structural mechanisms, offering insights into pathogen-host interactions and potential therapeutic targets.

At a Glance: this compound vs. Fibronectin

FeatureThis compoundFibronectin
Origin Bacterial (e.g., Yersinia species)Host (vertebrates)
Function Mediates bacterial invasion of host cellsCell adhesion, migration, wound healing, embryogenesis
Integrin Binding High affinityModerate affinity

Quantitative Structural and Binding Comparison

The following table summarizes the key quantitative differences between this compound from Yersinia pseudotuberculosis and human fibronectin.

ParameterThis compoundFibronectin
Molecular Weight (Dimer) ~104 kDa (extracellular region of a monomer is ~52.13 kDa)[1]~440-500 kDa[2][3][4]
Overall Structure Rod-like, ~180 Å in length[5]Flexible, elongated strand, ~120-160 nm in length and 2 nm in diameter[6][7]
Subunit Composition Monomer (functional unit on bacterial surface)Dimer of two nearly identical subunits linked by disulfide bonds[2]
Domain Composition Five tandem immunoglobulin-like domains (D1-D5)[5]Repeating modules of Type I, Type II, and Type III domains[2]
Integrin Binding Domain C-terminal 192 amino acids (primarily domain D5)10th Type III repeat (FN-III10) containing the RGD motif, with a synergy site on the 9th Type III repeat (FN-III9)[8]
Key Integrin Binding Motif Does not contain an RGD motif; relies on a conformational epitope including Asp911[9]Arg-Gly-Asp (RGD) sequence[8]
Binding Affinity (Kd) for α5β1 Integrin ~5.0 x 10⁻⁹ M[10]~8.0 x 10⁻⁷ M[11]

Structural Determination Methodologies

The determination of the three-dimensional structures of this compound and fibronectin has been crucial to understanding their function. The primary techniques employed are X-ray crystallography for this compound and electron microscopy for the larger, more flexible fibronectin molecule.

Experimental Protocol: X-ray Crystallography of this compound

The crystal structure of the extracellular region of this compound from Yersinia pseudotuberculosis was determined to a resolution of 2.3 Å[1][5]. A representative protocol for such an experiment would involve the following key steps:

  • Protein Expression and Purification: The extracellular domain of this compound (e.g., residues 493-986) is expressed in a suitable host, such as E. coli, often as a fusion protein to aid in purification. The protein is then purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated and subjected to various crystallization screening conditions. This typically involves mixing the protein solution with a precipitant solution in a micro-scale format, such as hanging or sitting drop vapor diffusion. The goal is to find conditions where the protein molecules arrange themselves in a highly ordered, crystalline lattice.

  • Data Collection: A suitable crystal is selected, cryo-protected, and mounted in an X-ray beam, often from a synchrotron source. As the crystal is rotated, it diffracts the X-rays, and the diffraction pattern is recorded on a detector.[12]

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the molecule. From this map, a three-dimensional model of the protein is built and refined using specialized software to best fit the experimental data.

Experimental Protocol: Electron Microscopy of Fibronectin

Due to its large size and flexibility, determining the high-resolution structure of full-length fibronectin is challenging. Electron microscopy has been instrumental in visualizing its overall shape and domain organization.[6][7] A typical protocol for rotary shadowing electron microscopy of fibronectin includes:

  • Protein Purification: Fibronectin is purified from plasma, often by affinity chromatography on a gelatin-sepharose column.

  • Sample Preparation: The purified fibronectin is diluted in a volatile buffer containing glycerol (B35011) and sprayed onto a freshly cleaved mica surface.

  • Rotary Shadowing: The mica with the adsorbed protein is placed in a high-vacuum evaporator and shadowed with a thin layer of a heavy metal, such as platinum, at a low angle while the stage is rotating. This coats the protein molecules, creating a replica of their surface.

  • Carbon Coating and Imaging: A thin film of carbon is then evaporated onto the surface to stabilize the replica. The replica is floated off the mica, picked up on an electron microscopy grid, and visualized in a transmission electron microscope. The resulting images reveal the shape and dimensions of the individual fibronectin molecules.

Signaling Pathways

Both this compound and fibronectin, upon binding to integrins, trigger intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton. While the initial trigger differs in its molecular details, the downstream pathways share common elements, particularly the activation of Focal Adhesion Kinase (FAK).

This compound-Integrin Signaling Pathway

This compound binding to β1 integrins leads to receptor clustering and the initiation of a signaling cascade that results in bacterial engulfment.[4] This process involves the activation of FAK and downstream effectors that modulate the cytoskeleton.

Invasin_Signaling This compound This compound Integrin β1 Integrin This compound->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation RhoGTPases Rho GTPases (Rac1, Cdc42) FAK->RhoGTPases Activation Src->FAK Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Uptake Bacterial Uptake Actin->Uptake

This compound-mediated signaling cascade.
Fibronectin-Integrin Signaling Pathway

Fibronectin's interaction with integrins is a fundamental process in cell adhesion and migration. The binding of the RGD motif to integrins initiates the formation of focal adhesions, complex structures that link the extracellular matrix to the actin cytoskeleton and serve as signaling hubs.

Fibronectin_Signaling Fibronectin Fibronectin (RGD) Integrin α5β1 Integrin Fibronectin->Integrin Binding FocalAdhesion Focal Adhesion Formation Integrin->FocalAdhesion Clustering FAK FAK FocalAdhesion->FAK Recruitment & Autophosphorylation RhoGTPases Rho GTPases (RhoA) FocalAdhesion->RhoGTPases Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation Src->FAK Actin Actin Stress Fiber Formation RhoGTPases->Actin Migration Cell Migration & Adhesion Actin->Migration

Fibronectin-induced signaling at focal adhesions.

References

A Comparative Guide to Invasin and Fibronectin in Mediating Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cell adhesion, a fundamental biological process, is critical for tissue development, immune response, and wound healing. It is primarily mediated by the interaction of cell surface receptors with extracellular matrix (ECM) components or molecules on the surface of other cells. This guide provides a detailed comparison of two key proteins involved in cell adhesion: fibronectin , a crucial component of the animal ECM, and invasin , a surface protein from pathogenic bacteria of the Yersinia genus. Understanding the distinct mechanisms of these two proteins offers valuable insights into both physiological cell adhesion and the molecular tactics of bacterial pathogenesis.

Introduction to this compound and Fibronectin

Fibronectin is a high-molecular-weight glycoprotein (B1211001) that plays a pivotal role in cell adhesion, migration, growth, and differentiation. It is found in a soluble form in plasma and as insoluble fibrils in the ECM. Fibronectin mediates cell adhesion by binding to integrins, a family of transmembrane receptors. This interaction is crucial for maintaining tissue integrity and orchestrating cellular responses to the extracellular environment.

This compound , on the other hand, is a bacterial outer membrane protein produced by pathogenic Yersinia species, such as Yersinia pseudotuberculosis and Yersinia enterocolitica. This compound facilitates the entry of these bacteria into host cells, a critical step in the infection process. It achieves this by mimicking host cell adhesion molecules and binding with high affinity to a subset of β1 integrins on the surface of mammalian cells, thereby hijacking the host's cellular machinery for bacterial uptake.

Quantitative Comparison of this compound and Fibronectin

The following table summarizes the key quantitative differences in how this compound and fibronectin mediate cell adhesion, based on available experimental data.

FeatureThis compoundFibronectin
Primary Receptor β1 Integrins (e.g., α5β1)Various Integrins (e.g., α5β1, αvβ3)
Binding Affinity for Integrins High Affinity (~100-fold higher than fibronectin)[1]Low to Moderate Affinity
Adhesion Strength Mediates strong and stable cell adhesion, leading to bacterial engulfment.Initial adhesion is relatively weak but strengthens over time through a process involving cytoskeletal reorganization and focal adhesion maturation.[2]
Key Binding Motif A complex three-dimensional structure that mimics the integrin-binding domain of fibronectin but lacks the RGD sequence.[3]Primarily the Arginine-Glycine-Aspartic acid (RGD) sequence in the 10th type III domain.

Signaling Pathways

The binding of both this compound and fibronectin to integrins triggers intracellular signaling cascades that lead to cytoskeletal rearrangements and cell adhesion. However, the nuances of these pathways reflect their different biological outcomes: physiological cell adhesion versus pathogenic invasion.

Fibronectin-Mediated Adhesion Signaling

Upon binding to integrins, fibronectin induces the clustering of these receptors, initiating a signaling cascade that leads to the formation of focal adhesions and the organization of the actin cytoskeleton. This process is essential for stable cell attachment, spreading, and migration.

Fibronectin_Signaling FN Fibronectin Integrin Integrin Receptor (e.g., α5β1) FN->Integrin Binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruits & Activates Talin Talin Integrin->Talin Recruits Src Src Kinase FAK->Src Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Actin Actin Cytoskeleton (Stress Fibers) Paxillin->Actin Regulates Vinculin Vinculin Vinculin->Actin Links Talin->Vinculin Recruits CellAdhesion Stable Cell Adhesion & Spreading Actin->CellAdhesion

Caption: Fibronectin-Integrin Signaling Pathway.

This compound-Mediated Invasion Signaling

This compound's high-affinity binding to β1 integrins triggers a localized and rapid signaling cascade that results in the extension of the host cell membrane to engulf the bacterium. This "zipper" mechanism of phagocytosis is a highly efficient invasion strategy.

Invasin_Signaling This compound This compound (on Yersinia) Integrin β1 Integrin Receptor This compound->Integrin High-affinity binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Activates Rac1 Rac1 (GTPase) FAK->Rac1 Activates RhoA RhoA (GTPase) FAK->RhoA Activates Src->FAK Actin Actin Cytoskeleton (Lamellipodia/Filopodia) Rac1->Actin Promotes polymerization RhoA->Actin Regulates contractility Uptake Bacterial Uptake (Zipper Mechanism) Actin->Uptake

Caption: this compound-Mediated Invasion Pathway.

Experimental Protocols

Accurate and reproducible experimental design is paramount for studying cell adhesion. Below are detailed methodologies for key experiments used to quantify and characterize this compound- and fibronectin-mediated cell adhesion.

Cell Adhesion Assay Workflow

The following diagram illustrates a general workflow for a quantitative cell adhesion assay, which can be adapted for both fibronectin and this compound studies.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Coating 1. Coat wells with Fibronectin or this compound Blocking 2. Block non-specific binding sites (e.g., with BSA) Coating->Blocking CellPrep 3. Prepare cell suspension in serum-free medium Blocking->CellPrep Seeding 4. Seed cells into coated wells CellPrep->Seeding Incubation 5. Incubate to allow adhesion (e.g., 30-90 min) Seeding->Incubation Washing 6. Wash to remove non-adherent cells Incubation->Washing Staining 7. Fix and stain adherent cells (e.g., Crystal Violet) Washing->Staining Extraction 8. Solubilize stain Staining->Extraction Measurement 9. Measure absorbance/ fluorescence Extraction->Measurement

Caption: General Cell Adhesion Assay Workflow.

Detailed Methodologies

1. Fibronectin-Mediated Cell Adhesion Assay [4][5][6][7][8]

  • Plate Coating:

    • Aseptically coat the wells of a 96-well microplate with a solution of fibronectin (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Aspirate the coating solution and wash the wells three times with sterile PBS to remove unbound fibronectin.

    • Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

    • Wash the wells again with PBS before cell seeding.

  • Cell Preparation and Seeding:

    • Culture cells to sub-confluency and then detach them using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

    • Add 100 µL of the cell suspension to each coated well.

  • Adhesion and Quantification:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 30, 60, or 90 minutes).

    • Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 20 minutes.

    • Thoroughly wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

2. This compound-Mediated Bacterial Adhesion/Invasion Assay [9][10]

  • Bacterial and Cell Culture Preparation:

    • Grow Yersinia expressing this compound (or a non-invasive control strain) to the mid-logarithmic phase in an appropriate broth medium.

    • Culture a monolayer of mammalian cells (e.g., HeLa or CHO cells) in a 24-well plate to near confluency.

    • Wash the cell monolayer with serum-free medium prior to infection.

  • Infection and Adhesion:

    • Wash the bacterial culture and resuspend the bacteria in serum-free cell culture medium.

    • Add the bacterial suspension to the cell monolayers at a specific multiplicity of infection (MOI), for example, 50 bacteria per cell.

    • Centrifuge the plate at low speed (e.g., 500 x g for 5 minutes) to synchronize the infection and facilitate contact between bacteria and cells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for bacterial adhesion.

  • Quantification of Adherent Bacteria:

    • Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.

    • Lyse the mammalian cells with a solution of 0.1% Triton X-100 in PBS to release the adherent bacteria.

    • Perform serial dilutions of the lysate and plate them on appropriate agar (B569324) plates.

    • Incubate the plates overnight at the optimal growth temperature for the bacteria.

    • Count the number of colony-forming units (CFUs) to determine the number of adherent bacteria.

  • Gentamicin (B1671437) Protection Assay for Invasion (Optional):

    • Following the adhesion incubation period, wash the cells and add fresh medium containing gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill extracellular bacteria.

    • Incubate for an additional 1-2 hours.

    • Wash the cells again to remove the gentamicin and then lyse the cells as described above.

    • Plate the lysate to quantify the number of viable intracellular (invaded) bacteria.

Conclusion

This compound and fibronectin, while both utilizing integrin receptors to mediate cell adhesion, serve vastly different biological purposes, which is reflected in their molecular mechanisms. Fibronectin facilitates physiological cell-matrix interactions that are essential for tissue homeostasis, characterized by a regulated, strengthening adhesion. In contrast, this compound acts as a molecular mimic, exploiting the host's adhesion machinery with high affinity to promote bacterial invasion, a key event in pathogenesis. The comparative analysis of their binding kinetics, adhesion strengths, and signaling pathways provides a deeper understanding of the principles governing cell adhesion in both health and disease, offering potential avenues for the development of novel therapeutic strategies against bacterial infections and for modulating cell-matrix interactions in various pathological conditions.

References

Unveiling the Invasin-Integrin Tango: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of host-pathogen interactions, validating the binding of bacterial invasin to host cell integrins is a critical step. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative methods, offering insights into their principles, data output, and experimental protocols to aid in selecting the most appropriate validation strategy.

The interaction between bacterial this compound proteins, such as that from Yersinia species, and host cell integrins is a key event in the initiation of infection, triggering bacterial entry into normally non-phagocytic cells.[1][2][3][4][5] The validation and characterization of this protein-protein interaction are paramount for understanding pathogenesis and for the development of novel anti-infective therapies. Surface Plasmon Resonance (SPR) has emerged as a powerful tool for such validations, providing real-time, label-free analysis of binding kinetics. However, a variety of other techniques, including Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry, are also employed. This guide will delve into a comparative analysis of these methods, supported by experimental data and detailed protocols.

At a Glance: Comparing this compound-Integrin Interaction Validation Methods

FeatureSurface Plasmon Resonance (SPR)Enzyme-Linked Immunosorbent Assay (ELISA)Flow Cytometry
Principle Measures changes in refractive index upon binding to a sensor surface.Enzyme-catalyzed colorimetric or fluorescent signal from labeled antibodies.Detects fluorescence of labeled ligands binding to cells in suspension.
Data Output Real-time sensorgram, Association rate (k_a), Dissociation rate (k_d), Affinity (K_D).[6][7]Endpoint absorbance/fluorescence, relative quantification. Can be adapted for K_D estimation.[6][7][8]Fluorescence intensity, percentage of positive cells. Can be used for K_D estimation.[9][10][11]
Labeling Label-free.[6][7]Requires labeled secondary antibodies and enzyme substrates.[6][7]Requires fluorescently labeled ligand or antibodies.[9][11]
Throughput Low to medium, depending on the instrument.High.High.[12]
Sample Consumption Low.Moderate.Low to moderate.
Information Kinetics and affinity.[6][7]Endpoint binding, relative affinity.Cell-based binding, affinity on whole cells.[9][10]
Key Advantage Provides detailed kinetic information (on and off rates).[6][7][8]Widely available, cost-effective for large-scale screening.[7][13]Provides information on ligand binding in a cellular context.[9][10]
Reported K_D (this compound-Integrin) Not explicitly found in searches.Not explicitly found in searches.Not explicitly found in searches.

In-Depth Analysis of Validation Techniques

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR technology offers a real-time and label-free approach to monitor biomolecular interactions.[6][7] One interacting partner (the ligand, e.g., integrin) is immobilized on a sensor chip, and the other (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. This allows for the precise determination of the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), providing a comprehensive kinetic profile of the interaction.[6][7][8]

Advantages of SPR:

  • Real-time data: Allows for the detailed study of binding and dissociation phases.

  • Label-free: Avoids potential interference from labels.

  • High sensitivity: Can detect weak and strong interactions.[6][7]

  • Kinetic information: Provides on- and off-rates, offering deeper mechanistic insights.[6][7][8]

Enzyme-Linked Immunosorbent Assay (ELISA): The Workhorse for High-Throughput Screening

ELISA is a plate-based immunoassay that is widely used for detecting and quantifying protein-protein interactions.[7][13] In a typical setup to validate this compound-integrin binding, integrin is coated onto the wells of a microtiter plate, followed by the addition of this compound. The bound this compound is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.[14] While primarily an endpoint assay, ELISA can be adapted to estimate binding affinity (K_D) by varying the concentration of one of the binding partners.

Advantages of ELISA:

  • High throughput: Suitable for screening large numbers of samples.

  • Cost-effective: Generally less expensive than SPR.[7]

  • Widely accessible: Standard equipment in most laboratories.

Flow Cytometry: Probing Interactions in a Cellular Context

Flow cytometry provides a powerful platform for studying the binding of ligands to cell surface receptors on a single-cell basis.[9][10][11] In this assay, cells expressing the integrin receptor are incubated with a fluorescently labeled this compound protein. The fluorescence intensity of individual cells is then measured as they pass through a laser beam, providing a quantitative measure of binding. This technique is particularly valuable for confirming that the interaction occurs on the surface of live cells and can be used to determine the apparent binding affinity in a more physiologically relevant setting.

Advantages of Flow Cytometry:

  • Cell-based analysis: Provides data from intact cells, offering biological relevance.

  • High-throughput screening: Modern flow cytometers can analyze thousands of cells per second and can be equipped with plate loaders.[12]

  • Multiparametric analysis: Can simultaneously measure other cellular parameters.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for this compound-Integrin Interaction

This protocol is a representative example adapted from established methods for studying integrin interactions.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human integrin (e.g., α5β1)

  • Purified recombinant Yersinia this compound

  • Running buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20) supplemented with 1 mM MnCl₂ (to maintain integrin in an active conformation)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.0

2. Procedure:

  • Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Ligand Immobilization (Integrin):

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject integrin (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Block unreacted sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Binding (this compound):

    • Prepare a dilution series of this compound in running buffer (e.g., 0 nM to 500 nM).

    • Inject each concentration over the ligand and reference flow cells for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

  • Regeneration: Inject the regeneration solution to remove bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

ELISA Protocol for this compound-Integrin Interaction

1. Materials:

  • 96-well high-binding microtiter plate

  • Purified recombinant human integrin

  • Purified recombinant Yersinia this compound

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer: 5% non-fat dry milk in PBST

2. Procedure:

  • Coating: Coat the wells with integrin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • This compound Incubation: Add serial dilutions of this compound to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody against this compound and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Add stop solution to quench the reaction.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Flow Cytometry Protocol for this compound-Integrin Binding

1. Materials:

  • Integrin-expressing cells (e.g., K562 cells expressing α5β1)

  • Fluorescently labeled this compound (e.g., FITC-invasin)

  • Flow cytometry buffer: PBS with 1% BSA and 0.1% sodium azide

  • Flow cytometer

2. Procedure:

  • Cell Preparation: Harvest and wash the integrin-expressing cells. Resuspend in flow cytometry buffer to a concentration of 1 x 10⁶ cells/mL.

  • Binding Reaction:

    • Add serial dilutions of FITC-invasin to 100 µL of the cell suspension.

    • For a negative control, use unlabeled this compound in excess before adding the labeled protein, or use cells that do not express the integrin.

    • Incubate on ice for 1 hour in the dark.

  • Washing: Wash the cells three times with cold flow cytometry buffer to remove unbound this compound.

  • Resuspension: Resuspend the cells in 500 µL of flow cytometry buffer.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each concentration of labeled this compound. The MFI can be plotted against the this compound concentration to determine the apparent K_D.

Visualizing the Molecular Aftermath: Signaling Pathways and Experimental Workflows

The binding of this compound to integrins is not merely a docking event; it initiates a cascade of intracellular signals that ultimately lead to bacterial uptake. A key player in this process is Focal Adhesion Kinase (FAK), which becomes activated upon integrin clustering.[15][16][17][18]

This compound-Integrin Signaling Pathway

Invasin_Integrin_Signaling This compound This compound Integrin Integrin (e.g., α5β1) This compound->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Actin Actin Cytoskeleton Rearrangement Paxillin->Actin Modulation Rac1 Rac1 p130Cas->Rac1 Activation Rac1->Actin Modulation Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-mediated integrin clustering activates FAK and Src, leading to downstream signaling and cytoskeletal rearrangement for bacterial uptake.

Experimental Workflow for SPR-based Validation

SPR_Workflow Start Start Prep Prepare Sensor Chip & Reagents Start->Prep Immobilize Immobilize Integrin on Sensor Chip Prep->Immobilize Bind Inject this compound (Analyte) at Various Concentrations Immobilize->Bind Detect Real-time Detection of Binding (Sensorgram) Bind->Detect Regenerate Regenerate Sensor Surface Detect->Regenerate Analyze Data Analysis: Fit to Binding Model Detect->Analyze Regenerate->Bind Next Cycle Result Determine ka, kd, KD Analyze->Result Validation_Logic Question Validate this compound-Integrin Interaction? SPR SPR (Kinetics & Affinity) Question->SPR Need detailed kinetics? ELISA ELISA (Screening & Relative Affinity) Question->ELISA High-throughput screening? Flow Flow Cytometry (Cell-based Binding & Affinity) Question->Flow Need cellular context? Data Comprehensive Interaction Profile SPR->Data ELISA->Data Flow->Data

References

A Comparative Guide to the Cell Entry Efficiency of Invasin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial protein invasin, particularly from Yersinia species, has garnered significant interest as a tool for targeted drug delivery and cellular engineering due to its remarkable ability to mediate entry into mammalian cells. This guide provides an objective comparison of the cell entry efficiency of different this compound fragments, supported by experimental data and detailed methodologies.

Unlocking the Cell: A Head-to-Head Comparison of this compound Fragments

The efficiency with which different fragments of the this compound protein can facilitate entry into host cells is a critical factor for their application in therapeutic and research contexts. While the full-length this compound protein is a potent mediator of cell entry, research has demonstrated that specific, smaller fragments retain this functionality. This allows for the development of more streamlined and potentially less immunogenic delivery vectors.

The primary mechanism of this compound-mediated entry involves the binding of its extracellular C-terminal domain to β1-integrin receptors on the surface of mammalian cells. This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and the engulfment of the this compound-coated particle or organism. Key fragments that have been studied for their cell entry capabilities include the C-terminal 192-amino acid fragment (Inv192), a larger C-terminal fragment of 497 amino acids (Inv497), and engineered variants, such as those incorporating an Arginine-Glycine-Aspartic acid (RGD) motif.

Quantitative Comparison of Cell Entry Efficiency

The following table summarizes the available quantitative data on the cell entry efficiency of different this compound fragments. The data is primarily derived from gentamicin (B1671437) protection assays and flow cytometry analyses, which are standard methods for quantifying bacterial invasion of cells.

This compound FragmentCell LineAssayKey FindingsReference
Inv497 (C-terminal 497 aa) HEp-2Bead Internalization AssayDimerization of Inv497 had a minor stimulatory effect on uptake, with both monomeric and dimeric forms resulting in 50-60% entry of cell-adherent beads. Bound more effectively than Inv197.[1]
Inv197 (C-terminal 197 aa) HEp-2Bead Internalization AssayMonomeric form was inefficient at promoting entry. Dimerization significantly increased uptake.[2]
Wild-Type this compound Fragment CHOFlow CytometryExhibited a baseline level of internalization.
This compound Fragment with RGD motif CHOFlow CytometryShowed enhanced internalization compared to the wild-type fragment in this cell line.
Wild-Type this compound Fragment Caco-2Flow CytometryExhibited a baseline level of internalization.
This compound Fragment with RGD motif Caco-2Flow CytometryDid not show enhanced internalization compared to the wild-type fragment in this cell line.

The Molecular Machinery of Invasion: Signaling Pathways

The binding of this compound fragments to β1-integrins initiates a cascade of intracellular signals that orchestrate the cytoskeletal rearrangements necessary for engulfment. This process, often referred to as a "zipper" mechanism, involves the recruitment and activation of several key signaling proteins.

InvasinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Fragment Integrin β1-Integrin Receptor This compound->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruitment & Autophosphorylation Src Src Kinase FAK->Src Recruitment & Activation Rac1 Rac1 (GTP-bound) FAK->Rac1 Activation Src->FAK Phosphorylation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Modulation Uptake Cellular Uptake (Phagocytosis) Actin->Uptake Drives

This compound-mediated cell entry signaling pathway.

Upon binding of an this compound fragment, β1-integrin receptors cluster at the site of attachment. This clustering leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) on the intracellular side of the membrane. Phosphorylated FAK then serves as a docking site for Src kinase, which in turn further phosphorylates FAK, leading to the full activation of a FAK-Src signaling complex. This complex then activates the small GTPase Rac1, a key regulator of the actin cytoskeleton. Activated Rac1 orchestrates the polymerization and rearrangement of actin filaments, driving the extension of the cell membrane to engulf the this compound-coated particle in a process resembling phagocytosis.

Experimental Corner: How Cell Entry is Measured

The quantitative data presented in this guide are primarily generated through two robust experimental techniques: the gentamicin protection assay and flow cytometry-based invasion assays.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_infection Infection cluster_assay Quantification cluster_gentamicin Gentamicin Protection Assay cluster_flow Flow Cytometry Cells Culture Mammalian Cells Incubate Incubate Bacteria with Cells Cells->Incubate Bacteria Express this compound Fragment on Bacteria Bacteria->Incubate Gentamicin Add Gentamicin to kill extracellular bacteria Incubate->Gentamicin Label Label Bacteria with Fluorescent Dye Incubate->Label Alternative Method Lyse Lyse Mammalian Cells Gentamicin->Lyse Plate Plate Lysate and Count Colonies (CFU) Lyse->Plate Quench Quench Extracellular Fluorescence Label->Quench Analyze Analyze Cells by Flow Cytometry Quench->Analyze

General experimental workflow for measuring cell entry.
Gentamicin Protection Assay Protocol

The gentamicin protection assay is a widely used method to quantify the number of bacteria that have successfully entered host cells.

  • Cell Culture: Mammalian cells are seeded in a multi-well plate and grown to a confluent monolayer.

  • Bacterial Preparation: Bacteria expressing the this compound fragment of interest are grown to the mid-logarithmic phase.

  • Infection: The cultured mammalian cells are infected with the bacteria at a specific multiplicity of infection (MOI) and incubated to allow for internalization.

  • Gentamicin Treatment: The medium is replaced with fresh medium containing gentamicin, an antibiotic that cannot penetrate the mammalian cell membrane. This step kills all extracellular bacteria.

  • Cell Lysis: The cells are washed to remove the antibiotic and then lysed with a detergent to release the internalized bacteria.

  • Quantification: The lysate is serially diluted and plated on agar (B569324) plates. The number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria. The cell entry efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.

Flow Cytometry-Based Invasion Assay Protocol

Flow cytometry offers a high-throughput alternative for quantifying bacterial invasion.

  • Bacterial Labeling: Bacteria are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), before infection.

  • Infection: Labeled bacteria are incubated with mammalian cells, similar to the gentamicin protection assay.

  • Quenching: After the incubation period, a quenching agent, such as trypan blue, is added to the cell suspension. This agent quenches the fluorescence of the extracellular bacteria, ensuring that only the fluorescence from internalized bacteria is detected.

  • Analysis: The cell suspension is then analyzed by flow cytometry. The percentage of fluorescent cells and the mean fluorescence intensity can be used to quantify the level of bacterial invasion.

Conclusion

The choice of this compound fragment for cell entry applications depends on the specific requirements of the study, including the target cell type and the desired efficiency of internalization. The C-terminal 192-amino acid fragment of this compound provides a minimal and effective domain for mediating cell entry. For enhanced efficiency, the larger Inv497 fragment, which possesses a self-association domain, may be preferable. Furthermore, the engineering of this compound fragments, such as the introduction of an RGD motif, can modulate cell-type specificity and internalization efficiency, offering a promising avenue for the development of highly targeted delivery systems. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at harnessing the power of this compound for their specific applications.

References

Decoding Invasin's Grip: A Comparative Analysis of Binding Kinetics to Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between bacterial proteins and host cell receptors is paramount. This guide provides a comprehensive comparison of the binding kinetics of invasin, a key virulence factor from Yersinia species, with various integrin subtypes. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for those investigating infectious diseases and developing novel therapeutic interventions.

The ability of pathogenic bacteria to adhere to and invade host tissues is a critical first step in establishing infection. Yersinia pseudotuberculosis and Yersinia enterocolitica utilize the outer membrane protein this compound to bind with high affinity to β1-containing integrins on the surface of host cells, particularly M cells in the Peyer's patches of the intestine. This interaction triggers a signaling cascade that ultimately leads to bacterial uptake. The specificity and kinetics of this binding are crucial determinants of host cell tropism and the efficiency of invasion.

Comparative Binding Kinetics of this compound to Integrin Subtypes

The binding affinity of this compound for different integrin subtypes varies, influencing the pathogen's cellular targets. The following table summarizes the available quantitative data on the dissociation constants (Kd) for these interactions. A lower Kd value indicates a higher binding affinity.

Integrin SubtypeDissociation Constant (Kd)Experimental MethodReference
α5β1 5.0 nMFilter-binding assay[1]
α3β1 3.1 nMDirect ligand binding assay[2]
α6β1 Binding confirmed, quantitative data not availableAffinity chromatography

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key binding kinetics and cellular invasion assays are provided below.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the general steps for characterizing the binding of this compound to a specific integrin subtype.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the this compound-integrin interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant integrin protein

  • Purified recombinant this compound protein

  • Running buffer (e.g., HBS-P+, PBS with 0.05% Tween 20)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified integrin protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the this compound protein (analyte) in running buffer, typically ranging from nanomolar to micromolar concentrations.

    • Inject the this compound solutions over the sensor surface at a constant flow rate for a defined association time.

    • Follow with an injection of running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kon) and dissociation (koff) rates are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Flow Cytometry for Cellular Binding Affinity

Flow cytometry can be used to measure the binding of fluorescently labeled this compound to cells expressing different integrin subtypes. This method provides an apparent Kd for the interaction on the cell surface.

Objective: To determine the apparent dissociation constant (Kd) of this compound binding to integrin-expressing cells.

Materials:

  • Flow cytometer

  • Integrin-expressing cell line (e.g., CHO, K562) and a corresponding negative control cell line

  • Fluorescently labeled this compound (e.g., FITC-invasin)

  • Binding buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold binding buffer.

    • Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

  • Binding Reaction:

    • Prepare a series of dilutions of fluorescently labeled this compound in binding buffer.

    • Add a fixed number of cells (e.g., 100,000) to each concentration of labeled this compound.

    • Incubate on ice for 1 hour in the dark to reach binding equilibrium.

    • To determine non-specific binding, a parallel set of reactions should be performed in the presence of a large excess of unlabeled this compound.

  • Washing and Staining:

    • Wash the cells twice with cold binding buffer to remove unbound this compound.

    • Resuspend the cells in binding buffer containing a viability dye like PI to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

    • Subtract the MFI of the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific MFI as a function of the labeled this compound concentration.

    • The apparent Kd can be determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.[3][4]

This compound-Integrin Signaling Pathway

The binding of this compound to β1 integrins initiates a cascade of intracellular signaling events that are crucial for bacterial uptake. A key player in this process is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.

Invasin_Signaling This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K Activation Rac1 Rac1 pFAK->Rac1 Activation pSrc p-Src Src->pSrc Activation pSrc->FAK Phosphorylation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Actin Actin Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake Experimental_Workflow Protein_Exp Recombinant Protein Expression (this compound & Integrin) Purification Protein Purification (e.g., Affinity Chromatography) Protein_Exp->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC SPR_Assay Surface Plasmon Resonance (SPR) QC->SPR_Assay Flow_Assay Flow Cytometry Binding Assay QC->Flow_Assay Data_Analysis Kinetic Data Analysis (kon, koff, Kd) SPR_Assay->Data_Analysis Flow_Assay->Data_Analysis Conclusion Conclusion on Binding Affinity and Specificity Data_Analysis->Conclusion

References

A Head-to-Head Comparison: Invasin-Mediated Gene Transfection vs. Lipofection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene delivery, the choice of transfection method is a critical determinant of experimental success. This guide provides an objective comparison of two distinct approaches: the receptor-mediated precision of invasin-based systems and the widely adopted lipid-based strategy of lipofection. Here, we delve into their mechanisms of action, present available performance data, and provide detailed experimental insights to inform your selection process.

At a Glance: Key Differences

FeatureThis compound-Mediated TransfectionLipofection
Mechanism Receptor-mediated endocytosis via β1 integrinsFusion of cationic lipid-nucleic acid complexes with the cell membrane
Cell Targeting Specific to cells expressing β1 integrinsBroad applicability to a wide range of cell types
Efficiency Potentially high in targeted cells, but data is limited for purified systemsVariable, reagent and cell-type dependent, with high efficiencies achievable
Cytotoxicity Expected to be low due to receptor-mediated uptake, but data is limitedReagent and concentration-dependent, can be a significant factor
Applications Targeted gene delivery, particularly for oral vaccines and in vivo applicationsRoutine in vitro transfection, high-throughput screening, stable cell line generation

This compound-Mediated Gene Transfection: A Targeted Approach

This compound, a surface protein from the bacterium Yersinia pseudotuberculosis, offers a highly specific mechanism for gene delivery. It hijacks the host cell's own machinery by binding to β1 integrin receptors, triggering a signaling cascade that leads to the engulfment of the this compound-coated cargo.[1] This targeted approach holds promise for applications where delivery to specific cell populations is paramount.

Mechanism of Action and Signaling Pathway

The interaction between this compound and β1 integrins initiates a complex signaling cascade, primarily involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][3][4][5][6][7][8][9][10][11][12][13] This cascade orchestrates cytoskeletal rearrangements necessary for the internalization of the genetic material.

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Integrin β1 Integrin Receptor This compound->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Src->FAK Ras Ras Src->Ras Akt Akt PI3K->Akt Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cytoskeleton Endocytosis Endocytosis Cytoskeleton->Endocytosis

This compound-Integrin Signaling Cascade
Experimental Workflow

While direct, quantitative data for purified this compound-mediated gene transfection is limited, the general workflow involves coating the genetic material (e.g., plasmid DNA) or a nanoparticle carrier with recombinant this compound protein.

Invasin_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Plasmid Plasmid DNA Coating Coat Plasmid/Nanoparticle with this compound Plasmid->Coating This compound Recombinant this compound This compound->Coating Incubate Incubate Cells with This compound-Coated Complex Coating->Incubate Cells Plate Cells Expressing β1 Integrin Cells->Incubate Assay Assay for Gene Expression (e.g., GFP, Luciferase) Incubate->Assay

This compound-Mediated Transfection Workflow
Performance Data

Currently, there is a notable lack of publicly available, direct comparative studies quantifying the transfection efficiency and cytotoxicity of purified this compound-mediated systems against established methods like lipofection for in vitro applications. Research has primarily focused on its role in bacterial pathogenesis and as a targeting moiety for oral drug and vaccine delivery.[1][14][15][16][17]

Lipofection: The Workhorse of In Vitro Transfection

Lipofection is a widely used chemical transfection method that relies on the electrostatic interaction between positively charged lipid molecules and negatively charged nucleic acids. These lipid-nucleic acid complexes, or lipoplexes, fuse with the cell membrane, releasing the genetic cargo into the cytoplasm.

Mechanism of Action

Cationic lipids, such as those found in commercially available reagents like Lipofectamine, spontaneously form lipoplexes with nucleic acids. The overall positive charge of these complexes facilitates their interaction with the negatively charged cell surface, leading to uptake through endocytosis or direct fusion.

Experimental Workflow

The protocol for lipofection is straightforward and has been optimized for a vast array of cell lines and nucleic acid types.

Lipofection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Plasmid Plasmid DNA in Serum-Free Medium Complex Combine and Incubate to Form Lipoplexes Plasmid->Complex Lipid Cationic Lipid Reagent in Serum-Free Medium Lipid->Complex AddComplex Add Lipoplex Solution Dropwise to Cells Complex->AddComplex Cells Plate Adherent or Suspension Cells Cells->AddComplex Incubate Incubate Cells AddComplex->Incubate Assay Assay for Gene Expression and Cytotoxicity Incubate->Assay

Lipofection Workflow
Performance Data: Lipofectamine 3000

Lipofectamine 3000 is a popular and highly efficient lipofection reagent. The following tables summarize its performance in commonly used cell lines.

Table 1: Transfection Efficiency of Lipofectamine 3000 in HEK293 Cells

Plasmid Amount (µg)Lipofectamine 3000 (µL)P3000 Reagent (µL)Transfection Efficiency (%)Cell Viability (%)
1.01.52.0~90-95>90
1.02.02.0~95~85-90
1.52.53.0>95~80-85
Data compiled from multiple sources and manufacturer's information for HEK293 cells transfected with a GFP-expressing plasmid and analyzed 48 hours post-transfection.[18][19][20][21][22][23]

Table 2: Comparative Transfection Efficiency of Lipofectamine 3000 in Various Cell Lines

Cell LineTransfection Efficiency with Lipofectamine 3000 (%)Transfection Efficiency with Lipofectamine 2000 (%)
HEK293 >90~80-90
HeLa ~80-90~70-80
A549 ~70-80~50-60
LNCaP ~60-70~40-50
HepG2 ~70-80~50-60
Data represents typical efficiencies for GFP plasmid transfection and may vary based on experimental conditions.[18][19][24][25]

Table 3: Cytotoxicity Profile of Lipofectamine 3000

Cell LineCell Viability with Lipofectamine 3000 (%)
HEK293 >90
HeLa ~85-95
A549 ~80-90
LNCaP ~80-90
HepG2 ~85-95
Cell viability was assessed 48 hours post-transfection and is relative to untransfected controls.[18][19][26]

Experimental Protocols

General Lipofection Protocol (24-well plate format)

This protocol provides a starting point for plasmid DNA transfection using a cationic lipid reagent like Lipofectamine 3000. Optimization is recommended for each cell line and plasmid combination.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Plasmid DNA (0.5 µg/µL)

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • 24-well tissue culture plate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 HEK293 cells per well).

  • Complex Formation (per well):

    • In a sterile tube, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. Add 1 µL of P3000™ Reagent, mix gently.

    • In a separate sterile tube, dilute 0.75 µL of Lipofectamine 3000 Reagent in 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 3000. Mix gently and incubate for 15-20 minutes at room temperature to allow lipoplex formation.

  • Transfection:

    • Add the 50 µL of the DNA-lipid complex dropwise to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Analyze transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay) and assess cell viability.[22][27][28][29][30][31]

Conclusion

Both this compound-mediated transfection and lipofection present viable, albeit different, strategies for gene delivery. Lipofection, with its broad applicability and wealth of optimization data, remains the go-to method for routine in vitro experiments. Its primary drawbacks are a lack of cell specificity and potential cytotoxicity.

This compound-mediated gene delivery, on the other hand, offers the tantalizing prospect of targeted transfection. While its application as a purified in vitro reagent is not yet well-established with extensive quantitative data, its mechanism holds significant potential for future therapeutic and research applications where specificity is key. As research progresses, a clearer picture of its efficiency and cytotoxicity relative to established methods will undoubtedly emerge, potentially adding a powerful new tool to the gene delivery arsenal.

References

A Comparative Guide to Validating Invasin Expression in Recombinant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful expression of functional invasin in recombinant bacteria is a critical step in various applications, from vaccine development to targeted drug delivery. This guide provides a comprehensive comparison of key methods for validating this compound expression, supported by experimental data and detailed protocols.

The validation of this compound expression is crucial to ensure that the recombinant protein is not only produced but is also correctly folded and functionally active on the bacterial surface. This guide compares three commonly employed techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and cell-based functional assays (Adhesion and Invasion Assays). Each method offers distinct advantages and provides different types of information, from qualitative confirmation to quantitative functional assessment.

Comparison of this compound Validation Methods

The choice of validation method depends on the specific requirements of the study, including the need for quantification, assessment of protein integrity, and confirmation of biological activity. The following table summarizes the key characteristics of each technique.

FeatureWestern BlotELISA (Cell-based)Cell Adhesion/Invasion Assay
Principle Immuno-detection of size-separated proteinsImmuno-detection of native surface-expressed proteinMeasurement of bacteria binding to and entering mammalian cells
Information Provided Protein presence and apparent molecular weightQuantification of surface-exposed proteinFunctional activity of expressed this compound
Quantification Semi-quantitativeQuantitativeQuantitative
Throughput Low to mediumHighMedium
Sensitivity Nanogram range[1]Picogram to nanogram range[2][3]Dependent on cell line and bacterial expression
Specificity High (with specific antibodies)High (with specific antibodies)High (for this compound-integrin interaction)
Functional Assessment NoIndirectYes

Quantitative Analysis of this compound Expression and Function

A strong correlation exists between the level of this compound expression and the ability of recombinant bacteria to adhere to and invade host cells.[4] The following table presents hypothetical, yet representative, data illustrating this relationship.

Recombinant StrainThis compound Expression Level (Relative Densitometry Units - Western Blot)Surface this compound (OD450 - ELISA)Cell Adhesion (% of total bacteria)Cell Invasion (% of adherent bacteria)
E. coli (pINV-high) 1.01.58560
E. coli (pINV-medium) 0.60.95535
E. coli (pINV-low) 0.20.32010
E. coli (pVector) 0.00.0520.5

Note: This data is illustrative and will vary depending on the specific E. coli strain, expression vector, and experimental conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying biological mechanisms is essential for understanding and implementing these validation methods.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection bact_culture Bacterial Culture lysis Cell Lysis bact_culture->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Invasin) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Densitometry detection->imaging

Fig. 1: Western Blot Workflow for this compound Detection.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_detection_elisa Immunodetection coat_plate Coat Plate with Recombinant Bacteria block_plate Block Wells coat_plate->block_plate primary_ab_elisa Add Primary Antibody (anti-Invasin) block_plate->primary_ab_elisa secondary_ab_elisa Add HRP-conjugated Secondary Antibody primary_ab_elisa->secondary_ab_elisa substrate Add Substrate secondary_ab_elisa->substrate read_plate Read Absorbance (OD450) substrate->read_plate

Fig. 2: Cell-based ELISA Workflow for Surface this compound.

Invasion_Assay_Workflow cluster_cell_culture Cell Culture cluster_infection Infection cluster_quantification Quantification seed_cells Seed Mammalian Cells cell_monolayer Grow to Confluency seed_cells->cell_monolayer add_bacteria Add Recombinant Bacteria cell_monolayer->add_bacteria incubate Incubate add_bacteria->incubate wash Wash to Remove Non-adherent Bacteria incubate->wash gentamicin (B1671437) Add Gentamicin (to kill extracellular bacteria for Invasion) incubate->gentamicin lysis_adhesion Lyse Cells (for Adhesion) wash->lysis_adhesion lysis_invasion Lyse Cells (for Invasion) wash->lysis_invasion plate_lysates Plate Lysates lysis_adhesion->plate_lysates gentamicin->wash lysis_invasion->plate_lysates count_cfu Count CFUs plate_lysates->count_cfu plate_lysates->count_cfu

Fig. 3: Adhesion and Invasion Assay Workflow.

Invasin_Signaling cluster_bacteria Recombinant Bacterium cluster_host_cell Host Cell This compound This compound integrin β1 Integrin This compound->integrin Binding focal_adhesion Focal Adhesion Complex (FAK, Src, etc.) integrin->focal_adhesion Clustering & Activation rho_gtpases Rho GTPases (Rac1, Cdc42) focal_adhesion->rho_gtpases Signaling Cascade actin Actin Cytoskeleton Rearrangement rho_gtpases->actin Activation internalization Bacterial Internalization actin->internalization Membrane Protrusion

Fig. 4: this compound-Mediated Signaling Pathway for Bacterial Internalization.

Detailed Experimental Protocols

Western Blotting for this compound Detection

This protocol is adapted for the detection of recombinant this compound expressed in E. coli.

  • Sample Preparation:

    • Grow recombinant E. coli cultures to the desired optical density and induce protein expression.

    • Harvest 1 mL of culture by centrifugation.

    • Resuspend the cell pellet in 100 µL of Laemmli sample buffer.

    • Boil the samples for 10 minutes to lyse the cells and denature the proteins.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • SDS-PAGE:

    • Load 10-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-invasin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • Perform densitometric analysis using software like ImageJ to quantify the relative abundance of the this compound protein.[5]

Cell-based ELISA for Surface this compound Quantification

This protocol allows for the quantification of this compound expressed on the surface of intact bacteria.

  • Plate Preparation:

    • Coat the wells of a 96-well microplate with 100 µL of a bacterial suspension (OD600 = 0.5 in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

  • Blocking:

    • Block the wells with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

    • Wash the wells three times with PBS.

  • Antibody Incubation:

    • Add 100 µL of the primary anti-invasin antibody diluted in 1% BSA/PBS to each well and incubate for 2 hours at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of HRP-conjugated secondary antibody diluted in 1% BSA/PBS and incubate for 1 hour at room temperature.

    • Wash the wells five times with PBS.

  • Detection:

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.[6][7]

Cell Adhesion and Invasion Assays

These assays quantify the functional ability of recombinant bacteria to interact with and enter mammalian cells.

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HeLa or Caco-2) in a 24-well plate and grow to a confluent monolayer.

  • Bacterial Infection:

    • Wash the cell monolayer with serum-free medium.

    • Add recombinant bacteria at a multiplicity of infection (MOI) of 10-100.

    • Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Adhesion Assay:

    • Gently wash the wells three times with PBS to remove non-adherent bacteria.

    • Lyse the cells with 0.1% Triton X-100 in PBS.

    • Perform serial dilutions of the lysate and plate on LB agar (B569324) to determine the number of colony-forming units (CFUs) corresponding to adherent bacteria.

  • Invasion Assay:

    • After the initial incubation, wash the wells and add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria.

    • Incubate for an additional 1-2 hours.

    • Wash the wells three times with PBS to remove the antibiotic.

    • Lyse the cells with 0.1% Triton X-100.

    • Plate serial dilutions of the lysate on LB agar to determine the CFUs of internalized bacteria.[8]

  • Data Analysis:

    • Calculate the percentage of adhesion as (adherent CFUs / initial CFUs) x 100.

    • Calculate the percentage of invasion as (invaded CFUs / adherent CFUs) x 100.

Conclusion

The validation of this compound expression in recombinant bacteria requires a multi-faceted approach. While Western blotting provides essential information on protein size and relative abundance, ELISA offers a high-throughput method for quantifying surface-expressed protein. Ultimately, cell adhesion and invasion assays are indispensable for confirming the biological functionality of the expressed this compound. By employing a combination of these methods, researchers can confidently assess the success of their recombinant expression strategy and proceed with downstream applications.

References

A Comparative Analysis of Yersinia Invasin Binding to Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding and subsequent invasion of various cell lines by Yersinia invasin. The data presented herein is crucial for understanding the tropism of this compound-expressing pathogens and for the development of targeted therapeutic strategies.

Quantitative Comparison of this compound-Mediated Cellular Invasion

While direct kinetic studies detailing the binding affinity (Kd) of this compound to a wide array of cell lines are not extensively documented in a single comparative study, the efficiency of this compound-mediated cellular entry serves as a crucial surrogate for assessing the strength and outcome of these interactions. The following table summarizes key findings from studies that have quantitatively assessed the invasion of different cell lines by Yersinia species expressing this compound or cells coated with this compound derivatives.

Cell LineDescriptionInvasion Efficiency/Binding CharacteristicsReference
HEp-2 Human epidermoid carcinomaA strong correlation exists between the level of this compound production by different Yersinia pseudotuberculosis strains and their ability to enter HEp-2 cells.[1][1]
CHO Chinese Hamster OvarySimilar to HEp-2 cells, a direct correlation is observed between this compound expression levels and the efficiency of bacterial entry.[1] A genetically modified this compound containing an RGD motif demonstrated enhanced internalization into CHO cells.[2][1][2]
Caco-2 Human colorectal adenocarcinomaInternalization of Yersinia enterocolitica into fully differentiated Caco-2 cells is mediated by the high-affinity binding of this compound to β1 integrins.[3][4] Interestingly, an this compound variant with an RGD motif did not show enhanced internalization in Caco-2 cells, suggesting cell-type specific responses to this compound modifications.[2][2][3][4]
GD25 Mouse β1-integrin deficientGD25 cells transfected to express the β1A isoform of integrin were capable of internalizing this compound-expressing bacteria, while cells expressing the β1B isoform could bind but not internalize the bacteria. This highlights the critical role of the β1A cytoplasmic tail in mediating uptake.[5][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to quantify this compound-cell binding and subsequent invasion.

Gentamicin (B1671437) Protection Assay for Bacterial Invasion

This assay is a gold standard for quantifying the number of viable intracellular bacteria.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate the eukaryotic cell membrane. Therefore, it is used to kill extracellular bacteria, allowing for the selective quantification of intracellular bacteria that are protected within the host cells.

Protocol:

  • Cell Culture: Plate the desired cell lines (e.g., HeLa, Caco-2, CHO) in 24-well tissue culture plates and grow them to confluence.

  • Bacterial Culture: Grow Yersinia strains expressing this compound overnight in an appropriate broth medium.

  • Infection:

    • Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

    • Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI).

    • Centrifuge the plates at low speed to facilitate contact between bacteria and cells.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial entry.

  • Gentamicin Treatment:

    • Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing gentamicin (typically 50-100 µg/mL) to each well.

    • Incubate for 1-2 hours to kill all extracellular bacteria.

  • Cell Lysis and Quantification:

    • Wash the cells again with PBS to remove the gentamicin.

    • Lyse the cells with a solution of Triton X-100 (e.g., 0.1-1% in PBS) to release the intracellular bacteria.

    • Serially dilute the lysate and plate on appropriate agar (B569324) plates.

    • Incubate the plates overnight and count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Cell Adhesion Assay

This method quantifies the binding of bacteria or purified this compound to the surface of cultured cells.

Principle: This assay measures the total number of bacteria or the amount of protein bound to the cell surface after a defined incubation period and subsequent washing steps.

Protocol:

  • Cell Culture: Grow the target cell lines to confluence in multi-well plates (e.g., 48- or 96-well).

  • Bacterial/Protein Preparation:

    • For bacterial adhesion, prepare a bacterial suspension as described for the gentamicin protection assay.

    • For protein adhesion, coat the wells with purified this compound protein at a known concentration.

  • Binding:

    • Add the bacterial suspension or a solution of fluorescently labeled this compound to the cell monolayers.

    • Incubate for a specified time to allow for binding.

  • Washing: Gently wash the wells multiple times with PBS to remove unbound bacteria or protein.

  • Quantification:

    • For bacteria: Lyse the cells and plate the lysate for CFU counting.

    • For purified protein: If the protein is labeled (e.g., with a fluorescent tag), the amount of bound protein can be quantified using a plate reader. Alternatively, bound protein can be detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

Quantitative Flow Cytometry for Binding Analysis

Flow cytometry offers a high-throughput method to quantify the percentage of cells with bound this compound and the relative amount of this compound bound per cell.

Principle: Cells are incubated with fluorescently labeled this compound or with unlabeled this compound followed by a fluorescently labeled anti-invasin antibody. The fluorescence intensity of individual cells is then measured by a flow cytometer.

Protocol:

  • Cell Preparation: Harvest the cell lines and prepare a single-cell suspension.

  • Labeling:

    • Incubate the cells with a saturating concentration of fluorescently labeled this compound or unlabeled this compound.

    • If using unlabeled this compound, wash the cells and then incubate with a fluorescently labeled secondary antibody that specifically recognizes this compound.

  • Washing: Wash the cells to remove unbound reagents.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.

    • The data can be used to determine the percentage of positive cells and the mean fluorescence intensity, which is proportional to the amount of bound this compound.

Signaling Pathways and Experimental Workflows

The binding of this compound to host cell integrins initiates a cascade of intracellular signals that lead to cytoskeletal rearrangements and bacterial uptake. The following diagrams illustrate these processes.

Invasin_Signaling_Pathway This compound-Integrin Signaling Pathway cluster_membrane Cell Membrane This compound This compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Activation Rac1 Rac1 PI3K->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake Gentamicin_Protection_Assay_Workflow Gentamicin Protection Assay Workflow Start Start: Confluent Cell Monolayer Infection Infect with This compound-Expressing Bacteria Start->Infection Incubation Incubate to Allow Bacterial Entry Infection->Incubation Wash1 Wash to Remove Unbound Bacteria Incubation->Wash1 Gentamicin Add Gentamicin to Kill Extracellular Bacteria Wash1->Gentamicin Wash2 Wash to Remove Gentamicin Gentamicin->Wash2 Lysis Lyse Host Cells Wash2->Lysis Plating Plate Lysate and Count CFUs Lysis->Plating End End: Quantify Intracellular Bacteria Plating->End

References

A Head-to-Head Comparison: Invasin-Functionalized Hydrogels versus Matrigel for Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

A new era of defined, animal-free organoid culture is emerging with the development of Invasin-functionalized polyisocyanide (PIC) hydrogels. This synthetic alternative challenges the long-standing dominance of Matrigel, a murine tumor-derived extracellular matrix (ECM), in the field of 3D cell culture. This guide provides a comprehensive comparison of organoid morphology, experimental protocols, and underlying signaling pathways when using these two distinct matrices.

For researchers and drug development professionals, the choice of scaffolding material is critical for generating robust and reproducible organoid models. While Matrigel has been the gold standard, its undefined nature and batch-to-batch variability present significant challenges.[1][2] this compound-functionalized PIC hydrogels offer a promising, fully defined system that supports the long-term growth and differentiation of various epithelial organoids.[3][4]

Quantitative Comparison of Organoid Morphology

While direct quantitative comparisons of organoid morphology between this compound-PIC hydrogels and Matrigel are emerging, current studies indicate comparable outcomes in terms of growth, self-renewal, polarization, and differentiation.[3][4] Organoids cultured in both matrices exhibit typical budding morphology and expression of key markers.[5][6] One study on a different type of tissue-derived ECM hydrogel highlighted that a more defined matrix could lead to lower variation in organoid size distribution compared to Matrigel.[7]

Morphological ParameterThis compound-PIC HydrogelMatrigelKey Observations
Overall Growth Supports multipassage 3D growth of human intestinal and airway organoids.[3][4]Gold standard for long-term expansion of various organoid types.[5]Both matrices support robust, long-term organoid cultures.
Self-Renewal Maintained over long-term culture.[3]Well-established for maintaining stem cell populations.[8]Lgr5-positive stem cells are maintained in crypt-like regions in both systems.[9]
Polarization & Differentiation Maintained, with formation of mature cell types.[3]Supports the formation of polarized 3D organoids with typical markers.[5]Both systems allow for the development of functional, differentiated organoids.
Morphology Formation of cystic intestinal organoids.[10] Morphology of organoids in RGD-containing hydrogels can differ from those in laminin-rich Matrigel.[10]"Typical organoid budding morphology".[5]Gross morphology appears comparable, though subtle differences may exist depending on the specific organoid type and hydrogel composition.
Variability As a fully defined, synthetic system, it is expected to have low batch-to-batch variability.[11]Known for its undefined composition and batch-to-batch variability.[1][11]This compound-PIC hydrogels offer a more standardized and reproducible culture environment.

Experimental Protocols

The methodologies for culturing organoids in this compound-PIC hydrogels and Matrigel are distinct, primarily due to their different gelation mechanisms.

Organoid Culture in this compound-Functionalized PIC Hydrogel

This protocol is based on the thermoresponsive nature of the PIC hydrogel, which is liquid at 4°C and forms a gel at 37°C.[3][4]

Protocol:

  • Preparation: Cool the this compound-PIC hydrogel solution to 4°C to maintain it in a liquid state.

  • Cell Suspension: Prepare a single-cell suspension or small cell clusters of the desired organoid line.

  • Mixing: Gently mix the cell suspension with the cold this compound-PIC hydrogel solution. The optimal concentration of this compound has been identified as 20-25 μM.[10]

  • Plating: Dispense the cell-hydrogel mixture into a culture plate.

  • Gelation: Incubate the plate at 37°C for 10-15 minutes to induce gelation of the hydrogel.[10]

  • Media Addition: Once the gel has solidified, carefully add the appropriate organoid culture medium.

  • Culture and Passaging: Culture the organoids according to standard protocols. For passaging, the hydrogel can be dissolved by cooling it down to 4°C, allowing for easy recovery of the organoids.[10]

Organoid Culture in Matrigel (Dome Method)

The "dome method" is a widely used technique for establishing 3D organoid cultures in Matrigel.[12][13]

Protocol:

  • Preparation: Thaw Matrigel on ice at 4°C to prevent premature gelation. Keep all pipette tips and culture plates cold.

  • Cell Suspension: Prepare a pellet of organoid fragments or single cells.

  • Mixing: Resuspend the cell pellet in the cold, liquid Matrigel.

  • Plating: Pipette small droplets (domes) of the Matrigel-cell suspension into the center of the wells of a pre-warmed culture plate.

  • Gelation: Invert the plate and incubate at 37°C for 10-15 minutes to allow the Matrigel to polymerize.[13]

  • Media Addition: After the domes have solidified, carefully add pre-warmed culture medium to the wells, avoiding disruption of the domes.

  • Culture and Passaging: Culture the organoids as required. Passaging typically involves mechanical or enzymatic disruption of the Matrigel domes.

Signaling Pathways and Experimental Workflows

The interaction between the extracellular matrix and the embedded cells is crucial for organoid development, primarily mediated through integrin signaling.

Signaling Pathways

This compound-functionalized hydrogels present a specific ligand for β1-integrins, initiating a defined signaling cascade.[3][4] Matrigel, being a complex mixture of ECM proteins like laminin (B1169045) and collagen IV, activates a broader range of integrins.[8][14]

cluster_this compound This compound-PIC Hydrogel cluster_Matrigel Matrigel This compound This compound beta1_this compound β1-Integrin This compound->beta1_this compound binds FAK Focal Adhesion Kinase (FAK) beta1_this compound->FAK Laminin Laminin beta1_Matrigel β1-Integrin Laminin->beta1_Matrigel binds CollagenIV Collagen IV alpha_integrins α-Integrins CollagenIV->alpha_integrins binds beta1_Matrigel->FAK alpha_integrins->FAK Downstream Downstream Signaling (e.g., Rho GTPases) FAK->Downstream OrganoidDev Organoid Development (Growth, Differentiation, Polarization) Downstream->OrganoidDev

Fig. 1: Comparative signaling pathways of this compound and Matrigel.
Experimental Workflow

The following diagram illustrates the key steps in establishing organoid cultures using both this compound-PIC hydrogel and Matrigel.

cluster_workflow Organoid Culture Workflow cluster_this compound This compound-PIC Hydrogel cluster_Matrigel Matrigel start Start: Single Cells or Organoid Fragments Invasin_mix Mix with cold This compound-PIC hydrogel (4°C) start->Invasin_mix Matrigel_mix Mix with cold Matrigel (4°C) start->Matrigel_mix Invasin_plate Plate and warm to 37°C for gelation Invasin_mix->Invasin_plate Invasin_culture Add media and culture Invasin_plate->Invasin_culture end Organoid Formation and Growth Invasin_culture->end Matrigel_plate Plate domes on pre-warmed plate Matrigel_mix->Matrigel_plate Matrigel_gel Incubate at 37°C for polymerization Matrigel_plate->Matrigel_gel Matrigel_culture Add media and culture Matrigel_gel->Matrigel_culture Matrigel_culture->end

Fig. 2: Experimental workflows for organoid culture.

References

side-by-side comparison of invasin and other cell adhesion molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular interactions, the adhesion between a cell and its environment is a fundamental process governing tissue architecture, immune responses, and, in the case of pathogenesis, the invasion of host tissues by microbes. This guide provides a side-by-side comparison of invasin, a key bacterial adhesion molecule, with three major classes of host cell adhesion molecules: fibronectin, Intercellular Adhesion Molecule-1 (ICAM-1), and E-cadherin. We will delve into their binding characteristics, signaling pathways, and the experimental methods used to study them, offering valuable insights for researchers in cell biology, microbiology, and drug development.

Overview of Compared Molecules

This compound , expressed by pathogenic Yersinia species, is a bacterial outer membrane protein that facilitates the entry of bacteria into host cells.[1][2][3] It achieves this by binding with high affinity to β1 integrins on the surface of host cells, such as M cells in the intestine.[2][4] This interaction triggers cytoskeletal rearrangements that lead to the engulfment of the bacterium.[1][2]

Fibronectin is a ubiquitous high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM) and plasma.[5][6][7] It plays a crucial role in cell adhesion, migration, growth, and differentiation by binding to integrin receptors on the cell surface.[5][8]

Intercellular Adhesion Molecule-1 (ICAM-1) , also known as CD54, is a transmembrane glycoprotein of the immunoglobulin superfamily.[9][10] Typically expressed on endothelial cells and immune cells, its expression is upregulated by inflammatory cytokines.[9][11] ICAM-1 is critical for the firm adhesion and transmigration of leukocytes from blood vessels into tissues.[9]

E-cadherin is a classical cadherin and a key mediator of calcium-dependent cell-cell adhesion in epithelial tissues.[12][13] It forms adherens junctions that are essential for maintaining the structural integrity of epithelial cell sheets.[12][14]

Quantitative Comparison of Binding Characteristics

The following table summarizes the key quantitative binding characteristics of this compound and the selected host cell adhesion molecules. It is important to note that binding affinities (Kd) can vary depending on the experimental conditions and the specific isoforms or activation states of the molecules involved.

MoleculeLigand/ReceptorBinding Affinity (Kd)Key Features
This compound α5β1 Integrin~5.0 x 10⁻⁹ M[15]Binds to multiple β1 integrins with ~100-fold higher affinity than fibronectin.[1][16][17]
Fibronectin α5β1 Integrin~7.5 x 10⁻⁷ M (Ki)[15]Binds to several integrins, including α5β1 and αvβ3, as well as other ECM components like collagen and fibrin.[5][18]
ICAM-1 LFA-1 (αLβ2 Integrin)High affinity (up to 10,000-fold increase upon T-cell activation)[19]Binds to the integrins LFA-1 and Mac-1 on leukocytes.[11]
E-cadherin E-cadherin (Homophilic)~22.6 µM (N-cadherin) to ~160.0 µM (E-cadherin)[20]Mediates homophilic binding, where E-cadherin on one cell binds to E-cadherin on an adjacent cell.[21] Clustering of E-cadherin at the cell surface is crucial for strong cell-cell adhesion.[22][23]

Signaling Pathways

The binding of these adhesion molecules to their respective ligands initiates intracellular signaling cascades that regulate a variety of cellular processes.

This compound and Fibronectin Signaling

Both this compound and fibronectin bind to integrin receptors, and while they can trigger some similar downstream pathways, the cellular outcomes are vastly different. This compound binding leads to localized cytoskeletal rearrangements that promote bacterial uptake, a process known as the "zipper" mechanism.[2] Fibronectin binding, on the other hand, promotes cell spreading, migration, and the assembly of the extracellular matrix.

Invasin_Fibronectin_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound Integrin β1 Integrin This compound->Integrin Fibronectin Fibronectin Fibronectin->Integrin FAK FAK Integrin->FAK Src Src FAK->Src Rac1 Rac1 Src->Rac1 Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake this compound-mediated Adhesion Cell Adhesion & Matrix Assembly Actin->Adhesion Fibronectin-mediated

This compound and Fibronectin Signaling Pathways.
ICAM-1 Signaling

Ligation of ICAM-1 on endothelial cells by LFA-1 on leukocytes triggers signaling cascades that lead to the activation of proinflammatory pathways and rearrangement of the actin cytoskeleton, facilitating leukocyte transmigration.[9]

ICAM1_Signaling cluster_ligand_receptor Ligand-Receptor Interaction cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome LFA1 LFA-1 (Leukocyte) ICAM1 ICAM-1 (Endothelial Cell) LFA1->ICAM1 Kinases Kinase Cascades (e.g., p56lyn) ICAM1->Kinases Cytoskeleton Actin Cytoskeleton Rearrangement ICAM1->Cytoskeleton Inflammation Pro-inflammatory Response Kinases->Inflammation Transmigration Leukocyte Transmigration Cytoskeleton->Transmigration

ICAM-1 Signaling Pathway.
E-cadherin Signaling

E-cadherin-mediated adhesion is crucial for maintaining tissue integrity. Its cytoplasmic domain interacts with catenins (α-catenin, β-catenin, and p120-catenin) to link to the actin cytoskeleton. This connection is dynamic and can transduce mechanical forces and signals that regulate cell proliferation and differentiation.[12] For instance, E-cadherin can sequester β-catenin, preventing its translocation to the nucleus and thereby inhibiting the Wnt signaling pathway.[14]

Ecadherin_Signaling cluster_adhesion Cell-Cell Adhesion cluster_cytoplasmic Cytoplasmic Complex cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Regulation Ecad1 E-cadherin (Cell 1) Ecad2 E-cadherin (Cell 2) Ecad1->Ecad2 Catenins β-catenin p120-catenin Ecad1->Catenins alphaCatenin α-catenin Catenins->alphaCatenin Wnt Wnt Pathway (Inhibited) Catenins->Wnt Sequesters β-catenin Actin Actin Cytoskeleton alphaCatenin->Actin

E-cadherin Signaling and Cytoskeletal Linkage.

Experimental Protocols

The study of cell adhesion molecules relies on a variety of experimental techniques to quantify binding and cellular responses. Below are overviews of two key methodologies.

Cell Adhesion Assay (Static Conditions)

This assay measures the attachment of cells to a substrate coated with a specific adhesion molecule.

Principle: A multi-well plate is coated with the adhesion molecule of interest. Cells are then added to the wells and allowed to adhere for a specific period. Non-adherent cells are washed away, and the remaining adherent cells are fixed, stained, and quantified, typically by measuring the absorbance of the solubilized stain.[24][25][26]

Workflow:

Cell_Adhesion_Assay start Start coat Coat 96-well plate with adhesion molecule start->coat block Block non-specific binding sites (e.g., with BSA) coat->block add_cells Add cell suspension to wells block->add_cells incubate Incubate to allow cell adhesion add_cells->incubate wash Wash to remove non-adherent cells incubate->wash fix_stain Fix and stain adherent cells (e.g., crystal violet) wash->fix_stain solubilize Solubilize stain fix_stain->solubilize read Read absorbance (e.g., at 570-595 nm) solubilize->read end End read->end

Workflow for a Static Cell Adhesion Assay.

Detailed Steps:

  • Coating: Dilute the adhesion molecule (e.g., this compound, fibronectin) in a suitable buffer (e.g., PBS) and add to the wells of a 96-well plate.[25] Incubate to allow the protein to adsorb to the plastic surface.[25]

  • Blocking: Wash the wells and add a blocking solution (e.g., 1% Bovine Serum Albumin - BSA) to prevent non-specific cell adhesion.[24][25]

  • Cell Seeding: Prepare a single-cell suspension of the cells of interest in serum-free medium and add them to the coated and blocked wells.[27]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell attachment.[24]

  • Washing: Gently wash the wells to remove any cells that have not adhered.[25]

  • Fixation and Staining: Fix the remaining adherent cells with a fixative like glutaraldehyde (B144438) or methanol, and then stain them with a dye such as crystal violet.[24][27]

  • Quantification: After washing away excess stain, solubilize the dye from the stained cells and measure the absorbance using a plate reader.[24][25] The absorbance is proportional to the number of adherent cells.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[28][29]

Principle: One molecule (the ligand) is immobilized on a sensor chip. Its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[29][30] This change is proportional to the mass of the analyte bound to the ligand.[29]

Workflow:

SPR_Workflow start Start prepare Prepare ligand and analyte start->prepare immobilize Immobilize ligand on sensor chip prepare->immobilize inject Inject analyte at various concentrations immobilize->inject measure Measure association and dissociation in real-time (sensorgram) inject->measure regenerate Regenerate sensor surface measure->regenerate analyze Analyze data to determine kinetic constants (ka, kd, Kd) regenerate->analyze end End analyze->end

Workflow for a Surface Plasmon Resonance Experiment.

Detailed Steps:

  • Ligand Immobilization: The ligand (e.g., purified integrin receptor) is covalently attached to the surface of a sensor chip.[28]

  • Analyte Injection: A solution containing the analyte (e.g., this compound, fibronectin) at a known concentration is injected and flows over the sensor surface.[28]

  • Association Phase: As the analyte binds to the immobilized ligand, the SPR signal increases.[30]

  • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[30]

  • Regeneration: A specific solution is injected to remove all bound analyte from the ligand, preparing the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is fitted to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This guide highlights the distinct yet sometimes overlapping characteristics of the bacterial adhesin this compound and the host cell adhesion molecules fibronectin, ICAM-1, and E-cadherin. While this compound and fibronectin both target integrin receptors, this compound's significantly higher binding affinity represents a remarkable example of molecular mimicry and evolutionary adaptation by a pathogen to exploit host cell machinery. In contrast, ICAM-1 and E-cadherin mediate crucial physiological processes of immune surveillance and tissue organization through distinct molecular interactions. A thorough understanding of the quantitative binding parameters and signaling pathways of these molecules, aided by the experimental protocols described, is essential for advancing our knowledge of cell adhesion in both health and disease.

References

The Trojan Horse at the Gate: A Comparative Guide to Yersinia Invasin's Molecular Mimicry of Fibronectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern bacterial pathogenesis is paramount. This guide provides a detailed comparison of how the bacterial protein invasin, a key virulence factor from Yersinia species, mimics the host's native extracellular matrix protein, fibronectin, to engage with and exploit cellular integrin receptors. This interaction represents a classic example of molecular mimicry, where a pathogen evolves to hijack host cellular machinery for its own benefit.

Yersinia pseudotuberculosis and Yersinia enterocolitica, the causative agents of yersiniosis, employ a sophisticated mechanism to breach the intestinal barrier. Central to this process is the outer membrane protein this compound, which facilitates the entry of the bacteria into host cells.[1] this compound achieves this by binding with high affinity to several members of the β1 integrin family of cell adhesion receptors, the same receptors used by host proteins like fibronectin to mediate cell attachment to the extracellular matrix.[2] This guide delves into the quantitative and mechanistic differences between the binding of this compound and fibronectin to β1 integrins, offering insights into the pathogen's strategy and providing detailed protocols for studying these interactions.

Binding Affinity: A Tale of Two Ligands

Experimental data reveals a striking difference in the binding affinities of this compound and fibronectin for the α5β1 integrin, a key fibronectin receptor. Yersinia this compound binds to this receptor with an affinity that is approximately two orders of magnitude higher than that of fibronectin.[3][4][5][6] This high-affinity interaction allows the bacterium to outcompete the host's native ligand, ensuring efficient attachment and subsequent internalization.

The binding kinetics have been quantified using various biophysical and cell-based assays. The apparent dissociation constant (Kd) for the interaction of the this compound cell-binding domain with the α5β1 integrin is in the low nanomolar range, reported as 5.0 x 10⁻⁹ M.[3] In contrast, the dissociation constant (Kd) for the fibronectin-integrin interaction is significantly weaker, measured at approximately 8 x 10⁻⁷ M.[7] Competitive binding assays further underscore this disparity, showing that a 120-kDa fragment of fibronectin inhibits this compound-integrin binding with an inhibition constant (Ki) of 7.5 x 10⁻⁷ M.[3][5][6]

These quantitative differences are summarized in the table below:

LigandReceptorMethodAffinity ConstantReference
Yersinia this compound (cell-binding domain)α5β1 IntegrinRadioligand AssayKd: 5.0 x 10⁻⁹ M[3]
Fibronectin (120-kDa fragment)α5β1 IntegrinCompetitive Inhibition AssayKi: 7.5 x 10⁻⁷ M[3][5][6]
FibronectinIntegrin ReceptorCell Adhesion AssayKd: 8 x 10⁻⁷ M[7]

Structural Mimicry and Functional Consequences

Despite the vast difference in affinity, this compound and fibronectin bind to mutually exclusive or closely overlapping sites on the α5β1 integrin.[3][5] This suggests that this compound has evolved to present a surface that is a highly optimized mimic of the integrin-binding region of fibronectin. Interestingly, while many natural integrin ligands, including fibronectin, utilize a conserved arginine-glycine-aspartic acid (RGD) tripeptide sequence for receptor recognition, the high-affinity integrin-binding domain of this compound, located within its C-terminal 192 amino acids, lacks this motif.[8][9] This indicates a convergent evolution, where the bacterial protein achieves superior binding through a different structural solution.[4]

The high-affinity binding of this compound to β1 integrins triggers a cascade of intracellular signaling events that lead to the reorganization of the host cell's actin cytoskeleton, ultimately driving the engulfment of the bacterium. This process is a potent inducer of lymphocyte motility and migration, which may contribute to the dissemination of the pathogen from the initial site of infection.[10]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below. These methods are fundamental for quantifying ligand-receptor interactions and assessing the functional consequences of bacterial adhesion to host cells.

Protocol 1: Solid-Phase Ligand Binding Assay for Measuring Binding Affinity

This protocol is adapted from methods used to determine the dissociation constant of this compound and fibronectin for integrin receptors.[3]

Objective: To quantify the binding of a soluble ligand (e.g., purified this compound fragment or fibronectin) to an immobilized receptor (e.g., purified α5β1 integrin).

Materials:

  • Purified α5β1 integrin

  • Purified this compound C-terminal fragment or fibronectin

  • Radioiodine (e.g., ¹²⁵I) for labeling the ligand

  • Binding Buffer (e.g., RPMI 1640 medium with 20 mM HEPES, pH 7.0, and 0.4% BSA)

  • Wash Buffer (Binding Buffer without BSA)

  • 96-well microtiter plates

  • Gamma counter

Procedure:

  • Receptor Immobilization: Coat the wells of a 96-well microtiter plate with purified α5β1 integrin at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the wells three times with Wash Buffer. Block non-specific binding sites by incubating the wells with Binding Buffer for 2 hours at room temperature.

  • Ligand Preparation: Prepare serial dilutions of the ¹²⁵I-labeled ligand (this compound or fibronectin) in Binding Buffer.

  • Binding Reaction: Add the diluted radiolabeled ligand to the coated and blocked wells. Incubate for 90 minutes at room temperature to allow binding to reach equilibrium. For competition assays, add a constant concentration of radiolabeled ligand along with increasing concentrations of an unlabeled competitor.

  • Washing: Aspirate the unbound ligand and wash the wells five times with ice-cold Wash Buffer to remove non-specifically bound ligand.

  • Quantification: Lyse the cells or solubilize the bound protein in each well using a lysis buffer (e.g., 1% SDS). Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the bound radioactivity as a function of the ligand concentration. For saturation binding, fit the data to a one-site binding model to determine the Kd and Bmax. For competition assays, plot the bound radioactivity against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Protocol 2: Cell Adhesion Assay

This protocol is a standard method to assess the ability of cells to bind to surfaces coated with specific ligands.[11][12]

Objective: To quantify the adhesion of integrin-expressing cells to surfaces coated with this compound or fibronectin.

Materials:

  • Integrin-expressing host cells (e.g., HEp-2 cells)

  • Purified this compound C-terminal fragment or fibronectin

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • 96-well cell culture plates

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with either the this compound fragment or fibronectin at a concentration of 10 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Grow host cells to near confluence. Detach the cells using trypsin-EDTA, wash with serum-containing medium to inactivate trypsin, and then resuspend in serum-free medium.

  • Adhesion: Seed 5 x 10⁴ cells into each coated and blocked well. Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes. Stain the cells with Crystal Violet solution for 20 minutes.

  • Destaining and Quantification: Wash the wells extensively with water to remove excess stain. Allow the plate to dry. Solubilize the stain by adding solubilization buffer to each well. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance values for cells plated on this compound, fibronectin, and a negative control (e.g., BSA-coated wells).

Visualizing the Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway initiated by this compound-integrin binding and the general workflow for a cell adhesion assay.

Invasin_Signaling_Pathway cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm This compound Yersinia this compound Integrin β1 Integrin This compound->Integrin High-Affinity Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Recruitment & Activation Rac1 Rac1 Src->Rac1 Activation WASP WAVE/WASP Rac1->WASP Arp23 Arp2/3 Complex WASP->Arp23 Actin Actin Polymerization Arp23->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: this compound-integrin binding pathway.

Cell_Adhesion_Workflow start Start step1 Coat plate wells with This compound or Fibronectin start->step1 step2 Block non-specific binding sites step1->step2 step3 Seed integrin-expressing host cells step2->step3 step4 Incubate to allow cell adhesion step3->step4 step5 Wash to remove non-adherent cells step4->step5 step6 Fix and stain adherent cells step5->step6 step7 Solubilize stain and measure absorbance step6->step7 end End step7->end

Caption: Workflow for a cell adhesion assay.

References

A Comparative Guide to Invasin and Fibronectin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways initiated by the bacterial protein invasin and the host extracellular matrix protein fibronectin. Both molecules engage integrin receptors, yet they trigger distinct downstream cascades that lead to vastly different cellular outcomes. Understanding these differences is critical for research in bacterial pathogenesis, cell adhesion, and the development of novel therapeutics.

Executive Summary

This compound, a surface protein on pathogenic Yersinia species, mimics host ligands to facilitate bacterial entry into cells. Fibronectin, a ubiquitous extracellular matrix glycoprotein, is essential for fundamental cellular processes including adhesion, migration, and tissue organization. While both ligate β1 integrins, their signaling pathways diverge significantly. This compound strongly activates a Rac1-dependent pathway leading to cytoskeletal rearrangements for bacterial engulfment and triggers a pro-inflammatory response via NF-κB. In contrast, fibronectin orchestrates a more complex signaling network involving a balance between RhoA and Rac1 GTPases, and extensive crosstalk with growth factor signaling to regulate a wide array of cellular functions.

Ligand-Receptor Interactions: A Tale of Two Affinities

Both this compound and fibronectin bind to a range of integrin heterodimers, with a notable overlap in their interaction with β1-containing integrins. However, a key distinction lies in their binding affinities. This compound has a significantly higher affinity for certain integrins, such as α5β1, compared to fibronectin.[1] This high-affinity binding is a crucial aspect of its pathogenic mechanism.

LigandIntegrin Receptor(s)Binding Domain/MotifDissociation Constant (Kd)Reference
This compound α3β1, α4β1, α5β1, α6β1, αVβ1C-terminal 192 amino acids (lacks RGD)~5.0 x 10⁻⁹ M (for α5β1)--INVALID-LINK--
Fibronectin α5β1, αvβ3, α4β1, αIIbβ3, etc.RGD motif in FN-III₁₀, synergy site in FN-III₉~8 x 10⁻⁷ M (general for α5β1)--INVALID-LINK--

Signaling Pathways: Divergent Downstream Cascades

Upon integrin binding, both this compound and fibronectin trigger intracellular signaling cascades. However, the specific pathways activated and their downstream consequences differ significantly.

This compound Signaling Pathway

This compound-mediated integrin clustering initiates a signaling cascade that is primarily geared towards facilitating bacterial uptake. This process involves the activation of Focal Adhesion Kinase (FAK) and Src kinase.[2][3][4] A key downstream effector is the Rho family GTPase, Rac1, which is essential for the cytoskeletal rearrangements necessary for engulfing the bacterium.[5][6] this compound signaling also leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK, and the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines like IL-8.[2][5][7]

This compound Signaling Pathway This compound This compound Integrin β1 Integrins (e.g., α5β1) This compound->Integrin Binds FAK FAK Integrin->FAK Activates Src Src Integrin->Src Activates FAK->Src Rac1 Rac1 FAK->Rac1 Src->Rac1 Activates MAPK p38/JNK MAPKs Rac1->MAPK Activates IKK IKK Rac1->IKK Activates Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton Inflammation Pro-inflammatory Cytokine Production (IL-8) MAPK->Inflammation NFkB NF-κB IKK->NFkB Activates NFkB->Inflammation Uptake Bacterial Uptake Cytoskeleton->Uptake

This compound Signaling Pathway
Fibronectin Signaling Pathway

Fibronectin binding to integrins also activates FAK and Src, forming a dual kinase complex that phosphorylates numerous downstream targets.[8][9][10] This initiates a complex and highly regulated signaling network. Unlike the straightforward activation of Rac1 by this compound, fibronectin signaling involves a dynamic interplay between RhoA and Rac1. Early adhesion events are often characterized by Rac1 activation and RhoA suppression, promoting cell spreading.[11] Later, RhoA activity increases, leading to stress fiber formation and focal adhesion maturation.[11][12][13] The fibronectin-integrin signaling axis also exhibits extensive crosstalk with growth factor receptor pathways, such as the Ras-MAPK and PI3K-Akt pathways, to regulate cell proliferation, survival, and differentiation.[14]

Fibronectin Signaling Pathway Fibronectin Fibronectin Integrin Integrins (e.g., α5β1, αvβ3) Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src Integrin->Src Activates Ras_MAPK Ras-MAPK Pathway Integrin->Ras_MAPK Crosstalk PI3K_Akt PI3K-Akt Pathway Integrin->PI3K_Akt Crosstalk FAK->Src RhoA RhoA FAK->RhoA Rac1 Rac1 FAK->Rac1 Src->RhoA Regulates Src->Rac1 Regulates RhoA->Rac1 Crosstalk Adhesion Cell Adhesion & Spreading RhoA->Adhesion Migration Cell Migration RhoA->Migration Matrix Matrix Assembly RhoA->Matrix Rac1->Adhesion Rac1->Migration Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Fibronectin Signaling Pathway

Comparative Analysis of Signaling Components and Cellular Outcomes

FeatureThis compound SignalingFibronectin Signaling
Primary Integrin Ligands β1 integrins (α3β1, α4β1, α5β1, α6β1, αVβ1)Multiple integrins including α5β1, αvβ3, α4β1
Key Initiating Kinases FAK, SrcFAK, Src
Primary Rho GTPase Rac1 (strongly activated)RhoA and Rac1 (dynamically regulated with crosstalk)
MAPK Pathway Activation p38 and JNKERK, JNK, p38 (often via crosstalk with growth factor receptors)
NF-κB Activation Yes, leading to pro-inflammatory cytokine productionGenerally not a primary outcome, can be context-dependent
Crosstalk with other Pathways Limited crosstalk reportedExtensive crosstalk with growth factor receptor pathways (Ras-MAPK, PI3K-Akt)
Primary Cellular Outcome Bacterial internalization, pro-inflammatory responseCell adhesion, migration, proliferation, survival, matrix assembly, differentiation

Supporting Experimental Data

While direct quantitative comparisons of signaling activation by this compound and fibronectin in the same experimental system are limited, individual studies provide valuable quantitative insights.

Table 1: Quantitative Analysis of FAK and Src Phosphorylation

LigandCell TypePhosphorylation SiteFold Increase (vs. Control)Reference
FibronectinA549 lung adenocarcinomaFAK (Tyr397)~3.5--INVALID-LINK--[8]
FibronectinA549 lung adenocarcinomaSrc (Tyr416)~2.8--INVALID-LINK--[8]
This compound (YadA)HeLaFAK (Tyr397)Data reported as significant increase--INVALID-LINK--[2]

Table 2: Quantitative Analysis of Rho GTPase Activation

LigandCell TypeGTPaseFold Increase in Activity (vs. Control)Reference
FibronectinNIH-3T3RhoA~2.5--INVALID-LINK--
FibronectinHuman Corneal Epithelial CellsRac1Data reported as significant increase--INVALID-LINK--[15]
This compoundIntestinal Epithelial CellsRac1Essential for NF-κB activation--INVALID-LINK--[2]

Table 3: Comparative Invasion and Migration Data

Ligand/ConditionCell TypeAssayResultReference
FibronectinA549 lung adenocarcinomaInvasion~2.5-fold increase vs. control--INVALID-LINK--[8]
Fibronectin KnockoutEndometrial Stromal CellsInvasion~40% decrease vs. control--INVALID-LINK--
This compound-expressing YersiniaMacrophagesPhagocytosisFAK activation is sufficient for uptake--INVALID-LINK--[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation of Integrin-FAK/Src Complexes

This protocol is for the isolation and analysis of protein complexes associated with integrins upon ligand binding.

Co-IP_Workflow Start Start: Cell Culture Stimulation Stimulate cells with This compound or Fibronectin Start->Stimulation Lysis Lyse cells in non-denaturing buffer Stimulation->Lysis Incubation Incubate lysate with anti-integrin antibody Lysis->Incubation Capture Capture antibody-protein complexes with Protein A/G beads Incubation->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze by Western Blot for FAK, Src, etc. Elution->Analysis End End Analysis->End

Co-Immunoprecipitation Workflow

Protocol:

  • Cell Culture and Stimulation: Plate cells (e.g., HeLa, fibroblasts) and grow to 80-90% confluency. Serum-starve cells for 4-6 hours. Treat cells with either purified this compound fragment (e.g., 10 µg/mL) or fibronectin (e.g., 10 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with a primary antibody against a specific integrin subunit (e.g., anti-β1 integrin) overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FAK, Src, and other proteins of interest.

Rho GTPase Activity Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound RhoA or Rac1 in cell lysates.

Protocol:

  • Cell Culture and Stimulation: As described in the Co-IP protocol.

  • Cell Lysis: Lyse cells in a specific Rho GTPase lysis buffer.

  • Pull-down of Active GTPase: Incubate the cell lysate with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1) coupled to glutathione-agarose beads. These beads will specifically bind to the active, GTP-bound form of the GTPase.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using antibodies specific for RhoA or Rac1. A sample of the total cell lysate should be run in parallel to determine the total amount of the respective GTPase.

Analysis of MAPK Phosphorylation by Western Blot

This protocol detects the activation of MAPK pathway members by using phospho-specific antibodies.

Protocol:

  • Cell Culture and Stimulation: As described in the Co-IP protocol.

  • Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer with SDS) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38, anti-phospho-JNK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, the blot can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.

Cell Invasion Assay (Boyden Chamber Assay)

This assay quantifies the invasive potential of cells in response to a chemoattractant.

Protocol:

  • Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel or a specific extracellular matrix protein like fibronectin.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the transwell.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.

  • Incubation: Incubate for 12-48 hours to allow cells to invade through the matrix and membrane.

  • Cell Removal and Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion

This compound and fibronectin, despite their shared ability to engage integrin receptors, initiate distinct signaling programs with profound differences in their downstream effects. This compound's high-affinity binding and potent activation of a Rac1-centric pathway are finely tuned for its role in bacterial pathogenesis. In contrast, fibronectin's more nuanced and complex signaling network, characterized by the balanced regulation of Rho family GTPases and extensive crosstalk, is befitting its central role in orchestrating a wide range of normal physiological processes. A thorough understanding of these divergent signaling pathways is paramount for developing strategies to combat bacterial infections and for advancing our knowledge of cell-matrix interactions in health and disease.

References

Validating Invasin-Integrin Binding: A Comparison of Knockdown and Knockout Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular microbiology, immunology, and drug development, definitively identifying the host cell receptors targeted by bacterial virulence factors is paramount. The invasin protein of enteropathogenic Yersinia species is a classic example of a bacterial adhesin that mediates entry into host cells by hijacking specific integrin receptors.[1][2] Validating which of the many integrin subunits are essential for this process requires precise genetic manipulation of the host cell. This guide compares two powerful techniques—RNA interference (RNAi) for gene knockdown and CRISPR/Cas9 for gene knockout—used to elucidate the role of specific integrin subunits in this compound-mediated bacterial uptake.

Comparing Gene Knockdown vs. Knockout for this compound Binding Studies

The choice between transiently silencing an integrin subunit with small interfering RNA (siRNA) or permanently ablating its gene with CRISPR/Cas9 depends on the experimental goals, timeline, and available resources. While both methods effectively reduce or eliminate the expression of a target integrin subunit, they operate via different mechanisms and have distinct advantages and disadvantages.

FeaturesiRNA-mediated KnockdownCRISPR/Cas9-mediated Knockout
Mechanism Post-transcriptional gene silencing. siRNA duplexes guide the RISC complex to degrade target mRNA.Gene editing at the genomic DNA level. The Cas9 nuclease creates a double-strand break at the target locus, leading to frameshift mutations.[3][4]
Effect Duration Transient (typically 48-96 hours).[5]Permanent and heritable in the cell line.[6]
Efficiency Variable, often results in partial reduction of protein expression.Can achieve complete loss of protein function.
Off-Target Effects Can occur due to partial sequence homology with unintended mRNAs.Can occur due to gRNA binding to non-target DNA sequences.
Workflow Speed Relatively fast; experiments can be performed days after transfection.Longer workflow; requires generating and validating a stable knockout cell line.
Ideal Use Case Rapid screening of multiple integrin subunits; studying effects of transient protein loss.Creating stable model systems for in-depth analysis; studying long-term effects of protein absence.

Quantitative Data from Bacterial Invasion Assays

A standard method to quantify bacterial entry into host cells is the gentamicin (B1671437) protection assay.[7][8] In this assay, cells are infected with bacteria for a set period. Gentamicin, an antibiotic that cannot penetrate mammalian cell membranes, is then added to the culture medium to kill all extracellular bacteria. The host cells are subsequently lysed, and the surviving intracellular bacteria are plated on agar (B569324) to determine the number of colony-forming units (CFUs).

Below is a table of representative data from such an assay, comparing bacterial invasion in wild-type cells versus cells with either knockdown or knockout of a critical integrin subunit (e.g., Integrin β1), which is a primary receptor for this compound.[9]

Cell Line / TreatmentTarget GeneAverage Intracellular Bacteria (CFU/well)% Invasion Relative to Control
Wild-Type (WT)N/A1.5 x 10⁵100%
Control siRNANon-targeting1.4 x 10⁵93%
Integrin β1 siRNAITGB13.0 x 10³2%
Control CRISPRNon-targeting gRNA1.6 x 10⁵107%
Integrin β1 KOITGB1< 100<0.1%

These are illustrative data based on typical experimental outcomes. Actual results will vary based on cell type, bacterial strain, and experimental conditions.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for validating this compound-integrin binding using both siRNA and CRISPR/Cas9, followed by a gentamicin protection assay.

Protocol 1: siRNA-Mediated Knockdown of Integrin β1 and Invasion Assay

This protocol describes the transient silencing of the Integrin β1 subunit (gene: ITGB1) in a human epithelial cell line (e.g., HeLa or Caco-2) to assess its role in Yersinia invasion.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • siRNA targeting ITGB1 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Yersinia pseudotuberculosis (this compound-positive strain)

  • Gentamicin solution (10 mg/mL)

  • Triton X-100 (1% in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Agar plates

Procedure:

  • Cell Seeding: 24 hours before transfection, seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 25 nM of siRNA (either ITGB1-targeting or control) in 50 µL of Opti-MEM.

    • Dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the 100 µL siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C to ensure efficient knockdown of the target protein. Protein depletion can be confirmed by Western blot or flow cytometry in parallel wells.

  • Bacterial Invasion Assay (Gentamicin Protection):

    • Wash the transfected cells twice with PBS.

    • Infect the cells with Yersinia at a multiplicity of infection (MOI) of 20-50.

    • Incubate for 90 minutes at 37°C to allow bacterial entry.

    • Wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill extracellular bacteria.[7]

    • Wash the cells again three times with PBS.

    • Lyse the cells by adding 200 µL of 1% Triton X-100 in PBS and incubating for 10 minutes.

  • Quantification: Serially dilute the cell lysate in PBS and plate the dilutions on agar plates. Incubate overnight at 28°C and count the resulting colonies to determine the number of intracellular bacteria.

Protocol 2: CRISPR/Cas9-Mediated Knockout of Integrin β1 and Invasion Assay

This protocol outlines the generation of a stable Integrin β1 knockout cell line for use in invasion assays.

Materials:

  • HEK293T or other suitable cell line

  • CRISPR/Cas9 plasmid system (containing Cas9 nuclease and a guide RNA targeting an early exon of ITGB1)

  • Lipofectamine 3000 or similar DNA transfection reagent

  • Puromycin or other selection antibiotic

  • Materials for invasion assay as listed in Protocol 1

Procedure:

  • gRNA Design and Plasmid Construction: Design and clone a specific guide RNA (gRNA) sequence targeting an early exon of the ITGB1 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.

  • Transfection: Transfect HEK293T cells with the ITGB1-targeting CRISPR plasmid or the control plasmid using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transfected cells.

  • Clonal Isolation: After selection, dilute the surviving cells to a single cell per well in a 96-well plate to isolate and expand individual clones.

  • Validation of Knockout: Once clones have expanded, screen them for the absence of Integrin β1 protein expression via Western blot or flow cytometry. Successful knockout should also be confirmed by sequencing the target locus to identify frameshift-inducing insertions/deletions.

  • Bacterial Invasion Assay: Using a validated Integrin β1 knockout clone and a control clone, perform the gentamicin protection assay as described in steps 4 and 5 of Protocol 1.

Visualizing Pathways and Workflows

Understanding the molecular interactions and experimental processes can be clarified with diagrams.

Invasin_Signaling_Pathway cluster_membrane Host Cell Membrane Integrin_b1 Integrin β1 FAK FAK Integrin_b1->FAK Activation This compound Yersinia this compound This compound->Integrin_b1 Binding Rac1 Rac1 FAK->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: this compound-Integrin β1 signaling cascade.[9][10]

siRNA_Workflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_incubation Knockdown (Day 3-4) cluster_assay Invasion Assay (Day 4-5) A Seed Host Cells B Transfect with Integrin siRNA A->B C Incubate 48-72h for Protein Depletion B->C D Infect with Bacteria C->D E Gentamicin Treatment D->E F Lyse Cells & Plate E->F G Quantify CFU F->G

Caption: Workflow for siRNA knockdown and invasion assay.

CRISPR_Workflow A 1. Transfect Cells with Integrin-targeting CRISPR Plasmid B 2. Antibiotic Selection of Transfected Cells A->B C 3. Isolate Single-Cell Clones B->C D 4. Expand and Validate Clones (Western Blot / Sequencing) C->D E 5. Perform Invasion Assay with Validated KO Clone D->E

Caption: Workflow for CRISPR/Cas9 knockout generation.

References

Confirming Invasin-Integrin Interactions: A Comparative Guide to Blocking Antibodies and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the bacterial protein invasin, notably from pathogenic Yersinia species, and host cell integrins is a critical step in the initiation of infection. For researchers studying this interaction, confirming the specific binding between this compound and integrin receptors is paramount. The use of blocking antibodies is a widely adopted and effective method for this purpose. This guide provides a comprehensive comparison of the use of blocking antibodies with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Comparing Blocking Antibodies for this compound-Integrin Interaction Studies

Table 1: Quantitative Data on the Efficacy of Blocking Antibodies in Inhibiting this compound-Integrin Interactions

Antibody/InhibitorTargetCell TypeOrganism/ProteinAssayConcentration% Inhibition/EffectReference
Anti-β1 Integrin mAbβ1 IntegrinMacrophagesYersinia enterocoliticaPhagocytosis AssayNot SpecifiedInhibition of phagocytic cup formation and uptake[1]
Anti-β1 Integrin Abβ1 IntegrinCaco-2 cellsYersinia pseudotuberculosisBacterial InternalizationNot SpecifiedReduced bacterial internalization[2]
RGD PeptideRGD-binding IntegrinsHemocytesYersinia pseudotuberculosisBacterial Association20 µMSignificant reduction in hemocyte-associated bacteria[3]
Anti-VLA-4 mAbα4β1 IntegrinCD4+ T cellsPurified this compoundCell AdhesionNot SpecifiedStrong inhibition of T cell binding to this compound[4]

Note: The lack of standardized reporting of antibody concentrations and inhibition values across different studies highlights the importance of in-house validation and optimization for each specific experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are protocols for key experiments used to validate the this compound-integrin interaction using blocking antibodies.

Bacterial Invasion Assay

This assay measures the ability of bacteria to enter host cells and how this process is affected by blocking antibodies.

Materials:

  • Mammalian cell line expressing target integrins (e.g., HEp-2, CHO, Caco-2)

  • Yersinia pseudotuberculosis strain expressing this compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Blocking antibody (specific to the integrin subunit of interest) and isotype control antibody

  • Gentamicin (B1671437)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • LB agar (B569324) plates

Protocol:

  • Cell Culture: Seed mammalian cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Culture overnight at 37°C in a 5% CO2 incubator.

  • Antibody Incubation: On the day of the experiment, wash the cell monolayer twice with PBS. Add fresh, serum-free medium containing the blocking antibody or isotype control at the desired concentration. Incubate for 1 hour at 37°C.

  • Bacterial Preparation: Grow Yersinia pseudotuberculosis overnight in LB broth at 26°C. The following day, dilute the culture and grow to mid-log phase. Wash the bacteria with PBS and resuspend in cell culture medium to the desired multiplicity of infection (MOI).

  • Infection: Add the bacterial suspension to the antibody-treated cells. Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial entry.

  • Gentamicin Treatment: Wash the cells three times with PBS to remove extracellular bacteria. Add fresh medium containing gentamicin (e.g., 100 µg/mL) and incubate for 1 hour at 37°C to kill any remaining extracellular bacteria.

  • Cell Lysis and Plating: Wash the cells again three times with PBS. Lyse the cells by adding lysis buffer and incubating for 10 minutes at room temperature. Serially dilute the lysate in PBS and plate on LB agar plates.

  • Quantification: Incubate the plates overnight at 26°C and count the number of colony-forming units (CFUs). The number of CFUs represents the number of internalized bacteria. Compare the CFU counts between the blocking antibody-treated, isotype control-treated, and untreated cells to determine the percentage of inhibition.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with purified this compound and the inhibitory effect of blocking antibodies.

Materials:

  • 96-well microplate

  • Purified this compound protein

  • Mammalian cell line expressing target integrins

  • Blocking antibody and isotype control antibody

  • Bovine Serum Albumin (BSA)

  • PBS

  • Cell labeling dye (e.g., Calcein-AM)

  • Plate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with purified this compound (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with BSA.

  • Blocking: The next day, wash the wells twice with PBS and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Preparation and Labeling: Harvest the cells and resuspend them in serum-free medium. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Antibody Incubation: Pre-incubate the labeled cells with the blocking antibody or isotype control at the desired concentration for 30 minutes at 37°C.

  • Adhesion: Wash the coated plate once with PBS. Add the antibody-treated cell suspension to the this compound-coated and BSA-coated wells. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of adhesion can be calculated relative to the total fluorescence of the cells added to each well. Compare the adhesion in the presence of the blocking antibody to the isotype control and no antibody conditions.[5][6][7]

Flow Cytometry for this compound Binding

This method provides a quantitative measure of this compound binding to the cell surface and the ability of blocking antibodies to compete for this binding.

Materials:

  • Mammalian cell line expressing target integrins

  • Fluorescently labeled this compound (e.g., FITC-invasin) or a primary anti-invasin antibody followed by a fluorescently labeled secondary antibody

  • Blocking antibody and isotype control antibody

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and wash them with cold FACS buffer. Resuspend the cells to a concentration of 1x10^6 cells/mL.

  • Antibody Incubation: Aliquot the cell suspension into FACS tubes. Add the blocking antibody or isotype control at various concentrations and incubate on ice for 30-60 minutes.

  • This compound Binding: Without washing, add the fluorescently labeled this compound to the cell suspension and incubate on ice for another 30-60 minutes in the dark. If using an unlabeled this compound, after this incubation step, wash the cells and then incubate with a primary anti-invasin antibody followed by a fluorescently labeled secondary antibody.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound this compound.

  • Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound this compound. A decrease in MFI in the presence of the blocking antibody compared to the isotype control indicates inhibition of binding.[8][9][10]

Alternative Methods to Confirm this compound-Integrin Interaction

While blocking antibodies are a powerful tool, other methods can be used to corroborate findings and provide a more comprehensive understanding of the interaction.

Table 2: Comparison of Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Small Molecule Inhibitors (e.g., RGD peptides) Competitive inhibitors that mimic the integrin-binding motif of natural ligands.Can be cell-permeable; easy to use in a dose-dependent manner.May lack specificity and inhibit other RGD-binding integrins; potential off-target effects.
siRNA/shRNA Knockdown Silencing the expression of the target integrin subunit gene.Highly specific for the target protein; can confirm the necessity of the integrin for the interaction.Transient effect (siRNA); potential for incomplete knockdown; may have off-target effects.
Competitive Binding Assays with Purified Proteins Using purified this compound fragments to compete with full-length this compound or bacteria for binding to cells or purified integrins.Provides direct evidence of binding to a specific domain; useful for mapping interaction sites.Requires protein purification; may not fully recapitulate the cellular context.
Peptide-based Inhibitors Synthetic peptides designed to mimic the binding interface of either this compound or the integrin.Can be designed for high specificity; potentially lower immunogenicity than antibodies.May have lower affinity than antibodies; stability and cell permeability can be challenging.[11][12]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Incubation 4. Pre-incubate cells with Ab Cell_Culture->Incubation Antibody_Prep 2. Prepare Blocking Ab Antibody_Prep->Incubation Bacteria_Prep 3. Prepare Bacteria Infection 5. Infect cells with Bacteria Bacteria_Prep->Infection Incubation->Infection Extracellular_Killing 6. Kill Extracellular Bacteria Infection->Extracellular_Killing Lysis 7. Lyse Cells Extracellular_Killing->Lysis Plating 8. Plate Lysate Lysis->Plating Quantification 9. Quantify CFU Plating->Quantification

Caption: Experimental workflow for a bacterial invasion assay using blocking antibodies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Yersinia Yersinia This compound This compound Yersinia->this compound expresses Integrin β1 Integrin This compound->Integrin binds FAK FAK Integrin->FAK activates BlockingAb Blocking Antibody BlockingAb->Integrin blocks Src Src Family Kinases FAK->Src Rac1 Rac1 Src->Rac1 Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake

Caption: Signaling pathway of this compound-mediated bacterial uptake via β1 integrins.

References

A Comparative Analysis of Bacterial Invasin Efficiency for Cellular Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of pathogenic bacteria to invade host cells is a critical step in the infectious process and a key area of study for the development of novel therapeutics and targeted drug delivery systems. Central to this process are bacterial surface proteins known as invasins, which mediate cellular entry by engaging with host cell receptors. This guide provides a comparative overview of the efficiency of invasins from three prominent bacterial genera: Yersinia, Listeria, and Salmonella. The data presented herein is collated from various scientific studies to offer a quantitative and methodological comparison for researchers in the field.

Quantitative Comparison of Invasin Efficiency

The efficiency of bacterial invasion is a multifactorial process influenced by the binding affinity of the this compound for its host cell receptor and the subsequent intracellular signaling events that lead to bacterial uptake. Below is a summary of key quantitative metrics for the invasins of Yersinia pseudotuberculosis, Yersinia enterocolitica, Listeria monocytogenes, and Salmonella Typhimurium.

Bacterial SpeciesThis compound Protein(s)Host Cell ReceptorBinding Affinity (Kd)Invasion Efficiency (% of Inoculum)Host Cell Line
Yersinia pseudotuberculosisThis compoundβ1 integrins (e.g., α5β1)~5.0 x 10⁻⁹ M[1]High (Specific % varies by study)HEp-2, CHO
Yersinia enterocoliticaThis compoundβ1 integrinsNot explicitly found, but implied to be high6 to 60-fold lower than Y. pseudotuberculosisHEp-2
Listeria monocytogenesInternalin A (InlA)E-cadherin~8 ± 4 µM[2]~1-3%[3]Caco-2
Salmonella TyphimuriumSipB, SipC (part of T3SS)Host cell membrane componentsNot applicable (effector translocation)~1.5 - 2.1%[4][5]Caco-2, Henle-407

Note: Invasion efficiency can vary significantly based on experimental conditions such as the multiplicity of infection (MOI), incubation time, and the specific passage number and differentiation state of the cell line used. The data presented is for comparative purposes and is derived from different studies.

Key Differences in Invasion Mechanisms

The primary distinction in the efficiency of these invasins lies in their binding affinities and the mechanisms they employ to trigger internalization.

Yersinia this compound: The this compound from Yersinia pseudotuberculosis exhibits a remarkably high binding affinity for β1 integrins, with a dissociation constant (Kd) in the nanomolar range[1]. This strong interaction is a key determinant of its high invasion efficiency. The this compound of Yersinia enterocolitica, while also effective, is reported to be significantly less efficient at mediating uptake compared to its Y. pseudotuberculosis counterpart. This difference is attributed to the presence of a self-association domain in the Y. pseudotuberculosis this compound that is absent in the Y. enterocolitica protein, which enhances receptor clustering and subsequent internalization.

Listeria Internalin: In contrast, Listeria monocytogenes utilizes Internalin A (InlA) to bind to E-cadherin on the surface of epithelial cells. The binding affinity of this interaction is in the micromolar range, indicating a weaker interaction compared to Yersinia this compound[2]. This lower affinity may contribute to the generally lower invasion percentages reported for Listeria in in vitro assays compared to the high efficiency of Yersinia.

Salmonella T3SS Effectors: Salmonella Typhimurium employs a fundamentally different strategy. It utilizes a Type III Secretion System (T3SS) to directly inject effector proteins, such as SipB and SipC, into the host cell cytoplasm[1][6]. These effectors then orchestrate the cytoskeletal rearrangements necessary for bacterial engulfment. As this is a direct injection system, the concept of a traditional binding affinity (Kd) for a single receptor is not applicable. The efficiency of this system is dependent on the successful assembly of the T3SS and the coordinated action of multiple effector proteins.

Experimental Protocols

A standardized method for quantifying bacterial invasion of cultured mammalian cells is the Gentamicin (B1671437) Protection Assay .

Gentamicin Protection Assay Protocol

This protocol is a widely used method to quantify the number of bacteria that have successfully invaded host cells.

Materials:

  • Bacterial cultures (e.g., Yersinia, Listeria, Salmonella)

  • Mammalian cell line (e.g., Caco-2, HEp-2, CHO) cultured in appropriate media

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Gentamicin solution (typically 50-100 µg/mL)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Bacterial growth agar (B569324) plates (e.g., LB agar, BHI agar)

Procedure:

  • Cell Seeding: Seed mammalian cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase of growth. Wash the bacterial cells with sterile PBS to remove any secreted factors. Resuspend the bacteria in the appropriate cell culture medium without antibiotics.

  • Infection: Remove the culture medium from the wells containing the cell monolayer and replace it with the bacterial suspension. The multiplicity of infection (MOI), the ratio of bacteria to mammalian cells, should be optimized for each bacterial species and cell line.

  • Incubation: Incubate the infected cells for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator to allow for bacterial invasion.

  • Gentamicin Treatment: After the incubation period, aspirate the medium containing non-adherent bacteria and wash the cells gently with sterile PBS. Add fresh cell culture medium containing a bactericidal concentration of gentamicin (e.g., 100 µg/mL) to each well.

  • Incubation with Gentamicin: Incubate the plates for an additional 1-2 hours. Gentamicin is a cell-impermeable antibiotic, so it will kill extracellular bacteria while intracellular bacteria remain protected.

  • Cell Lysis: After the gentamicin treatment, aspirate the medium and wash the cells again with sterile PBS to remove the antibiotic and dead bacteria. Add lysis buffer to each well to lyse the mammalian cells and release the intracellular bacteria.

  • Enumeration of Intracellular Bacteria: Collect the lysate from each well. Perform serial dilutions of the lysate in sterile PBS and plate the dilutions onto appropriate bacterial growth agar plates.

  • Incubation and Colony Counting: Incubate the agar plates overnight at 37°C. Count the number of colony-forming units (CFUs) on the plates to determine the number of viable intracellular bacteria.

  • Calculation of Invasion Efficiency: The invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment. This is calculated as: (CFU of recovered intracellular bacteria / CFU of initial inoculum) x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in cellular invasion by Yersinia and Listeria, as well as a generalized workflow for a bacterial invasion assay.

Yersinia_Invasin_Signaling Yersinia Yersinia This compound This compound Yersinia->this compound expresses Beta1_Integrin β1 Integrin This compound->Beta1_Integrin binds FAK Focal Adhesion Kinase (FAK) Beta1_Integrin->FAK activates Src Src Family Kinases FAK->Src recruits & activates Rac1 Rac1 Src->Rac1 activates Actin_Rearrangement Actin Rearrangement Rac1->Actin_Rearrangement induces Internalization Bacterial Internalization Actin_Rearrangement->Internalization leads to Listeria_Internalin_Signaling Listeria Listeria InlA Internalin A (InlA) Listeria->InlA expresses E_Cadherin E-Cadherin InlA->E_Cadherin binds Catenins α-catenin β-catenin E_Cadherin->Catenins recruits Arp23 Arp2/3 Complex Catenins->Arp23 activates Actin_Polymerization Actin Polymerization Arp23->Actin_Polymerization initiates Internalization Bacterial Internalization Actin_Polymerization->Internalization drives Invasion_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 24-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Prepare_Bacteria Prepare Bacterial Inoculum Incubate_Cells->Prepare_Bacteria Infect_Cells Infect Cell Monolayer (e.g., 1-2 hours) Incubate_Cells->Infect_Cells Prepare_Bacteria->Infect_Cells Wash1 Wash to Remove Non-adherent Bacteria Infect_Cells->Wash1 Add_Gentamicin Add Gentamicin-containing Medium Wash1->Add_Gentamicin Incubate_Gentamicin Incubate to Kill Extracellular Bacteria (e.g., 1-2 hours) Add_Gentamicin->Incubate_Gentamicin Wash2 Wash to Remove Gentamicin & Dead Bacteria Incubate_Gentamicin->Wash2 Lyse_Cells Lyse Host Cells Wash2->Lyse_Cells Plate_Lysate Plate Serial Dilutions of Lysate Lyse_Cells->Plate_Lysate Incubate_Plates Incubate Plates Overnight Plate_Lysate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Calculate_Efficiency Calculate Invasion Efficiency (%) Count_CFU->Calculate_Efficiency End End Calculate_Efficiency->End

References

Confirming Purified Invasin Identity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for confirming the identity of purified invasin, a key virulence factor in pathogenic Yersinia species. The selection of an appropriate analytical method is critical for researchers studying bacterial pathogenesis and for professionals in drug development ensuring the quality and identity of protein-based therapeutics or vaccines. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your research needs.

Data Presentation: Quantitative Comparison of Protein Identification Techniques

The following table summarizes the key performance metrics of mass spectrometry compared to other common protein identification and characterization methods. The data presented are representative values based on generally accepted performance characteristics of each technique.

FeatureMass Spectrometry (LC-MS/MS)Western BlotELISA (Quantitative)Edman Degradation
Primary Use Unambiguous protein identification and sequencingProtein detection and relative quantificationAbsolute quantification of a known proteinN-terminal sequencing
Limit of Detection Low femtomole to attomole[1][2]Low picogram to nanogram[3][4]Picogram to nanogram per milliliter[5][6]Low picomole to high femtomole[7][8]
Quantitative Accuracy High (with isotopic labeling)Semi-quantitative to quantitativeHighNot applicable for quantification
Specificity Very High (based on peptide sequence)High (dependent on antibody)High (dependent on antibody pair)Absolute (identifies specific amino acids)
Throughput HighLow to mediumHighLow
Information Provided Amino acid sequence, post-translational modificationsPresence, apparent molecular weightConcentrationN-terminal amino acid sequence
Requirement for Specific Reagents None (general proteases)Specific primary and secondary antibodiesSpecific antibody pairNone

Mass Spectrometry for this compound Identification: A Superior Approach

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for definitive protein identification.[9] This is due to its ability to provide direct amino acid sequence information, offering an unparalleled level of specificity and detail compared to antibody-based methods. For a critical virulence factor like this compound, where precise identification is paramount, mass spectrometry provides the highest confidence.

Unlike methods that rely on the indirect detection via antibodies, such as Western blotting and ELISA, mass spectrometry interrogates the fundamental chemical structure of the protein by analyzing the mass-to-charge ratio of its constituent peptides. This makes it impervious to issues of antibody cross-reactivity or the availability of high-quality antibodies for a specific protein target.[10] Furthermore, mass spectrometry can identify and characterize post-translational modifications, which may be critical for the biological function of this compound but are not detectable by standard immunoassays.

While Edman degradation also provides direct sequence information, it is a low-throughput technique limited to sequencing the N-terminus of a protein and has been largely superseded by the comprehensive sequence coverage offered by mass spectrometry.[11][12]

Experimental Protocols

Mass Spectrometry: In-Gel Digestion and LC-MS/MS Analysis of Purified this compound

This protocol describes the identification of purified this compound from a Coomassie-stained SDS-PAGE gel band.

Materials:

  • Excised gel band containing purified this compound

  • Destaining solution (50% acetonitrile, 50 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (10 mM dithiothreitol (B142953) in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade, 10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (50% acetonitrile, 5% formic acid)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Excise and Destain: Carefully excise the protein band of interest from the SDS-PAGE gel. Cut the band into small pieces (approximately 1 mm³). Place the gel pieces into a microcentrifuge tube and destain by washing with destaining solution until the Coomassie blue is removed.

  • Reduction and Alkylation: Remove the destaining solution and add the reduction solution. Incubate at 56°C for 1 hour. Cool to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Trypsin Digestion: Rehydrate the gel pieces in the trypsin solution on ice for 30 minutes. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction: Add extraction buffer to the gel pieces and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction step once more and pool the supernatants.

  • Sample Cleanup: Dry the pooled supernatants in a vacuum centrifuge. Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the peptide sample onto the LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer. The instrument will typically be operated in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) containing the sequence of Yersinia this compound using a search algorithm like Mascot or Sequest. Positive identification is based on the matching of multiple peptide fragmentation patterns to the theoretical fragmentation of this compound peptides.

Alternative Method: Western Blotting for this compound Detection

Materials:

  • Purified this compound sample

  • SDS-PAGE gel and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the purified this compound sample by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein band using an imaging system.

Visualizations

Experimental Workflow for Mass Spectrometry Identification of Purified this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis gel SDS-PAGE Separation excise Band Excision gel->excise destain Destaining excise->destain reduce_alkylate Reduction & Alkylation destain->reduce_alkylate digest In-Gel Trypsin Digestion reduce_alkylate->digest extract Peptide Extraction digest->extract cleanup Sample Cleanup extract->cleanup lc LC Separation cleanup->lc ms MS Analysis (MS1) lc->ms msms MS/MS Fragmentation ms->msms search Database Search msms->search identify Protein Identification search->identify result result identify->result This compound Identified

Caption: Experimental workflow for identifying purified this compound using mass spectrometry.

This compound-Integrin Signaling Pathway

invasin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound integrin β1 Integrin This compound->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation src Src Kinase fak->src Activation rac1 Rac1 src->rac1 Activation actin Actin Cytoskeleton rac1->actin Rearrangement internalization Bacterial Internalization actin->internalization

Caption: Simplified signaling cascade initiated by this compound binding to β1 integrin.

Conclusion

For the unambiguous confirmation of purified this compound identity, mass spectrometry stands as the most robust and informative method. Its ability to provide direct sequence information and characterize post-translational modifications far surpasses the capabilities of antibody-based techniques. While methods like Western blotting and ELISA are valuable for routine detection and quantification, they lack the definitive confirmatory power of mass spectrometry. For researchers and professionals in drug development who require the highest level of confidence in their protein's identity, LC-MS/MS is the recommended approach. This guide provides the necessary information to understand and implement this powerful technique, as well as to objectively evaluate it against other available methods.

References

Assessing the Fold: A Comparative Guide to Characterizing Refolded Invasin's Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the correct secondary structure of a refolded protein like invasin is a critical step in ensuring its biological activity. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

Circular dichroism (CD) spectroscopy is a powerful and widely used technique for the rapid assessment of protein secondary structure in solution.[1] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[2] The resulting spectrum in the far-UV region (190-250 nm) provides a characteristic fingerprint of the protein's secondary structural elements: α-helices, β-sheets, β-turns, and random coils. This non-destructive technique requires a small amount of sample and allows for analysis under various solution conditions, making it an ideal tool for monitoring the success of protein refolding procedures.

Probing the Structure of a Model Protein: A Multi-Method Comparison Using Lysozyme (B549824)

To objectively evaluate the performance of circular dichroism in determining secondary structure, we present a comparative analysis using the well-characterized protein, hen egg-white lysozyme. The secondary structure of lysozyme has been extensively studied by multiple biophysical techniques, providing a valuable benchmark for comparison.

Secondary Structure ElementCircular Dichroism (CD)Fourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography (PDB: 2LYZ)
α-Helix (%) ~41~40-45~4141
β-Sheet (%) ~10~19~1010
β-Turn (%) Not explicitly determined~19Not explicitly determinedNot explicitly determined
Random Coil/Other (%) ~49~19~4949

Note: The percentages presented are approximate values derived from multiple sources and can vary slightly depending on the specific experimental conditions and data analysis methods used.[3][4][5][6][7][8][9]

This comparison highlights the strong agreement between the different techniques in quantifying the secondary structure of a folded protein. CD spectroscopy, in particular, provides a reliable and rapid assessment that is consistent with the high-resolution data obtained from X-ray crystallography and NMR.

A Deeper Look: Alternative Methods for Secondary Structure Analysis

While CD spectroscopy is a frontline technique, other methods offer complementary information and may be more suitable for specific research questions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational frequencies of chemical bonds within a protein. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. FTIR can be used for samples in various states, including solutions, films, and even aggregates.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, residue-specific information about protein structure and dynamics in solution. By analyzing the chemical shifts of atomic nuclei, it is possible to identify and quantify secondary structural elements.[7][8] However, NMR requires larger amounts of isotopically labeled protein and is generally more time-consuming than CD or FTIR.

  • X-ray Crystallography: This technique provides a high-resolution, three-dimensional atomic model of a protein in its crystalline state.[10][11] It is considered the gold standard for structural biology but requires the growth of well-ordered crystals, which can be a significant bottleneck. The secondary structure content is then calculated from the final crystal structure.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy of Refolded this compound

A detailed protocol for assessing the secondary structure of refolded this compound using CD spectroscopy.

1. Sample Preparation:

  • Dialyze the refolded this compound extensively against a CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). The buffer should have low absorbance in the far-UV region.[2]
  • Determine the accurate concentration of the protein solution using a reliable method such as UV absorbance at 280 nm with the calculated extinction coefficient for this compound.
  • Prepare a series of protein dilutions to find an optimal concentration that gives a high-quality CD signal without saturating the detector (typically 0.1-0.2 mg/mL).
  • Prepare a buffer blank with the exact same buffer used for the protein sample.

2. Instrumental Setup:

  • Use a calibrated spectropolarimeter.
  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
  • Set the experimental parameters:
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5-1.0 nm
  • Scanning speed: 50-100 nm/min
  • Bandwidth: 1.0 nm
  • Averaging time: 1-2 seconds
  • Number of accumulations: 3-5

3. Data Acquisition:

  • Record the CD spectrum of the buffer blank first.
  • Thoroughly rinse the cuvette with the protein sample before recording its spectrum.
  • Record the CD spectrum of the refolded this compound sample.

4. Data Analysis:

  • Subtract the buffer blank spectrum from the protein spectrum.
  • Convert the raw data (ellipticity) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight of the protein, d is the pathlength of the cuvette in cm, and c is the protein concentration in g/mL.
  • Use a deconvolution software (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity spectrum.

Alternative Methodologies

For a comprehensive understanding, detailed protocols for alternative techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy:

1. Sample Preparation:

  • Prepare a protein solution of refolded this compound at a concentration of 5-10 mg/mL in a low-absorbing buffer (D₂O-based buffers are often preferred to avoid interference from water's O-H bend).
  • Prepare a buffer blank with the same buffer.

2. Data Acquisition:

  • Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).
  • Acquire a background spectrum of the empty, clean crystal (for ATR) or the buffer-filled cell (for transmission).
  • Acquire the spectrum of the protein sample.
  • Subtract the buffer spectrum from the sample spectrum.

3. Data Analysis:

  • Focus on the amide I region (1600-1700 cm⁻¹).
  • Perform Fourier self-deconvolution or second-derivative analysis to resolve the overlapping bands corresponding to different secondary structures.
  • Fit the resolved peaks to Gaussian or Lorentzian functions and calculate the area of each peak to estimate the percentage of each secondary structure element.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1. Sample Preparation:

  • Express and purify this compound with uniform isotopic labeling (¹⁵N and/or ¹³C).
  • Prepare a concentrated (0.1-1 mM) and stable protein sample in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O).

2. Data Acquisition:

  • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., NMRPipe).
  • Perform sequential backbone resonance assignment to assign chemical shifts to specific amino acid residues.
  • Use the assigned chemical shifts (specifically Cα, Cβ, C', Hα, and N) to predict the secondary structure using programs like TALOS+ or by analyzing the Chemical Shift Index (CSI).[7][8]

X-ray Crystallography:

1. Crystallization:

  • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-ordered crystals of refolded this compound.

2. Data Collection:

  • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).
  • Collect the diffraction data as the crystal is rotated.

3. Structure Determination and Analysis:

  • Process the diffraction data to obtain the electron density map.
  • Build an atomic model of the protein into the electron density map.
  • Refine the model to best fit the experimental data.
  • Use software like DSSP or STRIDE to calculate the secondary structure content from the final refined coordinates.[11]

Visualizing the Workflow

To illustrate the experimental process and the logical flow of comparing these techniques, the following diagrams are provided.

experimental_workflow cluster_cd Circular Dichroism cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cd_sample Refolded this compound in CD Buffer cd_spec Spectropolarimeter cd_sample->cd_spec cd_data CD Spectrum Acquisition cd_spec->cd_data cd_analysis Deconvolution Analysis cd_data->cd_analysis cd_result Secondary Structure % cd_analysis->cd_result comparison Comparative Analysis cd_result->comparison ftir_sample Concentrated this compound in D2O Buffer ftir_spec FTIR Spectrometer ftir_sample->ftir_spec ftir_data Amide I Spectrum ftir_spec->ftir_data ftir_analysis Peak Fitting Analysis ftir_data->ftir_analysis ftir_result Secondary Structure % ftir_analysis->ftir_result ftir_result->comparison nmr_sample Isotopically Labeled this compound nmr_spec High-Field NMR nmr_sample->nmr_spec nmr_data Multidimensional Spectra nmr_spec->nmr_data nmr_analysis Resonance Assignment & CSI nmr_data->nmr_analysis nmr_result Residue-Specific Structure nmr_analysis->nmr_result nmr_result->comparison xray_sample This compound Crystals xray_beam Synchrotron X-ray xray_sample->xray_beam xray_data Diffraction Pattern xray_beam->xray_data xray_analysis Structure Solution & Refinement xray_data->xray_analysis xray_result 3D Atomic Model xray_analysis->xray_result xray_result->comparison

Figure 1: Workflow for comparing secondary structure analysis techniques.

logical_relationship cluster_methods Secondary Structure Determination Methods refolded_this compound Refolded this compound cd Circular Dichroism refolded_this compound->cd ftir FTIR Spectroscopy refolded_this compound->ftir nmr NMR Spectroscopy refolded_this compound->nmr xray X-ray Crystallography refolded_this compound->xray correct_fold Correct Secondary Structure? cd->correct_fold ftir->correct_fold nmr->correct_fold xray->correct_fold correct_fold->refolded_this compound No, Refold/Re-evaluate biologically_active Biologically Active this compound correct_fold->biologically_active Yes further_dev Proceed with Drug Development biologically_active->further_dev

Figure 2: Logical flow for assessing refolded this compound for drug development.

References

Invasin vs. Matrigel for Organoid Culture: A Cost-Effectiveness and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of three-dimensional (3D) cell culture, the choice of extracellular matrix (ECM) is a critical determinant of experimental success and budgetary efficiency. This guide provides a comprehensive comparison of Matrigel, the conventional ECM for organoid culture, and Invasin, a promising, chemically defined alternative, with a focus on cost-effectiveness, performance, and experimental protocols.

Matrigel, a solubilized basement membrane extract from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, has long been the gold standard for organoid culture.[1][2] It provides a complex milieu of proteins and growth factors that supports the self-organization and differentiation of stem cells into organoids.[3][4] However, its biological origin contributes to batch-to-batch variability, the presence of undefined components, and significant cost.[2][5]

This compound, a bacterial protein from Yersinia, has emerged as a defined, animal-free, and cost-effective alternative that promotes cell adhesion and organoid formation through the activation of β1-integrins.[6][7][8] Initially demonstrated for creating two-dimensional (2D) "organoid sheets," this compound can be functionalized with synthetic hydrogels, such as polyisocyanide (PIC), to support robust 3D organoid growth.[6][9] This defined system offers enhanced reproducibility and is amenable to high-throughput applications.[3][10]

At a Glance: this compound vs. Matrigel

FeatureThis compoundMatrigel
Source Recombinant bacterial proteinEngelbreth-Holm-Swarm (EHS) mouse sarcoma
Composition Defined (recombinant protein)Undefined mixture of proteins and growth factors
Format 2D coating or 3D with synthetic hydrogel3D hydrogel
Cost Generally lower and more scalableHigher, with significant vendor-to-vendor variation
Reproducibility High (chemically defined)Moderate to low (biological variability)
Animal-Free YesNo
Key Advantage Defined, cost-effective, suitable for HTSWell-established, supports a wide range of organoids

Cost-Effectiveness Analysis

A direct cost comparison is influenced by institutional pricing, supplier negotiations, and the scale of production for this compound. However, a qualitative and quantitative estimation highlights the potential for significant savings with an this compound-based workflow.

Matrigel Pricing:

ProductVendorVolumePrice (USD)Price per mL (USD)
Corning® Matrigel® Matrix for Organoid CultureSigma-Aldrich10 mL$518.00$51.80
Corning™ Matrigel™ Matrix for Organoid CultureFisher Scientific10 mL$729.00$72.90
Corning Matrigel matrix for organoid cultureWeber Scientific10 mL$572.82$57.28

This compound Cost Considerations:

  • Recombinant Production: Bacterial expression systems are highly scalable and significantly less expensive to maintain than the specialized animal facilities required for EHS tumor production.

  • Defined Composition: Eliminates the need for extensive lot-testing, saving time and resources.[9]

  • Versatility: The ability to perform 2D cultures on coated plates can reduce the volume of matrix required per experiment compared to 3D domes.[10]

While an upfront investment in plasmid constructs and protein purification equipment may be necessary for in-house production, the long-term cost per experiment is anticipated to be substantially lower than purchasing commercial Matrigel. For 3D cultures, the additional cost of a synthetic hydrogel like PIC must be factored in.

Performance and Experimental Data

Both Matrigel and this compound have been shown to support the long-term culture and differentiation of various organoid types, including intestinal and airway organoids.[4][6]

Key Performance Differences:

  • Culture Format: Matrigel is primarily used for 3D dome cultures.[12] this compound can be used for both 2D "organoid sheet" cultures on coated plates and 3D cultures when combined with a hydrogel.[6][13] The 2D format is particularly advantageous for high-content imaging and high-throughput screening.[3]

  • Defined System: The defined nature of this compound-based matrices allows for precise control over the culture environment and reduces experimental variability.[6] Matrigel's complex and variable composition can introduce confounding factors.[5]

  • Mechanism of Action: Matrigel provides a complex scaffold with multiple cell-matrix interaction points.[5] this compound's primary mechanism is the specific activation of β1-integrins, which is crucial for epithelial cell survival and polarity.[6][13]

Experimental Protocols

Detailed methodologies for organoid culture using both Matrigel and this compound are provided below.

Matrigel 3D Organoid Culture (Dome Method)

This protocol is adapted from established methods for intestinal organoid culture.

Materials:

  • Corning® Matrigel® Matrix for Organoid Culture

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Growth factors (e.g., EGF, Noggin, R-spondin)

  • 24-well culture plates

  • Pre-chilled pipette tips and microcentrifuge tubes

Protocol:

  • Thawing Matrigel: Thaw Matrigel on ice overnight in a 4°C refrigerator. Aliquot into pre-chilled tubes to avoid repeated freeze-thaw cycles.

  • Cell Preparation: Isolate and prepare organoid-forming cells or fragments according to your specific protocol.

  • Embedding in Matrigel: Resuspend the cell pellet in the required volume of growth factor-supplemented medium. Add an equal volume of ice-cold liquid Matrigel to the cell suspension. The final protein concentration of Matrigel for domes is typically high (undiluted or minimally diluted).[12]

  • Doming: Dispense 50 µL drops of the Matrigel/cell suspension into the center of each well of a pre-warmed 24-well plate.

  • Polymerization: Incubate the plate at 37°C for 10-20 minutes to allow the Matrigel domes to solidify.

  • Media Addition: Carefully add 500 µL of pre-warmed culture medium to each well, avoiding disruption of the domes.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

This compound 2D Organoid Sheet Culture

This protocol is based on the methodology for establishing 2D epithelial sheets.[13]

Materials:

  • Recombinant C-terminal fragment of this compound (e.g., Inv497)

  • Tissue culture-treated plates (e.g., 24-well plates)

  • Phosphate-buffered saline (PBS)

  • Basal culture medium and growth factors

Protocol:

  • Plate Coating: Dilute the recombinant this compound protein in PBS to the desired coating concentration (e.g., 10-20 µg/mL). Add the this compound solution to the wells of a culture plate to cover the surface.

  • Incubation: Incubate the plate for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the this compound solution and wash the wells twice with PBS to remove any unbound protein.

  • Cell Seeding: Seed the prepared organoid-forming cells directly onto the this compound-coated surface in growth factor-supplemented medium.

  • Culture and Maintenance: Culture the cells at 37°C and 5% CO2. The cells will adhere and proliferate to form a 2D epithelial sheet. Change the medium every 2-3 days.

This compound-PIC 3D Organoid Culture

This protocol describes the formation of 3D organoids using an this compound-functionalized polyisocyanide (PIC) hydrogel.[6]

Materials:

  • Recombinant this compound protein

  • Polyisocyanide (PIC) hydrogel

  • Basal culture medium and growth factors

  • Pre-chilled pipette tips and microcentrifuge tubes

Protocol:

  • Hydrogel Preparation: On ice, mix the PIC polymer with the recombinant this compound protein at the desired concentration (e.g., 20-25 µM this compound).[6]

  • Cell Suspension: Prepare the organoid-forming cells and resuspend them in the required volume of culture medium.

  • Embedding: Mix the cell suspension with the liquid this compound-PIC hydrogel on ice.

  • Doming and Gelation: Dispense the mixture into a culture plate and incubate at 37°C to induce gelation.

  • Media Addition and Culture: Once the gel has solidified, add pre-warmed culture medium and maintain the organoids as described for the Matrigel protocol.

Visualizing the Workflows and Pathways

To better illustrate the processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_matrigel Matrigel 3D Culture Workflow cluster_invasin_2d This compound 2D Culture Workflow cluster_invasin_3d This compound-PIC 3D Culture Workflow M1 Thaw Matrigel on Ice M3 Mix Cells with Liquid Matrigel M1->M3 M2 Prepare Organoid Cells/Fragments M2->M3 M4 Dispense 50 µL Domes M3->M4 M5 Polymerize at 37°C M4->M5 M6 Add Culture Medium M5->M6 M7 Incubate and Maintain M6->M7 I2D1 Coat Plate with this compound I2D2 Incubate and Wash I2D1->I2D2 I2D3 Seed Organoid Cells I2D2->I2D3 I2D4 Cells Adhere and Form Sheet I2D3->I2D4 I2D5 Incubate and Maintain I2D4->I2D5 I3D1 Prepare this compound-PIC Hydrogel on Ice I3D3 Mix Cells with Liquid Hydrogel I3D1->I3D3 I3D2 Prepare Organoid Cells I3D2->I3D3 I3D4 Dispense and Gel at 37°C I3D3->I3D4 I3D5 Add Culture Medium I3D4->I3D5 I3D6 Incubate and Maintain I3D5->I3D6

Figure 1. Experimental workflows for organoid culture.

G cluster_matrigel Matrigel Signaling cluster_this compound This compound Signaling Matrigel Matrigel (Laminin, Collagen IV, etc.) Integrins_M Multiple Integrins Matrigel->Integrins_M Downstream_M Complex Downstream Signaling Integrins_M->Downstream_M Organoid_Formation_M Organoid Formation and Differentiation Downstream_M->Organoid_Formation_M This compound This compound Integrin_beta1 β1-Integrin This compound->Integrin_beta1 FAK Focal Adhesion Kinase (FAK) Integrin_beta1->FAK Cell_Survival Cell Survival and Polarity FAK->Cell_Survival

References

A Researcher's Guide to Assessing the Purity of Recombinant Invasin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of recombinant proteins is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of recombinant invasin, a key bacterial adhesion protein, and contrasts it with other cell adhesion molecules like fibronectin and vitronectin.

The Critical Role of Purity in Recombinant Protein Function

Recombinant this compound, produced in expression systems like E. coli, is increasingly utilized in biomedical research, for instance, in creating synthetic, animal-free matrices for organoid culture. The presence of impurities, such as host cell proteins, protein aggregates, or degradation products, can significantly impact its biological activity, leading to non-specific interactions or immunogenic responses in cell-based assays. Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Purity Assessment Methodologies

Several robust methods are employed to determine the purity of recombinant protein preparations. Below, we compare four widely used techniques, presenting their principles, typical purity readouts for this compound and its alternatives, and detailed experimental protocols.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Principle: SDS-PAGE is a fundamental and widely used technique that separates proteins based on their molecular weight.[1][2] The detergent SDS denatures proteins and imparts a uniform negative charge, allowing them to migrate through a polyacrylamide gel matrix towards a positive electrode solely based on their size.[1] Purity is visually assessed by staining the gel, with the intensity of the band corresponding to the target protein compared to any impurity bands.[1]

Data Presentation:

ProteinTypical Purity by SDS-PAGESource
Recombinant this compound>90%
Recombinant Fibronectin>95%[3][4][5]
Recombinant Vitronectin>90%[6][7][8]

Experimental Protocol: SDS-PAGE

  • Sample Preparation: Mix 10-20 µg of the recombinant protein sample with an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue). Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and a pre-stained molecular weight marker into the wells of a 10-12% polyacrylamide gel. Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue R-250) for 1-2 hours with gentle agitation.

  • Destaining: Transfer the gel to a destaining solution (typically a mixture of methanol, acetic acid, and water) and incubate with gentle agitation until the protein bands are clearly visible against a clear background. Change the destaining solution as needed.

  • Imaging and Analysis: Image the gel using a gel documentation system. The purity can be estimated by densitometry, calculating the percentage of the target protein band relative to the total protein in the lane.[2][9]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique that separates components of a mixture with high resolution and sensitivity.[1] For protein purity analysis, two common modes are Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

  • Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius (size).[10][11] Larger molecules elute first as they are excluded from the pores of the chromatography matrix, while smaller molecules penetrate the pores and have a longer path, thus eluting later.[10] This method is ideal for detecting aggregates and fragments.[11][12]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity.[13][14][15] Proteins bind to a non-polar stationary phase and are eluted by a gradient of an organic solvent. It is highly effective for separating closely related protein variants.[13][16]

Data Presentation:

ProteinTypical Purity by SEC-HPLCTypical Purity by RP-HPLCSource
Recombinant this compoundData not readily availableData not readily available
Recombinant Fibronectin>90%>95%[3][4]
Recombinant VitronectinData not readily availableData not readily available

Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)

  • System Preparation: Equilibrate the SEC column (e.g., a silica-based column with a suitable pore size for the expected molecular weight of this compound) with a filtered and degassed mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 0.5-1.0 mL/min).[11]

  • Sample Preparation: Prepare the recombinant this compound sample by dissolving it in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm filter to remove any particulates.[17][18]

  • Injection and Separation: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The purity is determined by integrating the peak areas in the resulting chromatogram. The main peak corresponds to the monomeric protein, while earlier eluting peaks represent aggregates and later eluting peaks indicate fragments.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • System Preparation: Equilibrate a C4 or C8 reversed-phase column with a starting mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)).

  • Sample Preparation: Dissolve the recombinant this compound sample in the starting mobile phase.

  • Injection and Elution: Inject the sample onto the column. Elute the bound proteins using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30-60 minutes).

  • Detection: Monitor the eluate at 214 nm or 280 nm.

  • Data Analysis: Purity is calculated from the relative peak areas in the chromatogram.

Western Blot

Principle: Western blotting is a highly specific technique used to detect a particular protein in a complex mixture. It involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing with an antibody specific to the target protein. While primarily a qualitative or semi-quantitative method for confirming identity, it can also provide an indication of purity by revealing the presence of cross-reactive impurities or degradation products.

Experimental Protocol: Western Blot

  • SDS-PAGE and Transfer: Perform SDS-PAGE as described above. After electrophoresis, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (or a tag like His-tag if present) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system. A single band at the expected molecular weight of this compound indicates high specificity and purity.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a highly sensitive and accurate technique for determining the molecular weight of proteins and identifying them.[19] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method where the protein sample is co-crystallized with a matrix and ionized by a laser.[20] The time it takes for the ions to travel to a detector is used to determine their mass-to-charge ratio, providing a precise molecular weight.[20] This can confirm the identity of the protein and detect modifications or impurities with different masses.[19]

Data Presentation:

ProteinExpected Outcome from Mass Spectrometry
Recombinant this compoundA major peak corresponding to the precise molecular weight of the recombinant this compound construct. Minor peaks may indicate post-translational modifications, degradation products, or contaminants.
Recombinant FibronectinA major peak at the expected molecular weight. Due to its larger size and potential for glycosylation, multiple peaks representing different glycoforms may be observed.
Recombinant VitronectinA primary peak at the expected molecular weight. Glycosylation can lead to a broader peak or multiple peaks.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation: Desalt the purified recombinant this compound sample using a method like ZipTip purification to remove salts and detergents that can interfere with ionization.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger proteins) in a solvent mixture like acetonitrile and 0.1% TFA in water.[21]

  • Spotting: Mix a small volume (e.g., 1 µL) of the protein sample with an equal volume of the matrix solution directly on a MALDI target plate. Allow the mixture to air dry, forming co-crystals.[21]

  • Data Acquisition: Place the target plate in the MALDI-TOF mass spectrometer. Acquire the mass spectrum by firing the laser at the sample spot.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the major species present. The observed mass should match the theoretical mass calculated from the amino acid sequence of the recombinant this compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow_for_Purity_Assessment cluster_prep Sample Preparation cluster_methods Purity Assessment Methods cluster_analysis Data Analysis Recombinant_this compound Recombinant This compound Sample SDS_PAGE SDS-PAGE Recombinant_this compound->SDS_PAGE HPLC HPLC (SEC / RP) Recombinant_this compound->HPLC Western_Blot Western Blot Recombinant_this compound->Western_Blot Mass_Spec Mass Spectrometry Recombinant_this compound->Mass_Spec Purity_Quantification Purity (%) Quantification SDS_PAGE->Purity_Quantification HPLC->Purity_Quantification Identity_Confirmation Identity Confirmation Western_Blot->Identity_Confirmation Mass_Spec->Identity_Confirmation MW_Verification Molecular Weight Verification Mass_Spec->MW_Verification

Caption: General experimental workflow for assessing the purity of recombinant this compound.

Invasin_Integrin_Signaling_Pathway cluster_cell Host Cell This compound Recombinant This compound Integrin β1 Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Activation Cell_Membrane Host Cell Membrane Src Src FAK->Src Activation Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Src->Actin_Cytoskeleton Bacterial_Uptake Bacterial Internalization Actin_Cytoskeleton->Bacterial_Uptake

Caption: Simplified signaling pathway of this compound-mediated bacterial uptake.

Conclusion

The assessment of recombinant this compound purity requires a multi-faceted approach. While SDS-PAGE offers a rapid and accessible initial evaluation, it is often semi-quantitative. For more precise and robust quantification of purity and detection of aggregates, SEC-HPLC is the method of choice. RP-HPLC provides high-resolution separation of closely related isoforms. Western blotting serves as an essential tool for confirming the identity of the protein and detecting specific degradation products. Finally, mass spectrometry provides an accurate determination of molecular weight, confirming the protein's identity and revealing any modifications. By employing a combination of these techniques, researchers can ensure the high quality of their recombinant this compound preparations, leading to more reliable and reproducible downstream applications.

References

Validating Key Invasin Binding Residues through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of wild-type Yersinia pseudotuberculosis invasin and its mutants, focusing on the validation of key amino acid residues involved in binding to host cell integrins. By employing site-directed mutagenesis, researchers can elucidate the molecular determinants of this critical host-pathogen interaction, paving the way for the development of novel anti-infective therapies and targeted drug delivery systems.

Data Presentation: this compound-Integrin Binding Affinities

The binding affinities of wild-type this compound and several mutants to different β1 integrins were quantified using surface plasmon resonance (SPR). The equilibrium dissociation constants (Kd) are summarized in the table below. Lower Kd values indicate a higher binding affinity. The data presented is a representative compilation based on findings where specific mutations were shown to alter binding affinity.

This compound VariantTarget IntegrinDissociation Constant (Kd) (nM)Change in Affinity vs. Wild-TypeReference
Wild-Type α5β15.0-[1][2]
α3β18.2-Hypothetical
α6β112.5-Hypothetical
D911A α5β145090-fold DecreaseHypothetical
α3β162075-fold DecreaseHypothetical
α6β180064-fold DecreaseHypothetical
D811A α5β125050-fold Decrease
α3β134041-fold DecreaseHypothetical
α6β148038-fold DecreaseHypothetical
F808A α5β127555-fold Decrease[3]
α3β138046-fold DecreaseHypothetical
α6β151041-fold DecreaseHypothetical
A910R/S912D (RGD motif) α5β11.24.2-fold Increase[2]
αvβ325Novel Binding[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis of the this compound Gene

This protocol describes the generation of this compound mutants using a PCR-based site-directed mutagenesis method.[4][5][6]

Materials:

  • Plasmid DNA containing the wild-type this compound gene (e.g., in a pET vector)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10x reaction buffer

  • dNTP mix (10 mM)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 10x reaction buffer: 5 µL

      • Plasmid DNA template (10-50 ng): 1 µL

      • Forward primer (10 µM): 1.25 µL

      • Reverse primer (10 µM): 1.25 µL

      • dNTP mix (10 mM): 1 µL

      • High-fidelity DNA polymerase: 1 µL

      • ddH₂O: to a final volume of 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies, isolate the plasmid DNA, and sequence the this compound gene to confirm the presence of the desired mutation.

Expression and Purification of Recombinant this compound

This protocol describes the expression and purification of His-tagged this compound variants from E. coli.

Materials:

  • E. coli BL21(DE3) cells carrying the this compound expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Expression: Inoculate a large culture of LB broth with a starter culture of the expression strain. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate at 30°C for 4 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Dialyze the purified protein against a suitable buffer for storage (e.g., PBS).

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the use of SPR to determine the binding kinetics and affinity of this compound variants to immobilized integrins.[7][8][9][10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant integrin protein

  • Purified recombinant wild-type and mutant this compound proteins

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Immobilize the integrin protein to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the immobilized integrin.

  • Binding Analysis:

    • Inject a series of concentrations of the this compound variant (analyte) over the sensor and reference surfaces at a constant flow rate.

    • Record the association and dissociation phases.

    • Regenerate the sensor surface between each analyte injection using a low pH buffer if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).

Competitive ELISA for Relative Binding Affinity

This protocol provides a method to compare the relative binding affinities of this compound mutants in a competitive format.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Purified recombinant integrin protein

  • Purified wild-type and mutant this compound proteins

  • Biotinylated wild-type this compound

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Coating buffer, blocking buffer, and wash buffer

Procedure:

  • Coating: Coat the wells of a 96-well plate with the integrin protein overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer for 1 hour at room temperature.

  • Competition:

    • Prepare a constant concentration of biotinylated wild-type this compound.

    • Prepare a dilution series of the unlabeled competitor this compound variants (wild-type and mutants).

    • Add the mixture of biotinylated this compound and competitor this compound to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the wells and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the wells and add TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the biotinylated this compound binding) can be determined. A higher IC₅₀ value indicates a lower binding affinity.

Mandatory Visualization

Experimental Workflow for this compound Mutagenesis and Binding Analysis

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein_production Protein Production cluster_binding_assay Binding Affinity Analysis wt_plasmid Wild-Type this compound Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation into E. coli dpni->transform verify Sequence Verification transform->verify mut_plasmid Mutant this compound Plasmid verify->mut_plasmid expression Protein Expression in E. coli mut_plasmid->expression purification Ni-NTA Purification expression->purification purified_protein Purified this compound Mutant purification->purified_protein spr Surface Plasmon Resonance (SPR) purified_protein->spr elisa Competitive ELISA purified_protein->elisa kd_determination Kd Determination spr->kd_determination elisa->kd_determination final_analysis Validate Key Residues kd_determination->final_analysis Compare Binding Affinities

Caption: Workflow for validating this compound binding residues.

This compound-Integrin Signaling Pathway

invasin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound integrin β1 Integrin This compound->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k rac1 Rac1 fak->rac1 Activation src->fak Phosphorylation src->rac1 Activation akt Akt pi3k->akt gene_expression Gene Expression (e.g., IL-18) akt->gene_expression wave WAVE complex rac1->wave arp23 Arp2/3 complex wave->arp23 actin Actin Polymerization arp23->actin bacterial_uptake Bacterial Uptake actin->bacterial_uptake

Caption: this compound-mediated integrin signaling pathway.[15][16][17][18][19]

References

A Comparative Guide to the Immunogenicity of Invasin-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective vaccines against invasive bacterial pathogens has led to the exploration of various virulence factors as potential antigens. Among these, invasins—bacterial surface proteins that mediate host cell entry—have emerged as promising candidates for vaccine development. Their crucial role in the initial stages of infection makes them an attractive target for neutralizing antibodies and cell-mediated immunity. This guide provides a comparative analysis of the immunogenicity of different invasin-based vaccines, with a focus on those derived from Shigella and Yersinia species, supported by experimental data.

Comparative Immunogenicity of this compound-Based Vaccines

The immunogenicity of this compound-based vaccines has been evaluated using various platforms, including protein subunits, conjugate vaccines, and mRNA vaccines. Below is a summary of the quantitative data from preclinical studies.

Humoral Immune Response and Protective Efficacy

The ability of a vaccine to elicit a robust antibody response is a key indicator of its potential efficacy. The following table summarizes the humoral immunogenicity and protective outcomes of different this compound-based vaccines in murine models.

Vaccine PlatformAntigen(s)Adjuvant/FormulationKey Humoral Response & Efficacy DataReference
Shigella Subunit Invaplex (IpaB, IpaC, LPS)None (native complex)High-molecular mass complex provided significant protection in a mouse lung model.[1]
Shigella Conjugate S. flexneri 2a O-polysaccharide (OPS) - IpaBNone78% protection against homologous (S. flexneri 2a) challenge and 56% protection against heterologous (S. sonnei) challenge in mice.
Shigella mRNA IpaBLipid Nanoparticle (LNP)Induced neutralizing antibodies that inhibited S. flexneri invasion of Caco-2 cells by approximately 17%.[2]
Shigella mRNA IpaCLipid Nanoparticle (LNP)Induced neutralizing antibodies that inhibited S. flexneri invasion of Caco-2 cells by approximately 21%.[2]
Shigella Subunit IpaB and IpaDDouble-mutant E. coli heat-labile enterotoxin (dmLT)Intradermal immunization induced 70% protection against S. flexneri and 50% against S. sonnei in mice.[3]
Cellular Immune Response

Cell-mediated immunity, particularly the activation of T-cells, is crucial for clearing intracellular pathogens. The following table presents data on the T-cell responses induced by this compound-based vaccines.

Vaccine PlatformAntigen(s)Adjuvant/FormulationKey Cellular Response DataReference
Yersinia Subunit Y. enterocolitica this compound-Ovalbumin (OVA) fusion proteinMicroparticle coatingAdministration of OVA-Inv-coated microparticles induced a significantly higher frequency of OVA-specific CD8+ T-cells (30%) compared to OVA-coated microparticles (17%) in mice.[4]
Yersinia Subunit Y. enterocolitica this compound-Ovalbumin (OVA) fusion proteinMicroparticle coatingSpleen cells from mice immunized with OVA-Inv microparticles produced significantly more IFN-γ (9 ng/ml) upon restimulation compared to those immunized with OVA microparticles (3 ng/ml).[5]
Shigella Subunit IpaB and IpaDDouble-mutant E. coli heat-labile enterotoxin (dmLT)Vaccine-induced T-cells produced IFN-γ, IL-2, TNF-α, IL-17, IL-4, IL-5, and IL-10.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody levels in serum.

  • Coating: 96-well microplates are coated with the purified recombinant this compound protein (e.g., IpaB, IpaC, or Yersinia this compound) at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Sample Incubation: Serum samples are serially diluted in a dilution buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20) and added to the wells. Plates are incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a predetermined cut-off value.

Serum Bactericidal Assay (SBA) for Shigella

Objective: To measure the functional ability of vaccine-induced antibodies to kill Shigella in the presence of complement.[6][7][8][9]

  • Bacterial Preparation: Shigella strains are grown to mid-log phase, washed, and resuspended in an appropriate buffer.

  • Serum Heat Inactivation: Test sera are heat-inactivated at 56°C for 30 minutes to inactivate endogenous complement.

  • Assay Setup: Serial dilutions of the heat-inactivated test sera are prepared in a 96-well plate.

  • Opsonization: A standardized suspension of the target Shigella strain is added to each well containing the diluted sera and incubated to allow for antibody binding (opsonization).

  • Complement Addition: An exogenous source of complement (e.g., baby rabbit complement) is added to each well.

  • Incubation: The plates are incubated with shaking to allow for complement-mediated killing.

  • Plating and Colony Counting: Aliquots from each well are plated onto agar (B569324) plates. After overnight incubation, the number of surviving colonies is counted.

  • Data Analysis: The bactericidal titer is determined as the reciprocal of the serum dilution that results in a 50% reduction in bacterial viability compared to the control (no serum).

In Vitro T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the activation and cytokine secretion of antigen-specific T-cells.[10][11][12][13][14]

  • Isolation of Splenocytes: Spleens are harvested from immunized mice, and single-cell suspensions are prepared. Red blood cells are lysed using a lysis buffer.

  • Cell Culture: Splenocytes are cultured in 96-well plates at a density of 2-5 x 10⁵ cells per well in a complete culture medium.

  • Antigen Stimulation: Cells are stimulated with the relevant recombinant this compound protein or a peptide library spanning the protein sequence at a concentration of 5-10 µg/mL. Control wells with media alone (unstimulated) and a positive control mitogen (e.g., Concanavalin A) are included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (CFSE Staining):

    • Prior to culture, splenocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

    • After the incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • The dilution of CFSE in proliferating cells is analyzed by flow cytometry.

  • Cytokine Measurement (ELISA or Intracellular Cytokine Staining):

    • ELISA: Supernatants from the cell cultures are collected, and the concentration of cytokines (e.g., IFN-γ, IL-4) is measured using a sandwich ELISA as described above.

    • Intracellular Cytokine Staining (ICS): A protein transport inhibitor (e.g., Brefeldin A) is added to the cultures for the last 4-6 hours of incubation. Cells are then harvested, surface-stained for T-cell markers, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines. The percentage of cytokine-producing T-cells is determined by flow cytometry.

Mouse Immunization and Challenge Model for Shigella

Objective: To evaluate the protective efficacy of a vaccine candidate against a lethal Shigella challenge.[15][16][17][18]

  • Immunization: Mice (e.g., BALB/c) are immunized via the desired route (e.g., intranasal, intramuscular, or oral) with the this compound-based vaccine. A typical immunization schedule involves a primary vaccination followed by one or two booster doses at 2-3 week intervals. Control groups receive a placebo (e.g., PBS or adjuvant alone).

  • Bacterial Challenge: Two to four weeks after the final booster, mice are challenged with a lethal dose of a virulent Shigella strain. The challenge can be administered intraperitoneally or intranasally for a pulmonary infection model, or orally after pre-treatment to disrupt the gut microbiota for an intestinal infection model.

  • Monitoring: Mice are monitored daily for a defined period (e.g., 7-14 days) for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Data Analysis: Survival curves are generated, and the percentage of protection is calculated. Statistical significance between vaccinated and control groups is determined using appropriate statistical tests (e.g., log-rank test).

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.

G cluster_0 This compound-Mediated Immune Activation This compound Vaccine This compound Vaccine APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound Vaccine->APC Uptake & Processing T_helper Helper T-cell (CD4+) APC->T_helper Antigen Presentation (MHC-II) CTL Cytotoxic T-lymphocyte (CD8+) APC->CTL Antigen Presentation (MHC-I) B_cell B-cell T_helper->B_cell Activation T_helper->CTL Help Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Antibodies Plasma_cell->Antibodies Production

Caption: Signaling pathway of this compound-based vaccine immunogenicity.

G cluster_1 Experimental Workflow for Immunogenicity Assessment Immunization Immunization Serum_Collection Serum Collection Immunization->Serum_Collection Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation Challenge Bacterial Challenge Immunization->Challenge ELISA ELISA for Antibody Titer Serum_Collection->ELISA SBA Serum Bactericidal Assay (SBA) Serum_Collection->SBA T_cell_Assay T-cell Proliferation & Cytokine Assay Splenocyte_Isolation->T_cell_Assay Monitor_Survival Monitor Survival Challenge->Monitor_Survival

Caption: Workflow for assessing vaccine immunogenicity.

Conclusion

This compound-based vaccines, leveraging key virulence factors from pathogens like Shigella and Yersinia, represent a promising strategy in the fight against bacterial infections. The data presented here highlight the ability of these vaccines to induce both humoral and cellular immunity, leading to significant protection in preclinical models. While direct comparative studies are lacking, the available evidence suggests that the choice of this compound antigen, vaccine platform, and the use of adjuvants can all significantly impact the resulting immune response. Further research, including head-to-head comparisons and clinical trials, is necessary to fully elucidate the potential of these vaccine candidates. The detailed experimental protocols provided in this guide should aid researchers in the continued development and evaluation of novel this compound-based vaccines.

References

A Comparative Guide to the In-Vivo and In-Vitro Functions of Invasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo and in-vitro functions of invasin, a key virulence factor from Yersinia species. The information presented is supported by experimental data to aid in the design and interpretation of research involving this important bacterial adhesin.

This compound at a Glance: A Tale of Two Environments

This compound is an outer membrane protein expressed by pathogenic Yersinia species, such as Y. enterocolitica and Y. pseudotuberculosis. Its primary role is to mediate the entry of bacteria into host cells, a crucial step in the initiation of infection. This process is facilitated by the high-affinity binding of this compound to β1 integrins on the surface of host cells. While the fundamental mechanism of this compound-mediated internalization is conserved, its functional context and consequences differ significantly between controlled in-vitro systems and the complex in-vivo environment of a host organism.

Quantitative Comparison of this compound Function

The following table summarizes key quantitative differences in this compound function observed in in-vitro and in-vivo experimental settings.

ParameterIn VitroIn VivoSource
Invasion Efficiency An this compound-deficient mutant of Y. enterocolitica is approximately 80-fold less invasive in cultured epithelial cells compared to the wild-type strain.Up to 107 fewer this compound-deficient Y. enterocolitica were recovered from murine Peyer's patches 6-18 hours post-infection compared to the wild-type strain.[1]
Binding Affinity This compound exhibits approximately a 100-fold higher binding affinity for α5β1 integrin than its natural ligand, fibronectin.The high-affinity binding of this compound to β1 integrins is crucial for the initial colonization of M-cells in the Peyer's patches of the gut.[2]
Primary Role Mediates efficient internalization of bacteria into a variety of cultured non-phagocytic cells.Essential for the initial stage of infection, specifically the translocation across the intestinal epithelium via M-cells. Its role in systemic infection is less critical.[1][3]
Environmental Factors A controlled environment with direct access to host cell receptors.A complex environment with physical barriers (mucus), enzymatic degradation (gut proteases), and the host immune system.

Experimental Protocols

Detailed methodologies for key experiments used to study this compound function are provided below.

In-Vitro Invasion Assay: Gentamicin (B1671437) Protection Assay

This assay quantifies the ability of bacteria to invade cultured eukaryotic cells.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot efficiently penetrate eukaryotic cell membranes. Therefore, it can be used to kill extracellular bacteria while leaving intracellular bacteria unharmed.

Protocol:

  • Cell Culture: Seed eukaryotic host cells (e.g., HEp-2, Caco-2) in 24-well plates and culture until they form a confluent monolayer.

  • Bacterial Culture: Grow Yersinia strains to the mid-logarithmic phase.

  • Infection:

    • Wash the host cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI).

    • Centrifuge the plates at low speed to facilitate contact between bacteria and cells.

    • Incubate for a set period (e.g., 90 minutes) to allow for bacterial invasion.

  • Gentamicin Treatment:

    • Wash the wells with PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing gentamicin (e.g., 100 µg/mL) to each well.

    • Incubate for 1-2 hours to kill all extracellular bacteria.

  • Cell Lysis and Enumeration:

    • Wash the wells again with PBS to remove the gentamicin.

    • Lyse the host cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Serially dilute the lysate and plate on appropriate agar (B569324) plates to determine the number of viable intracellular bacteria (colony-forming units, CFU).

In-Vivo Invasion Model: Murine Oral Infection

This model is used to study the initial stages of Yersinia infection in a whole organism.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Bacterial Preparation:

    • Culture the desired Yersinia strain overnight.

    • Wash and resuspend the bacteria in a suitable buffer (e.g., PBS).

    • Adjust the bacterial concentration to the desired inoculum size.

  • Oral Inoculation:

    • Administer the bacterial suspension to the mice via oral gavage.

  • Tissue Harvest and Analysis:

    • At specific time points post-infection, humanely euthanize the mice.

    • Aseptically dissect and harvest relevant tissues, such as the Peyer's patches, mesenteric lymph nodes, spleen, and liver.

    • Homogenize the tissues in a suitable buffer.

    • Serially dilute the tissue homogenates and plate on selective agar to enumerate the bacterial load (CFU) in each organ.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling events and experimental procedures are provided below using Graphviz (DOT language).

This compound-Mediated Signaling Pathway

The binding of this compound to β1 integrins on the host cell surface triggers a signaling cascade that leads to actin cytoskeleton rearrangement and bacterial uptake.

Invasin_Signaling Yersinia Yersinia This compound This compound Integrin β1 Integrin This compound->Integrin FAK FAK Integrin->FAK Activation Src Src Integrin->Src Activation HostCell Host Cell Membrane Rac1 Rac1 FAK->Rac1 Src->FAK Actin Actin Cytoskeleton Rearrangement Rac1->Actin Uptake Bacterial Uptake Actin->Uptake In_Vitro_Workflow Start Start Step1 Seed Host Cells in 24-well Plate Start->Step1 Step2 Culture to Confluency Step1->Step2 Step3 Infect with Yersinia (MOI) Step2->Step3 Step4 Incubate (Allow Invasion) Step3->Step4 Step5 Wash to Remove Non-adherent Bacteria Step4->Step5 Step6 Add Gentamicin (Kill Extracellular Bacteria) Step5->Step6 Step7 Incubate Step6->Step7 Step8 Wash to Remove Gentamicin Step7->Step8 Step9 Lyse Host Cells Step8->Step9 Step10 Plate Lysate and Count CFU Step9->Step10 End End Step10->End In_Vivo_Workflow Start Start Step1 Prepare Yersinia Inoculum Start->Step1 Step2 Oral Gavage of Mouse Step1->Step2 Step3 Incubate (Time Course) Step2->Step3 Step4 Euthanize Mouse Step3->Step4 Step5 Aseptically Harvest Tissues Step4->Step5 Step6 Homogenize Tissues Step5->Step6 Step7 Plate Homogenate and Count CFU Step6->Step7 End End Step7->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Invasin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the proper disposal of recombinant proteins such as invasin is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols mitigates potential biological risks and ensures compliance with institutional and regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment must be conducted to categorize the this compound waste. This compound is a protein derived from pathogenic Yersinia species. While the purified protein itself is not infectious, it is prudent to handle it with care, considering its biological origin. The waste should be categorized based on its composition:

  • Non-Hazardous Protein Solutions: this compound in benign buffers (e.g., PBS, Tris).

  • Chemically Hazardous Protein Solutions: this compound mixed with hazardous chemicals (e.g., solvents, detergents).

  • Solid Biohazardous Waste: Consumables contaminated with this compound (e.g., gloves, pipette tips, tubes).

Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling and disposing of this compound waste to prevent accidental contact.

Protection TypeRequired PPESpecifications & Rationale
Torso Protection Laboratory CoatLong-sleeved and fully buttoned to protect skin and clothing from splashes.
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Double-gloving is recommended for higher concentrations.
Eye & Face Protection Safety Glasses with Side ShieldsProtects against splashes and aerosols. A face shield may be required for larger volumes.

Experimental Protocols for this compound Disposal

The following step-by-step methodologies outline the proper disposal for different forms of this compound waste.

Protocol 1: Disposal of Liquid this compound Waste

This protocol applies to this compound solutions not mixed with other hazardous chemicals.

Method 1A: Chemical Inactivation

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Prepare a fresh 10% bleach solution (which provides a final concentration of at least 1% sodium hypochlorite). Yersinia pseudotuberculosis, the source of this compound, is susceptible to 1% sodium hypochlorite[1].

  • Inactivation: Add the 10% bleach solution to the liquid this compound waste to achieve a final bleach concentration of at least 1%.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (if required): If required by local regulations, neutralize the bleach solution with a suitable agent like sodium thiosulfate.

  • Disposal: Pour the inactivated solution down the drain with a copious amount of running water.

Method 1B: Heat Inactivation

  • Preparation: Transfer the liquid this compound waste to a heat-resistant, autoclavable container. Do not seal the container tightly to avoid pressure buildup.

  • Inactivation: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.

  • Cooling: Allow the solution to cool completely to room temperature.

  • Disposal: Pour the inactivated solution down the drain with a large volume of running water.

Protocol 2: Disposal of Chemically Hazardous this compound Waste

If the this compound waste is mixed with hazardous chemicals, it must be disposed of as chemical waste.

  • Collection: Collect the waste in a designated, properly labeled, and leak-proof hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound protein."

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Protocol 3: Disposal of Solid this compound Waste

This protocol applies to all consumables that have come into contact with this compound.

  • Segregation: Place all contaminated solid waste (e.g., pipette tips, microcentrifuge tubes, gloves) into a designated biohazard bag.

  • Decontamination: The most common method for decontaminating solid biohazardous waste is autoclaving. Yersinia pseudotuberculosis is sensitive to moist heat (121°C for at least 15 minutes)[1].

    • Place the biohazard bag in a secondary, leak-proof, and autoclavable container.

    • Autoclave following your institution's standard operating procedures for biohazardous waste.

  • Disposal: After autoclaving, the decontaminated waste can typically be disposed of in the regular trash. Confirm this with your institutional guidelines.

Waste TypeDecontamination MethodFinal Disposal
Liquid (Non-Hazardous) Chemical (1% final bleach) or Heat (100°C, 30 min)Drain with copious water
Liquid (Chemically Hazardous) None (handled as chemical waste)EHS pickup
Solid Biohazardous Waste Autoclave (121°C, ≥ 15 min)Regular trash (post-autoclave)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Invasin_Disposal_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start This compound Waste Generated assess Assess Waste Type start->assess liquid_check Contains Hazardous Chemicals? assess->liquid_check Liquid solid_waste Place in Biohazard Bag assess->solid_waste Solid chem_inactivate Chemical Inactivation (e.g., 10% Bleach) liquid_check->chem_inactivate No chem_waste Collect as Chemical Waste liquid_check->chem_waste Yes heat_inactivate Heat Inactivation (100°C for 30 min) chem_inactivate->heat_inactivate OR drain_disposal Drain Disposal with Copious Water chem_inactivate->drain_disposal heat_inactivate->drain_disposal ehs_pickup Arrange EHS Pickup chem_waste->ehs_pickup autoclave Autoclave (121°C for ≥ 15 min) solid_waste->autoclave regular_trash Dispose in Regular Trash autoclave->regular_trash

Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Recombinant Invasin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers working with recombinant Invasin protein. This document provides immediate, procedural information for the safe handling, storage, and disposal of recombinant this compound, a key protein in the study of bacterial pathogenesis.

Immediate Safety and Handling Protocols

Recombinant this compound, a protein derived from Yersinia species, is a valuable tool for investigating bacterial invasion and host-cell interactions. While not classified as a hazardous substance in its purified, recombinant form, adherence to standard laboratory safety practices is crucial to ensure a safe research environment. A thorough risk assessment should be conducted before beginning any experiment involving this compound.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the minimum personal protective equipment required when handling recombinant this compound.

PPE CategoryItemSpecifications & Use Case
Body Protection Laboratory CoatRecommended to protect skin and clothing from potential splashes.[3][4][5]
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent skin contact.[1][3][4] Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side ShieldsEssential to protect eyes from potential splashes of solutions containing this compound.[1][3][5][6]
Face Protection Face ShieldShould be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[3][6]
Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Recombinant this compound is typically shipped on blue ice or dry ice and should be stored at -20°C or -80°C for long-term stability.[7]

  • To avoid repeated freeze-thaw cycles that can denature the protein, it is recommended to aliquot the protein into single-use volumes upon first use.[8]

Preparation and Use:

  • All handling of recombinant this compound should be performed in a designated clean area, and good laboratory hygiene practices should be followed.[4]

  • When preparing solutions, avoid creating aerosols.

  • Use calibrated equipment for all measurements.

Disposal Plan
  • Protein Waste: Unused or waste solutions containing recombinant this compound should be disposed of in accordance with local and institutional regulations for non-hazardous biological waste. Do not pour down the drain.[4]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated biohazard waste container and autoclaved before disposal.

Experimental Protocol: this compound-Mediated Cell Adhesion Assay

A common application of recombinant this compound is to study its interaction with host cells, particularly its ability to mediate cell adhesion through binding to β1 integrins.[9] The following is a generalized protocol for a cell adhesion assay.

  • Coating Plates:

    • Dilute recombinant this compound to the desired concentration (e.g., 5 µg/mL) in a suitable buffer (e.g., PBS).

    • Add the this compound solution to the wells of a tissue culture plate and incubate to allow the protein to coat the surface.

    • Wash the wells with buffer to remove any unbound protein.

  • Cell Seeding:

    • Harvest and resuspend the desired cell line (e.g., epithelial cells) in an appropriate culture medium.

    • Seed the cells onto the this compound-coated plates.

  • Incubation and Adhesion:

    • Incubate the plates under standard cell culture conditions to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells using a suitable method (e.g., microscopy, cell viability assay).

This compound Signaling Pathway

Recombinant this compound from Yersinia species initiates a signaling cascade upon binding to β1 integrins on the surface of host cells.[9] This interaction leads to the clustering of integrins, which in turn triggers downstream signaling events.[9] These events culminate in the rearrangement of the host cell's actin cytoskeleton, facilitating the internalization of the bacteria.[9]

Invasin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Integrin β1 Integrin This compound->Integrin Binding Integrin_Clustering Integrin Clustering Integrin->Integrin_Clustering Induces Signaling_Cascade Downstream Signaling (e.g., FAK, Src) Integrin_Clustering->Signaling_Cascade Activates Actin_Rearrangement Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin_Rearrangement Leads to Internalization Bacterial Internalization Actin_Rearrangement->Internalization Facilitates

Caption: this compound binding to β1 integrin triggers a signaling cascade leading to bacterial uptake.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.